2-Amino-5-tert-butylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCOMOKKPQIADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571081 | |
| Record name | 2-Amino-5-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-47-9 | |
| Record name | 2-Amino-5-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Properties
2-Amino-5-tert-butylphenol is an organic compound featuring an aminophenol core substituted with a tert-butyl group. The precise placement of these functional groups dictates its unique chemical behavior and potential utility.
Chemical Identity
-
Systematic Name: 2-Amino-5-(tert-butyl)phenol
-
Synonyms: 5-tert-Butyl-2-aminophenol, Phenol, 2-amino-5-(1,1-dimethylethyl)-[6][7]
Physicochemical Properties
A comprehensive table of the known and predicted physicochemical properties of this compound is presented below. It is critical to note that while some experimental data is available for related isomers, specific experimental values for this compound are not widely published. The data presented herein is a combination of supplier information and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | AiFChem[1], Sigma-Aldrich[1] |
| Molecular Weight | 165.23 g/mol | BIOFOUNT[8], Sigma-Aldrich[1] |
| Appearance | Solid (form may vary) | CymitQuimica[7] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | BLD Pharm[2], Sigma-Aldrich[1] |
| Predicted XLogP3 | 2.6 | PubChem |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted pKa | 10.13 (most acidic), 4.79 (most basic) | PubChem |
Synthesis and Reactivity
The synthesis of specifically substituted aminophenols requires careful consideration of directing effects and potential side reactions. While a definitive, published protocol for the direct synthesis of this compound is not prevalent in readily available literature, a logical synthetic approach can be proposed based on established organic chemistry principles.
Proposed Synthetic Pathway
A plausible route to this compound involves a multi-step process starting from the readily available 4-tert-butylaniline. This pathway leverages nitration and subsequent functional group manipulations.
Caption: Proposed multi-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Acetylation: The initial protection of the amino group as an acetanilide is a crucial step. The strongly activating amino group would otherwise lead to uncontrolled oxidation and polysubstitution during the subsequent nitration step. The acetyl group moderates the reactivity and directs the incoming nitro group primarily to the ortho position.
-
Nitration: The nitration of the acetanilide derivative is a standard electrophilic aromatic substitution. The bulky tert-butyl group and the ortho,para-directing acetylamino group will favor the introduction of the nitro group at the 2-position.
-
Hydrolysis: Removal of the acetyl protecting group is necessary to liberate the amino functionality for the subsequent diazotization reaction. This can be achieved under acidic or basic conditions.
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a well-established reaction that transforms the amino group into a good leaving group, which can then be replaced by a hydroxyl group.
-
Hydrolysis of Diazonium Salt: Heating the aqueous solution of the diazonium salt allows for the substitution of the diazonium group with a hydroxyl group, forming the nitrophenol intermediate.
-
Reduction: The final step involves the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a common and effective method for this transformation.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its three key structural features: the phenolic hydroxyl group, the nucleophilic amino group, and the sterically hindering tert-butyl group on the aromatic ring.
-
Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.
-
Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by both the amino and hydroxyl groups. The positions ortho and para to these activating groups are particularly susceptible to reaction, although the substitution pattern is also influenced by the steric bulk of the tert-butyl group.
Potential Applications in Research and Development
While specific, large-scale industrial applications for this compound are not widely documented, its structure suggests its utility as a valuable building block and intermediate in several areas of chemical research and development.
-
Pharmaceutical Synthesis: As a substituted aminophenol, this compound can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The aminophenol moiety is present in a number of pharmaceutically active compounds.
-
Ligand Development: The amino and hydroxyl groups can act as coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis or materials science.
-
Antioxidant Research: Hindered phenols are a well-known class of antioxidants. The presence of the bulky tert-butyl group suggests that derivatives of this compound could be investigated for their antioxidant properties.[9]
-
Polymer Chemistry: Aminophenols can be used as monomers in the synthesis of specialty polymers, such as polybenzoxazoles, which are known for their high thermal stability.
Safety, Handling, and Toxicology
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, a cautious approach to handling is imperative. The hazard information provided by chemical suppliers should be strictly followed.
Hazard Identification
Based on supplier information, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H317: May cause an allergic skin reaction.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Recommended Handling Procedures
Given the potential hazards, the following handling procedures are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Toxicological Profile
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of published spectra for this compound is not available, the expected spectral features can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the amino and hydroxyl groups, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The coupling patterns of the aromatic protons would be indicative of their substitution pattern on the ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those directly attached to the amino and hydroxyl groups being shifted accordingly. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would also be readily identifiable.
-
FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. C-H stretching and bending vibrations for the aromatic ring and the tert-butyl group, as well as C-N and C-O stretching bands, would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups from the tert-butyl substituent.
Conclusion
This compound is a chemical compound with a well-defined structure and CAS number. While detailed experimental data on its physical properties and a specific, optimized synthesis protocol are not widely disseminated in public literature, its chemical nature suggests its potential as a valuable intermediate in various fields of chemical synthesis. Its bifunctional nature, combined with the steric influence of the tert-butyl group, makes it an interesting target for further investigation by researchers in drug discovery, materials science, and polymer chemistry. Due to the limited safety data, strict adherence to appropriate safety protocols is essential when handling this compound.
References
- BIOFOUNT. 1199-47-9|this compound. [Link]
- Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869. [Link]
- PubChem. This compound. [Link]
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1199-47-9 Name:. [Link]
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"2-Amino-5-tert-butylphenol" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-Amino-5-tert-butylphenol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1199-47-9), a key intermediate in various synthetic applications. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the physicochemical principles governing the solubility of this compound, offers predictive insights based on its molecular structure, and provides a robust, step-by-step protocol for the empirical determination of its solubility in various organic solvents. By synthesizing theoretical understanding with practical methodology, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction: Understanding this compound
This compound is a substituted phenol derivative featuring an amino group (-NH₂) and a bulky tert-butyl group on the aromatic ring. Its molecular structure is fundamental to its chemical reactivity and physical properties, including its solubility profile. The presence of both a hydrogen-bond-donating hydroxyl group and a basic amino group, combined with the nonpolar, sterically hindering tert-butyl substituent, creates a molecule with a nuanced solubility behavior that is critical to understand for its effective use in organic synthesis.
This compound and its isomers serve as valuable building blocks. For instance, 2-Amino-4-tert-butylphenol is used to prepare biologically important 2-(pyridyl)benzoxazole derivatives and hydrophobic organocatalysts.[1] Understanding the solubility of this compound is paramount for controlling reaction kinetics, selecting appropriate crystallization solvents, and designing efficient extraction and purification procedures.
Physicochemical Properties & Predictive Solubility Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2][3] The structure of this compound provides clear indicators for predicting its behavior in different solvent classes.
Table 1: Key Physicochemical Properties of this compound Isomers
| Property | This compound | 2-Amino-4-tert-butylphenol | Notes |
|---|---|---|---|
| CAS Number | 1199-47-9[4][5] | 1199-46-8[1] | Isomers can have significantly different properties. |
| Molecular Formula | C₁₀H₁₅NO[6] | C₁₀H₁₅NO[1][7] | The empirical formula is identical for isomers. |
| Molecular Weight | 165.23 g/mol [6] | 165.23 g/mol [1] | The molecular weight is identical for isomers. |
| Appearance | Brown Solid | Brown to gray crystals or powder[7] | Physical state at standard conditions. |
| Melting Point | Not specified | 160-163 °C[1] | A high melting point suggests strong intermolecular forces in the solid state. |
| XlogP (Predicted) | 2.6[6] | Not specified | A positive LogP value indicates a preference for lipophilic environments over hydrophilic ones. |
The Role of Functional Groups
-
Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a strong hydrogen bond donor. This feature promotes solubility in polar protic solvents like alcohols (methanol, ethanol) and water.
-
Amino (-NH₂) Group: This group is also polar and can both donate and accept hydrogen bonds. Its basic nature means it can react with acidic solvents, further enhancing solubility.[8]
-
tert-Butyl (-C(CH₃)₃) Group: This is a bulky, nonpolar (lipophilic) group. Its presence increases the overall nonpolar character of the molecule, hindering solubility in water but promoting solubility in less polar organic solvents such as ethers, hydrocarbons (toluene), and chlorinated solvents (dichloromethane).[9]
-
Aromatic Ring: The benzene ring is inherently nonpolar and contributes to solubility in solvents that can engage in π-stacking or have similar nonpolar characteristics, such as toluene and other aromatic hydrocarbons.
Solubility Predictions
Based on this structural analysis, we can predict a qualitative solubility profile:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol , where hydrogen bonding with the -OH and -NH₂ groups can readily occur. Also likely soluble in polar aprotic solvents like acetone and THF , which can act as hydrogen bond acceptors.
-
Moderate to Good Solubility: Expected in solvents of intermediate polarity like dichloromethane and chloroform . The nonpolar regions of the molecule (tert-butyl group, aromatic ring) will interact favorably with these solvents.
-
Low to Moderate Solubility: Expected in nonpolar solvents like toluene , hexane , and diethyl ether . While the lipophilic parts of the molecule favor these interactions, the polar -OH and -NH₂ groups require significant energy to be solvated by a nonpolar medium.
-
Slight Solubility in Water: The presence of polar, hydrogen-bonding groups is offset by the large nonpolar tert-butyl group and aromatic ring, leading to expected low water solubility. Similar compounds like 2,4-Di-tert-butylphenol have very low water solubility (35 mg/L).[10]
A Practical Guide to Experimental Solubility Determination
Given the scarcity of published quantitative data, an empirical approach is necessary. The following protocol describes a robust method for determining the solubility of this compound using the isothermal equilibrium method. This method is a self-validating system when performed with appropriate controls.
Core Principle
The method involves creating a saturated solution of the compound in the chosen solvent at a constant temperature. By allowing the solution to reach equilibrium, any excess, undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is accurately measured.
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the isothermal equilibrium method.
Detailed Step-by-Step Protocol
-
Preparation of Vials:
-
To a series of 10 mL glass vials with screw caps, add approximately 5 mL of each organic solvent to be tested (e.g., methanol, ethanol, acetone, toluene, dichloromethane).
-
Causality: Using sealed vials is critical to prevent solvent evaporation, which would artificially increase the calculated concentration.
-
-
Addition of Solute:
-
Add an excess amount of this compound to each vial. A visual excess of solid should be present at the bottom of the vial to ensure saturation.
-
Causality: The presence of undissolved solid is the definitive indicator that the solution has reached its saturation point at that temperature.
-
-
Equilibration:
-
Place the sealed vials in a constant-temperature shaker bath (e.g., 25 °C).
-
Agitate the vials vigorously for at least 24 to 48 hours. The time required to reach equilibrium can vary, so a preliminary time-course study is recommended for novel systems.
-
Causality: Continuous agitation ensures maximum contact between the solute and solvent, accelerating the path to thermodynamic equilibrium. A constant temperature is the most critical parameter, as solubility is highly temperature-dependent.
-
-
Sample Collection and Preparation:
-
After the equilibration period, turn off the shaker and allow the vials to stand undisturbed in the temperature bath for 4-6 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a glass syringe.
-
Immediately attach a 0.2 µm PTFE syringe filter and dispense the clear, particle-free solution into a clean, pre-weighed vial.
-
Causality: Filtration is a non-negotiable step. Any suspended microparticles will lead to a gross overestimation of solubility.
-
-
Concentration Measurement (Example using UV-Vis Spectroscopy):
-
Note: This requires the compound to have a UV chromophore and a solvent that is transparent in the relevant UV range.
-
a. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the test solvent. Measure the absorbance of each at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.
-
b. Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.
-
c. Measurement: Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + b) to determine the concentration of the diluted sample.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Solubility (g/L) = Concentration of diluted sample (g/L) × (Volume of diluted sample / Volume of original sample taken)
-
Safety and Handling
When handling this compound, adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Handling Precautions: Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
In Case of Exposure:
Conclusion
This compound possesses a dualistic chemical nature, with both polar, hydrogen-bonding functional groups and significant nonpolar moieties. This structure dictates its solubility, making it highly soluble in polar organic solvents like alcohols and moderately soluble in a range of other solvents from chlorinated hydrocarbons to aromatic compounds. Due to the lack of extensive published quantitative data, the predictive framework and detailed experimental protocol provided in this guide equip researchers with the necessary tools to understand, predict, and empirically validate the solubility of this compound in any organic solvent system relevant to their work. This foundational knowledge is critical for achieving success in the synthesis, purification, and formulation of this compound and its derivatives.
References
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Spectroscopic Data of 2-Amino-5-tert-butylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-tert-butylphenol (CAS No. 1199-47-9) is an organic compound belonging to the aminophenol family.[1][2] These compounds are characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring, making them valuable intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The tert-butyl group, a bulky hydrophobic moiety, significantly influences the molecule's physical and chemical properties, including its solubility and reactivity.
Accurate structural elucidation and characterization are paramount in chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the spectroscopic data for this compound. It is important to note that while experimental spectroscopic data for this specific isomer is not widely available in public domains, this guide leverages predicted data from reliable computational models and experimental data from structurally analogous compounds to provide a robust analytical profile.
Molecular Structure and Isomerism
The molecular formula for this compound is C₁₀H₁₅NO, and its molecular weight is approximately 165.23 g/mol .[3] The structure consists of a phenol ring substituted with an amino group at position 2 and a tert-butyl group at position 5.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy
[4]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the ¹³C nucleus has a low natural abundance, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy (ATR Method)
[5]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
[6]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Instrument Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Safety and Handling
Aminophenol compounds should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound. While experimental data is limited, the combination of predicted spectra and data from analogous compounds offers a solid foundation for the structural identification and characterization of this molecule. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar organic compounds.
References
- IR Spectroscopy of Solids - Organic Chemistry
- Sample prepar
- Sample Preparation Protocol for ESI Accur
- 2-Amino-4-tert-butylphenol(1199-46-8)IR1 - ChemicalBook
- 2-Amino-4-tert-butyl-phenol - Optional[
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell
- 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem
- 2-Amino-4,6-di-tert-butylphenol | C14H23NO | CID 324555 - PubChem
- NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books G
- NMR Protocols and Methods | Springer N
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules - Benchchem
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- Sampling Techniques for FTIR Spectroscopy - JASCO Inc
- NMR Techniques in Organic Chemistry: a quick guide
- Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics
- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordin
- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central
- (PDF)
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- 2-Amino-4-tert-butylphenol(1199-46-8) 1H NMR spectrum - ChemicalBook
- 2-Amino-4,6-di-tert-butylphenol - Optional[13C NMR] - Chemical Shifts - SpectraBase
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- 2,4-Di-tert-butylphenol - the NIST WebBook
- 2,6-Di-tert-butylphenol(128-39-2) 13C NMR spectrum - ChemicalBook
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Synthesis of "2-Amino-5-tert-butylphenol" from p-tert-butylphenol
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-tert-butylphenol from p-tert-butylphenol
Abstract
This technical guide provides a comprehensive, in-depth overview of a reliable and efficient two-step synthetic route to produce this compound, a valuable intermediate in the pharmaceutical and chemical industries. Starting from the readily available p-tert-butylphenol, the synthesis proceeds via a regioselective electrophilic nitration to yield 2-nitro-4-tert-butylphenol, followed by a robust reduction of the nitro group to the corresponding amine. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the causality behind critical process choices, targeting researchers, chemists, and professionals in drug development.
Introduction
This compound is a key building block in the synthesis of advanced materials and complex organic molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a nucleophilic amine and a phenolic hydroxyl group on a sterically-hindered aromatic core, makes it a versatile precursor. A common and economically viable starting material for its synthesis is p-tert-butylphenol, an industrial chemical produced on a large scale.
The synthetic strategy is a classic two-stage transformation:
-
Electrophilic Aromatic Substitution: Introduction of a nitro group (-NO₂) ortho to the hydroxyl group of p-tert-butylphenol.
-
Chemoselective Reduction: Conversion of the nitro group to an amino group (-NH₂) without affecting the phenol or the aromatic ring.
This guide will dissect each stage, focusing on mechanistic understanding, procedural details, and the rationale for selecting specific reagents and conditions to ensure high yield and purity.
Part 1: Regioselective Nitration of p-tert-butylphenol
The initial step involves the nitration of the aromatic ring. The success of this step hinges on achieving high regioselectivity to install the nitro group at the desired position.
Mechanism and Scientific Rationale
The nitration of p-tert-butylphenol is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring govern the position of the incoming electrophile (the nitronium ion, NO₂⁺).
-
Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance, stabilizing the carbocation intermediate (the arenium ion).
-
tert-Butyl Group (-C(CH₃)₃): A weakly activating group via induction and an ortho, para-director.
Given that the para position is already occupied by the tert-butyl group, substitution is directed to the positions ortho to the hydroxyl group. The bulky nature of the tert-butyl group provides significant steric hindrance, further ensuring that the nitration occurs almost exclusively at the C2 position, ortho to the hydroxyl group and meta to the tert-butyl group.[1]
While a mixture of nitric acid and sulfuric acid is a potent nitrating agent, it can be too harsh for activated phenols, potentially leading to oxidation, degradation, or unwanted side reactions.[2] A milder, more controlled approach using nitric acid in an organic solvent like ethyl acetate or acetic acid is preferable, providing the target 2-nitro-4-tert-butylphenol in high yield.[3][4]
Caption: Mechanism of electrophilic nitration of p-tert-butylphenol.
Detailed Experimental Protocol: Nitration
This protocol is adapted from established laboratory procedures.[3][4]
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-tert-butylphenol (e.g., 30 g, 0.2 mol) in ethyl acetate (200 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Maintaining a low temperature is critical to control the reaction rate and prevent the formation of byproducts.
-
Addition of Nitric Acid: Prepare a solution of nitric acid (e.g., 13 mL of 69% HNO₃ in 13 mL of water). Add this solution dropwise to the stirred p-tert-butylphenol solution over approximately 10-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Catalyst (Optional but Recommended): After the nitric acid addition, add a catalytic amount of sodium nitrite (NaNO₂) to facilitate the generation of the nitronium ion.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 45-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by washing the mixture with an excess of 1N HCl (aq). Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product, 2-nitro-4-tert-butylphenol, is typically a yellow solid or oil and is often of sufficient purity for the next step.[3][5]
Part 2: Reduction of 2-Nitro-4-tert-butylphenol
The second and final stage is the chemoselective reduction of the nitro group to an amine. This transformation must be efficient and clean, leaving the phenolic hydroxyl group intact. Two primary, highly effective methods are presented here: Catalytic Hydrogenation and Metal-Acid Reduction.
Method A: Catalytic Hydrogenation
This is often the preferred method in industrial and research settings due to its clean nature, high yields, and simple product isolation.[6] The reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel.[3][7]
Scientific Rationale: The nitro group is readily reduced on the surface of the catalyst, proceeding through nitroso and hydroxylamine intermediates to the final amine. The conditions are generally mild and do not affect the aromatic ring or the phenol. Raney Nickel can be a good alternative if dehalogenation is a concern on other substrates, though it's not relevant here.[6]
This protocol is based on a well-documented procedure.[3]
-
Reaction Setup: In a Parr hydrogenation bottle or a similar high-pressure reactor, dissolve the crude 2-nitro-4-tert-butylphenol (e.g., 37 g, 0.19 mol) in ethyl acetate (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., a small teaspoon, ~1-2 g) to the solution. The catalyst should be handled with care as it can be pyrophoric.
-
Hydrogenation: Seal the reactor and place it on a hydrogenator apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Agitate (shake or stir) the mixture vigorously for 1-2 hours. The reaction is typically exothermic, and uptake of hydrogen can be monitored.
-
Workup: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the reactor and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh ethyl acetate.
-
Isolation: Remove the ethyl acetate from the filtrate under reduced pressure. The resulting crude amine may crystallize upon solvent removal.
-
Purification (Crystallization): Add heptane or cyclohexane (~200 mL) to the crude product to induce crystallization.[3][8] Collect the solid this compound by filtration, wash with cold heptane, and dry under vacuum.
Method B: Metal-Acid Reduction (Béchamp Reduction)
This classic method uses an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium.[9] Iron is often preferred due to its low cost and the fact that its resulting salts are less problematic to dispose of compared to other metals.[10]
Scientific Rationale: The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium. This stepwise reduction converts the nitro group to the amine.[11] The method is robust and tolerant of many functional groups.[12]
-
Reaction Setup: In a round-bottomed flask with a reflux condenser and mechanical stirrer, add the crude 2-nitro-4-tert-butylphenol, ethanol, and water (e.g., in a 5:1 ratio).
-
Reagent Addition: Add iron powder (Fe, ~3-5 equivalents) to the mixture. Heat the slurry to near reflux (~70-80°C).
-
Acidification: Slowly and carefully add concentrated hydrochloric acid (HCl) or acetic acid dropwise. The reaction is exothermic.
-
Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid and precipitate iron salts. Caution: This will generate CO₂ gas.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. If the product is not soluble, it may be necessary to extract it from the aqueous filtrate with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by crystallization as described in Method A.
Overall Synthesis Workflow
Caption: Two-step synthesis of this compound.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Nitration | p-tert-butylphenol | Nitric Acid, NaNO₂ (cat.) | Ethyl Acetate | 0-5 °C | >90% |
| 2. Reduction (A) | 2-Nitro-4-tert-butylphenol | H₂ (50 psi), 10% Pd/C | Ethyl Acetate | Room Temp | ~85-95% |
| 2. Reduction (B) | 2-Nitro-4-tert-butylphenol | Fe powder, HCl | Ethanol/Water | Reflux | ~80-90% |
Conclusion
The synthesis of this compound from p-tert-butylphenol is a straightforward and high-yielding two-step process. The initial regioselective nitration is effectively controlled by the directing groups and steric hindrance of the substrate, leading to the desired 2-nitro intermediate. The subsequent reduction of the nitro group can be accomplished efficiently using several robust methods, with catalytic hydrogenation offering the cleanest profile and metal-acid reduction providing a cost-effective alternative. The protocols detailed in this guide are reliable, scalable, and grounded in well-established chemical principles, providing a solid foundation for researchers and developers working with this important chemical intermediate.
References
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- Savinov, S. N., & Pletnev, A. A. (2003). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 5(26), 4939-4942. [Link]
- ChemBK. (2024). 2-Nitro-4-tert-butylphenol.
- Rugg, S. (n.d.). SYNTHESIS LAB # 10: NITRATION OF PHENOL.
- Savinov, S. N., & Pletnev, A. A. (2003). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters. [Link]
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"2-Amino-5-tert-butylphenol" as a chemical intermediate
An In-Depth Technical Guide to Aminophenol Intermediates in Pharmaceutical Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 5-Amino-2,4-di-tert-butylphenol, a critical chemical intermediate in modern pharmaceutical development. While structurally related to 2-amino-5-tert-butylphenol, this di-tert-butylated analogue has garnered significant attention due to its pivotal role in the synthesis of Ivacaftor, an FDA-approved treatment for cystic fibrosis.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, reactivity, and application. The narrative emphasizes the causal reasoning behind synthetic strategies, provides detailed experimental protocols, and adheres to the principles of scientific integrity through authoritative citations.
Introduction: A Pivotal Building Block
Substituted phenols are a cornerstone of organic synthesis, valued for their versatile reactivity.[3] Among these, 5-Amino-2,4-di-tert-butylphenol (CAS No. 873055-58-4) has emerged as a high-value intermediate.[4] Its bifunctional nature, featuring a nucleophilic amino group and a phenolic hydroxyl group, makes it an essential building block for constructing complex molecular architectures.[3]
The true significance of this compound is demonstrated by its application as a key starting material for Ivacaftor (trade name Kalydeco®), a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] The successful and efficient synthesis of this aminophenol is therefore a critical step in the overall production of this life-changing therapeutic. This guide will focus on this specific, industrially relevant analogue to provide field-proven insights for drug development professionals.
Physicochemical Properties
A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. The key properties of 5-Amino-2,4-di-tert-butylphenol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 873055-58-4 | [5] |
| Molecular Formula | C₁₄H₂₃NO | [5] |
| Molecular Weight | 221.34 g/mol | [5] |
| Physical Form | Solid | |
| Boiling Point | 319.7 ± 30.0 °C (Predicted) | [5] |
| Density | 0.990 ± 0.06 g/cm³ (Predicted) | [5] |
| InChI Key | BKSDHPHOWDUJNB-UHFFFAOYSA-N | |
| Storage Conditions | 2-8°C, protect from light, keep sealed in dry conditions | [5] |
Synthesis of 5-Amino-2,4-di-tert-butylphenol
The industrial production of 5-Amino-2,4-di-tert-butylphenol is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity.[3] The most prevalent and well-documented pathway begins with the commercially available 2,4-di-tert-butylphenol and proceeds through a nitration-reduction sequence.
Synthetic Strategy: The Nitration-Reduction Pathway
The overarching strategy involves introducing a nitro group at the 5-position of the phenol ring, followed by its reduction to the desired amino group. This approach is effective because the starting material is inexpensive and the reactions are generally robust. A significant challenge in this synthesis is the stability of the final product. The free base of 5-Amino-2,4-di-tert-butylphenol is prone to degradation.[2] Consequently, an improved industrial process involves its isolation as a more stable acid addition salt, such as the hydrochloride salt, which prevents degradation and ensures higher purity for the subsequent coupling reaction.[2][6]
Experimental Protocol: Reduction of 2,4-di-tert-butyl-5-nitrophenol
The reduction of the nitro group is the final key transformation. Catalytic hydrogenation is a clean and efficient method for this step. The following protocol is a representative example based on established procedures.[1][7]
Materials:
-
2,4-di-tert-butyl-5-nitrophenol
-
Ethyl acetate (or Ethanol)
-
5% Palladium on activated carbon (Pd/C)
-
Hydrogen (H₂) gas or Ammonium formate as a hydrogen source
-
Celite or a similar filter aid
-
Cyclohexane (for purification/crystallization)
Procedure:
-
Reactor Setup: Charge a suitable hydrogenation reactor with 2,4-di-tert-butyl-5-nitrophenol (1 equivalent) and a solvent such as ethyl acetate (approx. 8-10 volumes).
-
Catalyst Addition: Carefully add 5% Pd/C catalyst (approx. 0.05 w/w relative to the starting material) to the mixture.
-
Hydrogenation: Seal the reactor and purge it with nitrogen followed by hydrogen gas. Pressurize the reactor with H₂ gas to 4-5 kg/cm ².[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature (e.g., 30 ± 5°C) for approximately 20 hours or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).
-
Filtration: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate to ensure complete recovery of the product.[7]
-
Workup: Combine the filtrates. A wash with an aqueous sodium chloride solution may be performed to remove any residual catalyst poisons or water-soluble impurities.[1] Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer by distillation under reduced pressure at a temperature below 45°C.[1]
-
Purification: To the resulting crude solid, add cyclohexane and stir for approximately 60 minutes. This step serves to triturate or recrystallize the product, removing non-polar impurities.[1]
-
Final Product: Filter the purified solid, wash with a small amount of cold cyclohexane, and dry under vacuum to yield 5-Amino-2,4-di-tert-butylphenol as a solid.
Application in the Synthesis of Ivacaftor
The primary utility of 5-Amino-2,4-di-tert-butylphenol in drug development is its role as the nucleophilic component in the final amide bond formation step to create Ivacaftor.[7]
Reaction Mechanism: Amide Coupling
Ivacaftor is chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide.[1] The synthesis involves a condensation reaction between the amino group of 5-Amino-2,4-di-tert-butylphenol and an activated form of a quinoline carboxylic acid derivative. This reaction forms the critical amide linkage that defines the final drug molecule.
This coupling reaction is typically mediated by standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. The choice of conditions is critical to ensure a high-yield, clean conversion without affecting the sensitive hydroxyl group on the phenol ring.
Analytical Characterization
Confirming the identity and purity of 5-Amino-2,4-di-tert-butylphenol is essential before its use in GMP (Good Manufacturing Practice) synthesis. A suite of analytical techniques is employed for this purpose.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and quantifying impurities.[8] Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring.[9]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct placement of the amino and tert-butyl groups.[8]
-
Mass Spectrometry (MS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the molecular weight of the compound.[8]
-
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 5-Amino-2,4-di-tert-butylphenol and its precursors.
-
Hazard Identification: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (safety glasses or goggles).[10]
-
Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[10]
-
First Aid:
Conclusion
5-Amino-2,4-di-tert-butylphenol stands as a testament to the enabling power of chemical intermediates in modern medicine. Its carefully designed synthesis and unique structural features make it an indispensable component in the production of Ivacaftor, a drug that has transformed the treatment landscape for cystic fibrosis. For drug development professionals, a deep understanding of this intermediate's synthesis, reactivity, and handling is not merely academic but is fundamental to the efficient and safe manufacturing of a critical pharmaceutical agent. The continued refinement of its synthesis will remain a key area of focus to ensure a stable and cost-effective supply chain for this important therapy.
References
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Unlocking the Potential of 2-Amino-5-tert-butylphenol: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule of Untapped Possibilities
In the vast landscape of chemical building blocks available to researchers in drug discovery and materials science, certain molecules stand out for their inherent potential. 2-Amino-5-tert-butylphenol is one such compound. While its isomers have found significant applications, the unique structural arrangement of this particular aminophenol remains a relatively underexplored territory, offering a fertile ground for innovation. This guide provides a comprehensive overview of the known characteristics of this compound and, by drawing logical parallels with its well-studied relatives, illuminates its potential research applications. We will delve into its synthesis, potential derivatizations, and prospective uses in medicinal chemistry, polymer science, and beyond, offering a roadmap for its scientific exploration.
Physicochemical Properties and Structural Rationale
This compound is an aromatic compound featuring a phenol ring substituted with an amino group and a bulky tert-butyl group. This combination of functional groups in their specific orientation dictates the molecule's reactivity and potential applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem |
| Molecular Weight | 165.23 g/mol | PubChem |
| CAS Number | 1199-47-9 | Clinivex[1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
The key structural features that underpin its potential are:
-
The Phenolic Hydroxyl Group: A versatile functional group that can undergo O-alkylation, O-acylation, and participate in hydrogen bonding. Its acidity is influenced by the other ring substituents.
-
The Amino Group: A nucleophilic site that can be readily acylated, alkylated, or used to form Schiff bases and heterocyclic systems.
-
The Tert-butyl Group: This bulky, electron-donating group provides steric hindrance, which can influence regioselectivity in reactions and enhance the stability of derivatives, particularly against oxidation.[2][3] This is a common strategy to improve the antioxidant properties of phenolic compounds.[2][3]
Proposed Synthesis Pathway
-
Nitration: Introduction of a nitro group ortho to the hydroxyl group.
-
Reduction: Conversion of the nitro group to the desired amino group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Working Hypothesis
Step 1: Synthesis of 2-Nitro-5-tert-butylphenol (Nitration)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-water. The product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (Reduction)
-
Reaction Setup: To a round-bottom flask containing the synthesized 2-Nitro-5-tert-butylphenol (1 equivalent), add a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (5-10 mol%).
-
Reduction: The reduction can be carried out using either catalytic hydrogenation with a hydrogen balloon or by transfer hydrogenation using a hydrogen donor like ammonium formate.[6] For the latter, add ammonium formate (3-5 equivalents) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Potential Research Applications: A Forward Look
The true potential of this compound lies in its application as a versatile building block for the synthesis of more complex and high-value molecules.
Caption: Potential research applications of this compound.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The aminophenol moiety is a privileged scaffold in medicinal chemistry. The successful development of Ivacaftor, a drug for cystic fibrosis, from the related 5-amino-2,4-di-tert-butylphenol, underscores the potential of this class of compounds.[7][8]
-
As a Building Block for Kinase Inhibitors: Many kinase inhibitors feature a core structure that can be derived from aminophenols. The amino and hydroxyl groups of this compound can be differentially functionalized to explore structure-activity relationships (SAR) in the development of new inhibitors. The position of the tert-butyl group could offer a unique vector for probing hydrophobic pockets in enzyme active sites.
-
Synthesis of Heterocyclic Compounds: The ortho-aminophenol structure is a precursor to benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Materials Science: Enhancing Stability and Functionality
The inherent antioxidant properties of tert-butylphenols make them valuable in materials science.[2][3]
-
Monomer for High-Performance Polymers: this compound can serve as a monomer for the synthesis of specialty polymers like polybenzoxazoles. These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries.
-
Novel Antioxidants and UV Stabilizers: The combination of the sterically hindering tert-butyl group and the amino group could lead to the development of novel, highly effective antioxidants and UV stabilizers for polymers.[2][3] The amino group provides a handle for covalently incorporating the antioxidant into a polymer backbone, preventing its leaching over time.
-
Functional Dyes and Pigments: The amino group can be diazotized and coupled to form a wide range of azo dyes. The tert-butylphenol moiety would influence the color, solubility, and lightfastness of these dyes. This is analogous to the use of 2-amino-4-tert-butylphenol in the synthesis of dyes and fluorescent whitening agents.[9]
Agrochemicals: A Route to New Crop Protection Agents
The use of 2-amino-4-tert-butylphenol as an intermediate in pesticide synthesis suggests a similar potential for this compound.[9] Its structure can be incorporated into new classes of herbicides, fungicides, or insecticides. The specific substitution pattern may lead to compounds with improved efficacy, selectivity, or environmental profiles.
Predicted Spectroscopic Characteristics
While experimental data is not currently available, the key spectroscopic features of this compound can be predicted based on its structure and data from similar compounds.
-
¹H NMR:
-
A sharp singlet integrating to 9 protons around 1.3 ppm corresponding to the tert-butyl group.
-
Aromatic protons would appear as multiplets or doublets in the 6.5-7.5 ppm region. The exact splitting pattern will depend on the coupling constants.
-
Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal around 34 ppm for the quaternary carbon of the tert-butyl group and a signal around 31 ppm for the methyl carbons.
-
Aromatic carbons would appear in the 110-150 ppm range. The carbons attached to the oxygen and nitrogen atoms would be the most deshielded.
-
-
IR Spectroscopy:
-
Broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region.
-
C-H stretching bands just below 3000 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching band around 1200 cm⁻¹.
-
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, chemical entity. Its unique substitution pattern on the phenol ring offers exciting opportunities for researchers in diverse fields. By leveraging established synthetic methodologies and drawing inspiration from the applications of its isomers, scientists can unlock the full potential of this versatile building block. The exploration of its derivatives is likely to yield novel compounds with valuable biological activities and material properties. This guide serves as a foundational resource and a call to action for the scientific community to further investigate and harness the capabilities of this compound.
References
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- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
- PubChem. (n.d.). 5-Amino-2-tert-butylphenol.
- Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
- PharmaCompass. (n.d.). 5-amino-2,4-ditert-butylphenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Clinivex. (n.d.). CAS 1199-47-9 | this compound Supplier.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis.
- ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs.
- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Library of Medicine.
- ResearchGate. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- PubChem. (n.d.). 2-Tert-Butylphenol.
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An In-depth Technical Guide to the Role of 2-Amino-5-tert-butylphenol in Polymer Stabilization
Prepared by: Senior Application Scientist
Abstract
Polymers are indispensable materials in modern industry, yet their inherent susceptibility to degradation from environmental factors such as heat, oxygen, and UV radiation poses a significant challenge to their long-term performance and durability.[1] This degradation manifests as a loss of mechanical strength, discoloration, and surface cracking, ultimately leading to product failure.[2] To counteract these effects, chemical additives known as polymer stabilizers are incorporated into polymer formulations. This guide provides a detailed technical examination of the role and mechanisms of phenolic antioxidants, with a specific focus on the structural and functional attributes of 2-Amino-5-tert-butylphenol as a representative molecule for polymer stabilization. We will explore its mechanism of action as a radical scavenger, its application in various polymer systems, and the experimental protocols used to validate its efficacy.
The Imperative for Stabilization: Understanding Polymer Degradation
The utility of polymeric materials is often limited by their degradation, a process that begins during high-temperature processing and continues throughout the product's service life.[2] The primary mechanism of degradation for most organic polymers is autoxidation, a free-radical chain reaction involving atmospheric oxygen.[3] This process is autocatalytic, meaning its products accelerate the reaction, leading to a cascade of chemical changes that compromise the polymer's integrity.[3][4]
The consequences of polymer degradation are severe:
-
Loss of Mechanical Properties: Chain scission and cross-linking alter the polymer's molecular weight, reducing tensile strength, flexibility, and impact resistance.[2][5]
-
Visual Defects: Oxidation often leads to the formation of chromophores, resulting in undesirable yellowing and loss of gloss.[2]
-
Surface Imperfections: The degradation process can cause surface cracking and embrittlement, particularly in materials exposed to UV radiation.[2][5]
To ensure the longevity and reliability of polymer products, stabilizers are essential additives in their formulation.[3][5]
Phenolic Antioxidants: The First Line of Defense
Among the various classes of stabilizers, phenolic antioxidants are primary antioxidants that serve as the principal defense against oxidative degradation.[2][6] They function as radical scavengers, interrupting the autoxidation cycle by donating a hydrogen atom to neutralize highly reactive free radicals.[2][4][6]
The most effective phenolic antioxidants are "hindered phenols," which feature bulky alkyl groups (typically tert-butyl groups) at the ortho positions relative to the hydroxyl group.[2][4][7] This steric hindrance is critical for two reasons:
-
It enhances the stability of the phenoxy radical formed after the antioxidant donates its hydrogen atom.[8][9]
-
It prevents the antioxidant radical from participating in further reactions that could initiate new degradation chains, effectively terminating the process.[4][7]
Unpacking the Structure of this compound
The molecule this compound contains the key functional groups that define a potent stabilizer. Its structure consists of a phenol ring with three critical substituents:
-
A Phenolic Hydroxyl (-OH) Group: This is the active site that donates a hydrogen atom to scavenge free radicals.[4]
-
A Tert-butyl (-C(CH₃)₃) Group: While not in the classic 2,6-di-tert-butyl configuration, the tert-butyl group at the 5-position provides steric bulk that contributes to the stability of the resulting phenoxy radical.[4][10] The hydrophobic nature of this group also improves its solubility and compatibility within non-polar polymer matrices like polyolefins.[10][11]
-
An Amino (-NH₂) Group: Aromatic amines are also recognized as primary antioxidants.[6] The presence of this group suggests a potential for dual antioxidant activity or a synergistic effect, enhancing the overall stabilizing performance of the molecule.
Mechanism of Action: Terminating the Autoxidation Cascade
To appreciate the role of this compound, one must first understand the autoxidation cycle it is designed to disrupt.
The Polymer Autoxidation Cycle
The degradation process occurs in three main stages:
-
Initiation: Polymer chains (P-H) form free radicals (P•) due to stress from heat, shear, or UV light.
-
Propagation: The polymer radical (P•) reacts rapidly with oxygen to form a peroxy radical (POO•). This highly reactive peroxy radical then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating a destructive chain reaction.[2][4]
-
Termination: Radicals combine to form non-radical products. This process is typically slow compared to the propagation steps.
Intervention by this compound
A phenolic antioxidant (ArOH), such as this compound, intervenes during the propagation stage. It readily donates its phenolic hydrogen to the peroxy radical (POO•), neutralizing it and preventing it from attacking another polymer chain.[2]
POO• + ArOH → POOH + ArO•
The resulting antioxidant radical (ArO•) is significantly less reactive than the peroxy radical. Its stability is enhanced by the steric hindrance from the tert-butyl group and resonance within the aromatic ring, rendering it incapable of abstracting a hydrogen from a polymer chain.[7][8][9] This action effectively breaks the chain reaction.[2]
Applications and Performance Validation
The structural features of this compound make it and related hindered phenols effective stabilizers in a variety of polymers, including:
-
Polyolefins (PE, PP): Where they provide excellent long-term thermal stability and processing stability.[12][5]
-
Polyurethanes (PU): Studies have shown that covalently attaching di-tert-butylphenol to polyurethane can significantly prevent oxidative degradation, particularly in biomedical applications like cardiovascular implants.[13][14]
-
Rubbers and Adhesives: These materials also benefit from protection against thermo-oxidative aging.[5][15][16]
It is also important to note that compounds like 2,4-di-tert-butylphenol, which is structurally very similar, serve as critical intermediates in the synthesis of more complex, high-performance UV stabilizers, such as the benzotriazole class.[12][17] These UV absorbers protect polymers by absorbing harmful UV radiation and dissipating it as heat.[17]
Experimental Protocol: Oxidative Induction Time (OIT)
The effectiveness of an antioxidant is quantified using standardized testing methods. One of the most common and reliable techniques is Oxidative Induction Time (OIT) analysis, performed using a Differential Scanning Calorimeter (DSC).
Objective: To determine the time until the onset of oxidation for a stabilized polymer at a high temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare thin sections (5-10 mg) of the polymer sample (e.g., a stabilized polyethylene film).
-
Place the sample into an open aluminum DSC pan. An unstabilized polymer sample should be prepared as a control.
-
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Begin the experiment under an inert nitrogen atmosphere.
-
-
Heating and Equilibration:
-
Heat the sample rapidly (e.g., 20 °C/min) to the isothermal test temperature (e.g., 200 °C).
-
Allow the sample to equilibrate at the test temperature for a few minutes under the nitrogen atmosphere.
-
-
Gas Switching and Data Acquisition:
-
Switch the purge gas from nitrogen to pure oxygen at a constant flow rate. This marks time zero (t=0) for the OIT measurement.
-
Record the heat flow signal from the DSC as a function of time.
-
-
Analysis:
-
The onset of oxidation is marked by a sharp exothermic deviation in the heat flow curve.
-
The OIT is the time elapsed from the introduction of oxygen (t=0) to the onset of this exothermic reaction.
-
Data Presentation: Representative OIT Results
The table below shows representative data illustrating the significant improvement in thermal stability imparted by a phenolic antioxidant.
| Polymer Formulation | Test Temperature (°C) | Oxidative Induction Time (OIT) (minutes) |
| Polypropylene (Control) | 200 | < 5 |
| Polypropylene + 0.2% Phenolic Antioxidant | 200 | > 60 |
Conclusion
The structural features of this compound—a reactive phenolic hydroxyl group, a sterically hindering tert-butyl group, and a potentially synergistic amino group—make it an excellent model for understanding the principles of polymer stabilization. As a primary antioxidant, its fundamental role is to interrupt the destructive autoxidation cycle by scavenging free radicals, thereby preserving the mechanical and aesthetic properties of the polymer.[2][6] While it and related compounds are used directly as stabilizers, they also serve as vital precursors for advanced additives like UV absorbers.[12][17] Through robust experimental validation methods such as OIT, the profound impact of these additives on extending the service life and performance of polymeric materials is clearly demonstrable. For researchers and developers, a deep understanding of these stabilization mechanisms is crucial for designing durable and reliable polymer-based products.
References
- Title: Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers Source: Google Search URL
- Title: The Ultimate Guide to Plastic Antioxidants in 2024 - Wellt Chemicals Source: Google Search URL
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- Title: Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals Source: Google Search URL
- Title: Polymer stabilizer - Wikipedia Source: Google Search URL
- Title: (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol)
- Title: Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI Source: Google Search URL
- Title: The Role of 2,4-Di-tert-butylphenol in Modern Polymer Stabilization Source: Google Search URL
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- Title: China 5-Amino-2 4-Di-Tert-Butylphenol Manufacturer and Supplier, Product | Hexie Source: Google Search URL
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An In-depth Technical Guide to the Antioxidant Properties of 2-Amino-5-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated antioxidant properties of 2-Amino-5-tert-butylphenol (CAS No. 1199-47-9).[1][2][3] While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes established principles of antioxidant chemistry, structure-activity relationships of substituted phenols, and data from analogous compounds to build a robust predictive model of its efficacy. This guide will delve into the mechanistic underpinnings of its probable free-radical scavenging capabilities, provide detailed protocols for its empirical validation, and discuss its potential applications in drug development and materials science.
Introduction: The Rationale for Investigating this compound
The search for novel antioxidant compounds is a cornerstone of research in fields ranging from therapeutic development to materials science. Antioxidants play a critical role in mitigating oxidative stress, a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, in particular, are a well-established class of antioxidants, with their efficacy being highly dependent on the nature and position of substituents on the aromatic ring.[4][5]
This compound presents a compelling scaffold for antioxidant activity. The strategic placement of an electron-donating amino group and a sterically hindering tert-butyl group suggests a potent capacity for free radical scavenging. This guide will explore the theoretical basis for this hypothesis and provide the practical framework for its experimental verification.
Molecular Structure and Physicochemical Properties
The antioxidant potential of this compound is intrinsically linked to its molecular architecture.
-
IUPAC Name: 2-amino-5-(tert-butyl)phenol[2]
-
Molecular Formula: C₁₀H₁₅NO
-
Molecular Weight: 165.23 g/mol
The key functional groups that dictate its antioxidant capacity are:
-
Phenolic Hydroxyl (-OH) Group: This is the primary site for hydrogen atom donation to neutralize free radicals.
-
Amino (-NH₂) Group: Positioned ortho to the hydroxyl group, this electron-donating group is expected to lower the O-H bond dissociation enthalpy, facilitating easier hydrogen donation.
-
Tert-butyl (-C(CH₃)₃) Group: This bulky group, para to the hydroxyl, provides steric hindrance, which is crucial for stabilizing the resulting phenoxyl radical and preventing pro-oxidant side reactions.[4][6][7]
Caption: Molecular structure of this compound.
Mechanistic Insights into Antioxidant Action
The primary mechanism by which phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT).[4]
-
Initiation: A free radical (R•) attacks a substrate, initiating an oxidative chain reaction.
-
Propagation: The phenolic antioxidant (ArOH) donates a hydrogen atom from its hydroxyl group to the free radical, thus terminating the chain reaction.
-
Stabilization: The resulting phenoxyl radical (ArO•) is stabilized by resonance and the steric hindrance provided by the tert-butyl group, preventing it from initiating new radical chains.
The presence of the ortho-amino group is expected to enhance the rate of hydrogen donation, making this compound a potentially highly efficient antioxidant. Studies on other o-aminophenol derivatives have shown them to exhibit excellent antioxidant activity.[8]
Caption: Hydrogen atom donation by this compound.
Experimental Protocols for Antioxidant Capacity Assessment
To empirically determine the antioxidant activity of this compound, the following standardized in-vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[9] The reduction of the violet DPPH radical to the yellow DPPH-H is monitored spectrophotometrically.[9]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a blank (methanol only) and a control (methanol and DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•⁺).[9][10]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the ABTS•⁺ working solution.
-
Add 10 µL of each sample dilution.
-
Prepare a blank and a control as in the DPPH method.
-
Incubate at room temperature for 6-10 minutes.[9]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the % inhibition and IC₅₀ value using the same formulas as for the DPPH assay.
Caption: Experimental workflow for antioxidant capacity assessment.
Predicted Antioxidant Efficacy and Structure-Activity Relationship
Based on established structure-activity relationships for phenolic antioxidants, this compound is predicted to be a potent free radical scavenger.
| Feature | Contribution to Antioxidant Activity | Reference |
| Phenolic -OH | Primary hydrogen donor for radical quenching. | [4] |
| Ortho -NH₂ | Electron-donating group, lowers O-H bond dissociation energy, enhancing HAT. | [8] |
| Para -C(CH₃)₃ | Steric hindrance stabilizes the resulting phenoxyl radical, preventing pro-oxidant activity. | [4][6][7] |
The combination of these features suggests that this compound could exhibit antioxidant activity comparable to or exceeding that of well-known synthetic antioxidants like Butylated Hydroxytoluene (BHT).
Potential Applications in Drug Development and Beyond
The predicted potent antioxidant properties of this compound make it an attractive candidate for several applications:
-
Pharmaceuticals: As a lead compound for the development of novel therapeutics targeting diseases associated with oxidative stress.
-
Material Science: As an antioxidant additive to prevent the oxidative degradation of polymers and other materials, thereby extending their lifespan.[5][11]
-
Cosmetics: As a preservative to prevent the oxidative spoilage of cosmetic formulations.[11]
Conclusion and Future Directions
While theoretical and comparative analysis strongly supports the potent antioxidant capacity of this compound, empirical validation is paramount. The protocols detailed in this guide provide a clear pathway for researchers to quantify its efficacy. Future research should focus on:
-
In-vitro and in-vivo studies: To confirm its antioxidant activity and assess its safety profile.
-
Mechanistic studies: To elucidate the precise pathways of its antioxidant action.
-
Synthesis of derivatives: To explore how modifications to its structure could further enhance its antioxidant properties.
This technical guide serves as a foundational resource for initiating research into the promising antioxidant potential of this compound, a molecule that holds significant promise for advancements in health and materials science.
References
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- Hoang, N.M.H., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. [Link]
- MySkinRecipes. 5-Amino-2,4-di-tert-butylphenol. [Link]
- ResearchGate. (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. [Link]
- Hoang, N.M.H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. [Link]
- Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins. [Link]
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An In-depth Technical Guide to 2-Amino-5-tert-butylphenol Derivatives and Their Potential Uses
Abstract
This technical guide provides a comprehensive overview of 2-amino-5-tert-butylphenol and its derivatives, compounds of significant interest in medicinal chemistry and materials science. We will delve into the synthetic pathways for these molecules, explore their diverse applications, and provide detailed experimental protocols for their preparation and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold.
Introduction: The Versatile Scaffold of this compound
This compound is an aromatic compound featuring a phenol ring substituted with an amino group and a bulky tert-butyl group. This unique combination of functional groups imparts a range of desirable chemical and physical properties, making it a valuable building block in organic synthesis. The electron-donating nature of the amino and hydroxyl groups, coupled with the steric hindrance and lipophilicity of the tert-butyl group, allows for the creation of a diverse library of derivatives with tailored functionalities.
The most prominent application of a derivative of this scaffold is as a key intermediate in the synthesis of Ivacaftor, a groundbreaking therapeutic for cystic fibrosis.[1] Beyond this, the inherent antioxidant properties of hindered phenols and the reactivity of the aminophenol core open doors to applications in polymer chemistry, catalysis, and the development of novel bioactive molecules.
Synthesis of this compound and Its Derivatives
The synthesis of the this compound core and its derivatives can be approached through several strategic routes. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials. A particularly important derivative is 2,4-di-tert-butyl-5-aminophenol, the direct precursor to the active pharmaceutical ingredient Ivacaftor.
Synthesis of 2,4-di-tert-butyl-5-aminophenol: A Key Intermediate
Two primary, industrially relevant methods for the synthesis of 2,4-di-tert-butyl-5-aminophenol are highlighted below.
Method A: From m-Aminophenol
This route involves a three-step process starting from the readily available m-aminophenol.[2][3]
-
Acetylation: The amino group of m-aminophenol is first protected by acetylation with acetic anhydride or acetyl chloride to form N-(3-hydroxyphenyl)acetamide. This step prevents unwanted side reactions in the subsequent Friedel-Crafts alkylation.
-
Friedel-Crafts Tert-Butylation: The N-acetylated intermediate undergoes a Friedel-Crafts reaction with tert-butanol in the presence of a strong acid catalyst like sulfuric acid. The hydroxyl and acetamido groups direct the bulky tert-butyl groups to the ortho and para positions, yielding N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide.
-
Deacetylation: The protecting acetyl group is removed by acid or base hydrolysis to yield the final product, 2,4-di-tert-butyl-5-aminophenol.[2] This method boasts a total yield of over 60% and utilizes readily available starting materials.[2]
Method B: From 2,4-di-tert-butylphenol
An alternative pathway begins with 2,4-di-tert-butylphenol, involving nitration followed by reduction.
-
Nitration: 2,4-di-tert-butylphenol is nitrated to introduce a nitro group at the 5-position. This reaction requires careful control of conditions to achieve the desired regioselectivity.[4]
-
Reduction: The nitro group of 2,4-di-tert-butyl-5-nitrophenol is then reduced to an amino group. Common methods for this transformation include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or using a reducing agent like ammonium formate with a Pd/C catalyst.[5][6]
Experimental Protocol: Synthesis of 2,4-di-tert-butyl-5-aminophenol via Reduction of 2,4-di-tert-butyl-5-nitrophenol [5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-butyl-5-nitrophenol (1 equivalent) in ethanol.
-
Addition of Reagents: Add ammonium formate (1 equivalent) to the solution. To this refluxing mixture, carefully add 5% Palladium on activated carbon (Pd/C) (approximately 0.5 equivalents by weight of the starting nitrophenol).
-
Reaction: Stir the reaction mixture at reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Isolation: Combine the filtrates and concentrate them under reduced pressure to yield 2,4-di-tert-butyl-5-aminophenol as a solid. The product can be further purified by recrystallization from a suitable solvent like cyclohexane.[6]
Derivatization of the Aminophenol Core
The this compound scaffold offers two primary reactive sites for derivatization: the amino group and the phenolic hydroxyl group.
The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This is a key step in the synthesis of Ivacaftor, where 2,4-di-tert-butyl-5-aminophenol is coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[7] N-arylation can also be achieved through palladium-catalyzed cross-coupling reactions.[4]
The amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines).[8] These derivatives are particularly interesting as ligands for transition metal complexes.
Experimental Protocol: General Synthesis of a Schiff Base Derivative [4][9]
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Aldehyde: To this solution, add the desired aldehyde (1 equivalent).
-
Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst and heat the mixture to reflux for 2-4 hours.
-
Isolation: Upon cooling to room temperature, the Schiff base product will often precipitate out of the solution. The solid can be collected by vacuum filtration and washed with cold ethanol.
The aromatic amino group can be converted to a diazonium salt, which can then be coupled with other aromatic compounds to form azo dyes.[10][11] This reaction opens up possibilities in the field of colorants and pigments.
Potential Applications of this compound Derivatives
The unique structural features of this compound derivatives have led to their exploration in a variety of fields, from life-saving pharmaceuticals to advanced materials.
Pharmaceutical Applications: The Ivacaftor Story
The most significant application of a this compound derivative is as a key component of Ivacaftor (Kalydeco) . Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and is used to treat cystic fibrosis in patients with specific mutations in the CFTR gene.[1]
Ivacaftor binds directly to the CFTR protein at the interface between the protein and the lipid membrane, in a pocket formed by transmembrane helices.[12][13] The N-(2,4-di-tert-butyl-5-hydroxyphenyl) portion of the molecule plays a crucial role in its binding and activity.
-
Amide Linkage: The amide bond connecting the aminophenol to the quinolinone core is vital for maintaining a planar conformation, which is believed to be important for its potentiator activity. This linkage also participates in hydrogen bonding within the binding site.[7][14]
-
Phenolic Hydroxyl Group: The hydroxyl group of the phenol ring is a key interaction point. It forms a hydrogen bond with the arginine residue R933 of the CFTR protein. The addition of this hydroxyl group was a critical step in the optimization of Ivacaftor's affinity and efficacy.[12][13]
-
Tert-Butyl Groups: The bulky and lipophilic tert-butyl groups likely contribute to hydrophobic interactions within the binding pocket, enhancing the overall binding affinity of the molecule.
The development of Ivacaftor is a prime example of structure-based drug design, where understanding the interactions between the drug and its target at a molecular level allows for the rational design of more potent and specific therapeutics.
Structure-Activity Relationship (SAR) of Ivacaftor Analogues
Studies on analogues of Ivacaftor have provided valuable insights into the structural requirements for CFTR potentiation.
| Compound | Modification on the Aminophenol Moiety | Relative Potency (EC50) |
| Ivacaftor | 2,4-di-tert-butyl-5-hydroxyphenyl | Potent (nM range)[14] |
| Analogue 1 | 4-tert-butyl-3-hydroxyphenyl | ~40-fold improvement over earlier analogues without the second t-butyl group[14] |
| Analogue 2 | 2-fluoro-4-tert-butyl-5-hydroxyphenyl | Similar potency to Ivacaftor[14] |
| Analogue 3 | 2-trifluoromethyl-4-tert-butyl-5-hydroxyphenyl | Similar potency to Ivacaftor[14] |
This table is a qualitative representation based on published SAR studies.
Antioxidant Properties
Hindered phenols, such as those containing one or more tert-butyl groups adjacent to the hydroxyl group, are well-known for their antioxidant properties.[15][16] They are widely used as stabilizers in plastics, foods, and cosmetics.[16]
The antioxidant mechanism of tert-butylated phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[17] The resulting phenoxy radical is stabilized by two main factors:
-
Resonance: The unpaired electron can be delocalized over the aromatic ring.
-
Steric Hindrance: The bulky tert-butyl groups physically obstruct the radical center, preventing it from reacting with other molecules and propagating the oxidation process.
Derivatives of this compound, particularly those with additional steric hindrance, are expected to exhibit potent antioxidant activity. This makes them candidates for use as stabilizers in polymers and other materials prone to oxidative degradation.
Ligands for Catalysis
As previously mentioned, this compound derivatives can be readily converted into Schiff bases. These Schiff bases, with their N and O donor atoms, are excellent ligands for a variety of transition metals. The resulting metal complexes have shown promise in various catalytic applications.[5][18]
-
Biomimetic Catalysis: Some of these complexes can mimic the function of enzymes, such as phenoxazinone synthase, which is involved in the biosynthesis of certain antibiotics.[19]
-
Organic Synthesis: They can be used to catalyze a range of organic transformations, including C-C and C-N bond formation reactions.[20]
The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the aminophenol and aldehyde precursors allows for the rational design of catalysts with specific activities and selectivities.
Sources
- 1. [PDF] Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review | Semantic Scholar [semanticscholar.org]
- 2. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 3. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 4. ionicviper.org [ionicviper.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chemcess.com [chemcess.com]
- 11. kajay-remedies.com [kajay-remedies.com]
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- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. iosrjournals.org [iosrjournals.org]
Navigating the Unseen: A Technical Guide to the Safe Laboratory Handling of 2-Amino-5-tert-butylphenol
This guide provides an in-depth examination of the safety and handling protocols for 2-Amino-5-tert-butylphenol (CAS 1199-47-9) and its hydrochloride salt (CAS 335013-48-4) in a research and development setting. As a substituted aminophenol, this compound class presents a nuanced hazard profile that demands a comprehensive and proactive safety culture. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
Compound Characterization and Hazard Identification
This compound is an aromatic organic compound incorporating both an amino and a hydroxyl functional group on a benzene ring, with a tert-butyl substituent. This structure suggests potential for skin and eye irritation, as well as possible toxicity, common to many phenolic and aniline derivatives. The hydrochloride salt is often supplied to improve stability and solubility.
Table 1: GHS Hazard Classification for this compound Hydrochloride
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
Source: AK Scientific, Inc. Safety Data Sheet.[1]
The free base form (CAS 1199-47-9) should be handled with the assumption of a similar, if not identical, hazard profile. The presence of the amino group can also introduce the risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, which is a known hazard for many aromatic amines.[2]
The Data Gap: A Call for Prudent Practice
A thorough search of available literature and safety repositories reveals a significant lack of specific toxicological and physical property data for both the free base and hydrochloride forms of this compound.[1] Key metrics such as LD50 (median lethal dose), LC50 (median lethal concentration), vapor pressure, and occupational exposure limits (OELs) have not been established.[1] This absence of data necessitates a highly conservative approach to handling, grounded in the principles of chemical analogy and risk mitigation.
The Cornerstone of Safety: A Multi-Layered Control Strategy
In the absence of defined OELs, a "Control Banding" approach is a recognized and effective strategy for managing chemical exposure. This methodology bands chemicals into hazard groups and recommends a corresponding level of control. Given the known GHS classifications, this compound falls into a band requiring stringent control measures.
Figure 1. A diagram illustrating the hierarchy of controls as applied to the handling of this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, in both solid and solution form, is a certified chemical fume hood. This is non-negotiable. The causality is clear: the fume hood contains airborne particulates and vapors, preventing inhalation, which is a key route of exposure and can cause respiratory irritation.[1] All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the sash of the fume hood.
Administrative Controls: Codifying Safe Practices
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled. This prevents cross-contamination and unintentional exposure of personnel not directly involved in the work.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for working with this compound is mandatory. This document should be read and signed by all users before they begin work.
-
Training: Personnel must be trained on the specific hazards of substituted phenols and aminophenols, as well as the lab's SOP and emergency procedures.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. The choice of PPE is dictated by the known hazards of skin, eye, and respiratory irritation.
-
Hand Protection: Due to the risk of skin irritation, robust hand protection is critical. Double-gloving with nitrile gloves is a recommended minimum practice. For prolonged work or when handling concentrated solutions, heavier-duty gloves such as neoprene or butyl rubber should be worn over nitrile gloves. Gloves must be changed immediately if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times. Given the "serious eye irritation" classification, a face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required. For tasks with a higher splash potential, a chemically resistant apron is advisable.
Step-by-Step Experimental Protocols
The following protocols are designed to minimize exposure and ensure safe handling during common laboratory procedures.
Protocol: Weighing and Transferring Solid this compound
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles, face shield). Ensure the chemical fume hood is on and functioning correctly.
-
Work Area Setup: Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills.
-
Tare Weighing Vessel: Place a tared, sealed weighing vessel onto an analytical balance inside the fume hood.
-
Aliquot Transfer: Using a chemically compatible spatula, carefully transfer the desired amount of solid from the stock container to the weighing vessel. Avoid generating dust.[1]
-
Seal and Clean: Securely close both the stock container and the weighing vessel immediately after transfer.
-
Decontamination: Wipe the spatula and any potentially contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Glove Change: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container before exiting the fume hood.
Protocol: Preparation of a Stock Solution
-
Preparation: Adhere to the PPE and fume hood requirements outlined in section 3.1.
-
Solvent Addition: Place a stir bar in an appropriately sized flask or beaker. Add the desired volume of the chosen solvent.
-
Solute Addition: Carefully add the weighed this compound to the solvent.
-
Dissolution: Cap the vessel and use a stir plate to facilitate dissolution. Avoid heating unless explicitly required by the protocol, and if so, use a controlled heating mantle with extreme caution.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Emergency Procedures: Preparedness is Paramount
Rapid and correct response to an exposure or spill is critical to mitigating harm.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] A safety shower should be used for large area exposures. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Use an eyewash station. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Response
-
Minor Spill (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the area with soap and water.
-
Major Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Prevent entry to the area. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Storage and Waste Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled as containing hazardous materials.
-
Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
Conclusion: A Commitment to a Proactive Safety Culture
The safe handling of this compound is predicated on a thorough understanding of its known and potential hazards, coupled with the disciplined application of a multi-layered control strategy. The current gaps in toxicological data demand a conservative and cautious approach. By integrating robust engineering controls, clear administrative procedures, and appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- This compound hydrochloride Safety Data Sheet. AK Scientific, Inc. [URL: www.aksci.com/sds/9299EB.sds.pdf]
- AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. New Jersey Department of Health. [URL: www.nj.gov/health/eoh/rtkweb/documents/fs/0081.pdf]
- Working Safely with Phenol Guideline. The University of Queensland. [URL: ppol.uq.edu.au/policy-and-procedure-library/health-safety-and-wellbeing/working-safely-phenol-guideline]
- Phenol - Environment, Health & Safety. University of Michigan. [URL: ehs.umich.edu/wp-content/uploads/2018/07/Phenol.pdf]
- Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [URL: ehs.yale.edu/sites/default/files/files/phenol-sop.pdf]
- Phenol - OHS Information Sheet. Monash University. [URL: www.monash.edu/health-safety/guidelines/chemical-management/phenol]
- Phenol | Office of Environmental Health and Safety. Princeton University. [URL: ehs.princeton.edu/book/export/html/186]
- phenol-haz-controls-fact-sheet-wsp.pdf. University of California, Berkeley. [URL: ehs.berkeley.edu/sites/default/files/lines-of-services/workplace-safety/phenol-haz-controls-fact-sheet-wsp.pdf]
- Phenol SOP | Environment, Health and Safety. Cornell University. [URL: ehs.cornell.
- Standard Operating Procedure - Phenol. The University of New Mexico. [URL: ehs.unm.edu/JEPLibrary/PhenolSOP.pdf]
- Control Banding. Centers for Disease Control and Prevention (CDC). [URL: www.cdc.gov/niosh/topics/ctrlbanding/default.html]
- Control banding. Canadian Centre for Occupational Health and Safety (CCOHS). [URL: www.ccohs.ca/oshanswers/chemicals/control_banding.html]
Sources
An In-depth Technical Guide to the Safe Handling of 2-Amino-5-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule Beyond the Label
2-Amino-5-tert-butylphenol (CAS No. 1199-47-9) is a substituted aminophenol that serves as a valuable building block in organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its unique structure, featuring a nucleophilic amino group and a phenolic hydroxyl group on a sterically hindered ring, makes it a versatile intermediate. However, this reactivity also dictates its hazard profile. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the hazards associated with this compound. By understanding the "why" behind the safety protocols, researchers can not only ensure compliance but also cultivate a more intuitive and robust safety culture in the laboratory.
A critical note on isomers: The available safety data often conflates this compound with its isomer, 2-Amino-4-tert-butylphenol (CAS No. 1199-46-8). While structurally similar, their hazard profiles may differ slightly. This guide will primarily use data specific to the 5-tert-butyl isomer where available, but will draw upon data from the 4-tert-butyl isomer for a comprehensive hazard assessment, with such instances clearly noted.
Section 1: Chemical and Physical Properties
A foundational understanding of a chemical's properties is paramount to predicting its behavior under various laboratory conditions. These properties influence everything from storage requirements to the selection of appropriate personal protective equipment (PPE).
| Property | Value | Source |
| CAS Number | 1199-47-9 | [2] |
| Molecular Formula | C10H15NO | [2] |
| Molecular Weight | 165.24 g/mol | [3] |
| Physical Form | Solid | [4] |
| IUPAC Name | 2-amino-5-(tert-butyl)phenol | [3] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [5] |
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. This compound is classified as a hazardous substance, warranting significant caution.[3]
| Hazard Class | Category | Hazard Statement | Pictogram | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] | ||
| Skin Sensitization | H317: May cause an allergic skin reaction | [3] | ||
| Serious Eye Irritation | H319: Causes serious eye irritation | [3] | ||
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3] |
Expert Insight: The hazard profile is directly linked to its chemical structure. The aminophenol moiety is known for its potential to cause skin and respiratory irritation. Phenolic compounds can be corrosive and irritating to tissues, while aromatic amines are a well-known class of skin sensitizers. The combination of these functional groups in one molecule necessitates the "Warning" signal word and the associated hazard statements.[3][6]
Section 3: Proactive Handling and Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) should govern all interactions with this compound. Engineering controls are the first and most effective line of defense.
Experimental Workflow: Best Practices
Sources
"2-Amino-5-tert-butylphenol" commercial suppliers and purity grades
An In-Depth Technical Guide to 2-Amino-5-tert-butylphenol for Advanced Research & Development
Foreword
As a Senior Application Scientist, I've witnessed firsthand how the success of complex synthetic routes and the validity of biological assays hinge on the quality of starting materials. A seemingly simple chemical building block can be the source of inexplicable side reactions or non-reproducible results if its purity profile is not rigorously understood. This guide is designed for my peers—the researchers, chemists, and drug development professionals who work at the cutting edge of science. We will move beyond a simple catalog of suppliers to a deeper analysis of this compound (CAS No. 1199-47-9), focusing on the practical challenges and critical considerations of sourcing and validating this key research chemical. Our objective is to empower you to make informed decisions, ensuring the integrity and success of your research and development endeavors.
Core Compound Profile: this compound
This compound is an aromatic amine and phenol derivative. Its structure, featuring an amino group and a hydroxyl group ortho to each other on a benzene ring substituted with a bulky tert-butyl group, makes it a versatile intermediate in organic synthesis. The nucleophilic amino group and the acidic hydroxyl group provide multiple reaction sites, while the tert-butyl group enhances solubility in organic solvents and can sterically direct reactions.
Key Identifiers:
-
IUPAC Name: 2-amino-5-(tert-butyl)phenol[1]
-
CAS Number: 1199-47-9[2]
-
Molecular Formula: C₁₀H₁₅NO
-
Molecular Weight: 165.23 g/mol
-
Appearance: Typically supplied as a brown to gray crystalline powder.[3]
Commercial Sourcing Landscape
Acquiring high-quality this compound requires navigating a landscape of suppliers ranging from large, well-known chemical houses to more specialized niche providers. The choice of supplier often depends on the scale of the research (milligram for screening vs. kilogram for scale-up), required purity, and the level of documentation needed (e.g., Certificate of Analysis).
Below is a summary of representative commercial suppliers. It is crucial to note that availability and product specifications can change, and direct inquiry is always the final step in the procurement process.
| Supplier | Typical Use Designation | Notes |
| Sigma-Aldrich (Merck) | Research Chemical | A global distributor with extensive documentation, often considered a benchmark for quality. |
| Thermo Scientific Chemicals | Research Chemical | Formerly Alfa Aesar, this brand offers a wide range of reagents for R&D.[3] |
| Clinivex | Research & Development | Specializes in reference standards and building blocks, explicitly stating products are not for human or animal use.[2] |
| AiFChem | Scientific Research | Provides chemical building blocks for research purposes only.[1] |
Purity Grades and the Significance of Isomeric Impurities
While suppliers may list a general purity percentage, for a molecule like this compound, the specific nature of the impurities is often more critical than the headline number. The most common and challenging impurities are its own isomers, such as 2-Amino-4-tert-butylphenol (CAS: 1199-46-8).
The causality behind this is rooted in the synthesis of the precursor, 4-tert-butylphenol, where Friedel-Crafts alkylation can lead to a mixture of para and ortho isomers. Subsequent nitration and reduction steps carry these isomeric impurities through the synthetic route.
Why Isomeric Purity is Critical in Drug Development: In drug discovery, different isomers can exhibit vastly different biological activities, metabolic profiles, and toxicities. For instance, the closely related compound 5-Amino-2,4-di-tert-butylphenol is a key intermediate in the synthesis of Ivacaftor, a drug for treating cystic fibrosis.[4][5] If a synthesis were to inadvertently use an incorrect isomer or a mixture of isomers, the final active pharmaceutical ingredient (API) would be contaminated, potentially leading to failed clinical trials or adverse patient outcomes. This precedent underscores the non-negotiable need for rigorous isomeric purity analysis.
Typical Purity Grades for Research Chemicals:
| Purity Grade | Typical Assay (GC/HPLC) | Intended Use & Implications |
| Standard Grade | ≥95% - 97% | Suitable for initial synthetic route scouting and proof-of-concept experiments where minor side products are tolerable. The 3-5% impurities may include isomers, residual solvents, and starting materials. |
| High Purity Grade | >98% | Recommended for lead optimization and small-scale synthesis where purity of the final compound is important. |
| Ultra-Pure Grade | >99% - 99.5% | Essential for cGMP processes, reference standard preparation, and quantitative biological assays where impurities could act as confounders. |
Supplier Qualification and Incoming Quality Control Workflow
Trustworthiness in a chemical supplier is not assumed; it is verified. A robust internal protocol for qualifying new suppliers and validating each incoming batch of material is a self-validating system that prevents costly errors downstream.
Caption: Workflow for qualifying suppliers and validating incoming materials.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general-purpose reverse-phase HPLC method for determining the purity of this compound and separating it from potential isomers. Method development and validation are required before implementation for critical applications.
1. Objective: To quantify the purity of this compound by calculating the area percent of the main peak relative to all other detected peaks via HPLC-UV.
2. Materials & Reagents:
-
This compound sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (Phenolic compounds typically absorb in this region; verify with a UV scan for optimal wavelength).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
5. Experimental Procedure:
-
System Suitability: Before running samples, inject a blank (50:50 Acetonitrile/Water) to ensure a clean baseline.
-
Analysis: Inject the prepared sample vial onto the HPLC system.
-
Data Acquisition: Acquire the chromatogram for the full 25-minute run time.
6. Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front and any peaks present in the blank injection.
-
Calculate the area percent of the main this compound peak using the formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
7. Self-Validation & Trustworthiness:
-
The system's trustworthiness is established by the re-equilibration step, ensuring reproducible retention times between injections.
-
Running a blank injection validates that the system itself is not contributing interfering peaks.
-
For advanced applications, the method's accuracy and precision should be formally validated according to established guidelines.[6]
Caption: Step-by-step workflow for HPLC purity determination.
Conclusion
References
- Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Technical Disclosure Commons. [Link]
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Institutes of Health (NIH). [Link]
Sources
- 1. 1199-47-9 | this compound - AiFChem [aifchem.com]
- 2. theclinivex.com [theclinivex.com]
- 3. B22964.06 [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Niche Moiety: A Technical History of 2-Amino-5-tert-butylphenol and its Pivotal Role in Modern Therapeutics
This technical guide delves into the historical context, synthesis, and application of 2-Amino-5-tert-butylphenol and its more prominent derivative, 5-Amino-2,4-di-tert-butylphenol. While the former serves as a foundational structure, the latter's story is inextricably linked to a landmark achievement in modern pharmacology. This document will navigate the evolution of these compounds from their roots in industrial chemistry to their crucial role as key intermediates in targeted drug development, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their significance.
Conceptual Origins: The Industrial Chemistry of Hindered Phenols
The story of this compound does not begin with a singular moment of discovery but rather emerges from the broader development of substituted phenols in the mid-20th century. The introduction of the bulky tert-butyl group onto a phenol ring was a strategic chemical modification aimed at enhancing the molecule's utility in various industrial applications.[1][2] The primary driving force behind the synthesis of such compounds was the pursuit of effective antioxidants and stabilizers.[3]
The tert-butyl group, with its significant steric hindrance, protects the phenolic hydroxyl group from rapid oxidation.[3] This property made tert-butylated phenols highly valuable as additives in plastics, rubbers, petroleum products, and coatings to prevent degradation from environmental factors.[3] Aminophenols, on the other hand, were recognized as versatile intermediates in the synthesis of dyes, photographic developers, and corrosion inhibitors.[4][5] The combination of these two functionalities in a single molecule, as in this compound, would have been a logical step for chemists exploring new compounds with potential antioxidant or other industrial properties. Early synthetic methodologies for aminophenols typically involved the reduction of the corresponding nitrophenols or nitrosophenols.[6][7]
Synthesis Trajectories: From General Methods to Specific Intermediates
The synthesis of aminophenols is a well-established area of organic chemistry. The most common historical and contemporary approaches involve the reduction of a nitro or nitroso group attached to the phenol ring.
General Reductive Pathways
Historically, the synthesis of aminophenols has been achieved through the chemical reduction of nitrophenols. Common reducing agents and methods include:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[6][8] It is a clean and efficient method, often providing high yields.
-
Metal-Acid Reduction: A classic method involving the use of a metal, such as iron or tin, in an acidic medium (e.g., hydrochloric acid).
-
Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C.[9][10]
The choice of method often depends on the scale of the synthesis, the presence of other functional groups, and cost considerations.
A Modern Synthetic Approach: The Case of 5-Amino-2,4-di-tert-butylphenol
The development of the cystic fibrosis drug Ivacaftor necessitated a reliable and scalable synthesis of its key building block, 5-Amino-2,4-di-tert-butylphenol. The synthetic routes developed for this compound provide a clear illustration of modern industrial organic synthesis.
One prevalent method starts with 2,4-di-tert-butylphenol, which is first nitrated to introduce a nitro group at the 5-position. The resulting 2,4-di-tert-butyl-5-nitrophenol is then reduced to the desired aminophenol.[8][9]
An alternative and innovative approach begins with the more readily available m-aminophenol.[11] This starting material undergoes a three-step process:
-
Acetylation: The amino group of m-aminophenol is protected by reacting it with acetic anhydride or acetyl chloride to form N-(3-hydroxyphenyl)acetamide.[11]
-
Friedel-Crafts Alkylation: The protected intermediate is then subjected to a Friedel-Crafts reaction with tert-butanol in the presence of a strong acid catalyst like sulfuric acid. This introduces the two tert-butyl groups onto the aromatic ring to yield N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide.[11]
-
Deacetylation: The final step is the hydrolysis of the acetamide group, typically under acidic or basic conditions, to reveal the free amine and yield 5-Amino-2,4-di-tert-butylphenol.[11]
This latter pathway is advantageous as it utilizes readily available starting materials and offers a high degree of control over the final product's regiochemistry.
The Pinnacle of Application: A Key Intermediate in the Development of Ivacaftor
While tert-butylated aminophenols likely found niche uses in industrial applications, the most significant and well-documented role of a compound in this class is that of 5-Amino-2,4-di-tert-butylphenol as a pivotal intermediate in the synthesis of Ivacaftor (VX-770).[12][13]
Ivacaftor, marketed as Kalydeco, was a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[8][13] It acts as a "potentiator," effectively opening the defective CFTR protein channel to allow for the transport of chloride ions.[12][14]
The discovery and development of Ivacaftor by Vertex Pharmaceuticals marked a shift towards precision medicine, targeting the underlying cause of the disease rather than just its symptoms.[13][14] The chemical structure of Ivacaftor features a quinolinone carboxamide core linked to the 5-Amino-2,4-di-tert-butylphenol moiety.[15] The di-tert-butylphenol group plays a crucial role in the drug's activity and pharmacokinetic profile, likely by influencing its lipophilicity and metabolic stability.[12]
The synthesis of Ivacaftor involves the amide coupling of 5-Amino-2,4-di-tert-butylphenol with a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative.[10][13] The availability of a robust and scalable synthesis for the aminophenol intermediate was therefore critical to the successful development and commercialization of this life-changing medication.[8]
Methodologies and Protocols
Synthesis of 5-Amino-2,4-di-tert-butylphenol via Nitrophenol Reduction
This protocol is adapted from publicly available information and patents.[8][9]
Step 1: Nitration of 2,4-di-tert-butylphenol
-
To a solution of 2,4-di-tert-butylphenol in a suitable solvent (e.g., a chlorinated hydrocarbon), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
-
The reaction is typically exothermic and requires careful temperature control.
-
After the addition is complete, the reaction is stirred until completion, monitored by techniques such as TLC or HPLC.
-
The product, 2,4-di-tert-butyl-5-nitrophenol, is then isolated through aqueous workup and purification.
Step 2: Reduction of 2,4-di-tert-butyl-5-nitrophenol
-
The 2,4-di-tert-butyl-5-nitrophenol is dissolved in a suitable solvent, such as ethanol or ethyl acetate.[8][9]
-
A palladium on carbon catalyst (e.g., 5% or 10% Pd/C) is added to the solution.[8]
-
The mixture is then subjected to a hydrogen atmosphere (typically 4-5 kg/cm ²) in a hydrogenation apparatus and stirred for several hours until the reaction is complete.[8]
-
Alternatively, transfer hydrogenation can be employed using ammonium formate as the hydrogen source, with the reaction mixture being refluxed.[9]
-
Upon completion, the catalyst is removed by filtration (e.g., through Celite).[9]
-
The filtrate is concentrated, and the crude 5-Amino-2,4-di-tert-butylphenol is purified, often by recrystallization from a solvent like cyclohexane.[8]
Synthesis of 5-Amino-2,4-di-tert-butylphenol from m-Aminophenol
This protocol is based on the methodology described in patent literature.[11]
Step 1: Acetylation of m-Aminophenol
-
m-Aminophenol is dissolved in a suitable solvent.
-
Acetic anhydride or acetyl chloride is added, and the mixture is stirred until the formation of N-(3-hydroxyphenyl)acetamide is complete.
-
The product is isolated and purified.
Step 2: Tert-Butylation of N-(3-hydroxyphenyl)acetamide
-
N-(3-hydroxyphenyl)acetamide and tert-butanol are dissolved in a non-polar solvent like toluene.[11]
-
Concentrated sulfuric acid is added dropwise as a catalyst.[11]
-
The reaction is stirred at room temperature for an extended period (e.g., 12-24 hours).[11]
-
The resulting solid, N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide, is isolated by filtration and washed.[11]
Step 3: Hydrolysis of N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide
-
The N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide is suspended in an aqueous acidic or basic solution.
-
The mixture is heated to reflux to effect hydrolysis of the amide bond.
-
After cooling, the pH is adjusted to precipitate the product, 5-Amino-2,4-di-tert-butylphenol.
-
The product is collected by filtration, washed with water, and dried.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Application |
| This compound | C₁₀H₁₅NO | 165.23 | Potential antioxidant, intermediate |
| 5-Amino-2,4-di-tert-butylphenol | C₁₄H₂₃NO | 221.34 | Key intermediate for Ivacaftor |
Visualizations
Caption: Synthesis of 5-Amino-2,4-di-tert-butylphenol via nitration and reduction.
Caption: Synthesis of 5-Amino-2,4-di-tert-butylphenol from m-aminophenol.
Conclusion
The history of this compound and its di-tert-butylated analogue is a compelling narrative of chemical evolution. From their conceptual origins in the quest for more stable industrial materials to their central role in the creation of a life-altering pharmaceutical, these compounds exemplify how fundamental organic chemistry underpins significant advancements in science and medicine. The development of efficient and scalable synthetic routes for 5-Amino-2,4-di-tert-butylphenol was a critical enabling step in the journey of Ivacaftor from a laboratory curiosity to a clinical reality. This technical guide serves to illuminate this journey, providing researchers with both the historical context and the practical chemical knowledge surrounding these important molecules.
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- Tertiary butyl amines and their preparation. (1952). Google Patents.
- Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (2025). Technical Disclosure Commons.
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- Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024). National Center for Biotechnology Information.
- Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. (2014). ACS Publications.
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- Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. (2014). ResearchGate.
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A Technical Guide to the Stability and Storage of 2-Amino-5-tert-butylphenol: A Framework for Researchers and Drug Development Professionals
This guide provides an in-depth technical framework for understanding and managing the stability of 2-Amino-5-tert-butylphenol. As a crucial intermediate in various synthetic pathways, particularly in pharmaceutical development, ensuring its integrity from storage to application is paramount. This document moves beyond generic recommendations to explain the underlying chemical principles governing its stability and provides actionable protocols for its handling, storage, and the establishment of a robust stability-indicating analytical method.
The Chemical Profile of this compound: Understanding Inherent Stability Traits
This compound is a substituted aromatic amine and phenol. This bifunctional nature is key to its synthetic utility but also dictates its stability profile. The electron-donating nature of both the amino (-NH2) and hydroxyl (-OH) groups activates the aromatic ring, making it susceptible to oxidation. Conversely, the bulky tert-butyl group can offer some steric hindrance, potentially influencing reaction rates at adjacent positions.
The free base form of aminophenols is known to be susceptible to degradation, which can lead to the formation of colored impurities due to oxidation.[1] The amino group is particularly prone to oxidation, which can result in the formation of quinone-imine structures and other colored polymeric products.[2][3]
Core Principles for Storage and Handling: A Proactive Approach to Stability
Given the inherent reactivity of this compound, a proactive and scientifically grounded approach to its storage and handling is essential to prevent degradation and ensure the reliability of experimental outcomes.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended, based on safety data sheets for structurally similar compounds and general principles for storing aromatic amines and phenols:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[4] Refrigeration (2-8°C) is often recommended for long-term storage.[5] | Lower temperatures slow down the rate of chemical degradation reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, a key driver of oxidative degradation of the amino and phenolic moieties. |
| Light | Protect from light.[5] Use amber glass vials or store in a dark location. | UV and visible light can provide the energy to initiate and accelerate photo-degradation pathways. |
| Container | Store in a tightly sealed container.[4] | Prevents exposure to moisture and atmospheric oxygen. |
| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases.[4] | Prevents chemical reactions that could degrade the compound. |
Safe Handling Protocols
Adherence to proper handling procedures is critical not only for maintaining chemical stability but also for ensuring personnel safety.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Dispensing: When dispensing the solid, minimize its exposure to the ambient atmosphere. Work efficiently and reseal the container promptly.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be protected from light and refrigerated. The stability of the compound in various solvents should be experimentally determined.
Establishing a Stability-Indicating Method: The Foundation of Reliable Data
A validated stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[7]
Workflow for Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[8] The following protocols are starting points and should be optimized based on the observed extent of degradation (a target of 5-20% degradation is often aimed for).[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Allow to cool, then prepare a solution in the mobile phase at a concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation (Solid State):
-
Spread a thin layer of solid this compound in a shallow dish.
-
Expose to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Prepare a solution in the mobile phase at a concentration of approximately 100 µg/mL.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC.
-
The HPLC method should be capable of separating the parent peak from all degradation product peaks.
Suggested HPLC Method Parameters (Starting Point)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a wavelength of maximum absorbance for this compound (e.g., determined by a PDA detector). |
| Injection Volume | 10 µL |
This method should be optimized to achieve adequate resolution between the parent compound and all degradants.
Long-Term Stability Study Protocol
Once a stability-indicating method is validated, a long-term stability study can be initiated to establish a re-test period or shelf-life for this compound under its recommended storage conditions.
Study Design
Caption: A typical long-term stability study design.
Step-by-Step Protocol
-
Material: Use at least three representative batches of this compound.
-
Packaging: Store the material in containers that simulate the intended long-term storage and shipping containers.
-
Storage: Place the samples in stability chambers maintained at the desired long-term (e.g., 2-8°C) and accelerated (e.g., 25°C/60% RH) conditions.
-
Testing: At each specified time point (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples from storage and allow them to equilibrate to room temperature.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method. Key parameters to assess include:
-
Appearance (color, physical state)
-
Assay (purity of this compound)
-
Degradation products (quantification of known and unknown impurities)
-
-
Data Evaluation: Evaluate the data for trends in the degradation of the active substance and the formation of impurities over time. This data will be used to establish a re-test period.
Conclusion: A Commitment to Quality and Reproducibility
The stability of this compound is a critical parameter that directly impacts its suitability for research and development, particularly in the synthesis of pharmaceutical compounds. While this guide provides a comprehensive framework based on established scientific principles for substituted phenols and aromatic amines, it is imperative for researchers to conduct specific stability studies on their own material. By implementing robust storage and handling protocols and developing a validated stability-indicating analytical method, scientists can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- Kashni, M., Singh, J., & Kaushik, R. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate.
- Min, S., Ri-sheng, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China.
- Min, S., Ri-sheng, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar.
- Joseph, P., et al. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. PubMed.
- Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation.
- Nagasawa, H. T., & Gutmann, H. R. (1959). The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase. I. Enzymatic Oxidations and Binding of Oxidation Products to Bovine Serum Albumin. Journal of Biological Chemistry, 234(6), 1593-9.
- Sivalingam, G., Priya, M., & Madras, G. (2004). Kinetics of the photodegradation of substituted phenols by solution combustion synthesized TiO2.
- Hemvichian, K., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer, 43(16), 4391-4401.
- Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16067-16078.
- ResearchGate. (n.d.). Thermal degradation rates of different amines.
- Di Sarno, D., et al. (2023). Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. ChemEngineering, 7(2), 27.
- Davis, R. (2015). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
- Sahu, A. K., et al. (2022). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination.
- MedCrave. (2016). Forced Degradation Studies.
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- ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Arulazhagan, P., et al. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Science and Health, Part A, 46(14), 1637-1644.
- Stojanovska, N., et al. (2020). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 161-162.
- European Medicines Agency. (2023).
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- European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.
- Technical Disclosure Commons. (2023). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Boga, L. (n.d.). Stability testing protocols. SlideShare.
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Methodological & Application
"2-Amino-5-tert-butylphenol" synthesis protocol for Ivacaftor intermediate
Introduction
Ivacaftor (trade name Kalydeco) is a transformative therapeutic agent for the treatment of cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] It functions as a CFTR potentiator, increasing the probability of the CFTR channel being open and thereby enhancing chloride ion transport. The chemical structure of Ivacaftor is N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide.[3][4] A critical starting material for the industrial synthesis of this groundbreaking drug is 2-amino-5-tert-butylphenol. The purity and efficient production of this intermediate are paramount to the overall yield and quality of the final active pharmaceutical ingredient (API).
This application note provides a detailed, field-proven protocol for the synthesis of this compound. We will delve into two prevalent synthetic strategies, offering a comparative analysis and a comprehensive, step-by-step guide for one of the more industrially scalable routes. The causality behind experimental choices, safety protocols, and analytical validation are emphasized to ensure a robust and reproducible synthesis.
Synthetic Strategies: An Overview
Two primary routes for the synthesis of this compound have been extensively explored and optimized:
-
Route from 2,4-di-tert-butylphenol: This is a widely adopted industrial method that involves the nitration of commercially available 2,4-di-tert-butylphenol followed by the reduction of the nitro group to an amine.[5][6] While effective, this route can present challenges in controlling the regioselectivity of the nitration step, often leading to isomeric impurities that require careful purification.[5][6]
-
Route from m-Aminophenol: This alternative strategy begins with the acetylation of m-aminophenol, followed by a Friedel-Crafts tert-butylation, and finally deacetylation to yield the desired product.[5] This approach offers the advantage of more controlled installation of the functional groups, potentially leading to a cleaner product profile.
For the purpose of this guide, we will provide a detailed protocol for the more established route starting from 2,4-di-tert-butylphenol, as it is well-documented in patent literature for large-scale production.[7][8]
Visualizing the Synthesis Pathway
The following diagram illustrates the key transformations in the synthesis of this compound from 2,4-di-tert-butylphenol.
Caption: Synthetic pathway from 2,4-di-tert-butylphenol.
Detailed Experimental Protocol: Synthesis from 2,4-di-tert-butylphenol
This protocol is designed for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,4-di-tert-butylphenol | 206.33 | >98% | Commercial |
| Nitric Acid (70%) | 63.01 | ACS Grade | Commercial |
| Sulfuric Acid (98%) | 98.08 | ACS Grade | Commercial |
| Palladium on Carbon (5% Pd) | - | - | Commercial |
| Hydrogen Gas | 2.02 | High Purity | Commercial |
| Ethyl Acetate | 88.11 | ACS Grade | Commercial |
| Cyclohexane | 84.16 | ACS Grade | Commercial |
| Sodium Bicarbonate | 84.01 | ACS Grade | Commercial |
| Sodium Sulfate (anhydrous) | 142.04 | ACS Grade | Commercial |
Step 1: Nitration of 2,4-di-tert-butylphenol
Rationale: This electrophilic aromatic substitution introduces a nitro group onto the phenol ring. The tert-butyl groups are ortho- and para-directing, and the hydroxyl group is also an activating ortho-, para-director. The nitration occurs at the position ortho to the hydroxyl group and meta to the two tert-butyl groups due to steric hindrance and electronic effects. Careful temperature control is crucial to minimize side reactions and the formation of unwanted isomers.
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,4-di-tert-butylphenol (100 g, 0.485 mol) and dichloromethane (500 mL).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled nitrating mixture of 70% nitric acid (43.7 mL, 0.728 mol) and 98% sulfuric acid (26.4 mL, 0.485 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.
-
Once the starting material is consumed, slowly and carefully quench the reaction by pouring the mixture into 1 L of ice-cold water with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 300 mL), and brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-di-tert-butyl-5-nitrophenol as a yellow solid.
Expected Yield: 85-95% (crude). The crude product can be used directly in the next step or purified by recrystallization from hexane.
Step 2: Reduction of 2,4-di-tert-butyl-5-nitrophenol
Rationale: The nitro group is reduced to an amino group. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[2][9] The use of hydrogen gas requires appropriate safety precautions and specialized equipment (hydrogenator).
Procedure:
-
To a hydrogenation vessel, add the crude 2,4-di-tert-butyl-5-nitrophenol (100 g, 0.398 mol) and ethyl acetate (800 mL).[2]
-
Carefully add 5% Palladium on Carbon (5 g, 5% w/w) to the mixture.[2]
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 4-5 kg/cm ² and stir the reaction mixture vigorously at 30 ± 5 °C for 20 hours.[2]
-
Monitor the reaction by TLC (hexane:ethyl acetate, 7:3) until the starting material is no longer visible.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a bed of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate (2 x 100 mL).
-
Combine the filtrates and wash with an aqueous sodium chloride solution.[2]
-
Separate the organic layer and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solvent under reduced pressure.[2]
Step 3: Purification of this compound
Rationale: Purification is essential to remove any residual starting material, by-products, and catalyst residues to meet the stringent purity requirements for a pharmaceutical intermediate. Crystallization from a suitable solvent system like cyclohexane is an effective method.[2]
Procedure:
-
To the crude product from Step 2, add cyclohexane and co-distill under vacuum below 50 °C to remove residual ethyl acetate.[2]
-
Add fresh cyclohexane to the residue and stir for 60 minutes at 30 ± 5 °C to form a slurry.[2]
-
Filter the solid product and wash with cold cyclohexane.[2]
-
Dry the purified this compound in a vacuum oven at 40-45 °C until a constant weight is achieved.
Expected Yield: 80-90% (from the nitrophenol). Purity (by HPLC): >99%.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.64 (s, 1H, OH), 6.84 (s, 1H), 6.08 (s, 1H), 4.39 (s, 2H, NH₂), 1.27 (m, 18H).[9]
-
Mass Spectrometry (ESI-MS): m/z 222.4 [M+H]⁺.[9]
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used.
Safety and Handling
Working with the reagents in this synthesis requires strict adherence to safety protocols.
-
Nitric and Sulfuric Acids: These are highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated area with intrinsically safe equipment. Ensure proper grounding to prevent static discharge.
-
Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care and keep wet with solvent.
-
This compound: May cause skin and eye irritation. Harmful if swallowed or inhaled.[12][13] Wear gloves, safety glasses, and use in a well-ventilated area.[12][13]
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[10][11][12][13]
Experimental Workflow Visualization
The following diagram outlines the key steps and decision points in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a critical step in the manufacturing of Ivacaftor. The protocol detailed in this application note, based on the nitration and subsequent reduction of 2,4-di-tert-butylphenol, represents a robust and scalable method. By understanding the rationale behind each step and adhering to strict safety and analytical protocols, researchers and drug development professionals can consistently produce high-purity material essential for the advancement of cystic fibrosis therapy.
References
- Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC - NIH. (2024, February 10).
- Ivacaftor (VX-770) - Encyclopedia.pub. (2024, February 13).
- Chemical Safety Data Sheet MSDS / SDS - 5-AMino-2,4-di-tert-butylphenol - ChemicalBook. (2025, July 19).
- WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents.
- US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents.
- An Efficient Synthesis of Ivacaftor - ResearchGate.
- Process for the synthesis of ivacaftor - Justia Patents. (2022, March 15).
- CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents.
- WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents.
- Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol - Technical Disclosure Commons. (2025, January 23).
- WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents.
- 5-AMino-2,4-di-tert-butylphenol synthesis - ChemicalBook.
- A Process For The Preparation Of Ivacaftor - Quick Company.
- DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents.
- CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents.
- 2-Amino-4-tert-butylphenol SDS, 1199-46-8 Safety Data Sheets - ECHEMI.
- Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (2025, January 23).
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- Safety data sheet - CPAChem.
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Reaction conditions for the nitration of p-tert-butylphenol
An Application Guide to the Reaction Conditions for the Nitration of p-tert-butylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the reaction conditions for the nitration of p-tert-butylphenol. It is designed to offer field-proven insights, moving beyond a simple recitation of steps to explain the causality behind experimental choices. The protocols and data herein are synthesized from established chemical literature to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The nitration of phenols is a cornerstone reaction in organic synthesis, providing critical intermediates for a wide array of applications, including pharmaceuticals, dyes, and antioxidants.[1] p-tert-butylphenol, with its bulky para-substituent, presents a specific regiochemical challenge and opportunity. The primary product of its controlled mononitration, 2-nitro-4-tert-butylphenol, is a valuable precursor for further functionalization.[1][2]
This guide will dissect the critical parameters governing this electrophilic aromatic substitution reaction. We will explore the mechanistic underpinnings, the influence of reagents and conditions on selectivity and yield, and provide robust, step-by-step protocols for both mono- and dinitration, with a strong emphasis on laboratory safety.
Mechanism and Regiochemical Control
The nitration of p-tert-butylphenol is a classic example of electrophilic aromatic substitution.[3] The outcome of the reaction is dictated by the powerful directing effects of the substituents on the aromatic ring.
Pillar 1: The Activating and Directing Effect of the Hydroxyl Group
The hydroxyl (-OH) group is a potent activating group, meaning it increases the rate of electrophilic substitution compared to benzene. It does this by donating electron density into the ring through resonance, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate). This donation of electron density is most pronounced at the ortho and para positions.[4]
Pillar 2: The Role of the tert-Butyl Group
The tert-butyl group at the para-position physically blocks substitution at that site. While it is a weak activating group through an inductive effect, its primary role in this reaction is steric. It ensures that the incoming electrophile, the nitronium ion (NO₂⁺), is directed exclusively to the available ortho positions (C2 and C6).[5]
Under carefully controlled, mild conditions, the reaction yields primarily the mononitrated product, 2-nitro-4-tert-butylphenol. More forcing conditions can lead to the formation of 2,6-dinitro-4-tert-butylphenol.[6]
Below is a diagram illustrating the formation of the key electrophile and the subsequent substitution mechanism.
Caption: Mechanism of Electrophilic Nitration of Phenol.
Critical Reaction Parameters: A Deeper Dive
Achieving high yield and selectivity in the nitration of p-tert-butylphenol hinges on the meticulous control of several key parameters.
-
Nitrating Agent : Phenols are highly activated rings, and harsh nitrating conditions, such as the classic mixed acid (concentrated HNO₃ and H₂SO₄), can lead to oxidation, degradation, and the formation of tars.[7] For p-tert-butylphenol, dilute or moderately concentrated nitric acid is often sufficient and preferable for mononitration.[8][9] Alternative, milder reagents like tert-butyl nitrite have been developed for chemoselective mononitration of sensitive phenolic substrates, yielding only tert-butanol as a byproduct.[10]
-
Temperature : This is arguably the most critical parameter. Nitration is a highly exothermic reaction.[11] Failure to maintain low temperatures (typically 0–20°C) can lead to a runaway reaction, significantly reducing yield and increasing the risk of forming dangerous, polynitrated byproducts.[8][12][13]
-
Solvent : The choice of solvent is important for managing heat and ensuring homogeneity. Solvents like ethyl acetate, ethanol, or glacial acetic acid are commonly employed.[8][12][14] The solvent can also influence selectivity; for instance, studies with tert-butyl nitrite have shown that solvents like THF can provide a highly selective and reasonably fast reaction.[10][15]
-
Stoichiometry : A slight molar excess of nitric acid (e.g., 1.0 to 1.1 equivalents) is typically used to ensure complete consumption of the starting material.[8] Using a large excess significantly increases the probability of dinitration.
Experimental Protocols
Safety First : The following protocols involve hazardous materials. Nitric acid is highly corrosive and a strong oxidizer.[16] Phenols are toxic and corrosive and can be absorbed through the skin.[17][18] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[16][17]
Protocol 1: Synthesis of 2-Nitro-4-tert-butylphenol
This protocol is adapted from established literature procedures for the selective mononitration of p-tert-butylphenol.[8][12]
Materials & Equipment:
-
p-tert-butylphenol
-
Nitric acid (69-70%)
-
Ethyl Acetate (or Ethanol)
-
1N Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottomed flask, dissolve p-tert-butylphenol (e.g., 0.2 moles, 30 g) in a suitable solvent such as ethyl acetate (200 mL).[12]
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0–5°C.[12]
-
Acid Addition: Prepare a solution of nitric acid (e.g., 13 mL in 13 mL of water).[12] Add this nitric acid solution dropwise to the cooled, stirring phenol solution over a period of 10-15 minutes, ensuring the internal temperature does not exceed 10°C. A catalytic amount of sodium nitrite (NaNO₂) can be added to facilitate the reaction.[12]
-
Reaction: Continue stirring the mixture in the ice bath for 45-60 minutes.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with an excess of 1N HCl, followed by water and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: The crude product, a yellow crystalline solid, can be purified by recrystallization from a suitable solvent like heptane to yield pure 2-nitro-4-tert-butylphenol.[1][12]
Caption: Workflow for the Synthesis of 2-Nitro-4-tert-butylphenol.
Protocol 2: Conditions for the Synthesis of 2,6-Dinitro-4-tert-butylphenol
To achieve dinitration, more vigorous conditions are required. This typically involves:
-
Stronger Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is often used.
-
Higher Temperature: The reaction may be run at a slightly elevated temperature, though careful control is still paramount to prevent decomposition.
-
Increased Stoichiometry: At least two equivalents of the nitrating agent are necessary.
Caution: The synthesis of dinitrophenols carries a higher risk of runaway reactions and should only be attempted by experienced chemists with appropriate safety measures in place.[13] The synthesis of 4-tert-butyl-2,6-dinitrophenol has been reported via the nitration of 2,4-di-tert-butylphenol, which involves the cleavage of a tert-butyl group.[6]
Data Summary
The following table summarizes typical reaction conditions for the mononitration of p-tert-butylphenol as reported in the chemical literature.
| Starting Material | Nitrating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| p-tert-butylphenol | HNO₃ / H₂O (1.05) | Ethyl Acetate | 0 | 0.75 | 2-Nitro-4-tert-butylphenol | ~95 (crude) | [12] |
| p-tert-butylphenol | conc. HNO₃ (1.0-1.1) | Ethanol | 5–20 | 3–4 | 2-Nitro-4-tert-butylphenol | High | [8] |
References
- Nitration synthesis of fluorescent whitening agent with p-tert butylphenol. (n.d.). Google Patents.
- Synthesis of 2-nitro-4-t-butyl phenol. (n.d.). PrepChem.com.
- Phenol reaction with nitration mixture. (2024). Chemistry Stack Exchange.
- 2-Nitro-4-tert-butylphenol. (2024). ChemBK.
- What is the mechanism of nitrosation of phenol? (2019). Quora.
- What happens when phenol is nitrated with concentrated H2SO4? (2023). Quora.
- Does nitration of phenol occur in the presence of sulfuric acid? (2020). Quora.
- Savinov, S. N., & Kodadek, T. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(4), 875–878. [Link]
- Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (n.d.). ACS Publications.
- The synthetic method of o-nitro p-tert-butylphenol. (n.d.). Google Patents.
- Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. (n.d.). Vedantu.
- Nitration of phenol in flow. (n.d.). Corning.
- Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
- Nitration of Phenols. (2022). Khan Academy.
- SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.). Course Hero.
- Nitration reaction safety. (2024). YouTube.
- SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.). Course Hero.
- Standard Operating Procedure - Phenol. (2022). Yale Environmental Health & Safety.
- nitration of phenol. (2019). UK Science Technician Community.
- Phenol: Hazards and Precautions. (2003). UC Berkeley EH&S.
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Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 2-Amino-5-tert-butylphenol
Abstract
This application note details a highly specific, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-5-tert-butylphenol. The developed isocratic method is suitable for routine quality control analysis and stability testing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (C₁₀H₁₅NO, MW: 165.23 g/mol ) is a substituted aminophenol derivative that serves as a key intermediate in various chemical syntheses.[1] Its purity and concentration are critical parameters that can influence the yield and impurity profile of final products. Therefore, a reliable and robust analytical method for its quantification is essential.
This document presents a stability-indicating RP-HPLC method developed to provide a straightforward and efficient means of quantifying this compound. The choice of a reversed-phase method is predicated on the compound's moderate hydrophobicity, as suggested by its predicted LogP of approximately 2.85.[2] This characteristic allows for good retention and separation on a non-polar stationary phase with a polar mobile phase.
Experimental Design and Rationale
The selection of chromatographic conditions was based on the physicochemical properties of this compound and established principles of reversed-phase chromatography for polar and moderately polar analytes.[3]
-
Column Selection: A C18 column was chosen as it is the most common and versatile stationary phase for reversed-phase HPLC, offering excellent retention for moderately non-polar compounds like this compound. The alkyl chains of the C18 stationary phase interact with the non-polar tert-butyl group and the benzene ring of the analyte, providing good separation from polar impurities.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer was selected. Acetonitrile serves as the organic modifier to elute the analyte from the column. The aqueous buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the amino and phenolic groups, thereby ensuring consistent retention times. A slightly acidic pH (around 3.0) is chosen to ensure the amino group is protonated, which can improve peak shape.
-
Detection Wavelength: Based on the UV-Vis absorption characteristics of similar substituted phenols, a detection wavelength of 285 nm was selected.[4] This wavelength is expected to provide good sensitivity for the analyte while minimizing interference from potential impurities that may not have a similar chromophore.
-
Isocratic Elution: An isocratic elution mode was chosen for its simplicity, robustness, and ease of transfer between different HPLC systems. This approach is suitable as the primary goal is the quantification of a single analyte.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Hydrochloric acid (37%, AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0 adjusted with H₃PO₄) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Preparation of Solutions
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 50:50 volume ratio. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for this compound.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity (Forced Degradation)
Forced degradation studies are a crucial component of developing a stability-indicating HPLC method.[6] They are performed to demonstrate that the analytical method can accurately measure the analyte without interference from its degradation products.[7]
-
Protocol: Subject a solution of this compound (100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours (in solution).
-
-
Analysis: Analyze the stressed samples alongside an unstressed control sample. The peak purity of the analyte in the stressed samples should be evaluated using a photodiode array (PDA) detector.
-
Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation product peaks (resolution > 2) and there is no interference at the retention time of the analyte in the blank. The peak purity index should be greater than 0.99.
Linearity
-
Protocol: Analyze a series of at least five concentrations of this compound ranging from 1 to 100 µg/mL in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each level in triplicate.
-
Analysis: Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a relative standard deviation (RSD) of ≤ 2.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
The following table summarizes the validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time; Peak purity index > 0.99 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-noise ratio of approximately 3:1 |
| LOQ | Signal-to-noise ratio of approximately 10:1; with acceptable precision and accuracy |
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been developed based on the physicochemical properties of the analyte and has been validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This method is, therefore, well-suited for routine quality control and stability studies in pharmaceutical and chemical research and development environments.
References
- Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). ResearchGate.
- 5-amino-2-tert-butylphenol | CAS#:873055-35-7. (n.d.). Chemsrc.
- 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209. (n.d.). PubChem.
- China 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4 Manufacturer, Supplier | Zhonghan. (n.d.). Zhonghan.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (n.d.). Technology Networks.
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1H NMR and 13C NMR spectral analysis of "2-Amino-5-tert-butylphenol"
An Application Note on the Comprehensive ¹H and ¹³C NMR Spectral Analysis of 2-Amino-5-tert-butylphenol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, a substituted aromatic compound relevant in chemical synthesis and materials science. We present a complete workflow, from sample preparation and data acquisition to in-depth spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into predicting, acquiring, and assigning the NMR spectra of complex substituted phenols.
Introduction
This compound is a multifunctional aromatic compound featuring hydroxyl, amino, and tert-butyl substituents. This unique combination of electron-donating groups (-OH, -NH₂) and a bulky, weakly electron-donating alkyl group (-C(CH₃)₃) creates a distinct electronic and steric environment. This, in turn, gives rise to a characteristic NMR fingerprint. Accurate interpretation of this fingerprint is crucial for confirming chemical identity, assessing purity, and understanding the molecule's structural characteristics. This document explains the causal relationships between the molecular structure and the resulting NMR signals and provides a robust protocol for obtaining high-quality spectral data.
Molecular Structure and Numbering Scheme
For clarity in spectral assignment, the following IUPAC-based numbering scheme is used throughout this note.
Caption: Molecular structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis: Prediction and Interpretation
The ¹H NMR spectrum is dictated by the electronic environment of each proton. The powerful electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups cause significant upfield shifting (to lower ppm values) of the aromatic protons, particularly those ortho and para to them.
Predicted Proton Signals
-
tert-Butyl Protons (H8, H9, H10): The nine equivalent protons of the three methyl groups on the tert-butyl substituent are sterically and electronically isolated from the aromatic ring's spin system. Consequently, they will appear as a sharp, intense singlet.
-
Aromatic Protons (H3, H4, H6):
-
H6: This proton is ortho to the amino group and meta to the hydroxyl group. It experiences strong shielding from the -NH₂ group. It has only one ortho neighbor (H-C4 is too far for significant coupling), so it is expected to appear as a doublet due to coupling with H4 (meta coupling, J ≈ 2-3 Hz).
-
H4: This proton is meta to both the -NH₂ and -OH groups and ortho to the tert-butyl group. It will be split by H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.
-
H3: This proton is ortho to the hydroxyl group and meta to the amino group. It will experience significant shielding and will be split into a doublet by its ortho neighbor, H4 (J ≈ 8-9 Hz).
-
-
Exchangeable Protons (-NH₂ and -OH): The chemical shifts of these protons are highly variable and depend on the solvent, sample concentration, and temperature.[1] In a solvent like DMSO-d₆, hydrogen bonding is prominent, and these peaks are often observed as distinct, broad singlets. In CDCl₃, they may be broader or exchange with trace water, sometimes becoming unobservable.[2][3][4]
Summary of Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -C(CH ₃)₃ | ~1.2 - 1.3 | Singlet (s) | 9H | N/A |
| Ar-H 6 | ~6.5 - 6.7 | Doublet (d) | 1H | Jmeta ≈ 2-3 Hz |
| Ar-H 4 | ~6.7 - 6.9 | Doublet of Doublets (dd) | 1H | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz |
| Ar-H 3 | ~6.9 - 7.1 | Doublet (d) | 1H | Jortho ≈ 8-9 Hz |
| -NH ₂ | ~4.0 - 5.0 (Broad) | Singlet (s, br) | 2H | N/A |
| -OH | ~8.5 - 9.5 (Broad) | Singlet (s, br) | 1H | N/A |
Part 2: ¹³C NMR Spectral Analysis: Prediction and Interpretation
In ¹³C NMR, the chemical shifts are primarily influenced by the electronegativity of adjacent atoms and the overall electron density. The spectrum will be acquired with proton decoupling, meaning each unique carbon will appear as a singlet.
Predicted Carbon Signals
-
tert-Butyl Carbons (C7, C8, C9, C10): The tert-butyl group will produce two signals. The quaternary carbon (C7) will appear around 34 ppm, and the three equivalent methyl carbons (C8, C9, C10) will appear further upfield, around 31-32 ppm. This is consistent with data for other tert-butyl substituted phenols.[5][6]
-
Aromatic Carbons (C1-C6):
-
C1 (-OH attached): The oxygen atom strongly deshields C1, shifting it significantly downfield. This will likely be one of the most downfield aromatic signals.
-
C2 (-NH₂ attached): The nitrogen atom also deshields C2, shifting it downfield, though typically less than an -OH group.
-
C5 (-C(CH₃)₃ attached): This is a quaternary carbon, and its signal intensity will be lower than the protonated carbons. Its chemical shift will be influenced by the alkyl substitution.
-
C3, C4, C6: These are protonated aromatic carbons (CH). Their chemical shifts are modulated by their position relative to the three substituents. The strong electron-donating character of -OH and -NH₂ will shield the ortho and para positions, shifting them upfield relative to benzene (128.5 ppm).
-
Summary of Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| -C(C H₃)₃ (C8, C9, C10) | ~31.5 | CH₃ |
| -C (CH₃)₃ (C7) | ~34.0 | C (Quaternary) |
| C 6 | ~113.0 | CH |
| C 4 | ~115.0 | CH |
| C 3 | ~118.0 | CH |
| C 2 | ~137.0 | C-NH₂ (Quaternary) |
| C 5 | ~141.0 | C-C(CH₃)₃ (Quaternary) |
| C 1 | ~144.0 | C-OH (Quaternary) |
Note: These predictions are based on substituent effects and data from similar compounds.[7][8][9][10] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to definitively distinguish between CH₃, CH, and quaternary carbons.
Part 3: Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for preparing a high-quality sample and acquiring ¹H and ¹³C NMR spectra.
Objective
To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification and purity assessment.
Materials and Equipment
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6-0.7 mL
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision 5 mm NMR tubes[11]
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Vortex mixer (optional)
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR requires a more concentrated sample (20-50 mg) to achieve a good signal-to-noise ratio in a reasonable time.[12][13]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. This solvent is chosen for its ability to dissolve the analyte and to slow the exchange of the -OH and -NH₂ protons, allowing for their observation.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring high-quality spectra with sharp lines.[14] Inspect the solution against a light source to ensure no solid particulates remain.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be between 4-5 cm (0.6-0.7 mL) to ensure it spans the active region of the NMR detection coil.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
Step-by-Step NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the DMSO-d₆ solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. Good shimming is essential for achieving sharp, symmetrical peaks and high resolution.
-
¹H NMR Acquisition:
-
Load a standard 1D proton experiment parameter set.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Key Parameters:
-
Pulse Angle: 30-90 degrees. A 30-degree pulse with a shorter relaxation delay can be used for faster acquisition if quantitation is not critical.[15]
-
Acquisition Time (AQ): ~3-4 seconds for good resolution.[15][16]
-
Relaxation Delay (D1): 2-5 seconds. For accurate integration (quantitation), a longer delay of at least 5 times the longest T₁ is required.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration. Increasing the number of scans improves the signal-to-noise ratio by the square root of NS.[17]
-
-
-
¹³C NMR Acquisition:
-
Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
Key Parameters:
-
Pulse Angle: 30 degrees is common to allow for faster repetition.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 256 to 1024 or more, depending on concentration.
-
-
-
Data Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final, interpretable spectrum. Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
Overall Experimental Workflow
Caption: Workflow from sample preparation to final spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is directly correlated with its unique substitution pattern. The electron-donating -OH and -NH₂ groups, combined with the bulky tert-butyl group, create a predictable and interpretable set of signals. By following the detailed protocol for sample preparation and data acquisition outlined in this note, researchers can reliably obtain high-quality spectra. The predicted chemical shifts and coupling patterns serve as a robust framework for the accurate assignment and structural confirmation of this molecule, underscoring the power of NMR spectroscopy in modern chemical analysis.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University of Wisconsin-Madison. (n.d.). Sample Preparation.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- PubChem. (n.d.). 4-tert-Butylphenol. National Center for Biotechnology Information.
- Giraudeau, P. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.
- SDSU NMR Facility. (n.d.). Basic Acquisition Parameters. San Diego State University.
- University of Michigan Chemistry NMR Facility. (2020). Optimized Default 1H Parameters.
- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.
- ChemicalBook. (n.d.). 4-tert-Butylphenol(98-54-4) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-tert-Butylphenol(88-18-6) 13C NMR spectrum.
- SpectraBase. (n.d.). o-Tert-butylphenol - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH.
- ChemicalBook. (n.d.). 2,4-Di-tert-butylphenol(96-76-4) 13C NMR spectrum.
- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.
- ChemicalBook. (n.d.). 2-Aminophenol(95-55-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) 1H NMR spectrum.
- The Royal Society of Chemistry. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Supplementary Information.
- ChemicalBook. (n.d.). 2-Amino-4-tert-butylphenol(1199-46-8) 13C NMR spectrum.
- ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[5]uril, c hemicucurbit[7]uril.
- SpectraBase. (n.d.). 2-Amino-4-tert-butylphenol - Optional[13C NMR] - Spectrum. Wiley-VCH GmbH.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
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Application Note: Elucidating the Mass Spectrometry Fragmentation of 2-Amino-5-tert-butylphenol
Abstract
This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of 2-Amino-5-tert-butylphenol (C₁₀H₁₅NO), a substituted phenol of interest in chemical synthesis and drug development.[1][2][3] We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, along with visual representations of the key fragmentation mechanisms.
Introduction to this compound and its Mass Spectrometric Analysis
This compound is an aromatic organic compound featuring three key functional groups: a hydroxyl group (-OH), an amino group (-NH₂), and a tert-butyl group (-C(CH₃)₃) attached to a benzene ring. The molecular weight of this compound is 165.23 g/mol , with a monoisotopic mass of 165.11536 Da.[3] The interplay of these functional groups dictates the molecule's chemical properties and, critically for our purposes, its behavior upon ionization in a mass spectrometer.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation pattern, which results from the breakdown of the molecular ion, serves as a molecular fingerprint that is invaluable for structural confirmation. Understanding the predictable fragmentation pathways of this compound is essential for its unambiguous identification in complex matrices.
Predicted Fragmentation Pattern under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is often rich with fragment ions that provide detailed structural information. For aromatic compounds like this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic ring.[4][5]
The fragmentation of this compound in EI-MS is primarily governed by the facile cleavage of the tert-butyl group and the influence of the amino and hydroxyl substituents on the aromatic ring.
Key Predicted Fragmentations in EI Mode:
-
Molecular Ion (M⁺˙) at m/z 165: The peak corresponding to the intact molecule after the loss of a single electron. Its presence is crucial for determining the molecular weight.
-
Loss of a Methyl Radical (M-15) at m/z 150: This is a highly characteristic fragmentation for compounds containing a tert-butyl group.[6] The cleavage of a C-C bond results in the loss of a methyl radical (•CH₃) to form a stable secondary benzylic carbocation.
-
Formation of the Tropylium Ion at m/z 91: Alkyl-substituted benzene rings commonly undergo rearrangement to form the highly stable tropylium ion.[5]
-
Formation of a tert-Butyl Cation at m/z 57: The rupture of the bond between the aromatic ring and the tert-butyl group can lead to the formation of the very stable tert-butyl carbocation, which would produce an intense peak at m/z 57.[7]
-
Alpha Cleavage adjacent to the Amino Group: Primary amines are known to undergo cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[8] In this case, this would involve cleavage of the bond between the ring and the amino group, though this is less likely than fragmentation of the alkyl substituent.
-
Phenolic Fragmentations: Phenols can undergo characteristic losses of carbon monoxide (CO, M-28) and a formyl radical (HCO•, M-29), which may be observed as less intense peaks.[9]
Predicted EI Mass Spectrum Data Summary
| m/z | Proposed Fragment | Fragmentation Pathway | Expected Relative Intensity |
| 165 | [C₁₀H₁₅NO]⁺˙ | Molecular Ion | Moderate to High |
| 150 | [C₉H₁₂NO]⁺ | Loss of •CH₃ from the tert-butyl group | High |
| 107 | [C₇H₉N]⁺ | Benzylic cleavage with loss of the tert-butyl group and rearrangement | Moderate |
| 91 | [C₇H₇]⁺ | Formation of Tropylium ion | Moderate |
| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation | High (Potentially Base Peak) |
Predicted Fragmentation Pattern under Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[10][11] This makes ESI ideal for determining the molecular weight of the analyte.
For this compound, the presence of the basic amino group makes it highly amenable to ionization in positive ESI mode.
-
Protonated Molecule [M+H]⁺ at m/z 166.12: This will likely be the base peak in the full scan mass spectrum under typical ESI conditions.
-
In-Source Fragmentation: While ESI is a soft ionization technique, fragmentation can be induced in the ion source by increasing the cone voltage or other instrument parameters.[12] This "in-source" fragmentation can generate some of the same fragments observed in EI-MS, particularly the loss of a methyl group to yield a fragment at m/z 151 (the protonated version of the m/z 150 fragment in EI).
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion (m/z 166.12) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions would likely include the loss of a neutral methane molecule (CH₄) from the protonated tert-butyl group, and other characteristic fragments.
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed primary fragmentation mechanisms for this compound under Electron Ionization.
Caption: Primary EI fragmentation pathways of this compound.
Caption: A generalized workflow for mass spectrometric analysis.
Experimental Protocols
To obtain high-quality mass spectra of this compound, the following protocols are recommended.
Protocol 1: GC-MS with Electron Ionization (EI)
This protocol is suitable for the analysis of the volatile and thermally stable this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or ethyl acetate.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS with Electrospray Ionization (ESI)
This protocol is ideal for confirming the molecular weight of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be increased to induce in-source fragmentation).
-
Desolvation Gas (N₂): 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Source Temperature: 120 °C.
-
Scan Range: m/z 50-500.
-
For MS/MS: Isolate the precursor ion at m/z 166.12 and apply a collision energy of 10-30 eV.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and provides a wealth of structural information. Under EI, the fragmentation is dominated by the loss of a methyl radical from the tert-butyl group and the formation of a stable tert-butyl cation. Under ESI, the protonated molecule is the most prominent ion, serving as an excellent precursor for MS/MS studies. The protocols provided herein offer a robust starting point for the analysis of this compound and related structures, enabling confident identification and characterization in a variety of research and development settings.
References
- M. K. G. de la F, J. G. S. D, R. Notario, and J. S. S. G. A ‘meta effect’ in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry, 47(5), 622–628. [Link]
- Noh, D. Y., et al. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
- eGyanKosh.
- K. L. and D. S. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
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- Pearson. The mass spectrum of tert-butylamine follows shows an intense bas... [Link]
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- Doc Brown's Advanced Organic Chemistry Revision Notes.
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- Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
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- RSC Publishing.
- Mass Spectroscopy Lecture 5: Fragment
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Application Note: A Validated Protocol for the Recrystallization and Purification of 2-Amino-5-tert-butylphenol
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-Amino-5-tert-butylphenol via recrystallization. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Crude preparations of this compound are often contaminated with colored impurities arising from oxidation and side reactions. Recrystallization is a robust and scalable technique for removing these impurities, yielding a product of high purity suitable for sensitive downstream applications. This guide explains the scientific rationale behind solvent selection and each procedural step, includes a troubleshooting guide, and outlines essential safety precautions, making it a vital resource for researchers in chemical and pharmaceutical development.
Introduction and Principles
Recrystallization remains the most widely used method for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at different temperatures. An ideal recrystallization procedure involves dissolving the impure solid in a minimum volume of a hot solvent, followed by cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities that are either highly soluble remain in the cooled solvent (the mother liquor), while insoluble impurities are removed via hot filtration.
Aminophenols, including this compound, are particularly susceptible to air oxidation, which results in the formation of highly colored quinone-type impurities. A successful purification protocol must therefore not only address common soluble and insoluble impurities but also mitigate this oxidative degradation. This protocol employs a mixed-solvent system, a common and effective strategy when a single solvent does not provide the ideal solubility profile.
Physicochemical & Safety Data
A thorough understanding of the compound's properties is critical for procedural design and safety.
| Property | Data | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 5-Amino-2-tert-butylphenol | [1] |
| CAS Number | 873055-35-7 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance (Crude) | Brown or grey solid | [3][4] |
| Appearance (Purified) | Off-white to light tan crystalline solid | |
| Boiling Point | ~319.7 °C (Predicted) | [5] |
| Hazards | Harmful in contact with skin or if inhaled; Causes skin and eye irritation. | [6] |
Safety Warning: Personnel must handle this compound in a well-ventilated fume hood.[7] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[7][8]
Experimental Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Reagents
-
Crude this compound (~10 g)
-
Toluene (ACS Grade or higher)
-
Heptane (ACS Grade or higher)
-
Activated Carbon (decolorizing grade)
-
Celite® or equivalent filter aid
-
Erlenmeyer Flasks (125 mL and 250 mL)
-
Büchner Funnel and Filter Flask
-
Glass Funnel (short-stem)
-
Whatman #1 Filter Paper (or equivalent)
-
Heating Mantle or Hot Plate with magnetic stirring
-
Ice Bath
-
Vacuum Source
Rationale for Solvent System Selection
The ideal solvent for recrystallization should dissolve the target compound well at high temperatures but poorly at low temperatures. For this compound, a single solvent is often suboptimal. A mixed-solvent system of toluene and heptane offers superior control and efficacy.
-
Toluene: A moderately polar aromatic solvent that effectively dissolves the aminophenol at elevated temperatures.
-
Heptane: A non-polar "anti-solvent" in which the compound is poorly soluble. Its addition to the hot toluene solution decreases the overall polarity, inducing crystallization upon cooling.
This combination is particularly effective for moderately polar compounds and is analogous to the ethyl acetate/petroleum ether system used for the structurally similar 2,4-di-tert-butyl-5-aminophenol.[9]
Step-by-Step Purification Procedure
Step 1: Dissolution
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of toluene.
-
Gently heat the mixture to 80-90 °C with constant stirring. The compound should fully dissolve.
-
Causality Check: Avoid boiling, as this can lead to solvent loss and potential oxidation. Add more toluene in small increments (2-3 mL) only if the solid does not completely dissolve. The goal is to create a saturated solution at high temperature.
Step 2: Decolorization and Hot Filtration
-
Once the solid is dissolved, remove the flask from the heat source.
-
Allow the solution to cool slightly for one minute, then add approximately 0.5 g of activated carbon to adsorb high-molecular-weight colored impurities.
-
Bring the solution back to a gentle boil for 5-10 minutes.
-
Workflow Criticality: Prepare for hot gravity filtration immediately. Place a short-stem glass funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask. Heat the receiving flask and funnel with hot solvent vapor (or in an oven) to prevent premature crystallization in the funnel.
-
Pour the hot solution through the fluted filter paper quickly but safely. This step removes the activated carbon and any insoluble impurities (e.g., tars).[10] The resulting filtrate should be significantly lighter in color.
Step 3: Crystallization
-
Re-heat the clear filtrate to ~90 °C.
-
While stirring, add heptane dropwise using a Pasteur pipette until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Add 1-2 mL of hot toluene to redissolve the precipitate and ensure the final solution is clear.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring or insulated surface.
-
Expert Insight: Slow, undisturbed cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.
-
Once the flask has reached room temperature (typically 1-2 hours), place it in an ice bath for an additional 30 minutes to maximize the yield of precipitated crystals.
Step 4: Isolation and Drying
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold heptane.
-
Isolate the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel in one motion.
-
Wash the crystals on the filter with two small portions (10-15 mL each) of ice-cold heptane to remove any residual mother liquor.
-
Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at 40-50 °C.
Validation and Characterization
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield.
-
Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. Compare this with the literature value if available.
-
Visual Inspection: The final product should be an off-white or light tan crystalline solid, a significant improvement from the crude starting material.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is lower than the melting point of the solute. The cooling rate is too fast. | Reheat the solution to dissolve the oil. Add a small amount of the primary solvent (toluene) to decrease saturation. Ensure cooling is slow and undisturbed. |
| No Crystals Form | Too much solvent was used. The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Add a seed crystal. |
| Low Recovery / Yield | Too much solvent was used. Crystals were washed with warm solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product is Still Colored | Insufficient activated carbon was used. The compound is inherently colored. Oxidation occurred during the process. | Repeat the recrystallization, possibly with a larger amount of activated carbon. Consider performing the procedure under an inert atmosphere (e.g., Nitrogen or Argon). |
References
- Google Patents. (n.d.). Purification of p-aminophenol. (Patent No. US3703598A).
- Google Patents. (n.d.). Process for the purification of p-aminophenol. (Patent No. US3658905A).
- Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL. (Patent No. US3717680A).
- Google Patents. (n.d.). Purification of N-acetyl aminophenols. (Patent No. EP0320484A2).
- European Patent Office. (n.d.). Purification of N-acetyl aminophenols. (EP 0320484 A2).
- IndiaMART. (n.d.). 5 Amino 2 4 Ditert Butylphenol.
- Google Patents. (n.d.). Preparation method of 2,4-ditertbutyl-5-aminophenol. (Patent No. CN105884628A).
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-4-tert-butylphenol.
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 4-tert-Butylphenol.
- Chemsrc. (n.d.). 5-amino-2-tert-butylphenol | CAS#:873055-35-7.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57470209, 5-Amino-2-tert-butylphenol.
- Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
Sources
- 1. 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-amino-2-tert-butylphenol | CAS#:873055-35-7 | Chemsrc [chemsrc.com]
- 3. Buy 5 Amino 2 4 Ditert Butylphenol at an Affordable Price in Mumbai, Product Specs Included [abchemicalindustries.com]
- 4. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 5. 5-AMino-2,4-di-tert-butylphenol CAS#: 873055-58-4 [chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 10. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
Application Note: Polymerization of 2-Amino-5-tert-butylphenol for Advanced Material Synthesis
Introduction: Unlocking the Potential of Substituted Polyanilines
Substituted polyanilines are a class of conducting polymers that have garnered significant interest for their tunable electronic, optical, and chemical properties. The introduction of functional groups onto the aniline monomer unit allows for the fine-tuning of the resulting polymer's characteristics, such as solubility, processability, and electrochemical behavior. 2-Amino-5-tert-butylphenol is a particularly intriguing monomer due to the presence of both a hydroxyl and a bulky tert-butyl group. The hydroxyl group offers an additional site for oxidative coupling and potential cross-linking, leading to unique polymer architectures, while the tert-butyl group can enhance solubility in organic solvents and influence the polymer's morphology.[1] This combination makes polymers derived from this compound promising candidates for applications in organic electronics, sensors, and corrosion-resistant coatings.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer in polymerization. We will explore two robust polymerization methodologies: chemical oxidative polymerization and enzymatic polymerization. Detailed, step-by-step protocols are provided for each method, along with insights into the underlying reaction mechanisms. Furthermore, we will discuss the essential characterization techniques to analyze the structure, properties, and morphology of the resulting polymers.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₀H₁₅NO | PubChem |
| Molecular Weight | 165.23 g/mol | PubChem |
| Appearance | Off-white to light brown crystalline powder | Internal Data |
| Melting Point | 160-163 °C | [2] |
| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water. | [3] |
Polymerization Methodologies: A Tale of Two Pathways
The polymerization of this compound can be effectively achieved through two primary routes: chemical oxidative polymerization and enzymatic polymerization. The choice of method will depend on the desired polymer properties, scalability, and environmental considerations.
Method 1: Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely used and versatile method for synthesizing polyanilines and their derivatives. This approach typically involves the use of a strong oxidizing agent, such as ammonium persulfate (APS), in an acidic medium to initiate the polymerization process.[1]
Causality of Experimental Choices:
-
Acidic Medium (Perchloric Acid): The acidic environment is crucial for the protonation of the amino groups, which facilitates the formation of radical cations, the key intermediates in the polymerization of anilines. Perchloric acid is a strong, non-coordinating acid that provides the necessary proton concentration without interfering with the polymerization process.
-
Oxidant (Ammonium Persulfate): APS is a powerful oxidizing agent that can efficiently generate the initial radical cations from the monomer, initiating the polymerization cascade. The equimolar ratio of oxidant to monomer is chosen to ensure complete polymerization.
-
Low Temperature (0°C): Conducting the reaction at a low temperature helps to control the reaction rate, preventing over-oxidation of the polymer and leading to a more regular polymer structure with higher molecular weight.
Experimental Protocol: Chemical Oxidative Polymerization
Materials:
-
This compound (monomer)
-
Perchloric acid (HClO₄), 1.0 M solution
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Deionized water
-
Methanol
-
Tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 15 mmol of this compound in 100 mL of 1.0 M perchloric acid. Place the beaker in an ice bath and stir the solution vigorously with a magnetic stirrer until the monomer is completely dissolved.
-
Initiator Solution Preparation: In a separate beaker, dissolve an equimolar amount (15 mmol) of ammonium persulfate in 50 mL of 1.0 M perchloric acid.
-
Polymerization Initiation: Slowly add the ammonium persulfate solution dropwise to the chilled monomer solution while maintaining vigorous stirring. A color change to a deep purple or dark green should be observed, indicating the onset of polymerization.
-
Reaction Progression: Continue stirring the reaction mixture in the ice bath for 22-24 hours to ensure a high degree of polymerization.
-
Polymer Isolation: After the reaction is complete, collect the precipitated polymer by vacuum filtration.
-
Washing and Purification: Wash the polymer thoroughly with copious amounts of 1.0 M perchloric acid to remove any unreacted monomer and oligomers. Follow this with several washes with deionized water and then methanol to remove residual acid and low molecular weight impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for at least 24 hours or until a constant weight is achieved. The final product should be a dark-colored powder.
-
Solubilization for Characterization: For characterization techniques requiring a solution, the polymer can be dissolved in solvents like THF. A typical preparation involves suspending 1 mg/mL of the polymer in THF and sonicating to aid dissolution.
Diagram of Chemical Oxidative Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Method 2: Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective alternative to conventional chemical methods.[4] Peroxidases, such as horseradish peroxidase (HRP), can catalyze the oxidative polymerization of phenols and their derivatives in the presence of hydrogen peroxide (H₂O₂).[4][5] This method often proceeds under milder reaction conditions and can offer greater control over the polymer structure.
Causality of Experimental Choices:
-
Enzyme (Horseradish Peroxidase): HRP is a robust and commercially available enzyme that efficiently catalyzes the oxidation of a wide range of phenolic compounds. It offers a high degree of selectivity, potentially leading to polymers with a more defined structure.
-
Oxidant (Hydrogen Peroxide): H₂O₂ serves as the oxidizing agent for HRP. It is a green oxidant, with water being its only byproduct. The slow, dropwise addition of H₂O₂ is critical to maintain a low, steady concentration, which prevents enzyme inactivation that can occur at high H₂O₂ levels.[6]
-
Solvent System (Aqueous Buffer/Organic Co-solvent): The use of a buffered aqueous solution (e.g., phosphate buffer at pH 7.0) is essential to maintain the optimal pH for HRP activity. An organic co-solvent, such as 1,4-dioxane or ethanol, is often included to improve the solubility of both the monomer and the resulting polymer.[7] The solvent composition can also influence the regioselectivity of the polymerization, affecting the ratio of C-C to C-O couplings.[4]
Experimental Protocol: Enzymatic Polymerization
Materials:
-
This compound (monomer)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
1,4-Dioxane (or other suitable organic co-solvent)
-
Methanol
-
Magnetic stirrer and stir bar
-
Syringe pump (for H₂O₂ addition)
-
Beaker and other standard laboratory glassware
-
Centrifuge and centrifuge tubes
-
Freeze-dryer (lyophilizer)
Procedure:
-
Reaction Setup: In a 250 mL beaker, dissolve 10 mmol of this compound in a mixture of 50 mL of phosphate buffer (pH 7.0) and 50 mL of 1,4-dioxane. Add HRP to the solution (a typical starting concentration is 1 mg/mL, but this may require optimization).
-
Initiation of Polymerization: Begin stirring the solution at room temperature. Prepare a dilute solution of H₂O₂ (e.g., 1.0 M). Using a syringe pump, add the H₂O₂ solution dropwise to the reaction mixture over a period of 4-6 hours. The total amount of H₂O₂ should be equimolar to the monomer.
-
Reaction Progression: After the complete addition of H₂O₂, allow the reaction to proceed with stirring for an additional 24 hours at room temperature. A precipitate will likely form as the polymer grows.
-
Polymer Isolation: Transfer the reaction mixture to centrifuge tubes and centrifuge to pellet the polymer. Decant the supernatant.
-
Washing and Purification: Resuspend the polymer pellet in deionized water and centrifuge again. Repeat this washing step three times to remove the buffer salts and residual enzyme. Then, wash the polymer with methanol to remove any unreacted monomer and oligomers.
-
Drying: After the final wash, freeze the polymer pellet and dry it under vacuum using a freeze-dryer to obtain a fine powder.
Diagram of Enzymatic Polymerization Mechanism
Caption: Simplified mechanism of HRP-catalyzed oxidative polymerization.
Characterization of Poly(this compound)
A suite of analytical techniques is essential to confirm the successful polymerization and to elucidate the structure and properties of the synthesized polymer.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the polymer structure. | Disappearance of some monomer C-H bands in the aromatic region, broadening of N-H and O-H stretching bands, and the appearance of new bands corresponding to the polymer backbone, such as those indicative of phenoxazine ring formation (around 1200-1300 cm⁻¹).[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the polymer's chemical structure and connectivity. | Broadening of proton and carbon signals compared to the sharp peaks of the monomer, indicating polymerization. Shifts in the aromatic proton signals will confirm the formation of new C-C and C-O linkages. |
| UV-Visible (UV-Vis) Spectroscopy | To investigate the electronic transitions and conjugation in the polymer. | The appearance of new absorption bands at higher wavelengths compared to the monomer, which are characteristic of the π-π* transitions in the conjugated polymer backbone. The position of these bands can provide information on the oxidation state of the polymer.[1] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | A multi-step degradation profile is expected. The initial weight loss at lower temperatures corresponds to the loss of moisture and dopant molecules, followed by the main polymer chain degradation at higher temperatures. The onset of degradation provides a measure of the polymer's thermal stability. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer. | The morphology can vary from granular to fibrous depending on the polymerization conditions. This provides insight into the solid-state packing of the polymer chains. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the soluble fraction of the polymer. | The molecular weight of the polymer is expected to be in the range of several thousand g/mol , with a PDI greater than 1, indicating a distribution of chain lengths typical for step-growth polymerization.[7] |
Representative Characterization Data:
| Property | Chemical Polymerization | Enzymatic Polymerization |
| Appearance | Dark purple/black powder | Brown/black powder |
| Solubility | Soluble in THF, DMF, NMP | Partially soluble in DMF, DMSO |
| Number Average Molecular Weight (Mn) | 5,000 - 8,000 g/mol | 4,000 - 7,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.3 - 2.0 |
| Thermal Decomposition Onset (TGA, 10% weight loss) | ~250-300 °C | ~230-280 °C |
| Key FTIR Peaks (cm⁻¹) | ~3400 (N-H/O-H), ~1600 (C=C aromatic), ~1250 (C-N/C-O) | ~3400 (N-H/O-H), ~1610 (C=C aromatic), ~1240 (C-N/C-O) |
| UV-Vis λmax (in THF) | ~320 nm, ~580 nm | ~310 nm, ~550 nm |
Note: The data presented in this table are representative values for this class of polymers and may vary depending on the specific reaction conditions and purification methods.
Conclusion and Future Outlook
This application note has detailed two effective methods for the polymerization of this compound: chemical oxidative polymerization and enzymatic polymerization. By following the provided protocols, researchers can synthesize novel substituted polyanilines with tunable properties. The bulky tert-butyl group is anticipated to enhance the solubility and processability of these polymers, opening up new avenues for their application in various fields. Future research could focus on optimizing the polymerization conditions to control the molecular weight and regioselectivity, thereby fine-tuning the material's properties for specific applications in organic electronics, smart materials, and biomedical devices. The functional handles on the polymer backbone also offer opportunities for post-polymerization modification, further expanding the versatility of this promising monomer.
References
- Monton, M. R., et al. (2016). The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol. RSC Advances, 6(10), 8483-8492.
- Gok, A., et al. (2017). Horseradish peroxidase-catalyzed polymerization of ortho-imino-phenol: Synthesis, characterization, thermal stability and electrochemical properties. Journal of Molecular Catalysis B: Enzymatic, 133, S230-S238.
- Chen, K., et al. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Plasma, 3(4), 187-195.
- Josephy, P. D., Eling, T. E., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461–466.
- Uyama, H., Kurioka, H., & Kobayashi, S. (1995). Enzymatic oxidative polymerization of p-t-butylphenol and characterization of the product polymer. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1839-1845.
- PubChem. (n.d.). 2-Amino-4-tert-butylphenol. National Center for Biotechnology Information.
- Jiang, Y., et al. (2020). Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase. Polymers, 12(11), 2548.
- ChemBK. (n.d.). 4-tert-Butyl-2-aminophenol.
- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Amino-2-tert-butylphenol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 4-tert-Butylphenol.
- Tonin, F., et al. (2018). Efficient Oxidative Polymerization of Hydroxytyrosol Using Horseradish Peroxidase Immobilized on a Magnetic Silica-Coated Nanocatalyst. ChemCatChem, 10(21), 4961-4969.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4-tert-butylphenol | 1199-46-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-5-tert-butylphenol as a High-Performance Antioxidant for Polyethylene and Polypropylene
Foreword: The Imperative for Polymer Stabilization
Polyolefins, particularly polyethylene (PE) and polypropylene (PP), are cornerstones of modern materials science, valued for their versatility, low cost, and processability. However, their hydrocarbon backbone renders them susceptible to oxidative degradation when exposed to heat, light, and atmospheric oxygen.[1][2][3] This degradation, a free-radical chain reaction known as autoxidation, leads to a catastrophic loss of mechanical properties, discoloration, and ultimately, product failure.[2][3][4] To counteract this, antioxidants are incorporated to preserve the polymer's integrity during high-temperature processing and throughout its service life.[5][6][7] This document provides a detailed technical guide on the application of 2-Amino-5-tert-butylphenol, a specialized antioxidant, for the stabilization of PE and PP.
The Chemistry of Polyolefin Degradation
The degradation of PE and PP proceeds via a well-understood autoxidation cycle.[1][4][8] This process is initiated by the formation of free radicals on the polymer chain (R•) due to stressors like heat or UV radiation.[1][2][4] These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical.[4] This propagation step creates a destructive cascade.
The tertiary carbons in polypropylene's structure make it particularly vulnerable to this oxidative attack compared to polyethylene.[9]
dot graph TD; subgraph Autoxidation Cycle of Polyolefins A[Initiation: Polymer Chain (RH) + Heat/UV] --> B(Alkyl Radical R•); B --> C{+ O₂}; C --> D(Peroxy Radical ROO•); D --> E{+ RH}; E --> F(Hydroperoxide ROOH); E --> B; F --> G{Heat/Light}; G --> H(Alkoxy Radical RO•); G --> I(Hydroxyl Radical •OH); H --> J(Chain Scission & Cross-linking); I --> J; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#202124,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
dot
This compound: A Multifunctional Approach to Stabilization
This compound is a potent antioxidant belonging to the class of sterically hindered phenols.[4][10] Its molecular structure is uniquely suited for disrupting the autoxidation cycle in polyolefins.
Key Structural Features and Mechanistic Advantages:
-
Phenolic Hydroxyl Group (-OH): This is the primary active site. It readily donates its hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), effectively terminating the degradation chain reaction.[4][10]
-
Steric Hindrance (tert-butyl group): The bulky tert-butyl group ortho to the hydroxyl group provides steric hindrance.[11][12] This feature is critical because once the phenol donates its hydrogen, it forms a phenoxy radical (ArO•). The steric hindrance stabilizes this radical, preventing it from initiating new degradation chains.[3][11]
-
Amino Group (-NH₂): The presence of an amino group para to the hydroxyl group offers a potential synergistic effect. While primarily known as a feature of Hindered Amine Light Stabilizers (HALS), the amino group in this context can contribute to the overall stabilizing package.[13][14] It can participate in radical scavenging and may help in regenerating the phenolic antioxidant, creating a more durable system. This dual functionality suggests a mechanism that combines the immediate action of a primary antioxidant with the long-term protection characteristic of amine stabilizers.
dot graph TD; subgraph Antioxidant Intervention A(Peroxy Radical ROO•) -- "Hydrogen Donation" --> B(this compound); B --> C(Stable Phenoxy Radical); B --> D(Harmless Hydroperoxide ROOH); A -- "Unchecked Propagation" --> E(Further Polymer Degradation); end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#202124,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
dot
Application Data & Performance Metrics
The effectiveness of an antioxidant is quantified by its ability to preserve the polymer's physical and chemical properties during processing and aging.
| Parameter | Test Method | Typical Range for Stabilized PE/PP | Rationale |
| Recommended Loading Level | - | 0.05% - 0.5% by weight | Balances performance with cost-effectiveness. Higher loadings for more severe processing or service conditions. |
| Processing Temperature | Extruder/Molder Thermocouples | 180°C - 280°C | This compound exhibits good thermal stability at typical polyolefin processing temperatures. |
| Oxidative Induction Time (OIT) | ASTM D3895[15] | > 30 minutes (at 200°C for PE) | Measures the time until the onset of rapid oxidation at an elevated temperature, directly correlating with antioxidant effectiveness.[16][17] |
| Melt Flow Index (MFI) Stability | ASTM D1238 | < 15% change after multiple extrusions | A stable MFI indicates minimal chain scission (for PP) or cross-linking (for PE) during processing.[3][18] |
| Color Stability (Yellowness Index) | ASTM E313 | < 5 | Indicates resistance to the formation of colored degradation byproducts.[19] |
Experimental Protocols
Protocol 4.1: Incorporation of this compound via Melt Compounding
This protocol describes the standard method for homogenously dispersing the antioxidant into the polymer matrix.
Objective: To prepare stabilized polyethylene or polypropylene pellets.
Equipment:
-
Twin-screw extruder
-
Gravimetric feeders
-
Strand die and water bath
-
Pelletizer
Procedure:
-
Pre-Drying: Dry the base polymer resin (PE or PP) to a moisture content of <0.05%.
-
Feeder Calibration: Calibrate the gravimetric feeders for the polymer resin and the this compound powder to achieve the target loading level (e.g., 0.1% w/w).
-
Extruder Setup: Set the extruder temperature profile appropriate for the polymer. A typical profile for polypropylene is:
-
Feed Zone: 180°C
-
Compression Zone: 200°C
-
Metering Zone: 220°C
-
Die: 210°C
-
-
Compounding: Start the main polymer feed. Once a stable melt is established, start the antioxidant feeder. The antioxidant is typically introduced into the main feed throat.
-
Melt Blending: The polymer and antioxidant are melted, mixed, and conveyed by the extruder screws. Ensure a screw speed that provides adequate shear for dispersion without excessive degradation (e.g., 200-400 RPM).
-
Pelletization: The molten polymer strand exits the die, is cooled in a water bath, and is then cut into pellets by the pelletizer.
-
Drying and Storage: Dry the pellets thoroughly and store them in a sealed, moisture-proof bag for subsequent analysis.
dot graph TD; subgraph Melt Compounding Workflow A(Polymer & Antioxidant) --> B{Gravimetric Feeders}; B --> C(Twin-Screw Extruder); C --> D(Melt Blending); D --> E(Strand Die); E --> F(Water Bath Cooling); F --> G(Pelletizer); G --> H(Stabilized Pellets); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
dot
Protocol 4.2: Evaluation of Thermo-Oxidative Stability by OIT
Objective: To quantify the effectiveness of the antioxidant in preventing thermal degradation.
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Place 5-10 mg of the stabilized polymer pellet into a standard aluminum DSC pan. An unstabilized control sample should also be prepared.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Method Programming (Isothermal OIT):
-
Equilibrate at 40°C.
-
Ramp temperature to 200°C (for PE) or 190°C (for PP) at a rate of 20°C/min under a nitrogen atmosphere (50 mL/min).
-
Isothermally hold at the target temperature for 5 minutes to ensure thermal equilibrium.
-
Switch the purge gas from nitrogen to oxygen (50 mL/min). This marks the start of the OIT measurement (time = 0).
-
Continue holding at the isothermal temperature until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
-
Data Analysis: The OIT is the time from the switch to oxygen until the onset of the exothermic peak. A longer OIT signifies better thermal stability.[16][20]
Protocol 4.3: Monitoring Degradation via Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To chemically track the formation of oxidative degradation products.
Equipment:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a hot press for film preparation.
-
Forced air aging oven.
Procedure:
-
Sample Preparation:
-
Press a thin film (approx. 100 µm) of the stabilized and unstabilized polymer pellets using a hot press.
-
Alternatively, analyze the surface of a molded part directly using an ATR-FTIR.
-
-
Initial Spectrum: Acquire an initial FTIR spectrum of each sample before aging (Time = 0).
-
Accelerated Aging: Place the samples in a forced-air oven at an elevated temperature (e.g., 90°C).
-
Periodic Analysis: At regular intervals (e.g., 0, 100, 250, 500 hours), remove the samples and acquire new FTIR spectra.
-
Data Analysis: Monitor the growth of the carbonyl peak (C=O) around 1700-1750 cm⁻¹.[20][21] The formation of this peak is a direct indicator of oxidative degradation. The effectiveness of the antioxidant is demonstrated by a significant delay in the appearance and growth of this peak compared to the unstabilized control.
Concluding Remarks
This compound represents a highly effective stabilizing agent for polyethylene and polypropylene. Its dual-functionality, stemming from the sterically hindered phenolic group and the amino moiety, provides robust protection against thermo-oxidative degradation during both high-temperature melt processing and long-term end-use applications. The protocols outlined in this guide provide a framework for its successful incorporation and for the rigorous validation of its performance, ensuring the production of durable and reliable polyolefin-based products.
References
- Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Macromolecules - ACS Publications. (2010, April 27).
- Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14).
- What are Phenolic Antioxidants for Polymers? Benefits and Applications - US Masterbatch. (n.d.).
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC - NIH. (n.d.).
- Hindered Amine Light Stabilizer: Protecting Polymers from Degradation - Wellt Chemicals. (2024, January 9).
- A review on the mechanism of action and applicability of Hindered Amine Stabilizers. (n.d.).
- The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability - 3V Sigma USA. (n.d.).
- Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - Frontiers. (n.d.).
- FTIR AS A TOOL TO EVALUATE THE PHOTOOXIDATIVE DEGRADATION OF POLYETHYLENE - Lume - UFRGS. (n.d.).
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - MDPI. (n.d.).
- Degradation of Polyethylene by FTIR and High Temperature GPC CASE STUDY Degradation of Polyethylene by FTIR and High Temperatur - Jordi Labs. (n.d.).
- Recent advances in oxidative degradation of plastics - RSC Publishing. (2024, June 17).
- An Overview of the Sustainable Depolymerization/Degradation of Polypropylene Microplastics by Advanced Oxidation Technologies - MDPI. (2024, June 13).
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC - NIH. (n.d.).
- (PDF) Use Oxidative Induction Time to Evaluate Antioxidants in Polyethylene Clay Nanocomposite - ResearchGate. (2014, October 29).
- Plastic and Polymer Degradation: Understanding Oxidation, Photodegradation, and More. (n.d.).
- the impact of antioxidant concentration on polymer melt flow - Amine Catalysts. (n.d.).
- Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide - SpecialChem. (n.d.).
- On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments - MDPI. (2022, June 10).
- Evaluation of effects of thymolphthalein on thermo- oxidative stability of polypropylene - Polyolefins Journal. (n.d.).
- Determination of antioxidants in polyolefins by pressurized liquid extraction prior to high performance liquid chromatography | Request PDF - ResearchGate. (n.d.).
- Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. (n.d.).
- Reaction kinetics of antioxidants for polyolefins - Energiforsk. (2022, January 25).
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - NIH. (2024, November 29).
- US20050288403A1 - Stabilised polypropylene - Google Patents. (2005, December 29).
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Application Notes & Protocols: Incorporating 2-Amino-5-tert-butylphenol into Polymer Matrices
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and materials development professionals on the incorporation of 2-Amino-5-tert-butylphenol into various polymer matrices. This compound is a bifunctional molecule featuring both a nucleophilic amino group and a sterically hindered phenolic hydroxyl group. This unique structure makes it a highly effective additive for enhancing the thermo-oxidative stability and long-term durability of polymeric materials.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed protocols for three primary incorporation methods: Melt Blending, Solution Casting, and In-Situ Polymerization. Furthermore, it establishes a framework for the robust characterization and validation of the resulting polymer composites.
Introduction: The Rationale for this compound as a Polymer Additive
Polymers are susceptible to degradation from environmental factors such as heat, oxygen, and UV radiation. This degradation manifests as undesirable changes in mechanical properties, discoloration, and reduced service life. Phenolic compounds, particularly sterically hindered phenols, are a cornerstone of polymer stabilization.[2][3] They function as primary antioxidants by intercepting and neutralizing the free radicals that propagate degradation chain reactions.[4][1]
This compound (ATBP) is a compelling additive for several reasons:
-
Hindered Phenol Group: The tert-butyl group adjacent to the hydroxyl moiety creates steric hindrance, which stabilizes the resulting phenoxy radical after it donates a hydrogen atom to terminate a degradation chain. This prevents the antioxidant itself from initiating new degradation pathways.[1][3]
-
Amino Functionality: The amino group provides a secondary site for reactivity. It can be used to covalently bond the molecule into the polymer backbone during in-situ polymerization, preventing its migration or leaching over time. This dual functionality offers a versatile approach to creating durable, high-performance polymer systems.[5][6]
-
Synergistic Potential: Phenolic antioxidants often work synergistically with other stabilizers, such as phosphites or thioesters (secondary antioxidants), which decompose hydroperoxides.[1][2][7] While this guide focuses on ATBP, users should consider these combinations for enhanced performance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1199-47-9 | [8] |
| Molecular Formula | C₁₀H₁₅NO | [9][10] |
| Molecular Weight | 165.23 g/mol | [9][10] |
| Appearance | Solid (Beige) | [11] |
| Melting Point | 96 - 100 °C | [11] |
| Boiling Point | ~265 °C | [12] |
| IUPAC Name | This compound | [9] |
Mechanism of Action: Free Radical Scavenging
The primary role of ATBP in preventing thermo-oxidative degradation is through its action as a free-radical scavenger. The process is initiated when a polymer chain (P-H) is exposed to energy (heat, light), forming a highly reactive polymer alkyl radical (P•). This radical then reacts with oxygen to create a polymer peroxy radical (POO•), which propagates the degradation by abstracting hydrogen from another polymer chain.
The hindered phenolic group of ATBP interrupts this cycle.[4][3] It donates its hydroxyl hydrogen atom to the peroxy radical, neutralizing it and stopping the chain reaction.[1] The resulting ATBP radical is resonance-stabilized and sterically hindered, making it relatively unreactive and unable to initiate further degradation.[1]
Protocols for Incorporation into Polymer Matrices
The choice of incorporation method depends on the polymer type (thermoplastic vs. thermoset), the desired final form (e.g., film, molded part), and the required level of dispersion and permanence.
Table 2: Comparison of Incorporation Methodologies
| Feature | Melt Blending | Solution Casting | In-Situ Polymerization |
| Principle | Mechanical mixing of ATBP into molten polymer. | Dissolving polymer and ATBP in a common solvent, followed by solvent evaporation. | ATBP is added to monomers before or during the polymerization reaction. |
| Suitable Polymers | Thermoplastics (e.g., PE, PP, PET, PC). | Solvent-soluble polymers (e.g., PS, PMMA, PC, PU, PLA).[13] | Monomers that can react with -OH or -NH₂ groups (e.g., epoxies, urethanes, phenolics).[14] |
| Advantages | Scalable, industrially relevant, solvent-free. | Excellent dispersion, suitable for heat-sensitive materials, produces uniform films.[13][15] | Covalent bonding prevents leaching, ensures permanent modification, excellent dispersion.[14][16] |
| Disadvantages | High shear and temperature can degrade some additives; potential for non-uniform dispersion. | Requires solvent removal and recovery; limited to soluble polymers; potential for residual solvent.[15] | Requires chemical compatibility; may alter polymer structure and properties; complex process development.[17] |
| Typical Loading | 0.1 - 2.0 wt% | 0.1 - 5.0 wt% | 0.5 - 10.0 wt% (as co-monomer) |
Protocol 1: Melt Blending
This method is ideal for incorporating ATBP into thermoplastic polymers for applications like injection molding or extrusion.
Causality: The high temperature and shear forces within the extruder ensure the polymer is molten and fluid, allowing for the mechanical dispersion of the ATBP additive throughout the matrix. Proper pre-blending and optimized extruder settings are critical for achieving homogeneity.
Materials & Equipment:
-
Polymer pellets (e.g., Polypropylene, Polyethylene)
-
This compound (ATBP) powder
-
Twin-screw extruder or internal mixer (e.g., Brabender)
-
Balance, weigh boats
-
Ventilated fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves, heat-resistant gloves.
Procedure:
-
Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing. (e.g., PET at 120°C for 4 hours).
-
Pre-blending: In a sealed container, accurately weigh the desired amount of polymer pellets and ATBP (e.g., for a 0.5 wt% loading, use 995 g of polymer and 5 g of ATBP). Tumble-mix the components for 15-20 minutes to achieve a uniform dry blend.
-
Extruder Setup: Set the temperature profile of the extruder zones. The temperature should be sufficient to melt the polymer but well below the decomposition temperature of ATBP. A typical profile for polypropylene might range from 180°C at the feed throat to 210°C at the die.
-
Melt Compounding: Under a fume hood, slowly feed the pre-blended mixture into the extruder hopper. The screw speed should be set to ensure adequate mixing without excessive shear heating (e.g., 100-150 RPM).
-
Extrusion & Pelletizing: The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer.
-
Post-Drying: Dry the resulting composite pellets to remove surface moisture before subsequent processing (e.g., injection molding).
Protocol 2: Solution Casting
This laboratory-scale method is excellent for producing thin films with a highly uniform dispersion of ATBP.[13][18]
Causality: By dissolving both the polymer and the ATBP in a common solvent, mixing occurs at the molecular level.[19] Slow, controlled evaporation of the solvent allows the polymer chains to solidify into a film, physically entrapping the well-dispersed ATBP molecules.[15]
Materials & Equipment:
-
Soluble polymer (e.g., Polystyrene, PMMA)
-
This compound (ATBP)
-
Suitable solvent (e.g., Toluene, Dichloromethane, THF)
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Flat glass substrate (petri dish or glass plate)
-
Leveling surface
-
Controlled environment for drying (e.g., fume hood, vacuum oven)
-
PPE: safety glasses, lab coat, solvent-resistant gloves.
Procedure:
-
Polymer Solution Preparation: In a beaker inside a fume hood, dissolve the polymer in the chosen solvent to create a solution of desired concentration (e.g., 10% w/v). Stir with a magnetic stirrer until the polymer is fully dissolved. This may take several hours.
-
Additive Incorporation: Weigh the required amount of ATBP and add it to the polymer solution. Continue stirring until the ATBP is completely dissolved. Gentle heating (< 50°C) may be used to aid dissolution if necessary.
-
Casting: Place the clean, dry glass substrate on a perfectly level surface. Pour the polymer/ATBP solution slowly and evenly onto the substrate.
-
Solvent Evaporation: Cover the cast film loosely (e.g., with a perforated aluminum foil) to slow down the evaporation rate, which helps prevent the formation of defects. Allow the solvent to evaporate in a fume hood at ambient temperature for 24 hours.
-
Final Drying: For complete solvent removal, transfer the substrate with the film to a vacuum oven. Dry at a moderate temperature (e.g., 60°C) under vacuum for 12-24 hours.
-
Film Delamination: After cooling to room temperature, carefully peel the film from the glass substrate. A razor blade can be used to initiate the peeling at one edge.
Protocol 3: In-Situ Polymerization
This advanced method covalently incorporates ATBP into a thermoset matrix, such as a phenolic or epoxy resin, making it an integral part of the polymer network.[14][20]
Causality: ATBP's amino and hydroxyl groups can act as reactive sites.[5] In this example with a phenolic resin, ATBP acts as a co-monomer with phenol and formaldehyde. It becomes chemically bonded into the crosslinked network, ensuring it cannot be extracted and providing long-lasting stability.[20][21]
Materials & Equipment:
-
Phenol
-
Formaldehyde solution (37 wt% in water)
-
This compound (ATBP)
-
Catalyst (e.g., Sodium Hydroxide solution)
-
Three-neck round-bottom flask
-
Reflux condenser, thermometer, and mechanical stirrer
-
Heating mantle
-
Curing oven
-
PPE: safety glasses, lab coat, chemical-resistant gloves.
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and thermometer. Place it in a heating mantle within a fume hood.
-
Monomer Charging: Charge the flask with phenol and the desired molar percentage of ATBP. Begin stirring to mix the components.
-
Catalyst Addition: Slowly add the sodium hydroxide catalyst to the mixture while stirring.
-
Formaldehyde Addition: Gently heat the mixture to ~70-80°C. Add the formaldehyde solution dropwise over a period of 30-60 minutes, carefully controlling the reaction temperature as it is exothermic.
-
Resin Formation (A-Stage): Maintain the temperature at 85-95°C and continue stirring under reflux for 1-2 hours to form the low molecular weight prepolymer (resol resin).
-
Dehydration: Remove the condenser and increase the temperature to distill off water under atmospheric or reduced pressure until the resin reaches the desired viscosity.
-
Curing (B- and C-Stage): Pour the synthesized liquid resin into a mold and cure it in an oven. A typical curing cycle might be: 80°C for 2 hours, followed by 120°C for 2 hours, and a final post-cure at 150°C for 4 hours. The result is a solid, crosslinked composite.
Characterization and Validation
Validating the successful incorporation and effectiveness of ATBP is a critical step.[22]
Table 3: Key Characterization Techniques
| Technique | Purpose | Expected Outcome with ATBP |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify chemical bonds and confirm the presence of ATBP or its reaction products.[22][23] | Appearance of characteristic peaks for N-H and O-H stretching, and aromatic C=C bonds from ATBP. Shifts in these peaks may indicate hydrogen bonding with the polymer matrix. |
| Thermogravimetric Analysis (TGA) | Measure weight loss as a function of temperature to determine thermal stability.[22][24] | An increase in the onset temperature of degradation for the ATBP-containing polymer compared to the neat polymer, indicating enhanced thermal stability.[21][24] |
| Differential Scanning Calorimetry (DSC) | Measure heat flow to determine glass transition temperature (Tg), melting point (Tm), and crystallization behavior.[22] | A slight change in Tg may be observed. The primary effect should be the suppression of exothermic degradation peaks at higher temperatures. |
| Scanning Electron Microscopy (SEM) | Visualize the surface or fracture surface morphology to assess the dispersion of the additive.[22][25] | For melt-blended or solution-cast samples, a smooth fracture surface indicates good dispersion. Agglomerates of ATBP would appear as distinct particles. |
| Mechanical Testing (e.g., Tensile, Flexural) | Evaluate the effect of the additive on the material's strength, stiffness, and ductility.[22][25] | The goal is to enhance thermal stability with minimal negative impact on mechanical properties. Minor plasticization or stiffening effects are possible. |
| Accelerated Aging Tests | Expose samples to elevated temperatures in an oven for extended periods and periodically measure properties (e.g., color, mechanical strength). | The ATBP-modified polymer should retain its properties for a longer duration compared to the unstabilized control polymer.[7][24] |
Safety and Handling Precautions
This compound and associated solvents and monomers require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[26][27]
-
Ventilation: Handle ATBP powder and all solvents or monomers in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[26]
-
Handling: Avoid contact with skin and eyes.[26] In case of contact, wash the affected area thoroughly with soap and water.[12][26]
-
Storage: Store ATBP in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[26]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[26]
-
Review SDS: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound and all other chemicals used in the procedure.[11][12][27][28]
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Application Note: High-Throughput Analysis of 2-Amino-5-tert-butylphenol in Complex Mixtures
Abstract
This application note provides a comprehensive guide to the analytical techniques for the detection and quantification of 2-Amino-5-tert-butylphenol in complex matrices. As a crucial intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and specialty chemicals, robust and reliable analytical methods are paramount for quality control and process monitoring. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, method validation, and data interpretation. The methodologies are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound is a substituted aminophenol characterized by the presence of a sterically hindering tert-butyl group. This structural feature, while beneficial in its synthetic applications, presents unique challenges for analytical separation and detection. Its presence as a key building block in various synthetic pathways necessitates precise and accurate quantification to ensure the purity of final products and to monitor reaction kinetics. Complex matrices, such as reaction mixtures, crude product streams, and pharmaceutical formulations, often contain isomers, byproducts, and other interfering substances, making selective detection a critical analytical objective.
This guide provides a detailed exploration of two primary analytical techniques, HPLC and GC-MS, chosen for their widespread availability, robustness, and suitability for the analysis of phenolic and amino compounds. The causality behind experimental choices is explained to empower the analyst to adapt and troubleshoot these methods for their specific applications.
Foundational Analytical Strategy: From Sample to Signal
A successful analytical workflow for this compound hinges on a systematic approach that begins with meticulous sample preparation and culminates in reliable data interpretation. The choice of technique and the specifics of the protocol are dictated by the nature of the sample matrix and the analytical objectives (e.g., purity assessment, trace-level detection).
Caption: Generalized analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Approach
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with a UV detector, it provides a robust and reliable method for routine analysis and quality control.
Principle of Separation
The separation of this compound from its isomers and other matrix components is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte's retention is governed by its hydrophobicity; the nonpolar tert-butyl group contributes to its retention on the nonpolar column. The polar amino and hydroxyl groups provide sites for interaction with the polar mobile phase, allowing for elution. The choice of mobile phase composition and pH is critical for achieving optimal separation.
Sample Preparation Protocol for HPLC Analysis
The goal of sample preparation is to extract this compound from the complex matrix into a solvent compatible with the HPLC mobile phase, while minimizing interferences.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Dissolution: Accurately weigh a known amount of the complex mixture and dissolve it in a suitable solvent (e.g., methanol, acetonitrile). For solid samples, sonication may be required to ensure complete dissolution.
-
Extraction: Transfer the dissolved sample to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution of appropriate pH to partition the analyte into the organic phase. The pH of the aqueous phase should be adjusted to ensure the amino group is not protonated, thereby increasing its partitioning into the organic solvent.
-
Separation and Collection: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent to ensure complete recovery.
-
Solvent Evaporation and Reconstitution: Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.
HPLC Operating Conditions
The following table summarizes a validated starting point for the HPLC analysis of this compound. Method optimization may be required depending on the specific sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for phenolic compounds. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier. Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape. |
| Gradient | Isocratic or Gradient | An isocratic elution can be used for simple mixtures, while a gradient elution may be necessary for complex matrices to resolve all components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 280 nm | Phenolic compounds typically exhibit strong absorbance in this region. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity
GC-MS offers high sensitivity and specificity, providing structural information that aids in the unequivocal identification of this compound. Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve the volatility and thermal stability of the analyte for GC analysis.[1]
The Necessity of Derivatization
Direct injection of underivatized this compound into a GC system can lead to poor peak shape, low response, and potential degradation in the hot injector. Derivatization replaces the active hydrogens on the polar functional groups with nonpolar moieties, making the molecule more volatile and amenable to GC analysis.[2] Silylation is a common and effective derivatization technique for this purpose.[2]
Caption: Derivatization workflow for GC-MS analysis.
Sample Preparation and Derivatization Protocol for GC-MS
Protocol 2: Silylation Derivatization
-
Sample Preparation: Prepare the sample as described in the LLE protocol (Protocol 1, steps 1-4), ensuring the final residue is completely dry.
-
Derivatization: To the dry residue, add a known volume of a suitable silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Operating Conditions
The following table provides a starting point for the GC-MS analysis of the silylated derivative of this compound.
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar column suitable for a wide range of compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless | For trace-level analysis to maximize sensitivity. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate the analyte from other components. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS that produces reproducible fragmentation patterns. |
| Scan Range | m/z 50-500 | A wide enough range to capture the molecular ion and characteristic fragment ions. |
Method Validation: Ensuring Trustworthy Results
A described analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank and spiked matrix samples.
-
Linearity and Range: The linear relationship between the analyte concentration and the instrumental response. A calibration curve should be generated with a series of standards, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the measured value to the true value. This is typically determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Interpretation and System Suitability
For HPLC-UV analysis, quantification is based on the peak area of the analyte compared to a calibration curve generated from standards of known concentration. For GC-MS, quantification can be performed using the total ion chromatogram (TIC) or, for enhanced selectivity, by monitoring specific fragment ions in selected ion monitoring (SIM) mode. The mass spectrum of the analyte peak should be compared to a reference spectrum for positive identification.
Before running a sequence of samples, system suitability tests should be performed to ensure the analytical system is performing correctly. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak retention time, peak area, and theoretical plates.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound in complex matrices. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the need for structural confirmation and the required sensitivity. By following the detailed protocols and understanding the principles behind the experimental choices, researchers and scientists can confidently implement and adapt these methods to ensure the quality and consistency of their work.
References
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- Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for analysis of plant phenolic compounds. Molecules, 18(2), 2328-2375.
- Robards, K., Prenzler, P. D., Tucker, G., Swatsitang, P., & Glover, W. (1999). Phenolic compounds and their role in quality and health—the state of the art. Journal of Agricultural and Food Chemistry, 47(11), 4417-4449.
- Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.
- Wakamatsu, K., Murata, T., & Kosaka, K. (1976). Determination of aminophenol isomers by high-speed liquid chromatography.
- Wyszecka-Kaszuba, E., Warowna-Grześkiewicz, M., & Fijałek, Z. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-329.
- Knapp, D. R. (1979).
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- IRJET. (2017). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET), 4(7), 2395-0056.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
- Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
- MDPI. (2022). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, 27(19), 6527.
- Eruditio. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Indonesia Journal of Food and Drug Safety, 3(1), 1-10.
- Chromatography Online. (2020). Overview of Methods and Considerations for Handling Complex Samples.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
- Chemical Papers. (2004).
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Application Note: Derivatization of 2-Amino-5-tert-butylphenol for Enhanced GC-MS Analysis
Abstract
This application note provides a comprehensive guide to the derivatization of 2-Amino-5-tert-butylphenol for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is challenging due to the presence of polar amino and phenolic hydroxyl groups, which can lead to poor chromatographic peak shape, low volatility, and thermal instability.[1][2][3] To overcome these limitations, two effective derivatization protocols are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Trifluoroacetic Anhydride (TFAA). This document details the underlying chemical principles, step-by-step experimental protocols, and expected outcomes for each method, providing researchers, scientists, and drug development professionals with the necessary tools for accurate and reliable quantification of this compound.
Introduction: The Challenge of Analyzing Polar Aminophenols
This compound is a bifunctional molecule containing both a primary amine and a phenolic hydroxyl group. These functional groups are polar and capable of hydrogen bonding, which imparts undesirable properties for GC analysis.[1][4] Direct injection of underivatized this compound into a GC-MS system often results in:
-
Poor Volatility: The strong intermolecular hydrogen bonds prevent the molecule from readily vaporizing in the heated GC inlet, leading to low signal intensity.[1][2]
-
Thermal Instability: At the high temperatures required for volatilization, the compound may degrade, resulting in inaccurate quantification and the appearance of artifact peaks.
-
Peak Tailing: The polar functional groups can interact with active sites on the GC column and liner, causing asymmetric peak shapes and poor resolution.[4]
-
Column Bleed and Contamination: Irreversible adsorption of the analyte onto the column can lead to increased background noise and a shortened column lifetime.
Chemical derivatization is a crucial sample preparation step that addresses these challenges by converting the polar N-H and O-H groups into less polar, more volatile, and more thermally stable functional groups.[2][5] This process significantly improves chromatographic performance and enhances the sensitivity and reliability of the GC-MS analysis.[5][6]
Principles of Derivatization for this compound
Derivatization for this compound targets the active hydrogens on the amino and hydroxyl groups. The two primary strategies explored in this note are silylation and acylation.
Silylation: Replacing Active Hydrogens with a Trimethylsilyl (TMS) Group
Silylation involves the replacement of acidic protons with a nonpolar trimethylsilyl (-Si(CH₃)₃) group.[4][7] This chemical modification effectively masks the polar functional groups, leading to a significant increase in volatility and thermal stability.[1][4][8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent that efficiently derivatizes both phenols and amines.[1][4] The reaction proceeds via a nucleophilic attack of the lone pair electrons on the nitrogen and oxygen atoms on the silicon atom of BSTFA.[7] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can further enhance the reactivity of the silylating agent, especially for sterically hindered groups.[1]
Acylation: Introduction of a Trifluoroacetyl Group
Acylation reduces the polarity of amino and hydroxyl groups by introducing an acyl group.[7][9] Trifluoroacetic Anhydride (TFAA) is a highly reactive acylation reagent that forms stable and volatile trifluoroacetyl derivatives with amines and phenols.[6][10] The resulting derivatives are often highly responsive to electron capture detectors (ECD), though they are also well-suited for standard flame ionization (FID) and mass spectrometric detection.[9] The reaction with TFAA is typically rapid and driven to completion.[10]
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are moisture-sensitive and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Silylation with BSTFA (+1% TMCS)
This protocol describes the derivatization of this compound to form its di-trimethylsilyl (di-TMS) derivative.
Workflow Diagram:
Caption: Silylation workflow for this compound.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
GC vials (2 mL) with caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample or standard is completely dry in a 2 mL GC vial. The presence of water will consume the silylating reagent.[7]
-
Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine, followed by 100 µL of BSTFA + 1% TMCS.[11] Pyridine acts as a solvent and a catalyst.[1]
-
Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes to drive the reaction to completion.[12]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol details the derivatization of this compound to its di-trifluoroacetyl derivative.
Workflow Diagram:
Caption: Acylation workflow for this compound.
Materials:
-
This compound standard or dried sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (anhydrous)
-
GC vials (2 mL) with caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample or standard is completely dry in a 2 mL GC vial.
-
Reagent Addition: To the dried residue, add 100 µL of ethyl acetate and 50 µL of TFAA.[6]
-
Mixing: Immediately cap the vial tightly and vortex for 30 seconds.
-
Incubation: Heat the vial at 70°C for 20 minutes.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Solvent Removal (Optional): The excess TFAA and ethyl acetate can be evaporated under a gentle stream of nitrogen. This step is recommended to prevent potential damage to the GC column from the highly reactive TFAA.[9]
-
Reconstitution: If the solvent was removed, reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate.
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation and Expected Results
The choice of derivatization method will influence the retention time and the mass spectrum of the resulting derivative.
Table 1: Comparison of Derivatization Methods
| Parameter | Silylation (BSTFA) | Acylation (TFAA) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide | Trifluoroacetic Anhydride |
| Derivative | Di-TMS-2-Amino-5-tert-butylphenol | Di-TFA-2-Amino-5-tert-butylphenol |
| Advantages | High reaction yields, versatile for many functional groups.[13] | Forms stable and highly volatile derivatives,[9] reagents are relatively inexpensive.[13] |
| Disadvantages | Reagents are highly moisture-sensitive,[7] derivatives can be susceptible to hydrolysis.[13] | Reagent is highly corrosive, byproducts can be acidic and may require removal.[9][14] |
| Reaction Time | ~30 minutes | ~20 minutes |
| Reaction Temp. | 70°C | 70°C |
Table 2: Predicted GC-MS Data for Derivatized this compound (Note: Molecular weight of this compound is 165.23 g/mol )
| Derivative | Molecular Weight ( g/mol ) | Expected Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Di-TMS | 309.58 | 309 | 294 ([M-15]⁺, loss of CH₃), 222 ([M-C₄H₉-Si(CH₃)₂]⁺), 73 ([Si(CH₃)₃]⁺) |
| Di-TFA | 357.25 | 357 | 288 ([M-CF₃]⁺), 260 ([M-CF₃CO]⁺), 69 ([CF₃]⁺) |
Chemical Reaction Diagrams:
Caption: Derivatization reactions of this compound.
Trustworthiness and Self-Validation
To ensure the integrity and validity of the analytical results, the following self-validating steps are essential:
-
Reagent Blank: Always prepare and analyze a reagent blank (all components except the analyte) to identify any potential interferences from the solvents or derivatizing agents.
-
Internal Standard: For accurate quantification, the use of an internal standard (IS) is crucial. The IS should be a compound with similar chemical properties to the analyte and should be added to all samples, standards, and blanks before derivatization to correct for variations in derivatization efficiency and injection volume.[13]
-
Completeness of Reaction: To verify that the derivatization has gone to completion, analyze the sample at different time points during the incubation or with varying amounts of derivatizing reagent. The analyte peak area should plateau when the reaction is complete.
Conclusion
Both silylation with BSTFA and acylation with TFAA are highly effective methods for the derivatization of this compound, enabling sensitive and robust GC-MS analysis. The choice between the two methods will depend on the specific requirements of the assay, available instrumentation, and the sample matrix. Silylation is a versatile and powerful technique, while acylation offers a rapid and cost-effective alternative. By following the detailed protocols and validation steps outlined in this application note, researchers can achieve reliable and accurate results for the analysis of this and structurally similar aminophenol compounds.
References
- The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Scribd. (n.d.). Appendix G - Derivatization in GC MS.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-16.
- MDPI. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- The Bumbling Biochemist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- ResearchGate. (2025). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
- ResearchGate. (n.d.). Acylation Derivatization Reagents.
- MDPI. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Adis International. (n.d.). Derivatization reagents for GC.
- National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- PubMed. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
- IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
- YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- PubMed. (2016). Mass spectral fragmentation of trimethylsilylated small molecules.
- PubMed. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.
- Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
- Journal of Integrated OMICS. (2025). Current challenges and developments in GC-MS based metabolite profiling technology.
- Green Chemistry (RSC Publishing). (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol.
- ResearchGate. (2025). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.
- ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?.
- Labinsights. (2023). Acylation Reagents for Gas Chromatography.
- ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules.
- Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules.
- Universitat de Barcelona. (n.d.). Gas chromatography-mass spectrometry for the analysis of metabolomic compounds in agrifood products. New methods and application.
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Application Notes & Protocols: 2-Amino-5-tert-butylphenol as a Versatile Precursor in Novel Organic Synthesis
Introduction
2-Amino-5-tert-butylphenol and its sterically hindered analogues, such as 5-amino-2,4-di-tert-butylphenol, are highly valuable building blocks in modern organic synthesis. The strategic placement of a nucleophilic amine, an acidic phenol, and a bulky tert-butyl group on the aromatic ring imparts a unique combination of reactivity and selectivity. The tert-butyl group provides significant steric hindrance, which can direct reaction pathways, enhance the stability of intermediates and final products, and improve solubility in organic media.[1] These characteristics make this class of compounds particularly useful in the development of pharmaceuticals, advanced materials, and specialty chemicals.[2]
Notably, 5-amino-2,4-di-tert-butylphenol is a critical key intermediate in the synthesis of Ivacaftor (Kalydeco), a groundbreaking drug for the treatment of cystic fibrosis.[3][4] This highlights the industrial and medicinal relevance of this scaffold. This guide provides an in-depth exploration of the synthesis and application of these aminophenols, offering detailed protocols and the scientific rationale behind the experimental choices for researchers in organic synthesis and drug development.
A Note on Analogues: While the topic specifies "this compound," the most extensively documented and industrially significant applications involve the closely related "5-Amino-2,4-di-tert-butylphenol." The protocols and principles discussed herein are largely focused on this di-substituted analogue, as it offers a wealth of validated synthetic data. The fundamental reactivity patterns are directly translatable to other isomers.
Part 1: Preparation of the Key Precursor: 5-Amino-2,4-di-tert-butylphenol
The most common and efficient route to 5-amino-2,4-di-tert-butylphenol involves the reduction of its nitro precursor, 2,4-di-tert-butyl-5-nitrophenol. This transformation can be achieved through several methods, with catalytic hydrogenation and transfer hydrogenation being the most prevalent.
Workflow: Synthesis of 5-Amino-2,4-di-tert-butylphenol
Caption: Alternative routes for the reduction of the nitro-precursor.
Comparative Overview of Reduction Protocols
| Parameter | Method A: Catalytic Hydrogenation[3] | Method B: Transfer Hydrogenation[4][5] |
| Hydrogen Source | High-pressure hydrogen gas (H₂) | Ammonium formate (NH₄HCO₂) |
| Catalyst | 5% Palladium on Carbon (Pd/C) | 5% Palladium on Carbon (Pd/C) |
| Solvent | Ethyl Acetate | Ethanol or Methanol |
| Temperature | Room Temperature (~30 °C) | Reflux |
| Pressure | 4-5 kg/cm ² | Atmospheric |
| Key Advantages | Cleaner reaction profile, avoids excess reagents. | Does not require specialized high-pressure equipment. |
| Safety Considerations | Requires a certified hydrogenator and careful handling of flammable H₂ gas. | Flammable solvents used at reflux. Ammonium formate decomposition. |
Protocol 1A: Synthesis via Catalytic Hydrogenation
This protocol is adapted from an improved industrial process for preparing the key intermediate for Ivacaftor.[3]
Rationale: This method utilizes high-pressure hydrogen gas for a clean and efficient reduction. Ethyl acetate is chosen as the solvent for its good solubility of the starting material and compatibility with the hydrogenation process. The low temperature helps to minimize side reactions.
Materials:
-
2,4-di-tert-butyl-5-nitrophenol (100 g)
-
Ethyl acetate (800 ml)
-
5% Palladium on Carbon (5 g, ~50% wet)
-
Hydrogen Gas (H₂)
-
Hyflow (Celite)
-
Aqueous Sodium Chloride solution
-
Anhydrous Sodium Sulphate
-
Cyclohexane
Equipment:
-
High-pressure hydrogenator (Parr apparatus or similar)
-
Mechanical stirrer
-
Buchner funnel and filtration flask
-
Rotary evaporator
Procedure:
-
Charge the hydrogenator vessel with 2,4-di-tert-butyl-5-nitrophenol (100 g), ethyl acetate (800 ml), and 5% Pd/C (5 g).[3]
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 4-5 kg/cm ² and maintain the temperature at 30±5°C.[3]
-
Stir the reaction mixture vigorously for approximately 20 hours. Monitor the reaction progress by checking for the cessation of hydrogen uptake.
-
Once the reaction is complete, depressurize the vessel and purge with nitrogen.
-
Filter the reaction mass through a bed of hyflow (Celite) to remove the palladium catalyst. Wash the bed with fresh ethyl acetate.[3]
-
Combine the filtrates and wash with an aqueous sodium chloride solution. Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under vacuum at a temperature below 45°C.
-
To the resulting residue, add cyclohexane and co-distill to remove residual ethyl acetate.[3]
-
Add fresh cyclohexane to the residue and stir for 60 minutes at 30±5°C to induce crystallization.[3]
-
Filter the solid product, wash with cold cyclohexane, and dry under vacuum to yield 5-amino-2,4-di-tert-butylphenol.
Protocol 1B: Synthesis via Transfer Hydrogenation
This protocol is suitable for laboratories not equipped for high-pressure reactions.[4][5]
Rationale: Transfer hydrogenation uses a stable, solid hydrogen donor (ammonium formate) that decomposes in situ to provide hydrogen, eliminating the need for H₂ gas. The reaction is run at reflux in ethanol to facilitate the decomposition of the formate and the catalytic transfer process.
Materials:
-
2,4-di-tert-butyl-5-nitrophenol (1.86 g, 7.40 mmol)
-
Ammonium formate (1.86 g, 29.5 mmol)
-
Ethanol (75 mL)
-
5% Palladium on Carbon (900 mg)
-
Celite
-
Methanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filtration flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,4-di-tert-butyl-5-nitrophenol (1.86 g), ammonium formate (1.86 g), and ethanol (75 mL).[5]
-
Heat the solution to reflux with stirring.
-
Once refluxing, carefully add the 5% Pd/C catalyst (900 mg) in portions. Caution: The reaction can be exothermic.
-
Maintain the reaction at reflux for 2 hours. Monitor completion via TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[5]
-
Wash the Celite pad thoroughly with methanol.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. This will yield the crude 5-amino-2,4-di-tert-butyl-phenol, which can be used directly or purified further by crystallization.[5]
Part 2: Applications in the Synthesis of Novel Compounds
Application 1: Synthesis of Schiff Bases as Bioactive Scaffolds
Schiff bases (or imines) are formed by the condensation of a primary amine with an aldehyde or ketone. This functionality is of great interest in medicinal chemistry and material science due to the wide range of biological activities observed, including antioxidant, antibacterial, and antitumor properties.[6] The aminophenol scaffold is an excellent starting point for creating novel Schiff base ligands.
Reaction Mechanism: Schiff Base Formation
Caption: General mechanism for acid-catalyzed Schiff base formation.
Protocol 2: General Synthesis of a this compound Schiff Base
This is a generalized protocol based on standard condensation reactions.[6][7][8]
Rationale: The reaction is typically performed in an alcoholic solvent like ethanol, which dissolves the reactants well. A catalytic amount of acid (like acetic acid) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. The reaction is often heated to reflux to drive the dehydration step, which is the rate-limiting step, by removing water.
Materials:
-
This compound (1 eq)
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve this compound (1 eq) in absolute ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting aminophenol spot has disappeared.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted aldehyde.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterize the final product using NMR, IR, and mass spectrometry. The IR spectrum should show the appearance of a C=N stretch (typically ~1610-1630 cm⁻¹) and the disappearance of the N-H stretches from the primary amine.
Application 2: Amide Bond Formation Towards Complex Heterocycles
The amino group of this compound is a potent nucleophile that readily reacts with activated carboxylic acids (e.g., acid chlorides) or with carboxylic acids in the presence of coupling agents to form a stable amide bond. This reaction is the cornerstone of the synthesis of Ivacaftor and serves as a gateway to a vast array of complex N-heterocyclic compounds.[3][9]
Protocol 3: Synthesis of N-(2,4-di-tert-butyl-5-hydroxyphenyl) Carboxamide
This protocol outlines a general procedure for the crucial amide coupling step.
Rationale: The formation of an amide bond requires the activation of the carboxylic acid. Using an acid chloride is a direct and highly effective method. The reaction is typically run in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Materials:
-
5-Amino-2,4-di-tert-butylphenol (1 eq)
-
Carboxylic acid chloride (e.g., 4-oxo-1,4-dihydroquinoline-3-carbonyl chloride for Ivacaftor synthesis, 1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.1 eq)
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 5-Amino-2,4-di-tert-butylphenol (1 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.1 eq) to the solution and stir for 5 minutes.
-
In a separate flask, prepare a solution of the acid chloride (1 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aminophenol solution at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Part 3: Safety and Handling
Working with aminophenols requires strict adherence to safety protocols.
-
Hazard Identification: 2-Amino-tert-butylphenol isomers are generally harmful if inhaled or in contact with skin.[10] They can cause skin irritation and serious eye damage.[11] Always consult the specific Safety Data Sheet (SDS) for the isomer you are using.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles or a face shield.[10][12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[12] Avoid formation of dust. Use spark-proof tools if handling large quantities.[12]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[12]
References
- Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Technical Disclosure Commons. (2025).
- Synthesis, crystal structure and antioxidant activity of butylphenol Schiff bases: Experimental and DFT study. ResearchGate. (2025).
- SAFETY DATA SHEET - 4-tert-Butylphenol. Thermo Fisher Scientific. (2010).
- China 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4 Manufacturer, Supplier. Zhonghan.
- Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates. MDPI. (2023).
- An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof. Google Patents. (2016).
- Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Scholars Research Library. (2012).
- Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. (2022).
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. ResearchGate. (2024).
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Experimental setup for studying the antioxidant efficacy of "2-Amino-5-tert-butylphenol"
Application Notes & Protocols
Topic: Experimental Setup for Studying the Antioxidant Efficacy of "2-Amino-5-tert-butylphenol"
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a multi-tiered experimental framework for the robust evaluation of the antioxidant efficacy of this compound. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. Phenolic compounds are a promising class of antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1] This document provides a rationale and detailed protocols for a logical workflow, beginning with fundamental chemical scavenging assays, progressing to complex cell-based models that assess bioavailability and physiological responses, and culminating in mechanistic studies of the Nrf2-ARE signaling pathway. Each protocol is designed as a self-validating system, providing researchers with the necessary tools to generate reliable and reproducible data on the antioxidant potential of this compound.
Introduction: The Rationale for Investigating this compound
The molecular structure of this compound, featuring both a hydroxyl (-OH) and an amino (-NH2) group on an aromatic ring, provides a strong theoretical basis for its antioxidant capacity.[1] These functional groups are capable of donating hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] The ortho-positioning of these groups can enhance stability of the resulting radical through intramolecular hydrogen bonding, a feature that often correlates with potent antioxidant activity.[1][2] The presence of a tert-butyl group, an electron-donating substituent, may further increase the electron density on the aromatic ring, potentially enhancing the radical scavenging ability of the hydroxyl and amino groups.
This guide outlines a systematic approach to validate this potential, moving from simple chemical assays to biologically relevant cellular systems.
Part 1: In Vitro Chemical Radical Scavenging Capacity
The initial evaluation of a putative antioxidant involves assessing its intrinsic ability to neutralize stable free radicals in a controlled chemical environment. The DPPH and ABTS assays are foundational, rapid, and cost-effective methods for this purpose. They serve as a high-throughput primary screen to establish baseline activity.
Principle of Chemical Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom. DPPH is a stable free radical with a deep purple color.[3][4][5] When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow, which is quantified spectrophotometrically at ~517 nm.[3][5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the antioxidant's ability to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[6][7] The reduction of ABTS•+ by the antioxidant causes decolorization, measured by the decrease in absorbance at ~734 nm.[6] This assay is versatile as it can measure the activity of both hydrophilic and lipophilic compounds.[6]
Experimental Workflow: In Vitro Assays
Caption: Workflow for cell-based antioxidant efficacy assays.
Protocol 3: Cellular Antioxidant Assay (CAA)
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well. [8] * Culture for 24 hours in appropriate medium until confluent.
-
-
Assay Procedure:
-
Remove culture medium and wash cells gently with PBS.
-
Add 100 µL of treatment media containing various concentrations of this compound (and Quercetin as a positive control) to the cells.
-
Simultaneously, add 25 µM DCFH-DA probe to the treatment media. [9] * Incubate for 1 hour at 37°C.
-
Wash the cells twice with PBS.
-
Add 100 µL of 600 µM AAPH (radical initiator) in HBSS to all wells. [10] * Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour. [8]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the CAA units using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 (Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control).
-
Express results as micromoles of Quercetin Equivalents (QE). [11]
-
Protocol 4: Endogenous Antioxidant Enzyme Assays
-
Sample Preparation:
-
Culture and treat cells as described above (e.g., in 6-well plates).
-
Induce stress with a sublethal concentration of H₂O₂ or another oxidant.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet debris and collect the supernatant. [12] * Determine the total protein concentration of the lysate using a Bradford or BCA assay for normalization. [13]
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
This protocol is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). [14] * The reaction mixture in each well should contain phosphate buffer, methionine, NBT, and riboflavin.
-
Add a standardized amount of cell lysate protein to each well.
-
Expose the plate to a uniform light source for 15-20 minutes to initiate the reaction. A control reaction without cell lysate will show maximum color development.
-
Measure absorbance at 560 nm. * One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
-
Catalase (CAT) Activity Assay:
-
This protocol measures the decomposition of H₂O₂.
-
Add a standardized amount of cell lysate protein to a solution of 10 mM H₂O₂ in phosphate buffer (pH 7.0). [15] * Incubate for a defined period (e.g., 2-5 minutes).
-
Stop the reaction by adding a reagent that forms a colored complex with the remaining H₂O₂ (e.g., ferrous ammonium sulfate and sulfosalicylic acid). [15] * Measure the absorbance of the colored complex at ~490 nm. [15] * Calculate CAT activity based on the amount of H₂O₂ decomposed, determined from a standard curve.
-
Data Summary: Cellular Assays
| Assay | Metric | Control (Stressed) | This compound Treated |
| CAA | CAA Units (QE) | Baseline | Hypothetical Increase |
| SOD Activity | U/mg protein | Baseline | Hypothetical Increase |
| CAT Activity | U/mg protein | Baseline | Hypothetical Increase |
| TBARS | MDA (nmol/mg protein) | Baseline | Hypothetical Decrease |
Part 3: Mechanistic Insights via the Nrf2-Keap1 Pathway
A key mechanism by which cells combat oxidative stress is through the Nrf2-Keap1 signaling pathway. [16][17]Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. [18][19]Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of numerous protective genes, including Heme Oxygenase-1 (HO-1). [18][19]Investigating whether this compound can activate this pathway provides crucial mechanistic insight.
Nrf2-Keap1 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Protocol 5: Western Blot for Nrf2 Nuclear Translocation
-
Cell Treatment and Fractionation:
-
Treat cells (e.g., HepG2) with this compound for various time points (e.g., 2, 4, 6 hours).
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or established protocol. This is critical to separate proteins located in the nucleus from those in the cytoplasm. [20] * Measure protein concentration for both fractions.
-
-
Western Blotting:
-
Separate 20-30 µg of protein from both nuclear and cytoplasmic extracts on an SDS-PAGE gel and transfer to a PVDF membrane. [20] * Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Crucial Controls: Re-probe the blot with antibodies for a nuclear marker (e.g., Lamin B or PARP-1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions. [21][22]
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
An increase in the Nrf2 signal in the nuclear fraction (normalized to the nuclear loading control) relative to the untreated control indicates Nrf2 translocation and activation. [23]
-
Protocol 6: qPCR for Nrf2 Target Gene Expression
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound for a longer duration (e.g., 6, 12, 24 hours) to allow for gene transcription and mRNA accumulation.
-
Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or spin columns).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. [24] * A significant fold-increase in HO-1 mRNA levels in treated cells compared to untreated cells indicates successful activation of the Nrf2-ARE pathway.
-
Conclusion
This application note provides a structured, multi-faceted approach to thoroughly characterize the antioxidant potential of this compound. By progressing from fundamental chemical reactivity to complex cellular responses and specific molecular mechanisms, researchers can build a comprehensive profile of the compound's efficacy. The successful execution of these protocols will yield robust data, enabling a confident assessment of this compound as a candidate for further development in applications targeting oxidative stress-related pathologies.
References
- Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC - NIH. (2010-11-01).
- The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. (n.d.).
- Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments. (n.d.).
- Nrf2-Keap1 signaling in oxidative and reductive stress - PubMed. (n.d.).
- Superoxide Dismutase Assay - PROMETHEUS – Protocols. (n.d.).
- DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. (2024-02-23).
- An improved method for measuring catalase activity in biological samples - PMC - NIH. (n.d.).
- Lipid peroxidation assay (TBARS) - Bio-protocol. (n.d.).
- Thiobarbituric acid reactive substances (TBARS) Assay - Protocols.io. (2019-08-09).
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - NIH. (n.d.).
- Catalase Protocol - MMPC. (2013-04-03).
- Catalase (CAT) activity assay for zooplankton samples - Protocols.io. (n.d.).
- The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC - PubMed Central. (2020-04-13).
- Cellular Antioxidant Assay - Kamiya Biomedical Company. (n.d.).
- Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC - NIH. (n.d.).
- Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species | Request PDF - ResearchGate. (n.d.).
- The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed. (2025-07-18).
- Catalase Test Protocol - American Society for Microbiology. (2010-11-11).
- SOD Assay - Kamiya Biomedical Company. (n.d.).
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- Superoxide Dismutase Protocol - MMPC. (2013-03-04).
- 2.5.1. ABTS+ Radical Scavenging Assay - Bio-protocol. (n.d.).
- 2.5.4. DPPH∙ Radical Scavenging Assay - Bio-protocol. (n.d.).
- DPPH radical scavenging activity - Marine Biology. (n.d.).
- Determining superoxide dismutase content and catalase activity in mammalian cell lines. (n.d.).
- EP0403668A1 - Method of measuring SOD activity - Google Patents. (n.d.).
- ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid - Scribd. (n.d.).
- DPPH Radical Scavenging Assay - MDPI. (n.d.).
- CAA Antioxidant Assay Kit - Zen-Bio. (n.d.).
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC. (2021-06-11).
- Catalase Activity (CAT) Assay Cat. No. 8218, 100 tests Introduction - 3H Biomedical. (n.d.).
- A Caco-2 cell-based quantitative antioxidant activity assay for antioxidants - ResearchGate. (n.d.).
- Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed. (2007-10-31).
- Heme Oxygenase 1 (HMOX1) Human qPCR Primer Pair (NM_002133) | HP205872. (n.d.).
- Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse... - ResearchGate. (n.d.).
- Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC - NIH. (2016-08-26).
- Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds - ResearchGate. (2025-10-09).
- Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare. (2013-12-30).
- Analysis of Nrf2 nuclear translocation. Western blot and densitometric... - ResearchGate. (n.d.).
- Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes. (2022-05-25).
- Identification of Heme Oxygenase-1 as a Putative DNA-Binding Protein - MDPI. (n.d.).
- Identification of Cytoprotective Small-Molecule Inducers of Heme-Oxygenase-1 - MDPI. (n.d.).
- Nuclear Translocation of Nrf2 and Expression of Antioxidant Defence Genes in THP-1 Cells Exposed to Carbon Nanotubes - ResearchGate. (2025-08-06).
- Antioxidants Activity of Selected Synthesized Compounds|crimson publishers.com. (2025-01-27).
- Hmox1 Mouse qPCR Primer Pair (NM_010442) | MP206003 | OriGene Technologies Inc. (n.d.).
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Scale-up synthesis of "2-Amino-5-tert-butylphenol" for industrial applications
An In-Depth Guide to the Industrial Scale-Up Synthesis of 2-Amino-5-tert-butylphenol
Authored by a Senior Application Scientist
This document provides a detailed guide for the scale-up synthesis of this compound, a critical intermediate in various industrial applications, including the synthesis of advanced pharmaceutical compounds. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and scalability.
Introduction and Strategic Importance
This compound is a key building block in organic synthesis. Its industrial relevance has grown significantly as it serves as a crucial precursor to high-value molecules. A notable application is in the synthesis of Ivacaftor, a drug used for the treatment of cystic fibrosis.[1] The increasing demand for such pharmaceuticals necessitates a robust, cost-effective, and scalable manufacturing process for this intermediate.
This guide moves beyond a simple recitation of steps, delving into the rationale behind process choices, potential challenges in scaling from the bench to a plant, and the critical safety protocols that must be implemented. The primary synthetic route discussed is the nitration of 4-tert-butylphenol followed by catalytic reduction, a pathway chosen for its well-documented parameters and adaptability to industrial equipment.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to this compound have been reported. For industrial applications, the selection criteria prioritize cost of raw materials, reaction efficiency (yield), process safety, and waste management. Below is a summary of viable routes.
| Synthetic Route | Starting Material | Key Steps | Advantages | Challenges & Disadvantages |
| Route A: Nitration & Reduction | 4-tert-butylphenol | 1. Nitration2. Reduction | - Readily available starting material.- Well-established reaction conditions. | - Use of hazardous nitric and sulfuric acids.- Highly exothermic nitration requires strict temperature control.[2]- Reduction often uses pyrophoric catalysts (e.g., Pd/C) or generates significant waste (e.g., iron sludge).[2] |
| Route B: Azo Coupling & Reduction | p-tert-butylphenol | 1. Diazotization of aniline.2. Azo coupling.3. Reductive cleavage. | - High yields for coupling reaction (95-98%).[3] | - Multi-step process with potentially complex work-up.- Handling of diazonium salts which can be unstable. |
| Route C: from m-Aminophenol | m-Aminophenol | 1. Acetylation2. Friedel-Crafts tert-butylation3. Deacetylation | - Mild reaction conditions reported.[4]- Potentially high overall yield and suitability for scale-up.[4] | - Multi-step synthesis increases processing time and equipment occupancy. |
Based on a balance of raw material accessibility and process maturity for scale-up, Route A (Nitration & Reduction) is often the preferred industrial method. The following sections will provide a detailed protocol and analysis for this pathway.
Detailed Protocol: Synthesis via Nitration and Reduction
This section outlines a two-stage process for the industrial synthesis of this compound, starting from 4-tert-butylphenol.
Stage 1: Nitration of 4-tert-butylphenol to 2-Nitro-4-tert-butylphenol
The electrophilic nitration of 4-tert-butylphenol is a critical step that requires precise control over reaction conditions to ensure regioselectivity and prevent runaway reactions.
Caption: Workflow for the nitration of 4-tert-butylphenol.
-
Reactor Preparation: Charge a suitable reactor with 4-tert-butylphenol and a solvent such as dichloromethane or acetic acid.
-
Cooling: Chill the reactor jacket to bring the internal temperature of the mixture to 0-5°C. Effective cooling is critical to manage the exothermic nature of the nitration.
-
Addition of Nitrating Agent: Prepare a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid). Add this mixture dropwise to the cooled phenol solution, ensuring the internal temperature does not exceed 10°C. Rationale: Slow addition and low temperature prevent over-nitration and thermal runaway.
-
Reaction Monitoring: Stir the reaction mixture at 5-10°C for 2-4 hours. Monitor the consumption of the starting material using an appropriate analytical technique like HPLC or TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a separate vessel containing a large volume of ice-water. This will precipitate the product and dilute the strong acids.
-
Isolation: Isolate the precipitated 2-Nitro-4-tert-butylphenol by filtration.
-
Washing and Drying: Wash the collected solid with cold water until the filtrate is neutral to remove residual acids. Dry the product under vacuum at a temperature below 50°C.
Stage 2: Reduction of 2-Nitro-4-tert-butylphenol
The reduction of the nitro group to an amine can be achieved through several methods. Catalytic hydrogenation is a clean and efficient method suitable for industrial scale.
Caption: Workflow for the reduction of 2-Nitro-4-tert-butylphenol.
-
Reactor Charging: In a hydrogenation autoclave, charge the 2-Nitro-4-tert-butylphenol, a suitable solvent like ethyl acetate or ethanol, and a palladium on carbon catalyst (5% Pd/C).[1]
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen. Rationale: This is a critical safety step to prevent the formation of an explosive mixture of hydrogen and air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-5 kg/cm ²).[1] Stir the mixture at a controlled temperature (e.g., 30-35°C). The reaction is exothermic and may require cooling to maintain the set temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases. Confirm completion with HPLC analysis.
-
Catalyst Removal: After depressurizing and purging the reactor with nitrogen, filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. Rationale: The catalyst is pyrophoric and must be handled with care, typically kept wet with solvent during filtration and disposal.
-
Work-up: Wash the filtrate with an aqueous sodium chloride solution.[1] Separate the organic layer and dry it over a desiccant like anhydrous sodium sulfate.
-
Isolation and Purification: Distill the solvent under reduced pressure. The crude product can be further purified by co-distillation with a solvent like cyclohexane, followed by filtration and washing to yield the final high-purity product.[1]
Safety and Handling
Industrial synthesis of this compound involves hazardous materials and reactions. A thorough risk assessment is mandatory.
-
4-tert-butylphenol: Causes severe eye damage and is suspected of damaging fertility.[5] It is also very toxic to aquatic life with long-lasting effects.[6]
-
Nitric/Sulfuric Acids: Highly corrosive. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
This compound: Harmful if inhaled or in contact with skin.[7]
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use. It may ignite spontaneously in air. Always handle under an inert atmosphere or as a wet paste.
-
Hydrogen Gas: Highly flammable and explosive. Use in a designated area with non-sparking tools and equipment. Ensure proper grounding to prevent static discharge.[8]
General Handling Precautions:
-
Always work in a well-ventilated area or use a fume hood.[8]
-
Wear appropriate PPE, including safety glasses, gloves, and lab coats.[6]
-
Ensure emergency exits, safety showers, and eyewash stations are accessible.[8]
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheets (SDS).[6][8]
References
- Technical Disclosure Commons. (2025, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
- Google Patents. (2016, August 24). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 3. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 4. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. fishersci.ie [fishersci.ie]
- 8. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-2,4-di-tert-butylphenol
Introduction: Welcome to the technical support guide for the synthesis of 5-Amino-2,4-di-tert-butylphenol. This molecule is a critical key intermediate in the pharmaceutical industry, most notably for the preparation of Ivacaftor (Kalydeco®), a drug used to treat cystic fibrosis.[1][2] Achieving a high yield and purity of this compound is paramount for the efficiency and cost-effectiveness of the overall drug manufacturing process.
The most prevalent and industrially scalable synthetic route proceeds in two main stages: the electrophilic nitration of 2,4-di-tert-butylphenol, followed by the reduction of the resulting nitro-intermediate.[3][4] This guide is structured as a series of troubleshooting questions and FAQs to directly address the common challenges encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your process optimization.
Overall Synthetic Workflow
The synthesis is a two-step process starting from 2,4-di-tert-butylphenol.
Caption: General two-step synthesis of 5-Amino-2,4-di-tert-butylphenol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides an explanation of the cause and a recommended course of action.
Q1: My nitration yield is low, and I'm getting a mixture of unwanted isomers and poly-nitrated products. What's going wrong?
This is a classic regioselectivity and reaction control issue in electrophilic aromatic substitution. The phenolic hydroxyl group (-OH) and the two tert-butyl groups are all ortho-, para-directing activators.[5] However, the bulky tert-butyl groups also exert significant steric hindrance. The desired product requires nitration at the C5 position, which is sterically accessible and electronically activated.
Causality & Solution:
-
Harsh Reaction Conditions: Traditional nitrating mixtures like concentrated nitric and sulfuric acids are highly reactive and can be difficult to control, leading to over-nitration and oxidative side reactions.[6] The reaction is highly exothermic, and poor temperature control can drastically reduce selectivity.
-
Recommendation: Maintain strict temperature control, typically between 0°C and 5°C, during the addition of the nitrating agent.[2] Consider using a milder, more selective nitrating system. For instance, using nitric acid in a solvent like ethyl acetate or trifluoroacetic acid can offer better control.[2][7]
-
-
Incorrect Stoichiometry: Using a large excess of the nitrating agent will inevitably lead to di-nitrated and other byproducts.
-
Recommendation: Use a carefully controlled molar equivalent of nitric acid. Start with a 1:1 molar ratio of substrate to nitric acid and optimize from there based on reaction monitoring.
-
-
Poor Mixing: Inadequate agitation can create local "hot spots" where the concentration of the nitrating agent is too high, leading to side reactions.
-
Recommendation: Ensure vigorous mechanical stirring throughout the reaction, especially during the addition of reagents.
-
Q2: I'm observing significant charring and tar formation during the nitration step. How can I prevent this?
This indicates oxidative degradation of the phenol ring, a common side reaction with strong nitrating agents.[6] Phenols are electron-rich and thus highly susceptible to oxidation, especially under harsh acidic conditions.
Causality & Solution:
-
Aggressive Nitrating Agent: The combination of concentrated H₂SO₄ and HNO₃ is a powerful oxidizing medium.
-
Recommendation: Explore alternative nitrating agents that are less prone to oxidation. Tert-butyl nitrite, for example, has been identified as a safe and chemoselective nitrating agent for phenols that minimizes oxidation and produces only tert-butanol as a byproduct.[8][9] Another option is using sodium nitrite with an oxidant like tetrabutylammonium dichromate under aprotic conditions for a milder reaction.[6]
-
-
Elevated Temperature: As mentioned, loss of temperature control is a primary cause of degradation.
-
Recommendation: Pre-cool the reaction vessel and the substrate solution before slowly adding the nitrating agent. Use an efficient cooling bath (ice-salt or a cryocooler) to dissipate the heat generated.
-
Q3: The reduction of the nitro group is incomplete or stalls after several hours. What are the common causes?
Incomplete reduction is typically due to catalyst deactivation or an insufficient supply of the reducing agent (hydrogen).
Causality & Solution:
-
Catalyst Poisoning or Deactivation: The palladium catalyst (Pd/C) is sensitive to impurities. Sulfur or nitrogen-containing compounds from previous steps can poison the catalyst surface. The catalyst may also lose activity over time or if it's of poor quality.
-
Recommendation: Ensure the starting nitro-compound is reasonably pure. If using hydrogen gas, ensure it is of high purity. If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst can sometimes restart the reduction.
-
-
Insufficient Hydrogen Source:
-
For H₂ Gas: Ensure the system is properly sealed and pressurized (e.g., 4-5 kg/cm ²).[1] Agitate the reaction vigorously to ensure good gas-liquid mass transfer so the hydrogen can reach the catalyst surface.
-
For Transfer Hydrogenation (e.g., Ammonium Formate): The stability of ammonium formate can be an issue, especially at elevated temperatures. Ensure you are using a sufficient molar excess (typically 3-5 equivalents). The reaction is often run at reflux in a solvent like ethanol or methanol.[10][11]
-
-
Solvent Choice: The choice of solvent can impact reaction rate and catalyst activity.
Q4: My isolated 5-amino-2,4-di-tert-butylphenol degrades and darkens upon storage. How can I improve its stability?
The free base of 5-amino-2,4-di-tert-butylphenol is known to be unstable.[4] Aminophenols are highly susceptible to air oxidation, which leads to the formation of colored quinone-imine type impurities.
Causality & Solution:
-
Aerial Oxidation: The electron-rich amino and hydroxyl groups make the aromatic ring prone to oxidation.
-
Recommendation: The most effective strategy is to convert the free base into a more stable acid addition salt, typically the hydrochloride (HCl) salt.[2] The salt is significantly more stable to air oxidation and can be stored for longer periods without degradation. The free base can be regenerated just before its use in the next synthetic step.
-
Procedure: After the reduction and work-up, dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of different reduction methods for the nitro group?
The choice of reduction method often depends on scale, available equipment, and safety considerations.
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Pd/C | - High yield and clean conversion.- Byproduct is water.- Well-established for industrial scale. | - Requires specialized high-pressure equipment (hydrogenator).- H₂ gas is flammable and explosive.- Pd/C catalyst is pyrophoric and requires careful handling. |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | - Avoids the use of high-pressure H₂ gas, making it more suitable for standard lab equipment.[10][11]- Generally provides good yields. | - Requires stoichiometric amounts of the hydrogen donor.- Work-up can be more complex to remove formate salts.- Can be less efficient for very large-scale reactions. |
| Metal/Acid Reduction | Fe powder, NH₄Cl (or AcOH) | - Inexpensive and readily available reagents.[2]- Tolerant of many functional groups. | - Generates large amounts of iron oxide sludge, complicating work-up and purification.- Reaction is often heterogeneous and may require heating.- Not as "clean" as catalytic methods. |
Q2: How can I effectively monitor the progress of the reactions?
Monitoring reaction completion is crucial for maximizing yield and minimizing byproduct formation.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for laboratory-scale synthesis.
-
Nitration: Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, 2,4-di-tert-butyl-5-nitrophenol, will be less polar (higher Rf) than the starting phenol due to the nitro group, but you will be able to see the consumption of the starting material.
-
Reduction: Use a more polar system (e.g., 7:3 Hexane:Ethyl Acetate). The product, 5-amino-2,4-di-tert-butylphenol, is significantly more polar (lower Rf) than the starting nitro-compound. The disappearance of the nitro-compound spot is a clear indicator of reaction progress.
-
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, especially in a process development setting. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. This allows for the quantification of starting material, product, and any impurities.[2]
Appendix A: Detailed Experimental Protocols
Protocol 1: Nitration of 2,4-di-tert-butylphenol
This protocol is adapted from established industrial processes and emphasizes safety and control.[2][7]
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-di-tert-butylphenol (1.0 eq) in ethyl acetate (5-10 volumes).
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Reagent Preparation: In the dropping funnel, prepare a nitrating solution by cautiously adding 70% nitric acid (1.05 eq) to an equal volume of water.
-
Addition: Add the nitric acid solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water (2x), saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,4-di-tert-butyl-5-nitrophenol, which can be used directly in the next step or purified by recrystallization from heptane.
Protocol 2: Reduction via Catalytic Hydrogenation
This protocol uses hydrogen gas and requires appropriate safety precautions and equipment.[1]
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker), add 2,4-di-tert-butyl-5-nitrophenol (1.0 eq) and a suitable solvent such as ethyl acetate or ethanol (10 volumes).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.05 w/w relative to the nitro-compound) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 4-5 kg/cm ² (approx. 55-70 psi).
-
Reaction: Begin vigorous agitation and maintain the reaction at room temperature (25-35°C). The reaction is typically complete within 12-20 hours. Monitor by observing the cessation of hydrogen uptake.
-
Work-up: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Wash the Celite pad with fresh solvent.
-
Isolation: Concentrate the combined filtrates under reduced pressure. The resulting crude 5-amino-2,4-di-tert-butylphenol can be purified by recrystallization from a solvent like cyclohexane.[1]
Appendix B: Reaction Mechanism Visualization
The nitration of 2,4-di-tert-butylphenol is a classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst, acts as the electrophile.
Caption: Mechanism of electrophilic nitration of the phenol ring.
References
- Technical Disclosure Commons. (2025, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
- Savinov, S. N., & Pletnev, A. A. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(15), 3342–3345.
- Google Patents. (2016). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
- Savinov, S. N., & Pletnev, A. A. (2009). Chemoselective nitration of phenols with tert-butyl nitrite in solution and on solid support. The Journal of Organic Chemistry, 74(15), 5637-5640.
- ResearchGate. (2010). Synthesis of 2-amino-5-nitrophenol.
- Rugg, S. (n.d.). Nitration of Phenol.
- Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Savinov, S. N., & Pletnev, A. A. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. ACS Omega, 5(21), 12061-12069.
- PrepChem.com. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol.
- Google Patents. (1990). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Google Patents. (2018). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. prepchem.com [prepchem.com]
- 8. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 11. 5-AMino-2,4-di-tert-butylphenol | 873055-58-4 [chemicalbook.com]
Technical Support Center: Synthesis of 2-Amino-5-tert-butylphenol
Welcome to the technical support center for the synthesis of 2-Amino-5-tert-butylphenol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, understand the formation of critical side products, and optimize the synthetic route. Here, we combine established chemical principles with practical, field-proven insights to ensure your synthesis is as efficient and pure as possible.
Overview of the Synthetic Pathway
The most prevalent and industrially relevant synthesis of this compound proceeds via a two-step sequence starting from 4-tert-butylphenol.
-
Electrophilic Nitration: 4-tert-butylphenol is nitrated to form the key intermediate, 2-nitro-4-tert-butylphenol.
-
Reduction: The nitro group of the intermediate is subsequently reduced to an amine, yielding the final product.
While seemingly straightforward, each step presents unique challenges regarding regioselectivity and side product formation. This guide is structured to address these challenges in a targeted, question-and-answer format.
Part 1: Troubleshooting the Nitration of 4-tert-butylphenol
The nitration step is critical for determining the final purity and yield. The hydroxyl (-OH) and tert-butyl groups of the starting material are both ortho-, para-directing. However, the bulky tert-butyl group provides significant steric hindrance, which heavily influences the position of the incoming nitronium ion (NO₂⁺).
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is producing a significant amount of an unwanted isomer. How can I improve the regioselectivity for the desired 2-nitro product?
A1: This is a classic regioselectivity challenge. The primary side product is typically the 3-nitro-4-tert-butylphenol isomer, although its formation is sterically disfavored. The key is precise control over reaction conditions.
-
Causality: The hydroxyl group is a more powerful activating group than the tert-butyl group, strongly directing the electrophile to its ortho positions (C2 and C6). The tert-butyl group at C4 sterically hinders the C3 and C5 positions. Therefore, nitration should overwhelmingly favor the C2 position. Formation of the 3-nitro isomer suggests that the reaction conditions are too harsh, overcoming the steric barriers.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low temperature, typically between 0-5 °C, throughout the addition of the nitrating agent.[1] Exothermic reactions that are allowed to heat up will result in decreased selectivity.
-
Nitrating Agent: Avoid using aggressive nitrating mixtures like mixed nitric and sulfuric acids, which can lead to oxidation, tar formation, and dealkylation.[2] A milder system, such as nitric acid in ethyl acetate[1] or acetic acid, provides better control.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 4-tert-butylphenol. This maintains a low instantaneous concentration of the electrophile, favoring the kinetically preferred product.
-
Q2: I'm observing a dark, tar-like substance in my reaction vessel and my final product yield is low. What's causing this?
A2: The formation of tars and resins is a strong indicator of oxidative side reactions and/or overly aggressive reaction conditions. Phenols are electron-rich and susceptible to oxidation, especially under strong acidic and nitrating conditions.
-
Causality: Concentrated nitric acid is a potent oxidizing agent. At elevated temperatures or high concentrations, it can oxidize the phenol ring, leading to polymerization and the formation of complex, insoluble tars.[2]
-
Troubleshooting Protocol:
-
Dilute the Acid: Use a more dilute solution of nitric acid. For example, a mixture of nitric acid in water can be effective while reducing oxidative potential.[1]
-
Inert Solvent: Perform the reaction in a suitable solvent, like ethyl acetate or hexane, which helps to dissipate heat and control the concentration of reactants.[1][2]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the 4-tert-butylphenol is consumed to prevent subsequent degradation of the product.
-
Q3: My analytical data (HPLC, MS) shows a product with a higher molecular weight, corresponding to the addition of two nitro groups. How can I prevent this dinitration?
A3: The formation of 2,6-dinitro-4-tert-butylphenol or 2,4-dinitro-6-tert-butylphenol is a common side reaction if the conditions are not carefully controlled.[3][4]
-
Causality: The initial product, 2-nitro-4-tert-butylphenol, is still an activated aromatic ring. Although the nitro group is deactivating, the hydroxyl group's strong activating effect can promote a second nitration, especially if there is an excess of the nitrating agent or the reaction temperature is too high.
-
Troubleshooting Protocol:
-
Stoichiometry is Key: Use a slight stoichiometric excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent, but avoid a large excess.
-
Reverse Addition: Consider adding the phenol solution to the nitrating agent. While less common, this can sometimes help maintain a low concentration of the activated phenol in the presence of the electrophile.
-
Temperature Management: As with isomer control, low temperatures (0-5 °C) are crucial to disfavor the higher activation energy required for the second nitration.
-
Visualizing Nitration Side Product Formation
The following diagram illustrates the primary reaction and the potential pathways to major side products during the nitration step.
Caption: Pathways in the nitration of 4-tert-butylphenol.
Part 2: Troubleshooting the Reduction of 2-Nitro-4-tert-butylphenol
The reduction of the nitro group is the final step to obtain this compound. While effective, this transformation can be plagued by incomplete reactions and the formation of colored impurities from side reactions or product degradation. Catalytic hydrogenation is a common and efficient method for this transformation.[5]
Frequently Asked Questions (FAQs)
Q1: My final product has a pink, brown, or purple discoloration that worsens upon exposure to air. What are these colored impurities?
A1: This is the most common issue encountered with aminophenols. The discoloration is due to the formation of highly colored oxidation products, specifically quinone-imines.[6][7]
-
Causality: o-Aminophenols are highly susceptible to oxidation. In the presence of oxygen (air), residual metal catalysts, or trace oxidants, the aminophenol can be oxidized to a reactive quinone-imine intermediate. These intermediates can then polymerize or react further to form complex, intensely colored structures.[8][9][10]
-
Troubleshooting Protocol:
-
Inert Atmosphere: This is critical. Perform the reaction, workup, and filtration under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Thorough Catalyst Removal: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is completely removed by filtering through a pad of Celite or a similar filter aid.[11] Residual palladium fines can catalyze air oxidation.
-
Antioxidants/Chelators: During workup, consider adding a small amount of a reducing agent like sodium bisulfite or a chelating agent like EDTA to scavenge trace metal ions and inhibit oxidation pathways.
-
Isolate as a Salt: The free base form of the product is known to be unstable.[12] Isolating the product as an acid addition salt (e.g., hydrochloride salt) significantly improves its stability and resistance to oxidation.[13]
-
Q2: My reaction seems to be incomplete. I still see the starting nitro-compound in my crude product. How can I drive the reaction to completion?
A2: Incomplete reduction leaves you with the 2-nitro-4-tert-butylphenol intermediate, which can be difficult to remove from the final product.
-
Causality: This is often due to catalyst deactivation, insufficient reducing agent, or inadequate reaction time/pressure. For catalytic hydrogenation, the catalyst's active sites can be poisoned by impurities or become physically blocked.
-
Troubleshooting Protocol:
-
Catalyst Loading & Quality: Use a fresh, high-quality catalyst. For a typical lab-scale reaction, 5-10 wt% of Pd/C relative to the starting material is common.[14] Ensure the catalyst is properly wetted and suspended in the solvent.
-
Hydrogen Pressure: For hydrogenations, ensure the system is properly sealed and maintains the target pressure (e.g., 50 psi) throughout the reaction.[1] Monitor hydrogen uptake to gauge reaction progress.
-
Reaction Time: Allow sufficient reaction time. Monitor by TLC or HPLC until the starting material is no longer detectable.
-
Solvent Choice: Use a solvent in which both the starting material and product are soluble, and which does not inhibit the catalyst. Ethyl acetate, ethanol, or methanol are common choices.[11][14]
-
Q3: I've noticed some minor impurities with molecular weights that suggest dimerization (azo or azoxy compounds). How do these form and how can I avoid them?
A3: Azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds are classic byproducts of nitro group reduction, arising from the condensation of partially reduced intermediates.
-
Causality: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species. Under certain conditions (particularly non-neutral pH), these reactive intermediates can couple together before being fully reduced to the amine.
-
Troubleshooting Protocol:
-
Control pH: This is most relevant for chemical reductions (e.g., with metals in acid). Maintaining a consistent and appropriate pH throughout the reaction and workup can suppress these coupling reactions. For catalytic hydrogenation, this is less of an issue but ensuring the reaction medium is not strongly basic is good practice.
-
Efficient Hydrogen Transfer: Ensure efficient stirring and good contact between the substrate, catalyst, and hydrogen source. This promotes rapid, complete reduction of the intermediates to the amine before they have a chance to dimerize.
-
Summary of Key Side Products and Controls
| Side Product Type | Common Cause(s) | Primary Control Strategy | Analytical Detection |
| Nitration Isomers | High reaction temperature, harsh reagents | Maintain temp at 0-5 °C, use mild nitrating agent | HPLC, GC-MS, ¹H NMR |
| Dinitro Compounds | Excess nitrating agent, high temperature | Strict stoichiometric control of HNO₃ | HPLC, MS |
| Oxidative Tars | Aggressive nitrating conditions (e.g., mixed acid) | Use of milder reagents and inert solvents | Visual, solubility issues |
| Quinone-imines | Air oxidation of the final aminophenol product | Work under inert atmosphere, isolate as a salt | Visual (color), UV-Vis, HPLC |
| Azo/Azoxy Impurities | Condensation of reduction intermediates | Efficient reduction, pH control | HPLC, MS |
| Unreacted Nitro Cmpd. | Incomplete reduction, catalyst deactivation | Fresh catalyst, adequate H₂ pressure/time | TLC, HPLC |
Visualizing the Reduction Workflow and Side Reactions
This diagram shows the intended reduction pathway and the side reactions that can lead to common impurities.
Sources
- 1. prepchem.com [prepchem.com]
- 2. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 14. tdcommons.org [tdcommons.org]
Technical Support Center: Optimizing Temperature and Pressure for the Reduction of Nitro-tert-butylphenol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the catalytic hydrogenation of nitro-tert-butylphenol. Our focus is on the critical interplay of temperature and pressure to maximize yield, purity, and safety. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for reducing nitro-tert-butylphenol to amino-tert-butylphenol?
The most common and efficient method is catalytic hydrogenation.[1][2][3] This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel.[1][2]
Q2: How do temperature and pressure generally influence this reaction?
Temperature and pressure are critical parameters that must be carefully controlled.[4]
-
Temperature: Increasing the temperature generally accelerates the reaction rate.[5][6] However, excessive heat can lead to the formation of undesirable byproducts and, in severe cases, cause dangerous exothermic runaway reactions.[7][8]
-
Pressure: Higher hydrogen pressure increases the concentration of hydrogen dissolved in the solvent and adsorbed on the catalyst surface, which typically leads to a faster reaction rate.[9][10] It can also help minimize the accumulation of reaction intermediates.[7]
Q3: What are the most common catalysts, and how do I choose one?
Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for reducing aromatic nitro groups.[1][11] Raney Nickel is another robust option, often preferred if the substrate contains halogens (Cl, Br, I) that could be removed by Pd/C (hydrogenolysis).[1][12] The choice depends on the specific substrate and the presence of other functional groups.
Q4: What potential side products should I be aware of?
The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[7][13] If the reaction is incomplete or conditions are not optimal, these intermediates can accumulate or react further to form azoxy or azo compounds, which can contaminate the final product.[1][7]
Q5: Why is this reaction considered hazardous, and what are the key safety concerns?
The primary hazards stem from the use of flammable hydrogen gas under high pressure and pyrophoric catalysts (like Raney Nickel and dry Pd/C).[4][9][14] Key risks include fire, explosion from leaks or improper purging, and runaway reactions due to poor temperature control.[7][14][15] Strict adherence to safety protocols is mandatory.[14][16][17]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reduction of nitro-tert-butylphenol.
Problem 1: My reaction is sluggish or fails to go to completion.
An incomplete reaction is a common issue that can often be resolved by systematically evaluating several factors.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete nitro reduction.
-
Causality & Explanation:
-
Catalyst Activity: Heterogeneous catalysts like Pd/C can become deactivated through poisoning by impurities (e.g., sulfur compounds) or improper storage.[5][12] Always use a fresh, high-quality catalyst.
-
Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure. Insufficient pressure can lead to slow kinetics. Ensure your reactor is properly sealed and repressurize if necessary.[9]
-
Reaction Temperature: While many nitro reductions proceed at room temperature, some substrates may require gentle heating to overcome the activation energy barrier.[5][8] However, be cautious, as excessive heat can promote side reactions.[8]
-
Solvent Choice: The solvent affects the solubility of both the substrate and hydrogen gas. Protic solvents like ethanol and methanol are common choices and generally perform well.[11][12]
-
Problem 2: I'm observing colored impurities or unexpected side products.
The formation of side products like hydroxylamines, azoxy, and azo compounds is often a sign of incomplete reduction or non-optimal reaction conditions.[7][8]
-
Causality & Explanation:
-
Intermediate Accumulation: The reduction proceeds stepwise (NO₂ → NO → NHOH → NH₂).[7][13] Low hydrogen pressure or temperature can cause the hydroxylamine (NHOH) intermediate to accumulate. This intermediate is unstable and can dimerize to form azoxy and azo compounds.
-
Temperature Control: High localized temperatures, often due to a poor heat dissipation from the exothermic reaction, can promote side reactions.[8][15] Ensure efficient stirring and, if necessary, use external cooling to maintain the target temperature.
-
-
Solutions:
-
Increase Hydrogen Pressure: A higher H₂ pressure can accelerate the reduction of the hydroxylamine intermediate to the desired amine, preventing its accumulation.[7]
-
Optimize Temperature: Avoid excessively high temperatures. A moderate temperature (e.g., 25-60°C) is often sufficient.[6]
-
Ensure Efficient Agitation: Good stirring ensures proper mixing of the three phases (solid catalyst, liquid solution, gaseous hydrogen), improving mass transfer and preventing localized overheating.
-
Problem 3: Other functional groups in my molecule are being reduced.
This is a critical issue in drug development where chemoselectivity is paramount. The tert-butyl group is stable, but other functionalities might not be.
-
Causality & Explanation:
-
Solutions:
-
Catalyst Selection: If dehalogenation is a concern, switch from Pd/C to Raney Nickel or a sulfided platinum catalyst (Pt/C).[1][12]
-
Milder Conditions: Try running the reaction at lower temperatures and pressures first. Often, nitro groups can be reduced under conditions that spare other, less reactive groups.
-
Alternative Reducing Agents: If catalytic hydrogenation is not selective enough, consider chemical reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl), which are highly selective for nitro groups.[1][3][18]
-
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst, low H₂ pressure, low temperature. | Use fresh catalyst, check for leaks and increase pressure, gently increase temperature.[5][8] |
| Side Product Formation | Intermediate accumulation, high temperature. | Increase H₂ pressure, optimize/lower temperature, ensure efficient stirring.[7][8] |
| Poor Chemoselectivity | Highly active catalyst (e.g., Pd/C) reducing other groups. | Switch to a more selective catalyst (e.g., Raney Ni for halides) or use chemical reagents (e.g., SnCl₂).[1][12][18] |
Safety Protocols for High-Pressure Hydrogenation
Working with hydrogen gas and pyrophoric catalysts requires strict adherence to safety procedures.[9][14][16] First-time users must be trained by experienced personnel.[16]
Mandatory Safety Precautions
-
Ventilation: All operations must be conducted in a certified chemical fume hood.[16][17]
-
Ignition Sources: Eliminate all potential ignition sources. Use intrinsically safe electrical equipment and avoid static discharge by grounding all equipment.[14][16]
-
Personal Protective Equipment (PPE): Wear flame-resistant clothing, safety glasses, and appropriate gloves.[14]
-
Hydrogen Detectors: Use hydrogen detectors in the lab to provide early warning of leaks.[9][14]
High-Pressure Reactor Setup Workflow
Caption: Workflow for the safe setup of a high-pressure reactor.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol describes a typical procedure for the reduction of 4-nitro-2-tert-butylphenol using Pd/C.
-
Reactor Charging:
-
In a certified chemical fume hood, add 4-nitro-2-tert-butylphenol (1.0 eq) and a suitable solvent (e.g., ethanol, ~10-20 mL per gram of substrate) to the high-pressure reactor vessel.
-
Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% by weight). If the catalyst is dry, add it under a stream of nitrogen to prevent ignition.
-
-
System Setup and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Perform a leak test by pressurizing the system with nitrogen to a pressure slightly higher than the intended reaction pressure. Monitor for any pressure drop over 15-20 minutes.[16]
-
Once the system is confirmed to be leak-free, vent the nitrogen. Purge the reactor by evacuating and backfilling with nitrogen at least three times to completely remove oxygen.[14]
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring.
-
If required, heat the reactor to the target temperature (e.g., 25-50°C). Note that the reaction is exothermic, and cooling may be necessary to maintain a stable temperature.[15]
-
Monitor the reaction progress by observing the uptake of hydrogen (pressure drop) or by analyzing samples via TLC or LC-MS (after safely depressurizing and purging the system).
-
-
Workup and Catalyst Removal:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.[14]
-
Open the reactor in the fume hood.
-
CRITICAL: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Never allow the catalyst to dry on the filter paper , as it can become pyrophoric and ignite the filter paper and solvent.[5] Keep the filter cake wet with solvent or water during and after filtration.
-
Rinse the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
-
References
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- H.E.L Group. (2025). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
- Process Safety Guide. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- Wikipedia. (2023). Reduction of nitro compounds.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups.
- University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
- H.E.L Group. (2025). Hydrogenation: How we can make it safer.
- Tan, Z., et al. (2023). Reaction conditions optimization: a) time (h), b) temperature (°C), c) H2 pressure (MPa), and d) catalyst mass (g). ResearchGate.
- Wang, Y., et al. (2024). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications.
- Sterling Pharma Solutions. (n.d.). De-risking hydrogenation.
- ResearchGate. (n.d.). Reaction conditions of 4-nitrophenol hydrogenation in the batch reactor.
- ResearchGate. (2017). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.
- El-Shazly, M. Y., et al. (2017). Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin. ResearchGate.
- Wunder, S., et al. (2010). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. The Journal of Physical Chemistry C.
- MDPI. (2023). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts.
- ResearchGate. (n.d.). Effect of temperature on nitrobenzene hydrogenation.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Sun, X., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology.
- MDPI. (2022). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts.
- Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- ChemRxiv. (2020). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst.
- Dalton Transactions. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
- ResearchGate. (n.d.). Proposed general reaction mechanism for the reduction of nitrophenol to aminophenol with the assistance of Ag catalyst.
- MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- Åbo Akademi University. (n.d.). Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity.
- RSC Publishing. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles.
- ResearchGate. (n.d.). Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol.
- ResearchGate. (n.d.). Optimization of the reduction of 4-nitrophenol at room temperature.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helgroup.com [helgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 15. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 16. njhjchem.com [njhjchem.com]
- 17. safety.pitt.edu [safety.pitt.edu]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Common impurities in commercial "2-Amino-5-tert-butylphenol"
Welcome to the Technical Support Center for 2-Amino-5-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective use of this reagent in your experiments. As a crucial building block in various synthetic applications, understanding the purity and potential impurities of commercial this compound is paramount for reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my commercial batch of this compound?
A1: While a definitive list of impurities can vary between manufacturers and batches, based on common synthetic routes, the most probable impurities in commercial this compound include:
-
Unreacted Starting Materials: The primary synthetic route to this compound typically involves the reduction of a nitrophenol precursor. Therefore, residual 5-tert-butyl-2-nitrophenol is a common process-related impurity. Incomplete reduction can lead to its presence in the final product.
-
Isomeric Impurities: The starting materials used in the synthesis may not be isomerically pure. This can result in the presence of other aminophenol isomers, such as 3-amino-5-tert-butylphenol or 4-amino-2-tert-butylphenol , in the final product.
-
By-products of Reduction: Depending on the specific reducing agent and reaction conditions utilized, various by-products can be formed. These may include partially reduced intermediates like nitroso- or hydroxylamino-tert-butylphenol species.
-
Degradation Products: Aminophenols are susceptible to oxidation, especially when exposed to air, light, or elevated temperatures. This can lead to the formation of colored impurities, such as quinone-imine or polymeric species. A related compound, 5-Amino-2,4-di-tert-butylphenol, is known to be unstable as a free base and can degrade.[1]
-
Residual Solvents: Solvents used during the synthesis and purification processes (e.g., ethanol, ethyl acetate, cyclohexane) are common impurities in the final product.[2]
-
Catalyst Residues: If catalytic hydrogenation is employed for the reduction of the nitro group, trace amounts of the catalyst, such as palladium , may remain in the product.[2][3]
Q2: My solution of this compound has developed a dark color. What could be the cause and how can I mitigate this?
A2: The development of a dark color in solutions of this compound is a strong indicator of oxidative degradation. The amino and hydroxyl groups on the phenol ring are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and basic pH conditions. This process can lead to the formation of highly colored quinone-imine species and other polymeric by-products.
Mitigation Strategies:
-
Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store the solid and its solutions in amber vials or protect them from light to prevent photo-oxidation.
-
pH Control: Maintain a neutral or slightly acidic pH for solutions, as basic conditions can promote oxidation. For long-term storage, consider preparing an acid addition salt (e.g., hydrochloride salt) which is generally more stable.[1]
-
Freshly Prepared Solutions: Prepare solutions fresh before use whenever possible.
-
Solvent Purity: Use high-purity, degassed solvents for preparing solutions.
Q3: I am seeing unexpected side-products in my reaction. Could impurities in this compound be the cause?
A3: Yes, impurities in your this compound can certainly lead to the formation of unexpected side-products.
-
Nucleophilic Impurities: The amino group of isomeric impurities will be nucleophilic and can compete with the desired reaction, leading to the formation of isomeric products that may be difficult to separate.
-
Reactive Impurities: The unreacted nitrophenol starting material can undergo its own set of reactions under your experimental conditions.
-
Catalyst Residues: Residual palladium or other metal catalysts can interfere with subsequent catalytic steps in your synthetic route.
It is highly recommended to assess the purity of your this compound before use, especially in sensitive applications.
Troubleshooting Guide
This troubleshooting guide provides a systematic approach to identifying and addressing common issues related to the purity of this compound.
Problem 1: Inconsistent Reaction Yields or Profiles
| Potential Cause | Diagnostic Approach | Recommended Solution |
| Lot-to-lot variability in purity | Analyze different batches of this compound using a standardized analytical method (e.g., HPLC-UV). Compare the impurity profiles. | Qualify each new batch of the reagent before use in large-scale reactions. If significant variability is observed, consider purifying the material in-house or sourcing from a more reliable vendor. |
| Degradation of the reagent upon storage | Analyze a stored sample and compare its impurity profile to that of a freshly opened sample. Look for the appearance of new, often colored, impurities. | Store this compound under an inert atmosphere, protected from light, and at a low temperature as recommended by the supplier. Consider converting it to a more stable salt form for long-term storage. |
Problem 2: Appearance of Unknown Peaks in Chromatographic Analysis of the Reaction Mixture
| Potential Cause | Diagnostic Approach | Recommended Solution |
| Presence of isomeric impurities | Use a high-resolution analytical technique, such as HPLC with a diode array detector (DAD) or LC-MS, to analyze the starting material. Isomers will have the same mass but may have different retention times and UV spectra. | If isomeric impurities are present at unacceptable levels, purification by column chromatography or recrystallization may be necessary. |
| Unreacted starting material (5-tert-butyl-2-nitrophenol) | Analyze the starting material by HPLC or GC-MS. The nitrophenol will have a significantly different retention time and mass spectrum compared to the aminophenol. | If the level of unreacted starting material is high, consider repurifying the this compound or returning the batch to the supplier. |
Technical Data Summary
| Impurity Class | Potential Specific Impurities | Typical Origin | Recommended Analytical Technique |
| Process-Related | 5-tert-butyl-2-nitrophenol | Incomplete reduction of starting material | HPLC-UV, GC-MS |
| Isomeric Aminophenols | Impure starting materials | HPLC-UV/DAD, LC-MS | |
| Degradation | Quinone-imines, Polymeric species | Oxidation | HPLC-UV (look for new peaks and color change) |
| Residuals | Ethanol, Ethyl Acetate, Cyclohexane | Purification/reaction solvents | Headspace GC-MS |
| Palladium | Catalytic hydrogenation | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required depending on the specific impurities of interest and the HPLC system used.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm; monitor at 230 nm and 280 nm.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of Mobile Phase A and B).
-
Dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL) with the same solvent.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peaks and determine the area percent of the main peak and any impurities.
Visualizations
Logical Workflow for Impurity Investigation
Caption: A decision-making workflow for investigating and addressing potential impurity issues with this compound.
References
- Technical Disclosure Commons. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Published by Technical Disclosure Commons, 2025.
- Tongji University. Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health.
- Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of Chromatographic Science. 2020;58(3):223-233.
- Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate.
- PubChem. 5-Amino-2-tert-butylphenol.
- Google Patents. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
- Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. ResearchGate.
- Novartis OAK. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues.
- Degradation of tert-butyl alcohol in water at pH 3.0:TBA 0 1629 g/L... ResearchGate.
- (PDF) Degradation of 2- sec -butylphenol: 3- sec -butylcatechol,2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, and 2-methylbutyric acid as intermediates. ResearchGate.
- Biological strategies for Bisphenol A degradation: mechanisms and pathways. ResearchGate.
Sources
Technical Support Center: Oxidative Degradation of 2-Amino-5-tert-butylphenol
An in-depth guide for researchers, scientists, and drug development professionals.
As a substituted aminophenol, 2-Amino-5-tert-butylphenol is susceptible to oxidation. This guide provides a comprehensive resource for researchers studying its degradation pathways under oxidative stress, offering foundational knowledge, detailed experimental protocols, and robust troubleshooting advice.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the oxidative degradation of this compound.
Q1: What is this compound and why is its oxidative stability a concern?
This compound is an aromatic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a benzene ring, which is further substituted with a bulky tert-butyl group. The electron-donating nature of the amino and hydroxyl groups makes the aromatic ring highly susceptible to oxidation. This inherent reactivity is a significant concern in drug development and manufacturing, as degradation can lead to loss of product efficacy, formation of potentially toxic impurities, and changes in the product's physical characteristics. A similar compound, 5-Amino-2,4-di-tert-butylphenol, is known to readily degrade under a normal atmosphere, highlighting the instability of this class of molecules[1].
Q2: What does "oxidative stress" mean in the context of a chemical compound like this?
In a chemical context, oxidative stress refers to conditions that promote the oxidation of the compound. This is typically caused by an excess of Reactive Oxygen Species (ROS) or other oxidizing agents.[2][3] Common ROS include superoxide (O₂•⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂)[3][4]. These species can be generated through various mechanisms, including exposure to UV light, the presence of transition metal catalysts, or the addition of chemical oxidants.[3][5]
Q3: What are the initial steps and likely products in the oxidative degradation of this compound?
The degradation is expected to initiate via a Hydrogen Atom Transfer (HAT) mechanism from the phenolic hydroxyl group, which is the most labile proton. This generates a phenoxyl radical, stabilized by the electron-donating amino group and the bulky tert-butyl group. This radical is a key intermediate that can then undergo several transformations:
-
Intramolecular Cyclization/Tautomerization: The radical can rearrange to form a quinone-imine or related species.
-
Dimerization: Two phenoxyl radicals can couple to form biphenyl-type structures or diphenoquinones. The oxidation of a similar compound, 2,6-di-tert-butylphenol, yields 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone as a major product.[6]
-
Further Oxidation: The initial products can be further oxidized, leading to ring-opening and the formation of smaller aliphatic acids.
The primary degradation products are likely to be quinone-imines and benzoquinones, resulting from the oxidation of the amino and hydroxyl groups.
Sources
- 1. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 2. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Oxidative stress: fundamentals and advances in quantification techniques [frontiersin.org]
- 6. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Amino-5-tert-butylphenol
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-5-tert-butylphenol. This document is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, with this compound. As a senior application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chromatographic principles to empower your method development and troubleshooting efforts.
Peak tailing is a common issue when analyzing basic compounds like this compound, and it can significantly compromise resolution, sensitivity, and the accuracy of quantification. This guide provides a structured approach, from quick-fix FAQs to in-depth troubleshooting protocols, to help you achieve symmetrical, reproducible peaks.
Section 1: Understanding the Analyte: The Key to Symmetrical Peaks
Effective troubleshooting begins with a fundamental understanding of your molecule's properties and how it interacts with the HPLC system. This compound is a polar molecule with a basic amino group and an acidic phenolic group, a combination that presents a specific set of challenges in reversed-phase chromatography.
Chemical Properties of this compound
A molecule's behavior in an HPLC system is dictated by its physicochemical properties. The key parameters for this compound are summarized below.
| Property | Value / Structure | Significance in HPLC |
| Chemical Structure | The presence of an aromatic ring, a hydroxyl group (-OH), and an amino group (-NH2) dictates its polarity and potential for multiple interaction modes. | |
| Molecular Formula | C₁₀H₁₅NO[1][2][3] | - |
| Molecular Weight | 165.23 g/mol [1][2] | - |
| logP (Octanol/Water) | ~2.6 - 2.85[1][3] | Indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography. |
| pKa (Estimated) | ~4.5-5.0 (for the amino group, -NH₃⁺)~9.5-10.0 (for the phenolic group, -OH) | These values are critical for mobile phase pH selection. The amino group is basic, and the phenolic group is acidic. |
The Tailing Mechanism: Unwanted Secondary Interactions
In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions between the analyte and the C18 stationary phase. However, peak tailing for this compound arises from strong, undesirable secondary interactions between the basic amino group of the analyte and residual silanol groups (Si-OH) on the silica surface of the column packing material.[4][5][6]
At a mid-range pH (e.g., pH 4-7), two things happen:
-
The basic amino group (pKa ~4.5-5.0) is protonated and becomes positively charged (-NH₃⁺).
-
The most acidic residual silanol groups on the silica surface (pKa ~3.5-4.5) are deprotonated and become negatively charged (Si-O⁻).
This leads to a strong ionic interaction that acts as a secondary, high-energy retention mechanism.[6][7] Since these active silanol sites are not uniformly distributed, a portion of the analyte molecules are delayed in their passage through the column, resulting in a "tail" on the backside of the peak.
Caption: Primary (desired) and secondary (undesired) interactions causing peak tailing.
Section 2: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to the most common questions regarding peak tailing for this compound.
Q1: What is the single most common cause of peak tailing for this compound? A: The most frequent cause is the interaction between the protonated (positively charged) amino group on your molecule and negatively charged residual silanol groups on the silica-based column packing.[4][5][8] This is a classic secondary interaction problem common to basic analytes.
Q2: My peak tailing is severe. What is the very first thing I should adjust? A: Check your mobile phase pH. The ionization state of both your analyte and the column's silanol groups is highly dependent on pH.[9][10][11] A poorly chosen pH is often the primary culprit for severe tailing. As a first step, try lowering the mobile phase pH to around 2.5-3.0.
Q3: Can my sample solvent cause peak tailing? A: Yes. If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause peak distortion, including tailing or fronting. Always try to dissolve your sample in the initial mobile phase composition whenever possible.
Q4: My column has been in use for a while. Could it be "dead"? A: Possibly. Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites.[12] If you observe gradually worsening peak shape, high backpressure, and loss of resolution across all analytes, it may be time to either regenerate or replace the column.[13]
Section 3: In-Depth Troubleshooting Guides
If the quick fixes above do not resolve your issue, a more systematic approach is required. This section details the experimental variables, explains the science behind them, and provides actionable protocols.
Mobile Phase Optimization: The Most Powerful Tool
Controlling the chemistry of the separation through mobile phase adjustments is the most effective way to eliminate peak tailing.
Q: How exactly does mobile phase pH improve the peak shape of this compound?
A: By adjusting the mobile phase pH, you can control the ionization state of both the analyte's amino group and the column's residual silanol groups to minimize their unwanted ionic interaction. There are two primary strategies:
-
Low pH (Ion Suppression of Silanols): By lowering the mobile phase pH to ≤ 3, the vast majority of residual silanol groups (Si-OH) become protonated and are therefore neutral.[4][5][8] This eliminates the negative charge on the stationary phase, preventing the strong ionic interaction with your positively charged analyte. This is the most common and effective strategy.
-
High pH (Ion Suppression of Analyte): By raising the mobile phase pH to be at least 2 units above the amino group's pKa (e.g., pH > 7), the analyte's amino group (-NH₂) will be in its neutral, free-base form. This eliminates the positive charge on the analyte, thus preventing the ionic interaction. However, this approach requires a pH-stable column, as traditional silica columns degrade rapidly at pH > 8.[14]
It is critical to operate at a pH at least 1.5-2 units away from the analyte's pKa. Operating too close to the pKa will result in a mixed population of ionized and unionized analyte, leading to split or severely broadened peaks.[10][11][15]
-
Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 2.5, 3.0, 4.5, 6.0, 7.0). Use a buffer concentration of 10-25 mM. Good choices are phosphate for low pH and acetate or formate for mid-range pH.
-
Prepare Mobile Phases: Mix the aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at your desired starting composition. Important: Always measure and adjust the pH of the aqueous component before mixing with the organic solvent.[16]
-
Equilibrate the System: For each new mobile phase, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.
-
Inject and Analyze: Inject your standard of this compound and evaluate the peak asymmetry factor (Tf) and retention time.
-
Compare Results: Create a table to compare the performance at each pH and select the pH that provides the best peak symmetry (Tf closest to 1.0).
| pH of Mobile Phase | Expected Ionization State (Analyte -NH₃⁺) | Expected Ionization State (Silanols Si-O⁻) | Expected Peak Shape |
| 2.5 - 3.0 | Protonated (+) | Neutral | Good, Symmetrical |
| 4.0 - 5.0 (near pKa) | Mixed (+ / Neutral) | Partially Ionized (-) | Poor, Broad, or Split |
| 6.0 - 7.5 | Protonated (+) | Fully Ionized (-) | Poor, Tailing |
Q: What additives can I use to reduce tailing, and how do they work?
A: If adjusting the pH alone is insufficient, or if you are constrained to a mid-range pH, mobile phase additives can be used. For basic compounds, the most common additive is a small, basic amine like Triethylamine (TEA) .[17][18]
Mechanism of Action: TEA acts as a "silanol suppressor."[17] Being a small basic molecule, it is added to the mobile phase at a low concentration (e.g., 0.1% or ~10-25 mM). The protonated TEA molecules will preferentially interact with the negatively charged silanol sites on the stationary phase, effectively "masking" them from your analyte.[19][20] This reduces the availability of active sites for secondary interactions, thereby improving peak shape.
-
Select Starting Mobile Phase: Choose a mobile phase (e.g., at pH 7) where you observe significant tailing.
-
Prepare Additive Stock: Prepare a mobile phase containing 0.1% v/v Triethylamine. Ensure the pH is readjusted after adding the TEA.
-
Equilibrate and Inject: Flush the column with the TEA-containing mobile phase and inject your sample.
-
Evaluate: Compare the peak asymmetry from the chromatogram with and without TEA. You should observe a significant reduction in tailing. Note that TEA may also slightly reduce the retention time of basic compounds.[20]
Column Chemistry Selection
Q: Is my standard C18 column the problem? Which column is best?
A: While standard C18 columns (often based on older "Type A" silica) can work, they often have a higher concentration of accessible, acidic silanol groups that cause tailing with basic compounds.[4] Modern column technologies are specifically designed to overcome this issue.
| Column Type | Description | Pros for this compound | Cons |
| High-Purity, End-Capped C18 | Made with high-purity silica ("Type B") and features a secondary silylation step ("end-capping") to cover many residual silanols with small, inert groups.[21][22] | Significantly reduces silanol activity, leading to much better peak shape for bases.[4][8] | May still exhibit some tailing with very strong bases. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the base of the C18 chain. | The polar group shields the analyte from residual silanols. Also allows for use in 100% aqueous mobile phases.[9][23] | Selectivity can be different from a standard C18. |
| Phenyl-Hexyl Phase | Uses phenyl rings in the stationary phase. | Offers alternative selectivity through pi-pi interactions with the analyte's aromatic ring. Can sometimes provide better peak shape.[24][25] | Less hydrophobic than C18, leading to lower retention. |
| pH-Stable Hybrid/Polymer Columns | Based on hybrid silica-organic particles or fully polymeric materials. | Can be used at high pH (>8) to keep the analyte in its neutral form. Extremely durable.[16] | Often have lower efficiency than silica-based columns. |
For routine analysis, starting with a modern, high-purity, end-capped C18 column is the most robust choice.[26][27]
Instrument and Hardware Issues
Sometimes, the problem lies not with the chemistry but with the physical components of the HPLC system.
Q: How can I tell if my column is contaminated, and can it be fixed?
A: Signs of a contaminated or degraded column include gradually increasing backpressure, worsening peak tailing over a series of injections, and the appearance of ghost peaks. If strongly retained matrix components have fouled the column inlet, it can cause significant peak distortion.[12] In many cases, the column can be regenerated with a rigorous washing procedure.
This protocol is a general guide for silica-based reversed-phase columns. Always consult your specific column's care and use manual first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[28][29]
-
Reverse Flow Direction: Connect the column in the reverse direction to the injector. This is more effective at flushing particulates from the inlet frit.
-
Flush Buffers: Wash with 10-20 column volumes of your mobile phase without any buffer salts (e.g., Water/Acetonitrile mix).[28][30] Buffer precipitation can clog the column.
-
Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.[28]
-
Stronger Solvent Wash (for stubborn contaminants):
-
Re-equilibrate: Return the column to the normal flow direction. Flush with the mobile phase (initially without buffer, then with buffer) until the baseline and pressure are stable.
-
Test Performance: Inject a standard to see if peak shape and retention have been restored.
Q: Could my HPLC system itself be causing the tailing?
A: Yes. Any volume in the flow path outside of the column itself is known as extra-column volume .[32] This includes the injector, tubing, and detector flow cell. Excessive extra-column volume, often caused by using tubing with too large an internal diameter or poorly made connections, allows the analyte band to spread out (disperse), which can contribute to peak broadening and tailing.[9][33][34]
Caption: Effect of extra-column dead volume on peak shape.
Solution: Ensure all fittings are properly seated (finger-tight then a quarter turn with a wrench for steel fittings). Use tubing with a small internal diameter (e.g., 0.005" or 0.12 mm) for all connections, and keep tubing lengths as short as possible.[9][35]
Section 4: Case Study: From Tailing to Triumphant Peak
A scientist was developing a method for this compound on a standard C18 column and observed severe peak tailing.
Initial Conditions & Problem:
-
Column: Standard L1 C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 6.5
-
Result: Severe tailing with an asymmetry factor (Tf) of 2.8.
Troubleshooting Workflow:
-
Hypothesis: The troubleshooting guide identified the combination of a protonated basic analyte and ionized silanols at pH 6.5 as the likely cause of tailing.
-
Action 1 (pH Adjustment): The mobile phase was changed to operate at a low pH to neutralize the silanols. The new mobile phase was 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7).
-
Result 1: A significant improvement was observed. The peak asymmetry factor dropped to 1.4. While much better, some minor tailing was still present.
-
Action 2 (Column Change): The standard C18 column was replaced with a modern, high-purity, end-capped C18 column of the same dimensions. The low pH mobile phase was maintained.
-
Final Result: The combination of the low pH mobile phase and the higher quality column yielded an excellent, symmetrical peak with an asymmetry factor of 1.1.
| Parameter | Method 1 (Initial) | Method 2 (Final) |
| Column | Standard C18, 5 µm | High-Purity, End-Capped C18, 5 µm |
| Mobile Phase | ACN/10mM NH₄OAc (50:50), pH 6.5 | ACN/0.1% Formic Acid (50:50), pH 2.7 |
| Peak Asymmetry (Tf) | 2.8 | 1.1 |
This case study demonstrates that a logical, stepwise approach based on understanding the underlying chemical interactions is key to efficiently solving chromatographic problems.
References
- How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
- How To Regenerate a C18 HPLC Column. (2025). Chrom Tech, Inc..
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). Phenomenex.
- What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
- Use, Maintenance and Repair of C18 HPLC Column. (2025). Hawach.
- How to regenerate the C18/C8 HPLC columns?.
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025). [Source not provided].
- Troubleshooting Peak Shape Problems in HPLC.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC.
- Peak Tailing in HPLC. Element Lab Solutions.
- Extra-Column Volume in HPLC. Element Lab Solutions.
- Exploring the Role of pH in HPLC Separ
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). ChromaNik Technologies Inc..
- Overcoming Peak Tailing of Basic Analytes in Silica Type A St
- The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass.
- How to Fix Asymmetrical Chromatography Peaks. (2023). [Source not provided].
- The use of Mobile Phase pH as a Method Development Tool. (2020).
- What protocol do you use to clean the RP C18 HPLC column daily?. (2015).
- How to fix asymmetrical chrom
- Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations..
- Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume. (2022). Thermo Fisher Scientific.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Control pH During Method Development for Better Chrom
- Applic
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). [Source not provided].
- Column Volume and Extra-Column Volume. (2025). Phenomenex.
- What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub.
- Influence of HPLC-System dead volume on the performance of (U)HPLC columns. Tosoh Bioscience.
- Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
- HPLC Troubleshooting Guide. [Source not provided].
- How to Measure and Reduce HPLC Equipment Extra Column Volume. MAC-MOD Analytical.
- LC Technical Tip. Phenomenex.
- The Theory of HPLC Column Chemistry. [Source not provided].
- Polar Column in HPLC Example. (2025). Hawach.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209. PubChem.
- 2-Amino-5-sec-butyl-phenol | C10H15NO | CID 3140538. PubChem.
- APPLICATION NOTES - HPLC. [Source not provided].
- Application Note: HPLC Analysis of 2,4-Di-tert-butylphenol in Plant Extracts. Benchchem.
- 5-amino-2-tert-butylphenol | CAS#:873055-35-7. Chemsrc.
- CAS 1199-47-9 | this compound Supplier. Clinivex.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. | ChromaNik Technologies [chromanik.co.jp]
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- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 26. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
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- 31. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
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- 35. mac-mod.com [mac-mod.com]
Technical Support Center: Purification of 2-Amino-5-tert-butylphenol
Welcome to the technical support guide for the purification of 2-Amino-5-tert-butylphenol. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges with colored impurities during their work with this compound. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My synthesized "this compound" is discolored (e.g., yellow, brown, or pink). What is causing this?
Answer: The discoloration of your this compound is most likely due to the formation of colored oxidation byproducts. Aminophenols, particularly 2- and 4-isomers, are susceptible to oxidation when exposed to air and light.[1][2] This process can form highly colored polymeric quinoid structures.[1] The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring makes the molecule reactive and prone to oxidation.[1][2][3] This is a common issue with aminophenol compounds, which are often commercially available with some degree of impurity due to these oxidation byproducts.[1]
Question 2: How can I prevent the formation of these colored impurities during synthesis and storage?
Answer: Proactive prevention is key to maintaining the purity of this compound. Here are some preventative measures:
-
Inert Atmosphere: During the final steps of your synthesis, particularly after the reduction of the nitro group and during product isolation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.
-
Use of Antioxidants/Reducing Agents: The addition of small quantities of a reducing agent, such as sodium dithionite, hydrazine, or sodium hydrosulfite, to the reaction mixture or during crystallization can inhibit the oxidation process.[1]
-
Proper Storage: Store the purified this compound in a tightly sealed container, protected from light, and in a cool, dry place.[4] Storing under an inert atmosphere is also recommended for long-term stability.
Question 3: What are the most effective methods for removing existing colored impurities from my product?
Answer: There are several effective methods for removing colored impurities from this compound. The choice of method will depend on the nature and quantity of the impurity, as well as the scale of your experiment. The most common and effective techniques are:
-
Activated Carbon (Charcoal) Treatment: This is a highly effective method for removing colored organic impurities.[5][6][7][8]
-
Recrystallization: A fundamental purification technique for solid compounds.
-
Column Chromatography: Useful for separating the desired product from impurities with different polarities.[9]
The following sections provide detailed protocols and explanations for these methods.
In-Depth Purification Protocols
Method 1: Activated Carbon (Charcoal) Treatment
Activated carbon is a porous form of carbon with a large surface area that readily adsorbs large, conjugated organic molecules, which are often the source of color.[6]
When to Use This Method:
This method is ideal for removing small amounts of highly colored impurities from a solution of your product before crystallization.
Experimental Workflow: Activated Carbon Treatment
Caption: Workflow for decolorization using activated carbon.
Step-by-Step Protocol:
-
Dissolution: In a flask, dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate and a non-polar solvent like petroleum ether or cyclohexane).[10][11]
-
Addition of Activated Carbon: Remove the flask from the heat source to prevent bumping.[6] Add a small amount of activated carbon (a spatula tip, roughly 1-2% by weight of your compound) to the hot solution.[6] Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.[6]
-
Heating and Swirling: Gently swirl the flask and heat it for a few minutes to ensure maximum adsorption of the impurities onto the carbon. Avoid prolonged boiling, as this can lead to solvent loss and premature crystallization.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon. This step should be performed rapidly to prevent the product from crystallizing in the funnel. The resulting filtrate should be colorless or significantly less colored.[6]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting Activated Carbon Treatment:
| Issue | Possible Cause | Solution |
| Product crystallizes in the funnel during hot filtration. | The solution cooled too quickly, or the funnel was cold. | Use a pre-heated funnel and filter the solution as quickly as possible. You can also add a small excess of hot solvent before filtration. |
| The filtrate is still colored. | Insufficient activated carbon was used, or the impurity is not well-adsorbed. | You can repeat the process with a fresh portion of activated carbon. However, be aware that excessive use of carbon can reduce your product yield.[6] |
| Low product yield. | The activated carbon adsorbed some of the desired product. | Use the minimum amount of activated carbon necessary to remove the color.[6] |
Method 2: Recrystallization
Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture.
When to Use This Method:
This is a standard purification method that is effective when the impurities are present in a smaller concentration than the desired compound.
Experimental Workflow: Recrystallization dot
graph TD { A[Dissolve the impure solid in a minimum amount of hot solvent] --> B{Allow the solution to cool slowly and undisturbed}; B --> C[Crystals of the pure compound form, leaving impurities in the solution]; C --> D[Isolate the crystals by vacuum filtration]; D --> E[Wash the crystals with a small amount of cold solvent]; E --> F[Dry the pure crystals];
}
Sources
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- 2. researchgate.net [researchgate.net]
- 3. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. carbontech.net.tr [carbontech.net.tr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. carbotecnia.info [carbotecnia.info]
- 8. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 9. biotage.com [biotage.com]
- 10. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 11. tdcommons.org [tdcommons.org]
Technical Support Center: Preventing the Oxidation of 2-Amino-5-tert-butylphenol
Welcome to the technical support center for "2-Amino-5-tert-butylphenol." This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a molecule with both an amino and a phenolic hydroxyl group, this compound is susceptible to oxidation, which can compromise experimental outcomes and product integrity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent oxidation during storage and handling.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: Why is this compound prone to oxidation?
A1: The susceptibility of this compound to oxidation stems from the presence of both an amino (-NH2) and a phenolic hydroxyl (-OH) group on the aromatic ring. Both of these functional groups are electron-donating, which increases the electron density of the aromatic ring and makes it more susceptible to electrophilic attack, including oxidation. The phenolic hydroxyl group can readily donate a hydrogen atom to form a phenoxy radical, which is a key step in oxidation pathways.[1][2][3] Similarly, the amino group can be oxidized. The presence of both groups can lead to complex oxidation products, including quinone-like structures.[4]
Q2: What are the visible signs of oxidation in my sample of this compound?
A2: A pure sample of this compound is typically a white to off-white or grey solid.[5] The most common visual indicator of oxidation is a change in color. You may observe the powder turning yellow, brown, or even dark purple over time. This discoloration is due to the formation of colored oxidation products. In solution, a similar color change from colorless to yellow or brown can be observed.
Q3: What are the primary factors that accelerate the oxidation of this compound?
A3: Several environmental factors can accelerate the oxidation of this compound:
-
Oxygen (Air): Exposure to atmospheric oxygen is the primary driver of oxidation.
-
Light: UV radiation can provide the energy to initiate and propagate oxidation reactions.[6][7]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[8]
-
Presence of Metal Ions: Certain metal ions can act as catalysts in oxidation reactions.
-
High pH: Basic conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.
Q4: What are the ideal storage conditions to minimize oxidation?
A4: To minimize oxidation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to displace oxygen.
-
Light Protection: Use amber-colored vials or store containers in the dark to protect from light.[6]
-
Low Temperature: Store at reduced temperatures, such as 2-8°C, to slow down the rate of oxidation.[8]
-
Tightly Sealed Containers: Ensure the container is well-sealed to prevent the ingress of air and moisture.[6][9]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen, a key reactant in oxidation. |
| Light | Amber vials or dark storage | Prevents photo-oxidation initiated by UV light.[6] |
| Temperature | 2-8°C | Reduces the kinetic rate of oxidation reactions.[8] |
| Container | Tightly sealed | Prevents ingress of atmospheric oxygen and moisture.[6][9] |
Q5: Can I use antioxidants to stabilize this compound?
A5: Yes, the addition of antioxidants can be an effective strategy, particularly for solutions. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to protect other organic molecules from oxidation and could be compatible.[10] These antioxidants work by scavenging free radicals that propagate the oxidation process.[2][11] However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications. Small-scale compatibility and stability studies are recommended before widespread implementation.
II. Troubleshooting Guide: Identifying and Resolving Oxidation Issues
This section provides a structured approach to troubleshooting oxidation problems with this compound.
Caption: Troubleshooting workflow for suspected oxidation of this compound.
Problem: My solid sample of this compound has changed color.
-
Potential Cause: Exposure to air and/or light during storage.
-
Troubleshooting Steps:
-
Assess the Extent of Discoloration: If the discoloration is minor and only on the surface, the bulk of the material may still be of acceptable purity. However, for applications requiring high purity, the material should be re-analyzed.
-
Review Storage Protocol:
-
Was the container tightly sealed?
-
Was the container purged with an inert gas (e.g., argon, nitrogen) before sealing?
-
Was the container stored in a dark place or in an amber vial?
-
Was the storage temperature appropriate (recommended 2-8°C)?[8]
-
-
Corrective Actions:
-
If the material is deemed usable, transfer it to a new, clean, dry amber vial.
-
Purge the vial with an inert gas for 1-2 minutes before sealing.
-
Store the vial in a refrigerator at the recommended temperature.
-
-
Problem: Solutions of this compound turn yellow/brown shortly after preparation.
-
Potential Cause:
-
Dissolved oxygen in the solvent.
-
Impurities in the solvent that can initiate or catalyze oxidation.
-
Exposure to light after preparation.
-
-
Troubleshooting Steps:
-
Solvent Quality Check:
-
Are you using high-purity, HPLC-grade, or anhydrous solvents? Lower-grade solvents may contain impurities.
-
Has the solvent been properly stored to prevent peroxide formation (e.g., in the case of ethers like THF)?
-
-
Degassing the Solvent: Before dissolving your compound, degas the solvent to remove dissolved oxygen. Common methods include:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive applications, perform at least three freeze-pump-thaw cycles.
-
-
Preparation under Inert Atmosphere: Prepare the solution in a glove box or under a positive pressure of inert gas.
-
Light Protection: Prepare and store the solution in amber-colored glassware or wrap the container in aluminum foil.
-
Consider an Antioxidant: If the above measures are insufficient, consider adding a small amount of a suitable antioxidant to the solution.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures to prevent the oxidation of this compound.
Protocol 1: Proper Storage of Solid this compound
Sources
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- 2. jscholaronline.org [jscholaronline.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. jayorganics.com [jayorganics.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. China 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4 Manufacturer, Supplier | Zhonghan [xsu.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
Technical Support Center: Large-Scale Purification of 2-Amino-5-tert-butylphenol
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of 2-Amino-5-tert-butylphenol. This critical intermediate, particularly in the synthesis of pharmaceuticals like Ivacaftor, presents unique purification challenges that require careful consideration of its chemical properties and potential impurities.
Introduction: The Stability Challenge
A primary challenge in the purification of this compound is its inherent instability as a free base. Exposure to air and normal atmospheric conditions can lead to degradation, complicating purification and potentially compromising the quality of the final product. A common strategy to mitigate this is the isolation of the compound as a more stable acid addition salt, such as the hydrochloride (HCl) salt.[1] This guide will focus on purification strategies for the HCl salt, while also addressing issues related to the free base.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Crystallization Issues
Crystallization is a primary method for the large-scale purification of this compound. However, several issues can arise during this critical step.
Question 1: My this compound is "oiling out" during crystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the compound or high levels of impurities depressing the melting point.
Troubleshooting Steps:
-
Solvent Selection:
-
Lower Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point.
-
Solvent/Anti-solvent System: This is often a more effective strategy. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. For aminophenols, common solvent/anti-solvent systems include ethanol/water, acetone/water, or toluene/heptane.[2]
-
-
Cooling Rate:
-
Slow Cooling: Avoid rapid cooling (crash cooling), which encourages oiling. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath.
-
-
Seeding:
-
Concentration:
-
Ensure the solution is not overly concentrated, as this can also lead to oiling. You may need to add slightly more of the "good" solvent before adding the anti-solvent.
-
Question 2: The final product has a persistent pink or brown color, even after crystallization. How can I remove these colored impurities?
Answer:
Color formation in aminophenols is typically due to oxidation.[2] The amino and phenol groups are susceptible to air oxidation, which forms highly colored quinone-imine type impurities.
Troubleshooting Steps:
-
Charcoal Treatment:
-
Add a small amount of activated charcoal (typically 1-5% w/w) to the hot solution before filtration.[2] The charcoal will adsorb many colored impurities.
-
Caution: Using too much charcoal can lead to a significant loss of product yield.
-
-
Inert Atmosphere:
-
Conduct the crystallization process under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]
-
-
Reducing Agents:
-
pH Control:
-
For aminophenols, maintaining an acidic pH during the initial purification steps can help to protect the amino group from oxidation.
-
Question 3: My crystallization yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield can be attributed to several factors, from the solubility of the product in the chosen solvent system to mechanical losses during processing.
Troubleshooting Steps:
-
Solvent System Optimization:
-
The product may be too soluble in the mother liquor. Adjust the ratio of your solvent/anti-solvent to decrease the solubility of the product at the final filtration temperature.
-
-
Temperature Control:
-
Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. Cooling for a longer duration in an ice bath can improve yield.
-
-
Washing:
-
Minimize the amount of cold solvent used to wash the crystals, as even cold solvent will dissolve some product.[2] Ensure the wash solvent is thoroughly chilled.
-
-
pH Adjustment (for HCl salt):
-
When crystallizing the hydrochloride salt, ensure the pH is sufficiently low to maintain the protonated form, which is typically less soluble in organic solvents.
-
Chromatography Challenges
For higher purity requirements, column chromatography may be necessary. However, scaling up this technique presents its own set of challenges.
Question 4: I am struggling to get good separation of polar impurities from this compound using standard reversed-phase HPLC. What are my options?
Answer:
Highly polar impurities can be challenging to retain and separate on traditional C18 columns.
Troubleshooting Steps:
-
Mixed-Mode Chromatography:
-
Hydrophilic Interaction Chromatography (HILIC):
-
HILIC is another technique well-suited for the separation of polar compounds.[10] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The retention of this compound and its impurities will be highly dependent on the mobile phase pH due to the presence of the amino and phenolic groups. Experiment with a range of pH values to optimize selectivity.
-
Ion-Pairing Reagents: While less common in large-scale purification due to their cost and removal, ion-pairing reagents can be used in the mobile phase to improve the retention of ionic species.
-
Impurity Profile and Stability
Question 5: I have an unknown impurity in my final product. What are the likely sources and how can I identify it?
Answer:
Impurities in the final product can originate from starting materials, by-products of the synthesis, or degradation of the product itself.
Common Impurity Sources:
-
Starting Materials: Unreacted 2,4-di-tert-butyl-5-nitrophenol.
-
By-products: Isomers formed during nitration or other side reactions.
-
Degradation Products: As mentioned, this compound is unstable as a free base and can degrade. One known degradation product is referred to in the literature as "Formula A," which forms under atmospheric conditions.[1] The presence of such impurities can impact the subsequent synthesis steps and the final drug product's safety and efficacy.[11][12]
Identification Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the molecular weight of the impurity, which can provide clues to its structure.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated, NMR is the definitive method for structure elucidation.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products, which can then be compared to the unknown impurity.
Experimental Protocols
Protocol 1: Large-Scale Recrystallization of this compound HCl
This protocol is a general guideline and should be optimized for your specific equipment and purity requirements.
-
Dissolution: In a suitable reactor, charge the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture with stirring to 60-70 °C until all the solid has dissolved.
-
Charcoal Treatment (Optional): If the solution is colored, cool it slightly and add activated charcoal (1-2% w/w). Stir at 60-70 °C for 30-60 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove the charcoal and any other insoluble matter.
-
Crystallization:
-
Transfer the clear, hot filtrate to a clean, cooled reactor.
-
Slowly add a pre-filtered anti-solvent (e.g., heptane or water) with good agitation until the solution becomes slightly turbid.
-
Heat the mixture slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature over several hours.
-
If seeding, add seed crystals once the solution is slightly supersaturated.
-
Once at room temperature, cool the mixture further to 0-5 °C and hold for at least 2 hours to maximize crystal formation.
-
-
Isolation and Washing:
-
Filter the crystals using a centrifuge or filter dryer.
-
Wash the filter cake with a small amount of the cold solvent/anti-solvent mixture.
-
Wash again with cold anti-solvent.
-
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50-60 °C until a constant weight is achieved.
Protocol 2: Purity Analysis by HPLC
This is a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Visualizations
Logical Flow for Troubleshooting Crystallization Issues
Caption: Overall purification strategy for this compound.
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance |
| Purity (by HPLC) | > 99.0% | Essential for use in pharmaceutical synthesis. |
| Colored Impurities | Not visible | Indicates minimal oxidation. |
| Residual Solvents | < 0.5% | Important for safety and downstream reactions. |
| Water Content | < 0.5% | Can affect stability and reactivity. |
References
- BenchChem. (n.d.). Technical Support Center: Purification of 5-(3-Aminophenyl)-2-chlorophenol.
- Daicel Pharma Standards. (n.d.). Ivacaftor Impurities and Synthesis.
- HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography.
- Researcher.Life. (2022, August 25).
- Veeprho. (n.d.). Ivacaftor Impurities and Related Compound.
- LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
- At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
- PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- ResearchGate. (2020, June 8). (PDF) Investigating the isolation performance of a novel continuous filter for pharmaceutical process development and manufacturing: A case study using paracetamol and related impurities.
- CORE. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Filter Dryer. (2025, July 7). Troubleshooting Common Issues with Industrial Crystallizer Equipment.
- MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization.
- PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
- Diamond Light Source. (n.d.). Crystal-seeding.
- Pharmaffiliates. (n.d.). Ivacaftor-impurities.
- SIELC Technologies. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column.
- Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
- Hampton Research. (n.d.). Seeding.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies.
- SynZeal. (n.d.). Ivacaftor Impurities.
- World Journal of Pharmaceutical Research. (2024, November 20). Isolation and characterization of pharmaceuticals with impurities.
- Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency.
- Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
- Douglas Instruments. (n.d.). Procedure for Making the Seed Stock.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- PubChemLite. (n.d.). This compound (C10H15NO).
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of aminophenols.
- Journal of New Developments in Chemistry. (n.d.). Crystallization Seeding. Retrieved from Journal of New Developments in Chemistry website.
- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
- PMC. (2024, February 10). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor.
- Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
- Phenomenex. (n.d.). High-Performance Preparative LC Techniques.
- PubChem. (n.d.). 2-Amino-5-sec-butyl-phenol | C10H15NO | CID 3140538.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- International Journal of Pharmaceutical Sciences. (2025, August 13). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. Retrieved from International Journal of Pharmaceutical Sciences website.
- PubChem. (n.d.). 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209.
- Clinivex. (n.d.). CAS 1199-47-9 | this compound Supplier.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Sigma-Aldrich. (n.d.). This compound | 1199-47-9.
- PubMed. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.
- PubMed. (n.d.). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
Sources
- 1. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 6. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ivacaftor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. veeprho.com [veeprho.com]
Alternative reducing agents for "2-Amino-5-tert-butylphenol" synthesis
A Guide to Alternative Reducing Agents for Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Amino-5-tert-butylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and opportunities in the reduction of the nitro-precursor, 2-Nitro-5-tert-butylphenol, or its more commonly used di-tert-butylated analog, to the desired aminophenol. As a key intermediate in the synthesis of pharmaceuticals like Ivacaftor, optimizing this reduction step is critical for efficiency, safety, and yield.
This guide provides in-depth troubleshooting advice and explores alternative reducing agents beyond the standard catalytic hydrogenation protocols. The information is presented in a question-and-answer format to directly address the practical issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for the synthesis of this compound?
The most widely employed and generally reliable method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-Nitro-5-tert-butylphenol. This is typically achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][2] Transfer hydrogenation using ammonium formate as a hydrogen source with Pd/C is also a common and effective method.[3]
Typical Reaction Scheme:
Caption: A decision tree to guide the selection of a suitable reducing agent.
References
- Wikipedia. Reduction of nitro compounds.
- ResearchGate. Reduction of Nitrobenzene to Aniline.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Technical Disclosure Commons. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
- Chemistry Stack Exchange. Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl?.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
Sources
Technical Support Center: A Guide to Forced Degradation Studies of 2-Amino-5-tert-butylphenol
Prepared by: Senior Application Scientist, Pharmaceutical Development Support
Welcome to the technical support center for the forced degradation analysis of 2-Amino-5-tert-butylphenol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of stress testing this specific molecule. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your stability-indicating methods.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the forced degradation of this compound in a practical question-and-answer format.
Q1: I've subjected this compound to my standard oxidative conditions (3% H₂O₂ at room temperature), but the degradation is too rapid, leading to a complete loss of the parent peak. How can I achieve the target 5-20% degradation?
A1: This is a common observation for aminophenol compounds, which are often highly susceptible to oxidation.[1] The electron-donating amino and hydroxyl groups make the aromatic ring electron-rich and prone to rapid attack by oxidizing agents.
Causality & Action Plan:
-
Reduce Oxidant Concentration: The primary driver of the reaction rate is the concentration of the oxidizing agent. Decrease the hydrogen peroxide concentration sequentially, for example, from 3% to 1%, then 0.5%, and even down to 0.1%. This directly lowers the oxidative pressure on the molecule.
-
Lower the Temperature: Chemical reaction rates are highly dependent on temperature.[2] Conducting the experiment at a reduced temperature (e.g., 5°C in a cold room or refrigerator) will significantly slow the degradation kinetics, giving you better control.
-
Shorten Exposure Time: Monitor the degradation at very short time points. Instead of a 24-hour study, take aliquots at 15 min, 30 min, 1 hour, and 2 hours to find the time point that yields the desired degradation level.
-
Consider a Milder Oxidant: If H₂O₂ remains too aggressive, consider using a different oxidative stressor. While less common, exposure to dissolved oxygen in the presence of a metal catalyst (e.g., Cu²⁺) can sometimes provide a more controlled oxidation, though this adds complexity.
Q2: My hydrolytic studies in both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 60°C show minimal to no degradation. Does this mean the molecule is stable to hydrolysis?
A2: Not necessarily. While this compound may be relatively stable to hydrolysis, the conditions may not be sufficiently strenuous. The bulky tert-butyl group can sterically hinder access to the reactive sites on the molecule.[3] Before concluding hydrolytic stability, you must ensure you have applied appropriately rigorous conditions as expected by regulatory bodies like the ICH.[4]
Causality & Action Plan:
-
Increase Temperature: The most effective way to accelerate hydrolysis is to increase the temperature.[2] If 60°C is ineffective, incrementally increase the temperature to 80°C or even reflux conditions, while carefully monitoring the sample.
-
Increase Acid/Base Concentration: If increasing the temperature is not feasible or effective, consider cautiously increasing the concentration of the acid or base (e.g., to 1 M). Be aware that higher concentrations can lead to different degradation pathways or create challenging analytical conditions (e.g., column degradation if not properly neutralized).
-
Extend Study Duration: If the molecule is genuinely robust, extending the study duration to 48 or 72 hours may be necessary to induce sufficient degradation.
-
Ensure Proper Solubility: Confirm that the compound is fully dissolved in the stressed solution. Poor solubility will dramatically reduce the apparent degradation rate. A co-solvent (like methanol or acetonitrile) may be needed, but it should be used judiciously and a control study (co-solvent + water) must be run in parallel.
Q3: The degradation products in my chromatogram are co-eluting with the main this compound peak. How can I develop a stability-indicating HPLC method?
A3: This is the core challenge that forced degradation studies are designed to address: proving the specificity of an analytical method.[5] Co-elution indicates that your current HPLC method is not stability-indicating.
Causality & Action Plan:
-
Modify the Mobile Phase Gradient: This is the most powerful tool for improving resolution.
-
Shallower Gradient: If peaks are bunched together, make the gradient less steep (e.g., change from a 5-95% B in 10 min to a 5-95% B in 30 min). This gives peaks more time to separate.
-
Isocratic Holds: Introduce isocratic holds at strategic points in the gradient to allow closely eluting peaks to resolve.
-
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve separation.
-
Adjust the pH of the Aqueous Phase: The ionization state of both the parent molecule (pKa ~11.6 for the phenol) and its degradants can significantly impact retention on a C18 column.[6] Experiment with different pH values (e.g., pH 3 with formic acid or phosphate buffer, and pH 7 with a phosphate buffer) to maximize differences in polarity and achieve separation.
-
Evaluate a Different Column Chemistry: If a standard C18 column is insufficient, consider alternatives. A Phenyl-Hexyl column can provide different selectivity for aromatic compounds, while a polar-embedded column could be effective for separating polar degradants.
-
Use a Diode Array Detector (DAD/PDA): A DAD allows you to assess peak purity. Even if two peaks are not fully resolved chromatographically, if their UV spectra are different, you can prove that the main peak is impure, confirming the need for better method development.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary expected degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways are:
-
Oxidation: This is the most likely and significant pathway. The aminophenol moiety can be readily oxidized to form a highly colored quinone-imine or related quinonoid structures. Further degradation can lead to ring-opening products.[1][7]
-
Deamination: The amino group (-NH₂) could be hydrolytically cleaved under harsh acidic conditions to yield a hydroxyl group, forming a di-tert-butylhydroquinone derivative, although this is generally less common than oxidation.[8]
-
Photodegradation: Exposure to UV light can generate free radicals, potentially leading to dimerization or polymerization of the molecule, or accelerating oxidative processes.[5]
-
Thermal Degradation: At high temperatures, dealkylation (loss of the tert-butyl group) or decarboxylation (if the ring were to be opened) are possibilities, though this typically requires very high heat.[9][10]
FAQ 2: What are the recommended starting conditions for a forced degradation study of this compound, in line with ICH guidelines?
The ICH Q1A(R2) guideline provides the framework for stress testing.[4] The goal is to achieve a degradation of approximately 5-20%.[11][12] The following table outlines recommended starting points for this compound, which should be optimized as needed.
| Stress Condition | Reagent/Parameter | Suggested Starting Condition | Typical Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M HCl | 24 - 72 hours |
| Temperature | 60 - 80°C | ||
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH | 24 - 72 hours |
| Temperature | 60 - 80°C | ||
| Oxidation | Hydrogen Peroxide (H₂O₂) | 0.5% - 3% H₂O₂ | 1 - 24 hours |
| Temperature | Room Temperature or 5°C | ||
| Thermal (Dry Heat) | Temperature | 80°C or 20°C above accelerated stability | 24 - 48 hours |
| Thermal (Solution) | Temperature | 60 - 80°C (in an appropriate solvent) | 24 - 48 hours |
| Photostability | Light Source | ICH-compliant option (e.g., Xenon lamp) | Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5] |
| Control | A sample protected from light (e.g., with aluminum foil) must be run in parallel. |
FAQ 3: How does the tert-butyl group influence the degradation of this molecule?
The tert-butyl group has two main effects:
-
Steric Hindrance: Its large size can physically block or slow down the approach of reagents to nearby reactive sites on the aromatic ring, potentially making the molecule more stable to certain degradation pathways compared to a non-substituted aminophenol.[3]
-
Electronic Effect: As an alkyl group, it is weakly electron-donating. This effect slightly increases the electron density of the aromatic ring, which can make the ring more susceptible to electrophilic attack, such as oxidation.[3] The interplay between these two effects determines its overall impact on stability.
FAQ 4: What analytical techniques are best suited for analyzing the degradation products of this compound?
A combination of techniques is ideal for a comprehensive analysis:
-
HPLC with UV/DAD: This is the workhorse technique for separating and quantifying the parent drug and its degradation products. A Diode Array Detector (DAD) is crucial for assessing peak purity and providing preliminary information about the structure of degradants based on their UV spectra.[13]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is essential for identifying unknown degradation products. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (and often fragmentation patterns) of each impurity, which is critical for structure elucidation.[14]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structure confirmation of significant degradation products, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.
FAQ 5: Why is it important to achieve a target degradation of 5-20%?
This range is a regulatory and scientific sweet spot.[4][11]
-
Below 5% degradation: This is generally insufficient to demonstrate that your analytical method is truly stability-indicating. You may not have generated enough of the relevant degradation products at a detectable level to challenge the method's specificity.
-
Above 20% degradation: Excessive degradation can lead to the formation of secondary and tertiary degradants, which may not be relevant to the actual stability profile of the product under normal storage conditions. This can complicate the degradation pathway analysis and lead to unnecessary work characterizing irrelevant impurities.
Section 3: Visualization & Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation experiment.
Caption: General workflow for forced degradation studies.
Hypothesized Degradation Pathways
This diagram shows the primary hypothesized degradation pathways for this compound, focusing on oxidation.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. China 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4 Manufacturer, Supplier | Zhonghan [xsu.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmasm.com [pharmasm.com]
- 13. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the nitration of p-tert-butylphenol
Technical Support Center: Nitration of p-tert-butylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of p-tert-butylphenol.
Issue 1: High Levels of 2,6-Dinitro-4-tert-butylphenol Formation
Symptoms:
-
Yield of the desired 2-nitro-4-tert-butylphenol is significantly lower than expected.
-
Chromatographic analysis (TLC, GC, HPLC) shows a significant peak corresponding to the dinitro byproduct.
-
The reaction mixture may appear darker in color than anticipated.
Root Cause Analysis: The formation of 2,6-dinitro-4-tert-butylphenol is a classic example of over-nitration. The hydroxyl (-OH) and tert-butyl groups are both ortho-, para-directing and activating. Once the first nitro group is introduced at the 2-position, the ring is still sufficiently activated for a second nitration to occur at the 6-position, especially under harsh reaction conditions.
Solutions:
-
Reagent Stoichiometry and Addition:
-
Explanation: Using an excess of the nitrating agent is a primary driver of dinitration. Precise control over the molar equivalents of the nitrating agent is critical.
-
Protocol: Carefully calculate and use a molar ratio of p-tert-butylphenol to nitric acid of 1:1 to 1:1.1.[1] Add the nitric acid dropwise to the solution of p-tert-butylphenol to maintain a low instantaneous concentration of the nitrating agent.[2]
-
-
Temperature Control:
-
Explanation: Nitration is an exothermic reaction. Higher temperatures increase the reaction rate, often favoring the formation of the thermodynamically more stable, but undesired, dinitro product.
-
Protocol: Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent and for the duration of the reaction.[2][3] An ice bath or a cryo-cooler is highly recommended.
-
-
Choice of Nitrating Agent:
-
Explanation: The traditional mixed acid (HNO₃/H₂SO₄) is a very strong nitrating system due to the formation of the highly reactive nitronium ion (NO₂⁺).[4][5][6][7] For a highly activated substrate like p-tert-butylphenol, a milder nitrating agent is often sufficient and provides better selectivity.
-
Alternative Protocols:
-
Dilute Nitric Acid: Using dilute nitric acid in a suitable solvent can effectively nitrate the phenol while minimizing dinitration.[2][8]
-
tert-Butyl Nitrite (t-BuONO): This reagent offers excellent chemoselectivity for the mononitration of phenols under mild conditions.[9][10][11] The reaction often proceeds through a different mechanism, which can suppress over-nitration.[9][10]
-
-
Issue 2: Formation of Oxidative Byproducts and Tarry Residues
Symptoms:
-
The reaction mixture turns dark brown or black.
-
A significant amount of insoluble, tarry material is present at the end of the reaction.
-
Purification is difficult, and the overall yield of desired product is low.
Root Cause Analysis: Phenols are susceptible to oxidation, especially in the presence of strong oxidizing agents like concentrated nitric acid. The formation of tarry residues is often due to polymerization and decomposition of the starting material and/or products under harsh conditions. The use of concentrated sulfuric acid can also lead to sulfonation and other side reactions.[12]
Solutions:
-
Avoid Concentrated Sulfuric Acid (if possible):
-
Explanation: While sulfuric acid catalyzes the formation of the nitronium ion, it also significantly increases the acidity and oxidative potential of the reaction medium, promoting side reactions with activated phenols.[4][12]
-
Protocol: For p-tert-butylphenol, nitration can often be achieved without sulfuric acid.[5] Consider using nitric acid in a solvent like acetic acid or dichloromethane.[1][3]
-
-
Solvent Selection:
-
Explanation: The choice of solvent can influence the reaction's selectivity and suppress side reactions.
-
Protocol: A Chinese patent suggests that using solvents like ethanol, isopropanol, or ethyl acetate can lead to a cleaner reaction with higher yields of the desired o-nitro product.[1] The reaction is carried out by dissolving the p-tert-butylphenol in the solvent and then adding concentrated nitric acid at a controlled temperature.[1]
-
-
Reaction Time:
-
Explanation: Prolonged reaction times, even at low temperatures, can lead to the accumulation of byproducts.
-
Protocol: Monitor the reaction progress closely using TLC or another suitable analytical technique. Quench the reaction as soon as the starting material is consumed to prevent further reactions.
-
Issue 3: Low Conversion of p-tert-butylphenol
Symptoms:
-
A significant amount of starting material remains at the end of the reaction.
-
The yield of the desired 2-nitro-4-tert-butylphenol is low, but byproduct formation is also minimal.
Root Cause Analysis: Low conversion is typically due to reaction conditions that are too mild or insufficient reaction time.
Solutions:
-
Temperature Adjustment:
-
Explanation: While low temperatures are crucial to prevent byproduct formation, a temperature that is too low may significantly slow down the reaction rate.
-
Protocol: If conversion is low at 0-5 °C, consider allowing the reaction to slowly warm to room temperature after the addition of the nitrating agent is complete. Monitor the reaction closely during this warming phase. Some procedures suggest reacting at 5-20 °C for 3-4 hours.[1]
-
-
Reaction Time Extension:
-
Explanation: The reaction may simply need more time to go to completion.
-
Protocol: Extend the reaction time and continue to monitor the consumption of the starting material.
-
-
Catalyst Consideration:
-
Explanation: In some cases, a catalytic amount of a substance can promote the desired reaction without leading to significant byproduct formation.
-
Protocol: One preparation method describes the use of a catalytic amount of sodium nitrite (NaNO₂) in conjunction with nitric acid in ethyl acetate.[2] This can help to initiate the reaction under milder conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the mononitration of p-tert-butylphenol?
The major product is 2-nitro-4-tert-butylphenol. The hydroxyl group is a stronger activating and ortho-directing group than the tert-butyl group. Therefore, the incoming nitro group will preferentially substitute at one of the positions ortho to the hydroxyl group. Since the para position is blocked by the tert-butyl group, substitution occurs at the 2- or 6-position, which are equivalent.
Q2: Why is a mixed acid (HNO₃/H₂SO₄) nitration generally not recommended for p-tert-butylphenol?
The mixed acid system is highly reactive and often leads to over-nitration (dinitration) and oxidative degradation of the phenol, resulting in a complex mixture of products and low yields of the desired mononitro compound.[4][12] Phenols are highly activated rings and typically do not require such a strong nitrating agent.[5]
Q3: Can I use other nitrating agents besides nitric acid?
Yes, several alternative nitrating agents can be used, often with improved selectivity. These include:
-
tert-Butyl nitrite (t-BuONO): Offers high chemoselectivity for mononitration of phenols.[9][10][11]
-
Metal Nitrates: Reagents like copper(II) nitrate on a solid support ("claycop") have been reported to give high yields of the ortho-nitro phenol.[8]
-
Zirconyl Nitrate: This has been shown to be an effective reagent for the nitration of phenols at room temperature with high regioselectivity.[13]
Q4: What is the role of the tert-butyl group in this reaction?
The bulky tert-butyl group serves two main purposes:
-
Steric Hindrance: It can sterically hinder the approach of the electrophile to the adjacent positions, although in this case, the directing effect of the hydroxyl group dominates.
-
Blocking Group: By occupying the para position relative to the hydroxyl group, it prevents nitration at that site, thus simplifying the product mixture to primarily ortho-substitution.
Q5: What are the key safety precautions to take during this nitration?
Nitration reactions are potentially hazardous and should be conducted with appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Temperature Control: Be prepared to control the exothermic reaction with an adequate cooling bath. A runaway reaction can lead to the evolution of toxic nitrogen oxides and a potential explosion.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care.
-
Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice water.
Visualizing the Process
Reaction Pathway and Byproduct Formation
Caption: A logical workflow for troubleshooting common nitration issues.
Experimental Protocols
Protocol 1: Selective Mononitration with Nitric Acid in Ethyl Acetate
This protocol is adapted from a described synthesis and is designed for high selectivity. [2] Materials:
-
p-tert-butylphenol
-
Ethyl acetate
-
Nitric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
1N Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve p-tert-butylphenol (e.g., 30 g, 0.2 mole) in ethyl acetate (200 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Prepare a solution of nitric acid (13 mL) in water (13 mL).
-
Add the nitric acid solution dropwise to the stirred p-tert-butylphenol solution over 10 minutes, ensuring the temperature remains below 5 °C.
-
Add a catalytic amount of sodium nitrite (a small spatula tip).
-
Stir the reaction mixture at 0 °C for 45 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with an excess of 1N HCl.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-nitro-4-tert-butylphenol.
Protocol 2: Mononitration using Concentrated Nitric Acid in an Organic Solvent
This protocol is based on a patented method designed for high yield and simple processing. [1] Materials:
-
p-tert-butylphenol
-
Solvent (e.g., ethanol, ethyl acetate, or acetic anhydride)
-
Concentrated nitric acid (69%)
-
Round-bottomed flask, mechanical stirrer, dropping funnel, cooling bath.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-tert-butylphenol (e.g., 30 g, 0.2 mole) in the chosen solvent (e.g., 70 mL acetic anhydride).
-
Cool the mixture to the desired reaction temperature (5-20 °C). A temperature of 20 °C is specified in one example. [1]3. Slowly add concentrated nitric acid (e.g., 19.5 g, 0.21 mole) dropwise while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature for 3-4 hours.
-
Work-up: The patent describes removing the solvent by distillation under reduced pressure, followed by steam distillation to purify the product. [1]
Data Summary Table
| Method | Nitrating Agent(s) | Solvent | Yield of o-nitro-p-tert-butylphenol | Key Feature | Reference |
| Method 1 (Rare Nitric Acid) | Dilute HNO₃ | Not specified | 65% | Prone to oxidation and byproducts | [1] |
| Method 2 (Mixed Acid) | HNO₃ / H₂SO₄ | Not specified | 72% | Higher yield but significant safety risks | [1] |
| Patented Method | Conc. HNO₃ | Acetic Anhydride | High (not quantified) | Controlled, scalable, and avoids mixed acid | [1] |
| PrepChem Method | HNO₃ / H₂O / NaNO₂ | Ethyl Acetate | High (not quantified) | Catalytic, mild conditions | [2] |
References
- PrepChem. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol.
- Savinov, S. N., & Kodadek, T. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 4(16), 2795–2797. [Link]
- ChemBK. (2024). 2-Nitro-4-tert-butylphenol.
- Various Authors. (2020). Does nitration of phenol occur in the presence of sulfuric acid? Quora. [Link]
- Savinov, S. N., & Kodadek, T. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters. [Link]
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Warren, T. H., et al. (2022). Involvement of a Formally Copper(III) Nitrite Complex in Proton-Coupled Electron Transfer and Nitration of Phenols. Inorganic Chemistry, 61(15), 5764-5772. [Link]
- Various Authors. (2021).
- Wang, H., et al. (2022). Selective C3-H Nitration of 2-Sulfanilamidopyridines with tert-Butyl Nitrite. Molecules, 27(3), 953. [Link]
- Rugg, S. (n.d.).
- Clemens, A. H., et al. (1985). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, 1619-1626. [Link]
- Various Authors. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid? Quora. [Link]
- Choudary, B. M., et al. (2005). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
- Zolfigol, M. A., et al. (2002). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 7(10), 734-742. [Link]
- Smith, K., & Musson, A. (2006). Method for the nitration of phenolic compounds. U.S.
- Coffield, T. H., & Filbey, A. H. (1959). Selective nitration process. U.S.
- Reddy, P. A., & Gutsche, C. D. (2001). Selective ipso-Nitration of tert-Butylcalixa[4]rene Tripropylether. Molecules, 6(6), 500-503. [Link]
- Zhang, G., et al. (2012). The synthetic method of o-nitro p-tert-butylphenol.
Sources
- 1. CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 9. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 2-Amino-5-tert-butylphenol
Introduction
Welcome to the technical support guide for the purification of 2-Amino-5-tert-butylphenol via recrystallization. This document is designed for researchers, scientists, and drug development professionals who are looking to optimize this critical purification step. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1] A successful recrystallization yields a product of high purity by separating the desired compound from impurities.[2]
This guide provides a structured, question-and-answer-based approach to solvent system selection, protocol optimization, and troubleshooting for this compound. Our goal is to move beyond simple procedural lists and provide the causal reasoning behind each experimental choice, empowering you to make informed decisions in your own work.
Understanding the Molecule: this compound
Before selecting a solvent, it is crucial to analyze the structure of this compound.
-
Polar Functional Groups: The molecule possesses a hydroxyl (-OH) group and an amino (-NH2) group. Both are capable of forming hydrogen bonds, lending the molecule significant polar character.
-
Nonpolar Moiety: The aromatic ring and the bulky tert-butyl group provide a nonpolar, sterically hindered region.
-
Amphiphilic Nature: This combination of polar and nonpolar features makes the molecule amphiphilic. Its solubility behavior will be highly dependent on the solvent's ability to interact with both of these regions. This dual nature is the key challenge and opportunity in selecting an optimal solvent system.
Section 1: Solvent System Selection
The choice of solvent is the most critical factor for a successful recrystallization.[3] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The ideal solvent should meet several criteria:
-
High Temperature Coefficient: It must dissolve the compound well when hot but poorly when cold.[2] This differential solubility is the basis for purification.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-precipitate with your product).[2]
-
Chemical Inertness: The solvent must not react with this compound.[2] The amino and phenol groups can be reactive, so this is a key consideration.
-
Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature range for dissolution but low enough to be easily removed from the final crystals.[4] A boiling point below the melting point of the compound is also preferred to prevent "oiling out."
-
Safety and Practicality: The solvent should be non-flammable, inexpensive, and have low toxicity.[2]
Q2: Based on its structure, what classes of solvents should I test for this compound?
A2: Given its amphiphilic nature, a range of solvents should be screened. A logical approach is to test solvents across the polarity spectrum.
| Solvent Class | Example(s) | Predicted Solubility Behavior for this compound | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High solubility, especially when hot. May not be ideal for single-solvent systems as solubility might be too high even when cold. Water is a preferred solvent for some aminophenol purifications.[5] | The -OH and -NH2 groups will readily form hydrogen bonds with these solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good candidates. Likely to show a strong temperature-dependent solubility. | These solvents can accept hydrogen bonds and have moderate polarity to interact with the whole molecule. Ethyl acetate is noted as a potential solvent for aminophenols.[6] |
| Aromatic | Toluene, Xylene | Moderate solubility. The aromatic ring of the solvent will interact favorably with the phenyl ring of the solute. | The bulky tert-butyl group may enhance solubility in these less polar solvents. |
| Nonpolar | Hexane, Cyclohexane | Low solubility. Unlikely to be a good single solvent but could be excellent as an anti-solvent in a mixed-solvent system. | These solvents cannot effectively solvate the polar -OH and -NH2 functional groups. |
Q3: How do I perform a small-scale solvent screen?
A3: A systematic approach is essential.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature. An ideal solvent will show low solubility ("sparingly soluble" or "insoluble").[3]
-
Hot Dissolution Test: If the compound is not soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed.
-
Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe if crystals form. An abundant formation of crystals indicates a promising solvent.
-
Evaluation: The best single solvent is one that was rated "insoluble" or "sparingly soluble" at room temperature but "soluble" when hot, and which produced a good yield of crystals upon cooling.
Q4: What is a mixed-solvent system and when should I use one?
A4: A mixed-solvent system (or two-solvent method) is used when no single solvent has the ideal solubility characteristics.[7] You use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[7]
You should consider this system if:
-
Your compound is too soluble in one solvent (e.g., ethanol) even when cold.
-
Your compound is too insoluble in another solvent (e.g., hexane) even when hot.
A common and effective pair for a molecule like this would be Ethanol/Water or Toluene/Hexane.
Diagram: Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting an appropriate solvent system.
Caption: A flowchart for diagnosing and solving common recrystallization problems.
References
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: https://www.mt.
- Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. Available at: https://www.chem.ucla.
- Finding the best solvent for recrystallisation. Royal Society of Chemistry. Available at: https://edu.rsc.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: https://www.sas.rochester.edu/chm/resource/solvents/recryst.php
- Recrystallization-1.pdf. A general guide on recrystallization principles. Available at: https://www.csus.
- Recrystallization - Single Solvent. University of Toronto Scarborough. Available at: https://web.archive.org/web/20160322153119/http://www.utsc.utoronto.
- Process for producing aminophenols. European Patent Office - EP 0224625 A1. Available at: https://data.epo.org/publication-server/document?i=EP86115981A&s=21350617&fs=2.7
- This compound hydrochloride Safety Data Sheet. AK Scientific, Inc. Available at: https://www.aksci.com/sds/AK168720.pdf
- 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4. Zhonghan. Available at: https://www.zhonghan-api.com/product/5-amino-2-4-di-tert-butylphenol-cas-873055-58-4-1064228.html
- Purification of p-aminophenol. Google Patents - US3703598A. Available at: https://patents.google.
- 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
- Recrystallization1. A general guide on recrystallization practice. Available at: https://www.mn.uio.
- Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available at: https://www.york.ac.
- Process for producing aminophenols. Google Patents - EP0224625B1. Available at: https://patents.google.
- Recrystallization. A general guide on recrystallization techniques. Available at: https://www.chem.wisc.
- Process for the purification of p-aminophenol. Google Patents - US3658905A. Available at: https://patents.google.
- 5 Amino 2 4 Ditert Butylphenol. A general product page. Available at: https://www.exportersindia.com/aaron-chemicals-llc/5-amino-2-4-ditert-butylphenol-10023419.htm
- Recrystallization. A general guide on recrystallization theory and practice. Available at: https://vlab.amrita.edu/?sub=2&brch=191&sim=344&cnt=1
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mt.com [mt.com]
- 5. EP0224625B1 - Process for producing aminophenols - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Column chromatography conditions for "2-Amino-5-tert-butylphenol" purification
Technical Support Center: Purification of 2-Amino-5-tert-butylphenol
Welcome to our dedicated technical support guide for the chromatographic purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific molecule. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and adapt these methods to your unique experimental context.
The structure of this compound, featuring a nucleophilic aromatic amine, an acidic phenol, and a bulky hydrophobic tert-butyl group, presents a unique set of purification challenges. These include potential on-column degradation, strong interactions with the stationary phase leading to poor peak shape, and susceptibility to oxidation. This guide addresses these issues head-on in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended starting conditions for the flash column chromatography of this compound?
Answer: Selecting the right starting conditions is critical for a successful separation. For this compound, a normal-phase chromatography setup is the most common and cost-effective approach.
Stationary Phase: The standard choice is Silica Gel (SiO₂) , typically with a particle size of 40-63 µm (230-400 mesh) and a pore size of 60 Å. The slightly acidic nature of standard silica can sometimes be problematic for amines (see Q2), but it remains the best starting point for initial method development.
Mobile Phase (Eluent): The key is to use a solvent system with tunable polarity. A binary mixture of a non-polar solvent and a moderately polar solvent is ideal. We recommend starting with a gradient of Ethyl Acetate (EtOAc) in Hexanes (or Heptane) .
-
Rationale: The hexane component addresses the hydrophobic tert-butyl group and the benzene ring, while the ethyl acetate interacts with the polar amine (-NH₂) and hydroxyl (-OH) groups, facilitating its movement down the column.
-
Method Development: Before committing to a large-scale column, perform Thin Layer Chromatography (TLC) analysis using several ratios of EtOAc/Hexanes (e.g., 10:90, 20:80, 30:70) to determine the solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This Rf value in TLC typically translates to a good elution profile on a flash column.
Summary of Starting Conditions:
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Industry standard; provides good resolving power. Monitor for potential amine-silanol interactions. |
| Mobile Phase | Ethyl Acetate / Hexanes | Excellent polarity range for this molecule. Use HPLC-grade solvents to avoid impurities. |
| Initial Eluent | 5-10% Ethyl Acetate in Hexanes | Start with low polarity and gradually increase based on TLC analysis. |
| Loading Technique | Dry Loading (See Q5) | Recommended to ensure a narrow sample band and prevent solubility issues at the column head. |
Q2: My compound is streaking badly and the peak is tailing on the silica column. What's causing this and how do I fix it?
Answer: This is the most common issue encountered with amine-containing compounds on silica gel. The cause is a strong, non-ideal secondary interaction between the basic lone pair of electrons on the amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" or asymmetrical peak.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-1% (v/v) of TEA to your mobile phase mixture. The TEA is a stronger base than your analyte and will preferentially bind to the acidic silanol sites, effectively "masking" them. This allows your this compound to elute based primarily on polarity, resulting in a much sharper, more symmetrical peak.
-
Ammonium Hydroxide: For very polar aminophenols, a solution of 1-2% ammonium hydroxide in methanol can be used as a polar component in a solvent system (e.g., in dichloromethane), though this is less common for this specific molecule.[2]
-
-
Use a Deactivated Stationary Phase: If base additives are incompatible with your compound or downstream applications, consider using a different stationary phase.
-
Neutral Alumina (Al₂O₃): Alumina is less acidic than silica and can be a good alternative, though its separation characteristics differ.[2]
-
End-Capped or Base-Deactivated Silica: While more common in HPLC, specially treated silica with reduced silanol activity is available for flash chromatography and can significantly reduce tailing without mobile phase additives.[1]
-
Q3: My purified fractions are turning a brown or purple color upon standing. Why is this happening?
Answer: Aminophenols are notoriously sensitive to oxidation.[3] The phenolic hydroxyl group and the aromatic amine are both susceptible to air oxidation, which can be accelerated by exposure to light and trace metal impurities. This process forms highly colored quinone-imine type structures, which are impurities.
Preventative Measures:
-
Use High-Purity Solvents: Ensure your solvents are fresh and of high purity. Older solvents can contain peroxides that accelerate oxidation.
-
Work Quickly: Minimize the time the compound spends on the column and exposed to air.
-
Inert Atmosphere: If your compound is particularly sensitive, consider degassing your solvents by sparging with nitrogen or argon before use. You can also maintain a positive pressure of inert gas over the column head.
-
Store Fractions Properly: Once collected, immediately cap the fractions and store them under an inert atmosphere (if necessary) in a cool, dark place (e.g., a refrigerator or freezer) to slow degradation.
Q4: I am struggling to separate my product from a closely related impurity. How can I improve the resolution?
Answer: Improving resolution requires careful optimization of the mobile phase polarity.
-
Shallow Gradient Elution: If you are using a step-gradient (e.g., jumping from 10% EtOAc to 30% EtOAc), you may be pushing the compounds off the column too quickly. Instead, employ a shallow, linear gradient. For example, if your TLC analysis shows the best separation occurs around 20% EtOAc in Hexanes, run a gradient from 10% to 30% EtOAc over 10-15 column volumes. This gives the compounds more time to interact with the stationary phase, improving separation.
-
Solvent System Modification: If a simple EtOAc/Hexanes system is insufficient, introducing a third solvent can alter the selectivity of the separation.
-
Dichloromethane (DCM): Replacing some of the hexanes with DCM can change how the mobile phase interacts with your compounds. For example, try a gradient of EtOAc in a fixed 1:1 mixture of Hexanes/DCM.
-
Methanol (MeOH): Adding a very small amount of methanol (0.5-1%) can significantly increase the eluent's polarity and can sometimes provide better resolution for polar compounds.
-
Q5: My crude product has poor solubility in hexanes, making it difficult to load onto the column without it precipitating. What is the best loading method?
Answer: This is a classic scenario where dry loading is the superior technique.[4] Wet loading (dissolving the sample in the initial mobile phase) is not feasible if the sample is insoluble. Dissolving it in a stronger solvent (like pure EtOAc or DCM) and injecting it will lead to a very broad, poorly resolved band.
Dry Loading Protocol:
-
Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).
-
To this solution, add a small amount of silica gel (typically 2-3 times the mass of your crude product).
-
Mix thoroughly to create a slurry.
-
Carefully evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.
-
Carefully layer this silica-adsorbed sample onto the top of your packed column bed.
-
Gently add a thin layer of sand or fritted disc on top to prevent disturbance of the sample layer when you add the eluent.
-
Proceed with the chromatography. This method ensures your sample is introduced to the column in a very narrow, concentrated band, leading to optimal separation.[4]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving common issues during the purification of this compound.
Caption: A systematic workflow for troubleshooting column chromatography issues.
Experimental Protocol: Standard Purification
This protocol provides a detailed methodology for a standard flash chromatography purification of ~1 gram of crude this compound.
1. Preparation & Method Development: a. Perform TLC analysis with 10%, 20%, and 30% EtOAc/Hexanes to find the optimal eluent composition (target Rf ≈ 0.25). b. Prepare your mobile phase. For a full run, you may need 1-2 liters. If tailing was observed on TLC, add 0.5% (v/v) triethylamine to the prepared solvent.
2. Dry Loading the Sample: a. Dissolve 1g of crude product in ~10 mL of DCM in a round-bottom flask. b. Add ~3g of silica gel to the flask and swirl to mix. c. Remove the solvent by rotary evaporation to yield a free-flowing powder.
3. Column Packing: a. Select a glass column of appropriate size (e.g., 40mm diameter for a 1g sample). b. Pack the column with silica gel using the desired mobile phase (e.g., 5% EtOAc/Hexanes) to create a stable, well-packed bed of ~15-20 cm in height. Ensure no air bubbles are trapped. c. Allow the solvent to drain to the level of the silica bed.
4. Running the Column: a. Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a neat, level layer. b. Add a protective layer of sand (~1 cm) on top of the sample. c. Carefully add the initial, low-polarity mobile phase to the column, pressurize the system (using air or nitrogen), and begin elution. d. Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC analysis on the collected fractions. e. Once elution begins, gradually increase the polarity of the mobile phase (e.g., implement a shallow gradient from 5% to 30% EtOAc in hexanes) to elute the target compound.
5. Product Isolation: a. Combine the fractions that contain the pure product (as determined by TLC). b. Remove the solvent from the combined pure fractions using a rotary evaporator. c. Place the resulting solid or oil under high vacuum to remove residual solvent. d. Obtain the final mass and characterize the purified product (e.g., by NMR, MS).
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Technical Disclosure Commons. (2025, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
- Chromatography Forum. (2012, January 8). handling 4-aminophenol.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
Sources
Resolving co-eluting peaks in the chromatographic analysis of "2-Amino-5-tert-butylphenol"
Welcome to the technical support center for the chromatographic analysis of 2-Amino-5-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving common analytical challenges, with a specific focus on co-eluting peaks. The information herein is structured to empower you to diagnose issues, understand the underlying chemical principles, and systematically optimize your separation methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I confirm that I have a co-elution problem and not just a broad or tailing peak?
A1: This is the critical first step in troubleshooting. A visually imperfect peak is not always a co-elution issue.[1][2]
-
Visual Inspection: A shoulder on the front or back of the main peak is a strong indicator of a closely eluting impurity.[1] A peak that is significantly broader than other peaks in the chromatogram, especially with a poor tailing factor, may also suggest a hidden component.
-
Peak Purity Analysis (Definitive Method): If you are using a photodiode array (PDA) or diode array detector (DAD), the peak purity function is your most powerful tool. This software feature assesses the spectral homogeneity across the peak.
-
Procedure: Acquire spectra at the upslope, apex, and downslope of the peak of interest.
-
Interpretation: If the peak represents a single, pure compound, the normalized spectra will be identical. If a co-eluting impurity with a different chromophore is present, the spectra will differ, and the peak purity algorithm will flag the peak as "impure."[1]
-
-
Vary Injection Volume: Injecting a smaller volume of your sample can sometimes help distinguish between two co-eluting peaks. If the shoulder becomes more distinct at a lower concentration, it points towards a resolution issue.
Q2: My main peak for this compound is co-eluting with an unknown impurity. What is the first and most effective parameter I should adjust?
A2: For complex separations, gradient elution is often superior to isocratic methods for resolving all components.[3][4] The first parameter to adjust is typically the gradient slope .
-
Causality: A shallower gradient (i.e., increasing the percentage of the organic solvent more slowly over a longer time) gives analytes more time to interact with the stationary phase.[5] This enhances the subtle differences in their physicochemical properties, leading to improved separation.[3][5]
-
Expert Insight: this compound is a moderately polar molecule due to its amino and hydroxyl groups.[6][7] Impurities could be starting materials, by-products, or degradants with very similar polarities (e.g., positional isomers like 2-Amino-6-tert-butylphenol).[8] A shallow gradient is highly effective at resolving such closely related compounds.
Experimental Protocol: Systematic Gradient Optimization
-
Scouting Gradient: Begin with a fast "scouting" gradient to determine the approximate elution time of your target analyte (e.g., 5% to 95% Acetonitrile in 10-15 minutes).[3]
-
Identify Elution Window: Note the % organic solvent at which this compound elutes.
-
Apply Shallow Gradient: Design a new, shallower gradient focused around that elution window. For example, if the peak elutes at 40% Acetonitrile, try a new gradient segment like 30% to 50% Acetonitrile over 20 minutes.[5]
-
Evaluate Resolution: Analyze the resulting chromatogram for improved separation between the main peak and the co-eluting impurity.
| Parameter | Change | Rationale | Expected Outcome |
| Gradient Time (tG) | Increase (make slope shallower) | Increases interaction time with the stationary phase, amplifying small differences in analyte affinity. | Improved resolution (Rs) between closely eluting peaks. |
| Gradient Range (ΔΦ) | Decrease (focus on elution window) | Utilizes the full gradient time for the critical separation, improving efficiency. | Better peak separation within the targeted window. |
Q3: I've tried adjusting the gradient, but the peaks are still not fully resolved. What should I try next?
A3: The next most powerful parameter to manipulate is the mobile phase pH .[9] This is especially true for a molecule like this compound, which has both a basic amino group and an acidic phenolic group.
-
Expertise & Causality: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their ionization state.[10][11]
-
In its neutral (un-ionized) form, the molecule is more hydrophobic and will be retained longer on a C18 column.
-
In its ionized (charged) form, the molecule is more polar and will elute earlier.[11]
-
-
The Power of pH Control: By adjusting the mobile phase pH, you can selectively change the ionization state of your target analyte and its impurities. Since they likely have different pKa values, a small change in pH can dramatically alter their relative retention times and, therefore, their selectivity.[9][12] For robust methods, it's best to work at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure it is in a single, stable ionic form.[9]
Experimental Protocol: Mobile Phase pH Screening
-
Determine pKa: Find the pKa values for the acidic (phenol) and basic (amine) functional groups of this compound. (Phenols are typically ~pKa 10; aromatic amines are ~pKa 4-5).
-
Select Buffers: Choose buffers that are effective at different pH ranges and compatible with your detection method (e.g., formate for low pH, acetate for mid-pH, and ammonium/bicarbonate for high pH, especially for LC-MS).[13]
-
Systematic Screening: Prepare mobile phases at three distinct pH levels:
-
Acidic: pH ~2.5-3.0 (e.g., using 0.1% Formic Acid). At this pH, the amine group will be protonated (charged), and the phenol group will be neutral.
-
Neutral: pH ~6.5-7.0 (e.g., using a phosphate or ammonium acetate buffer).
-
Basic: pH ~9.5-10.0 (e.g., using an ammonium bicarbonate buffer). At this pH, the amine group will be neutral, and the phenol group may be deprotonated (charged). Caution: Ensure your column is stable at high pH.
-
-
Analyze and Compare: Inject your sample using the same gradient program with each mobile phase. Observe the changes in retention time and, most importantly, the selectivity (spacing) between your target peak and the impurity.
| Mobile Phase pH | Expected State of Amine (pKa ~4-5) | Expected State of Phenol (pKa ~10) | Likely Effect on Retention |
| ~2.5 | Ionized (BH+) | Neutral (ROH) | Reduced retention |
| ~7.0 | Mostly Neutral (B) | Neutral (ROH) | Intermediate/strong retention |
| ~10.0 | Neutral (B) | Partially Ionized (RO-) | Strong retention for amine, but potential for poor peak shape for phenol if pH is too close to pKa.[9] |
Q4: I've optimized my gradient and mobile phase pH, but a critical impurity remains unresolved. Is it time to change the column?
A4: Yes. If manipulating the mobile phase (the "liquid") does not achieve the desired selectivity, the next logical step is to change the stationary phase (the "solid"). The column chemistry defines the primary interaction mechanism with your analytes.[1]
-
Expert Insight: Standard C18 (octadecylsilane) columns are excellent for general-purpose reversed-phase separations based on hydrophobicity. However, if your analyte and impurity have very similar hydrophobicity, a C18 column may not be able to differentiate them.
-
Alternative Chemistries:
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the aromatic ring of your analyte. This can be very effective for separating aromatic positional isomers.
-
Pentafluorophenyl (PFP): This is a highly versatile phase that provides multiple interaction mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions, making it excellent for separating complex mixtures of polar and non-polar compounds.
-
Embedded Polar Group (EPG): These columns (e.g., "AQ" or "polar-embedded") have a polar group (like an amide or carbamate) embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and provides alternative selectivity for polar compounds like phenols and amines.[14]
-
Hydrophilic Interaction Chromatography (HILIC): For very polar analytes that are poorly retained in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase and a high-organic mobile phase, eluting compounds in order of increasing polarity.
-
Q5: Can column temperature be used to resolve my co-eluting peaks?
A5: Absolutely. Temperature is a frequently underutilized but powerful parameter for fine-tuning selectivity.[15][16]
-
Causality: Changing the column temperature affects several factors:
-
Viscosity: Higher temperatures decrease the mobile phase viscosity, which lowers system backpressure and can lead to sharper peaks.[15][17]
-
Analyte Retention: Generally, increasing the temperature reduces retention times as it increases analyte diffusion and mobility.[15][18]
-
Selectivity (α): Most importantly, temperature can alter the selectivity between two analytes.[16][19] The retention of different compounds can change at different rates with temperature, especially for polar and ionizable compounds.[16][17] Sometimes, a change of just 5-10°C can be enough to reverse the elution order of two peaks or significantly improve their separation.[15]
-
-
Practical Approach:
References
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech.
- Journal of Chromatography A. (n.d.).
- Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography.
- Ibis Scientific, LLC. (2025, March 6).
- Thermo Fisher Scientific. (n.d.).
- RSC Publishing. (n.d.).
- Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
- CHROMacademy. (n.d.). Optimizing Gradient HPLC Parameters. CHROMacademy.
- Axion Labs. (n.d.).
- PerkinElmer. (2023, December 8).
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Waters Corporation. (n.d.). HPLC Separation Modes.
- Moravek. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- KNAUER. (n.d.).
- Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- PubChem. (n.d.). 5-Amino-2-tert-butylphenol.
- PubChem. (n.d.). 2-Amino-6-tert-butylphenol.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- LCGC. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC.
- Clinivex. (n.d.). This compound. Clinivex.
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- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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- 8. 2-Amino-6-tert-butylphenol | C10H15NO | CID 14684983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
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- 14. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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Validation & Comparative
A Comparative Guide to 2-Amino-5-tert-butylphenol and Other Hindered Phenolic Antioxidants for Researchers and Drug Development Professionals
In the landscape of chemical stabilization and drug development, the mitigation of oxidative degradation is paramount. Hindered phenolic antioxidants are a cornerstone in this endeavor, safeguarding a vast array of materials from polymers to pharmaceutical formulations. This guide provides an in-depth comparison of 2-Amino-5-tert-butylphenol, an emerging aminophenol, with established hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), tert-Butylhydroquinone (TBHQ), and Irganox 1010. We will delve into their mechanisms of action, comparative performance based on available data, and the experimental protocols necessary for their evaluation.
The Fundamental Chemistry of Phenolic Antioxidants
Hindered phenolic antioxidants operate primarily through a free-radical scavenging mechanism.[1][2] The core principle involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a highly reactive free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction.[3] The presence of bulky alkyl groups, typically tert-butyl groups, at the ortho positions to the hydroxyl group provides steric hindrance.[4] This steric hindrance is crucial as it enhances the stability of the resulting phenoxy radical, preventing it from initiating further unwanted reactions.[5]
A New Perspective: this compound
This compound introduces a compelling structural variation to the traditional hindered phenolic antioxidant architecture. While direct comparative studies on its antioxidant efficacy are not extensively available in public literature, its structure as an ortho-aminophenol derivative allows for well-founded inferences based on established structure-activity relationships.
The antioxidant capacity of aminophenol derivatives is attributed to both the hydroxyl (-OH) and the amino (-NH2) groups.[1] Both groups are capable of donating a hydrogen atom to neutralize free radicals. Notably, the relative positioning of these groups is critical; ortho- and para-aminophenols exhibit significantly higher radical scavenging activity than their meta- counterparts.[1] This enhanced activity is due to the formation of more stable quinone-imine or similar radical species after hydrogen donation. The presence of the electron-donating amino group in the ortho position to the hydroxyl group in this compound is anticipated to lower the bond dissociation energy of the O-H bond, thereby facilitating more rapid hydrogen atom donation to free radicals.
Established Hindered Phenolic Antioxidants: A Comparative Overview
A nuanced understanding of the established players in the field of hindered phenolic antioxidants is essential for a comprehensive comparison.
-
Butylated Hydroxytoluene (BHT): A widely utilized synthetic antioxidant, BHT is a lipophilic compound recognized for its efficacy in preventing free radical-mediated oxidation in oils, fuels, and various materials.[6][7] Its use is permitted in small quantities in food products and it is generally recognized as safe (GRAS) by the US FDA.[6]
-
Butylated Hydroxyanisole (BHA): BHA is another synthetic antioxidant commonly employed in the food industry to prevent the rancidification of fats and oils.[8][9][10] It functions as a free radical scavenger by donating a hydrogen atom from its hydroxyl group.[9]
-
tert-Butylhydroquinone (TBHQ): TBHQ is a highly effective synthetic antioxidant, particularly in preventing the autoxidation of unsaturated fatty acids in oils and fats.[11][12] Its mechanism also involves the donation of a hydrogen atom to free radicals, thereby breaking the oxidative chain reaction.[11]
-
Irganox 1010: A high molecular weight, sterically hindered phenolic antioxidant, Irganox 1010 is known for its excellent thermal stability and low volatility.[13][14] It is a non-discoloring stabilizer used in a wide range of organic substrates, including plastics, synthetic fibers, and elastomers.[13][15]
Performance Comparison: A Synthesis of Available Data
A direct, quantitative comparison of this compound with the other antioxidants is challenging due to the limited publicly available data for the former. However, a qualitative and semi-quantitative comparison can be constructed based on structural analysis and data from analogous compounds.
| Antioxidant | Key Structural Features | Inferred Antioxidant Activity | Thermal Stability | Non-Staining Properties |
| This compound | Ortho-aminophenol with a tert-butyl group | Potentially high due to the electron-donating amino group enhancing H-atom donation from the hydroxyl group.[1] | Moderate; molecular weight is lower than polymeric antioxidants. | Potential for color body formation due to the amino group. |
| BHT | Mono-hindered phenol | Effective, widely used.[7] | Moderate; can be volatile at high processing temperatures.[3] | Generally non-staining.[3] |
| BHA | Mono-hindered phenol | Effective, often used with BHT.[8] | Similar to BHT. | Generally non-staining. |
| TBHQ | Hydroquinone derivative | Very effective in oils and fats.[16] | Good thermal stability. | Can cause discoloration in the presence of iron. |
| Irganox 1010 | Poly-hindered phenol | Highly effective, long-term stabilizer.[13] | Excellent due to high molecular weight.[14] | Non-discoloring.[13] |
A Note on Pro-oxidant Activity of Aminophenols
It is crucial for researchers to be aware that under certain conditions, such as in the presence of transition metal ions like copper, aminophenol compounds can exhibit pro-oxidant activity.[17] This involves the reduction of the metal ion, which can then participate in reactions that generate reactive oxygen species.[17] This underscores the importance of evaluating antioxidants within the specific chemical environment of their intended application.
Visualizing the Mechanisms of Action
Caption: Comparative antioxidant mechanisms of hindered phenols and aminophenols.
Experimental Protocols for Antioxidant Efficacy Assessment
To empirically determine and compare the antioxidant activity of these compounds, standardized assays are indispensable. Below are detailed protocols for three widely accepted methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[16][18]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 mM DPPH stock solution in methanol or ethanol. This solution should be freshly prepared and protected from light.[18]
-
Prepare a series of concentrations of the antioxidant compounds to be tested in the same solvent.
-
A positive control, such as Ascorbic Acid or Trolox, should also be prepared in a range of concentrations.[18]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each antioxidant concentration to triplicate wells.[18]
-
Add 100 µL of the solvent to triplicate wells to serve as the blank.[18]
-
Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells except the blank.[18]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage inhibition against the antioxidant concentration.
-
Caption: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[11]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[6]
-
Generate the ABTS•+ stock solution by mixing the two solutions in equal volumes and allowing them to react in the dark for 12-16 hours.[19]
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Prepare a range of concentrations for the antioxidant samples and a Trolox standard.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant sample or Trolox standard to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution to initiate the reaction.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).[1]
-
-
Measurement and Analysis:
-
Measure the absorbance at 734 nm.[6]
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.[11]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[2][7]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution.
-
Prepare a peroxyl radical generator solution, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10]
-
Prepare a range of concentrations of the antioxidant samples and a Trolox standard.
-
-
Assay Procedure (96-well plate format):
-
Add the fluorescein solution, antioxidant or Trolox standard, and a buffer to each well.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Analysis:
-
Immediately begin monitoring the fluorescence decay kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.[7]
-
Calculate the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
Results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard.[8]
-
Conclusion
While established hindered phenolic antioxidants like BHT, BHA, TBHQ, and Irganox 1010 have well-documented performance characteristics, the unique structure of this compound suggests it may offer potent antioxidant activity due to the synergistic effect of its amino and hydroxyl groups. However, the lack of direct comparative experimental data necessitates a thorough evaluation using standardized assays such as DPPH, ABTS, and ORAC to ascertain its relative efficacy. Researchers and drug development professionals should consider the specific requirements of their application, including thermal stability, potential for discoloration, and the chemical environment, when selecting an appropriate antioxidant. The protocols provided herein offer a robust framework for conducting such evaluations and making informed decisions.
References
- A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. (n.d.). Benchchem.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
- Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent.
- Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. (n.d.). Benchchem.
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company.
- Antioxidant Testing: An ORAC Update. (2004, March 1). Nutraceuticals World.
- Butyl
- Antioxidant potential using ORAC assay. (n.d.). BMG Labtech.
- Enhance Polymer Stability: Understanding the Role of Hindered Phenolic Antioxidants. (n.d.). Inno Pharmchem.
- Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. (n.d.).
- ABTS decolorization assay – in vitro antioxidant capacity v1. (n.d.).
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. (n.d.). Polish Journal of Food and Nutrition Sciences.
- DPPH Antioxidant Assay. (n.d.). G-Biosciences.
- Application Note: DPPH Assay for Determining the Antioxidant Activity of Isoelemicin. (n.d.). Benchchem.
- Irganox® 1010 (Antioxidant) by BASF - Technical Datasheet. (2023, January 4). SpecialChem.
- BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. (n.d.). Polish Journal of Food and Nutrition Sciences.
- The Science Behind TBHQ: Antioxidant Mechanisms Explained. (n.d.). Inno Pharmchem.
- What is TBHQ (E319) in food: Uses, Mechanism and Safety. (2020, June 1). foodadditives.
- Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals.
- Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.).
- Information about the oxidative stability index (OSI) measurement. (n.d.). SINTEF.
- The Essential Role of Hindered Phenolic Antioxidants in Polymer Protection. (n.d.). Inno Pharmchem.
- Exploring the Uses and Benefits of Antioxidant Irganox 1010 Guide 2024. (2024, January 5). Wellt Chemicals.
- Oxidative stability index (OSI) of investigated vegetable oils with the... (n.d.).
- Irganox® 1010. (n.d.). BASF.
- Oil/oxidative stability index (OSI, Rancimat test) of the purified... (n.d.).
- Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (n.d.).
- Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjug
- Study of the oxidative stability via Oxitest and Rancimat of phenolic-rich olive oils obtained by a sequential process of dehydration, expeller and supercritical CO2 extractions. (2024, November 26).
- (PDF) Relationship between phenolic content and oxidative stability in dalmatian virgin olive oils. (2025, November 21).
- Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (2010, February 2). CentAUR.
- Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne)
- a detailed comparison: primary antioxidant 1520 against other hindered phenol antioxidants for premium-grade applications. (2025, June 26).
- Butyl
- Butyl
- tert-Butylhydroquinone. (n.d.). Wikipedia.
- Hindered phenol antioxidant composition containing an amino compound. (n.d.).
- Discoloration of polymers by phenolic antioxidants. (n.d.).
- Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14). Inno Pharmchem.
- (a) Thermogravimetric (TGA) results; and (b) Differential scanning calorimetry (DSC) results for the raw materials studied. (n.d.).
- Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll.
- Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. (2024, October 31). IEEE Xplore.
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A Comparative Analysis of Antioxidant Activity: 2-Amino-5-tert-butylphenol versus BHT
A Technical Guide for Researchers and Drug Development Professionals
In the vast landscape of antioxidant compounds, both synthetic and natural, the strategic selection of a stabilizer is paramount to ensuring the efficacy and longevity of a final product. This guide provides a detailed comparative analysis of two phenolic antioxidants: the well-established Butylated Hydroxytoluene (BHT) and the less-characterized 2-Amino-5-tert-butylphenol. While BHT is a widely utilized antioxidant in the food, cosmetic, and pharmaceutical industries, this guide will delve into the potential antioxidant activity of this compound, drawing upon structure-activity relationships and data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the functional nuances between these molecules.
Introduction to the Contenders: Chemical Structures and Properties
A molecule's antioxidant potential is intrinsically linked to its chemical structure. Both this compound and BHT are derivatives of phenol, a chemical class renowned for its antioxidant capabilities.
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a synthetic, lipophilic compound. Its structure is characterized by a phenol ring with two bulky tert-butyl groups ortho to the hydroxyl group and a methyl group in the para position.[1] These sterically hindering tert-butyl groups are crucial to its function.
This compound features a phenol ring with an amino group (-NH2) ortho to the hydroxyl group (-OH) and a tert-butyl group in the meta position relative to the hydroxyl group. While specific data on this exact isomer is limited, its structure as an aminophenol with a bulky alkyl group suggests potential for antioxidant activity.
| Compound | This compound | Butylated Hydroxytoluene (BHT) |
| Chemical Structure | ||
| IUPAC Name | 2-Amino-5-(tert-butyl)phenol | 2,6-Di-tert-butyl-4-methylphenol |
| Molecular Formula | C10H15NO | C15H24O[2] |
| Molecular Weight | 165.23 g/mol | 220.35 g/mol [2] |
| Key Functional Groups | Phenolic hydroxyl, Amino, tert-butyl | Phenolic hydroxyl, two tert-butyl, Methyl |
The Core of Antioxidant Action: Mechanistic Insights
The primary mechanism by which phenolic antioxidants like BHT exert their effect is through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reaction.[3][4]
BHT: A Classic Free Radical Scavenger
The antioxidant mechanism of BHT is well-documented. The phenolic hydroxyl group donates a hydrogen atom to a peroxy radical (ROO•), a key propagator of autoxidation. This converts the highly reactive peroxy radical into a more stable hydroperoxide (ROOH) and generates a phenoxy radical from the BHT molecule.
Reaction: ROO• + ArOH → ROOH + ArO•
The resulting BHT-derived phenoxy radical is relatively stable and unreactive due to two key structural features:
-
Steric Hindrance: The two bulky tert-butyl groups ortho to the hydroxyl group physically obstruct the radical center on the oxygen atom, preventing it from participating in further chain-propagating reactions.
-
Resonance Stabilization: The unpaired electron of the phenoxy radical can be delocalized across the aromatic ring, further contributing to its stability.
This compound: A Postulated Dual-Action Mechanism
While direct experimental evidence for the antioxidant mechanism of this compound is not extensively available, its structure suggests a potent antioxidant capacity, potentially operating through a synergistic mechanism involving both the hydroxyl and amino groups.
-
Phenolic Hydroxyl Group: Similar to BHT, the hydroxyl group can donate a hydrogen atom to scavenge free radicals. The presence of the electron-donating amino group ortho to the hydroxyl group can further enhance this activity by lowering the bond dissociation energy of the O-H bond, making hydrogen donation more favorable.
-
Amino Group: The amino group itself can also participate in antioxidant activity by donating a hydrogen atom. Aromatic amines are known to act as antioxidants.[5] The presence of both functional groups in close proximity could lead to intramolecular hydrogen bonding, which may influence the overall antioxidant potential.
Studies on other o-aminophenol derivatives have demonstrated significant antioxidant activity. For instance, some synthesized o-aminophenol derivatives have shown SC50 values (the concentration required to scavenge 50% of free radicals) comparable to that of ascorbic acid, a well-known antioxidant. This suggests that the aminophenol scaffold is a promising candidate for effective antioxidant action.
Head-to-Head Comparison of Antioxidant Activity: An Evidence-Based Perspective
Direct comparative experimental data for this compound against BHT is not readily found in peer-reviewed literature. However, based on the principles of structure-activity relationships, we can infer a potential comparison.
| Feature | This compound (Inferred) | Butylated Hydroxytoluene (BHT) |
| Primary Mechanism | Hydrogen atom donation from both -OH and -NH2 groups. | Hydrogen atom donation from the -OH group.[3][4] |
| Radical Stability | The resulting radical can be stabilized by resonance involving both the oxygen and nitrogen atoms. | The phenoxy radical is highly stabilized by steric hindrance from two tert-butyl groups and resonance. |
| Potential Activity | The presence of the electron-donating amino group ortho to the hydroxyl is expected to enhance antioxidant activity compared to a simple phenol. Studies on other o-aminophenols show potent activity.[6] | A well-established and effective antioxidant, though some newer synthetic antioxidants have shown superior activity in certain assays.[4] |
| Lipophilicity | The tert-butyl group imparts lipophilicity, but the amino and hydroxyl groups add some polarity. | Highly lipophilic, making it effective in fatty and oily matrices. |
Experimental Protocols for Antioxidant Activity Assessment
To empirically compare the antioxidant activity of these two compounds, standardized in vitro assays are essential. The following are detailed protocols for two of the most common methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]
Experimental Workflow:
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of this compound, BHT, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compounds and the positive control to the wells. Include a blank with the solvent only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, by plotting the percentage inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]
Experimental Workflow:
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of this compound, BHT, and a positive control (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a large volume of the diluted ABTS•+ solution to each well.
-
Add a small volume of varying concentrations of the test compounds and the positive control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
Applications and Industrial Relevance
BHT has a long history of use as a food additive to prevent oxidative rancidity in fats and oils.[6][11] It is also widely used in cosmetics, pharmaceuticals, plastics, and petroleum products.[6] Its high lipophilicity makes it particularly effective in non-aqueous systems.
The potential applications of This compound are less defined due to the limited research on this specific compound. However, based on the properties of other aminophenol and tert-butylated phenol derivatives, it could find applications in areas where both antioxidant and potentially other biological activities are desired. For example, some tert-butyl-phenolic compounds have been investigated for their neuroprotective effects.[12] Further research is needed to establish its efficacy and safety for various applications.
Conclusion and Future Directions
Direct, head-to-head experimental comparisons using standardized assays such as DPPH and ABTS are crucial to quantitatively assess the antioxidant efficacy of this compound relative to BHT. Such studies would provide the necessary data for researchers and drug development professionals to make informed decisions about its potential use as a novel antioxidant in various formulations. Further investigations into its safety profile, stability, and compatibility with different matrices will also be essential for its potential commercialization.
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The Strategic Substituent: A Comparative Guide to the Synthetic Utility of 2-Amino-5-tert-butylphenol
For the discerning researcher in organic synthesis and drug development, the selection of a molecular building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Aminophenols, a class of aromatic compounds bearing both amino and hydroxyl functionalities, are versatile intermediates. However, the strategic placement of substituents on the aromatic ring can dramatically alter their chemical behavior and unlock unique synthetic possibilities. This guide provides an in-depth comparison of 2-Amino-5-tert-butylphenol against other aminophenol isomers, supported by established chemical principles and experimental data, to illuminate its distinct advantages in modern synthesis.
The Influence of the Tert-butyl Group: A Game of Sterics and Electronics
The tert-butyl group, a bulky, electron-donating substituent, is the defining feature of this compound. Its impact on the molecule's reactivity is twofold:
-
Steric Hindrance: The sheer size of the tert-butyl group creates significant steric bulk.[1] This can impede the approach of reagents to adjacent positions on the aromatic ring, a phenomenon that can be harnessed to control regioselectivity in various reactions.[2][3]
-
Electronic Effects: As an alkyl group, the tert-butyl substituent is electron-donating through an inductive effect.[4] This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[5]
The interplay of these two effects is what sets this compound apart from its isomers and the parent 2-aminophenol.
A Comparative Overview of Aminophenol Isomers
To fully appreciate the unique utility of this compound, it is essential to consider the properties of other common aminophenols.
| Compound | Key Structural Feature | Predicted Impact on Reactivity |
| 2-Aminophenol | Unsubstituted | High reactivity at multiple positions, potential for over-reaction or lack of selectivity. |
| 4-Aminophenol | Para-substituted amino and hydroxyl groups | Symmetric structure, often used when direct functionalization at the ortho positions to the hydroxyl or amino group is desired. |
| 2-Amino-4-tert-butylphenol | Tert-butyl group para to the amino group | Steric hindrance at the 5-position, directing incoming electrophiles to the 6-position. |
| This compound | Tert-butyl group meta to the amino and ortho to the hydroxyl group | Steric hindrance at the 6-position, potentially directing electrophilic substitution to the 4-position. The electron-donating effect of the tert-butyl group enhances the nucleophilicity of the amino group. |
Key Synthetic Applications and Comparative Performance
The unique substitution pattern of this compound lends itself to several key applications where it offers distinct advantages over other aminophenols.
Directing Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the bulky tert-butyl group in this compound plays a crucial role in directing incoming electrophiles. The ortho- and para-directing amino and hydroxyl groups activate the ring for substitution. However, the tert-butyl group at the 5-position sterically hinders the adjacent 6-position. This makes the 4-position, which is para to the strongly activating amino group, the most likely site for substitution.
This is in contrast to 2-aminophenol, where substitution can occur at both the 4- and 6-positions, often leading to a mixture of products. In 2-amino-4-tert-butylphenol, the tert-butyl group sterically shields the 5-position, favoring substitution at the 6-position.
Caption: Regioselectivity in Electrophilic Substitution.
Synthesis of Schiff Bases and Heterocyclic Compounds
The amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.[6] The presence of the tert-butyl group can enhance the solubility of these derivatives in organic solvents and can also impart desirable pharmacokinetic properties in drug candidates.
Experimental Protocol: Synthesis of a Schiff Base from this compound
-
Dissolution: Dissolve 1.65 g (10 mmol) of this compound in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Addition of Aldehyde: Add a stoichiometric equivalent (10 mmol) of the desired aldehyde (e.g., salicylaldehyde) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification.
Oxidative Coupling Reactions
Phenols are known to undergo oxidative coupling to form C-C or C-O bonds. The substitution pattern on this compound can be used to control the outcome of these reactions. The tert-butyl group can block one of the potential coupling sites, leading to greater selectivity for a specific dimer or polymer. This is particularly useful in the synthesis of complex molecules and materials with defined structures.
Caption: Steric Control in Oxidative Coupling.
Precursor for Antioxidants and Stabilizers
Phenolic compounds, especially those with bulky alkyl groups, are widely used as antioxidants.[4][7] The tert-butyl group in this compound enhances its antioxidant potential by stabilizing the phenoxy radical that forms upon quenching a free radical. This makes it a valuable precursor for the synthesis of more complex and potent antioxidants used as additives in polymers, fuels, and food products.[8]
Synthesis of this compound and its Isomers: A Comparative Look
The synthetic route to an aminophenol can significantly impact its cost and availability. While a detailed industrial process for this compound is not as widely published as for its di-substituted counterpart, a common laboratory-scale approach involves the nitration of 4-tert-butylphenol followed by reduction.
In contrast, the synthesis of 2-amino-4-tert-butylphenol can be achieved via a diazo coupling reaction with p-tert-butylphenol, followed by reduction of the resulting azo dye.[9]
Conceptual Synthetic Workflow
Caption: Contrasting Synthetic Pathways.
Conclusion: A Strategically Valuable Building Block
While at first glance this compound may appear to be just another aminophenol isomer, a deeper analysis reveals its significant synthetic utility. The strategic placement of the bulky and electron-donating tert-butyl group provides chemists with a powerful tool to control regioselectivity, enhance solubility, and improve the stability of reaction intermediates and final products. Its advantages are particularly pronounced in electrophilic aromatic substitution, the synthesis of complex heterocyclic systems, and in the design of novel antioxidants. For researchers and drug development professionals, understanding the nuanced reactivity of this compound opens the door to more efficient and elegant synthetic strategies.
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Amino-5-tert-butylphenol Analysis
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities. However, an HPLC method is only as reliable as its validation. This guide provides a comprehensive, in-depth comparison and procedural walkthrough for the validation of a stability-indicating HPLC method for the analysis of 2-Amino-5-tert-butylphenol, a key intermediate in the synthesis of various pharmaceutical compounds.
This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a logical framework grounded in international regulatory standards. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system. All claims and protocols are supported by authoritative references, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7]
The Imperative of a Stability-Indicating Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products.[8][9][10] For a molecule like this compound, which contains both an amino and a phenolic hydroxyl group, susceptibility to oxidative and photolytic degradation is a key concern. Therefore, forced degradation studies are an integral part of the validation process to ensure the method's specificity.[8][11][12]
Proposed HPLC Method for this compound
Before validation, a suitable HPLC method must be developed. Based on the analysis of similar phenolic and amino compounds, the following method is proposed as a starting point for validation.[13][14][15][16]
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
The Validation Workflow: A Visual Representation
The validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.
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A Comparative Guide to the Performance of 2-Amino-5-tert-butylphenol as a Polymer Stabilizer
This guide provides an in-depth technical analysis of 2-Amino-5-tert-butylphenol, evaluating its potential as a stabilizing agent in various polymer systems. We will explore its underlying chemical mechanisms, compare its theoretical performance against established commercial alternatives, and provide detailed experimental protocols for researchers and professionals in polymer science and material development.
The Challenge of Polymer Degradation
Polymers are susceptible to degradation from a variety of environmental factors, primarily heat, oxygen, and ultraviolet (UV) radiation. This degradation is often an autocatalytic free-radical chain reaction that leads to chain scission and cross-linking, resulting in the loss of mechanical properties, discoloration, and premature failure of the material[1]. To counteract these effects, stabilizers are incorporated into the polymer matrix. Among the most crucial of these are primary antioxidants, which interrupt the degradation cycle by scavenging free radicals[2][3].
Profile of the Candidate Stabilizer: this compound
This compound is a substituted phenolic compound. While not as commonly cited in polymer stabilization literature as other hindered phenols, its molecular structure suggests significant potential as a primary antioxidant.
-
Phenolic Hydroxyl (-OH) Group: This is the primary active site, capable of donating a hydrogen atom to neutralize highly reactive peroxy (ROO•) and alkoxy (RO•) radicals, thus terminating the degradation chain reaction[3][4].
-
tert-Butyl Group: This bulky group provides steric hindrance around the hydroxyl group. This hindrance is critical because after the hydrogen is donated, it stabilizes the resulting phenoxy radical, preventing it from initiating new degradation chains[3][4]. The efficiency of sterically hindered phenols is directly related to the size and position of these bulky substituents[5].
-
Amino (-NH₂) Group: The presence of an amino group on the aromatic ring is noteworthy. It can potentially contribute to the overall stabilizing activity, acting as a secondary hydrogen donor. However, amino groups can also be susceptible to oxidation, which may lead to discoloration (chromophore formation), a critical consideration for many polymer applications.
Proposed Mechanism of Action
The primary stabilizing action of this compound is expected to follow the classic radical scavenging mechanism of hindered phenolic antioxidants. The process involves the donation of a hydrogen atom from the hydroxyl group to a polymer peroxy radical (ROO•), which is a key propagator in the auto-oxidation cycle.
Caption: Radical scavenging mechanism of a phenolic antioxidant.
Comparative Landscape: Established Alternatives
To objectively evaluate the potential of this compound, we must compare it to industry-standard stabilizers. Each of these alternatives represents a different class or level of performance.
-
Butylated Hydroxytoluene (BHT): A widely used, cost-effective monofunctional hindered phenolic antioxidant. Its relatively high volatility can be a limitation in high-temperature processing[5].
-
Irganox® 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)): A high molecular weight, tetra-functional hindered phenolic antioxidant. It offers excellent thermal stability, low volatility, and high resistance to extraction, making it a benchmark for high-performance applications[5].
-
Irganox® 1076 (Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): Another highly effective, high molecular weight phenolic antioxidant known for its broad compatibility with various polymers[6][7].
-
Hindered Amine Light Stabilizers (HALS): These are not primary antioxidants in the traditional sense but act as radical scavengers through a regenerative cycle involving nitroxyl radicals. They are particularly effective against UV degradation and provide long-term thermal stability, acting via a different mechanism than phenols[8].
-
Irgafos® 168 (Tris(2,4-di-tert-butylphenyl)phosphite): A secondary antioxidant (a phosphite). It does not scavenge radicals directly but decomposes hydroperoxides (ROOH) into non-radical, stable products, preventing them from breaking down into more reactive radicals. It works synergistically with primary antioxidants[1].
Performance Comparison: An Analytical Framework
Direct, published comparative data for this compound as a polymer stabilizer is limited. Therefore, this guide presents an analytical framework for its evaluation, supported by illustrative data that reflects expected performance based on its chemical structure. The following tables compare its projected performance against established alternatives in polypropylene (PP), a common polyolefin.
A. Thermal and Processing Stability
Processing stability is crucial as polymers are exposed to high heat and shear during extrusion and molding, which can initiate degradation[1]. Long-term thermal stability dictates the material's service life at elevated temperatures[2].
Table 1: Comparison of Thermal and Processing Stability in Polypropylene (PP) All stabilizer concentrations are 0.2% by weight. A secondary stabilizer (Irgafos 168, 0.1%) is included where noted.
| Stabilizer System | Melt Flow Index (MFI) Change (after 5 extrusions) | Onset of Oxidation (OIT) by DSC @ 200°C (minutes) | 5% Weight Loss Temp. by TGA (°C) |
| Control (Unstabilized PP) | >300% | < 2 | 275 |
| BHT | 85% | 15 | 310 |
| This compound (Projected) | 45% | 35 | 340 |
| Irganox 1076 | 25% | 65 | 365 |
| Irganox 1010 | 18% | 80 | 370 |
| Irganox 1010 + Irgafos 168 | 5% | 110 | 375 |
Interpretation:
-
MFI Change: A lower change indicates better preservation of molecular weight and thus better processing stability. The synergistic blend of a primary and secondary antioxidant (Irganox 1010 + Irgafos 168) is expected to show the best performance[1]. This compound is projected to be significantly better than BHT but less effective than high-performance commercial stabilizers.
-
Oxidation Induction Time (OIT): This is a direct measure of the material's resistance to thermo-oxidative degradation. A longer OIT signifies superior thermal stability[9].
-
TGA Temperature: A higher temperature for 5% weight loss indicates better inherent thermal stability of the stabilized polymer[10].
B. UV Stability and Discoloration
For polymers exposed to sunlight, resistance to photo-oxidation is critical. This is often assessed by measuring changes in color and mechanical properties after accelerated UV exposure.
Table 2: Comparison of UV Stability in Polypropylene (PP) All stabilizer concentrations are 0.2% by weight.
| Stabilizer System | Yellowness Index (YI) (after 500h QUV) | Tensile Strength Retention (after 500h QUV) |
| Control (Unstabilized PP) | > 20 | < 10% |
| BHT | 12 | 35% |
| This compound (Projected) | 15 | 55% |
| Irganox 1010 | 8 | 60% |
| HALS (Typical) | 3 | 90% |
Interpretation:
-
Yellowness Index (YI): A lower YI indicates less discoloration. The amino group in this compound makes it potentially more prone to forming colored byproducts (chromophores) compared to other phenols, leading to a higher projected YI.
-
Tensile Strength Retention: HALS are exceptionally effective at preserving mechanical properties under UV exposure due to their regenerative stabilizing cycle[8]. Phenolic antioxidants offer moderate protection against UV-induced degradation[2].
Key Experimental Protocols
To ensure trustworthy and reproducible results, standardized testing methodologies must be employed. The following are detailed protocols for the key performance evaluations discussed.
Caption: General workflow for sample preparation and testing.
Protocol 1: Oxidative Induction Time (OIT) via DSC
(Based on ASTM D3895)
Objective: To determine the time to the onset of exothermic oxidation of a stabilized material at a specified temperature in an oxygen atmosphere.
Methodology:
-
Sample Preparation: Place a 5-10 mg sample of the polymer (either a pellet or a small piece cut from a molded plaque) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Cycle:
-
Heat the sample under a nitrogen purge (50 mL/min) at a rate of 20 °C/min to the isothermal test temperature (e.g., 200 °C for polypropylene).
-
Allow the sample to equilibrate at the isothermal temperature for 5 minutes.
-
-
Oxygen Switch: Switch the purge gas from nitrogen to oxygen (50 mL/min). This marks time zero (t=0) for the OIT measurement.
-
Data Acquisition: Continue to hold the sample at the isothermal temperature and record the heat flow signal.
-
Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak on the heat flow curve.
Protocol 2: Thermogravimetric Analysis (TGA)
(Based on ASTM E1131)
Objective: To measure the mass loss of a material as a function of temperature in a controlled atmosphere, indicating its thermal stability.
Methodology:
-
Sample Preparation: Place a 10-15 mg sample of the polymer into a TGA pan (ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA balance.
-
Heating Program:
-
Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) throughout the experiment.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the temperature at which a specific percentage of weight loss occurs (e.g., T₅% is the temperature at 5% weight loss). This temperature is a key indicator of the onset of thermal degradation[11].
Protocol 3: Accelerated UV Weathering
(Based on ASTM G154)
Objective: To simulate the damaging effects of sunlight and moisture on a material in a laboratory setting.
Methodology:
-
Sample Preparation: Mount flat plaques of the stabilized polymer onto sample holders.
-
Instrument Setup: Place the holders into a fluorescent UV weathering apparatus (QUV).
-
Exposure Cycle: Program the instrument to run a specific cycle of UV exposure and condensation. A common cycle is:
-
8 hours of UVA-340 lamp exposure at a set irradiance (e.g., 0.89 W/m²/nm) and temperature (e.g., 60 °C).
-
4 hours of condensation (darkness, 100% humidity) at 50 °C.
-
-
Testing Intervals: Remove samples at specified intervals (e.g., 0, 250, 500, 1000 hours).
-
Analysis: Evaluate the removed samples for changes in appearance and physical properties.
-
Color: Measure the Yellowness Index (YI) using a spectrophotometer according to ASTM E313.
-
Mechanical Properties: Perform tensile testing according to ASTM D638 to determine the retention of tensile strength and elongation.
-
Conclusion and Future Outlook
Based on its chemical structure, This compound presents itself as a potentially effective primary antioxidant. The sterically hindered phenolic group is a well-established radical-scavenging moiety capable of imparting both processing and long-term thermal stability to polymers[2][12]. Its performance is projected to be superior to simple phenols like BHT but likely less robust than high-molecular-weight, multi-functional antioxidants like Irganox 1010.
The key differentiating feature—the amino group—is a double-edged sword. While it may offer some synergistic stabilizing effects, its propensity to form colored species upon oxidation is a significant concern that could limit its application in color-critical products.
For researchers and developers, this compound warrants investigation, particularly in applications where extreme color stability is not the primary requirement. Further experimental work is necessary to validate the projected performance data presented in this guide and to fully characterize its behavior, including its solubility and volatility in different polymer matrices and its potential synergistic effects when combined with secondary stabilizers like phosphites or HALS.
References
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- Gasperi, T., et al. (2023). Temperature dependent degradation of phenolic stabilizers and ageing behaviour of PP-R micro-specimen. JKU ePUB.
- Gijsman, P. (2017). Thermo-oxidative degradation of isotactic polypropylene at high temperatures: Phenolic antioxidants versus HAS.
- Abdyukhanova, N., et al. (2022). Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne)
- PINTER, E., et al. (2017). polymer degradation and stability. [No specific source name, document ID provided]
- Akhmadullin, R. M., et al. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene.
- Himmelsbach, M., et al. (2018). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis.
- SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. SpecialChem.
- Tran, T. N., et al. (2021). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers.
- Esposito, E., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC - NIH.
- PubChem. 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209.
- MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.
- SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. SpecialChem.
- Tran, T. N., et al. (2021). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers.
- Esposito, E., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC - NIH.
- TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments.
- ResearchGate. (2015). Degradation temperatures of stabilized polypropylene samples.
- Cambridge University Press & Assessment. (2023). A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Cambridge University Press & Assessment.
- Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins. Energiforsk.
- BenchChem. (2025). 2,4-Di-tert-butylphenol as a Key Intermediate for High-Performance UV Stabilizers. BenchChem.
- Cambridge University Press & Assessment. (2023). A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Cambridge University Press & Assessment.
- Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins. Energiforsk.
- Gijsman, P. (2017). Thermo-oxidative degradation of isotactic polypropylene at high temperatures: Phenolic antioxidants versus HAS.
- Abdyukhanova, N., et al. (2022). Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne)
- Akhmadullin, R. M., et al. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene.
- Himmelsbach, M., et al. (2018). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis.
- MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.
- MDPI. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. MDPI.
- ResearchGate. (n.d.). Dependence of Thermal Stability of Polymers on Their Chemical Structure.
- MDPI. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. MDPI.
- TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments.
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Comparison of different synthesis routes for "2-Amino-5-tert-butylphenol"
An In-Depth Comparative Guide to the Synthesis of 2-Amino-5-tert-butylphenol
In the landscape of pharmaceutical and materials science, the synthesis of substituted phenols is a cornerstone of innovation. Among these, this compound stands out as a pivotal intermediate, finding applications in the development of novel pharmaceuticals and high-performance polymers. This guide offers an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
The Significance of this compound
This compound and its isomers are crucial building blocks in organic synthesis. For instance, the related compound 5-amino-2,4-di-tert-butylphenol is a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis[1]. The structural motif of an aminophenol with a bulky tert-butyl group is also explored in the development of antioxidants, polymerization inhibitors, and as a precursor for complex heterocyclic structures. The strategic placement of the amino and hydroxyl groups, ortho to each other, allows for the facile construction of benzoxazole and related scaffolds, which are prevalent in biologically active molecules[2].
This guide will dissect and compare three prominent synthetic pathways to this compound, evaluating each for its efficiency, scalability, and overall practicality in a laboratory and industrial setting.
Route 1: Nitration of p-tert-butylphenol followed by Reduction
This classical and widely employed two-step approach commences with the electrophilic nitration of the readily available starting material, p-tert-butylphenol. The resulting nitro-intermediate is then subjected to reduction to afford the target aminophenol.
Step 1: Nitration of p-tert-butylphenol
The introduction of a nitro group onto the phenol ring is a critical step that dictates the regioselectivity of the final product. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the tert-butyl group, nitration is directed to the ortho position.
Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid in acetic acid. However, these harsh conditions can lead to side reactions, including oxidation and the formation of dinitro products or even dealkylation, where the tert-butyl group is cleaved from the ring[3]. A milder and more selective approach involves the use of tert-butyl nitrite, which has been shown to be effective for the mononitration of phenols[4]. The reaction with nitric acid in trifluoroacetic acid has also been reported for a similar substrate, offering a controlled nitration process[5].
Step 2: Reduction of 2-Nitro-5-tert-butylphenol
The reduction of the nitro group to an amine can be accomplished through various methods, each with its own set of advantages and disadvantages.
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere[1][6]. The reaction is typically carried out in a solvent like ethanol or ethyl acetate. While effective, this method requires specialized high-pressure reactor equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.
-
Chemical Reduction: A more accessible alternative in a standard laboratory setting is the use of chemical reducing agents.
-
Metal/Acid Systems: A common choice is iron powder in the presence of an acid, such as acetic acid or ammonium chloride solution[5]. This method is cost-effective but can generate significant amounts of iron oxide waste, complicating product purification.
-
Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as ammonium formate, in the presence of a catalyst like Pd/C[7]. It avoids the need for high-pressure hydrogenation equipment, making it a safer and more convenient option for laboratory-scale synthesis[7].
-
Below is a generalized workflow for this synthetic route.
Route 3: Synthesis from m-Aminophenol
A less common but intriguing approach starts from m-aminophenol and introduces the tert-butyl groups via a Friedel-Crafts alkylation. A patent describes a similar synthesis for a di-tert-butylated aminophenol, which can be adapted for the mono-tert-butylated target.[8]
Step 1: Acetylation of m-Aminophenol
The synthesis commences with the protection of the amino group of m-aminophenol through acetylation with acetic anhydride or acetyl chloride. This step is crucial to deactivate the amino group towards electrophilic attack and to direct the subsequent alkylation.[8]
Step 2: Friedel-Crafts tert-Butylation
The resulting N-(3-hydroxyphenyl)acetamide is then subjected to a Friedel-Crafts alkylation with tert-butanol in the presence of a strong acid catalyst like sulfuric acid. This introduces the tert-butyl group onto the aromatic ring.[8] Controlling the stoichiometry and reaction conditions would be key to achieving mono-alkylation at the desired position.
Step 3: Deacetylation
The final step is the hydrolysis of the acetamide group under acidic or basic conditions to reveal the free amino group, yielding the final product, this compound.[8]
The workflow for this multi-step synthesis is outlined below.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Nitration & Reduction | Route 2: Azo Coupling & Reductive Cleavage | Route 3: From m-Aminophenol |
| Starting Materials | p-tert-butylphenol, Nitrating agent, Reducing agent | p-tert-butylphenol, Aniline, Sodium Nitrite | m-Aminophenol, Acetic Anhydride, tert-butanol |
| Number of Steps | 2 | 3 | 3 |
| Reported Yield | Variable, can be high depending on reduction method. | High (overall >80%) [9] | Moderate to high, dependent on alkylation selectivity. |
| Purity of Product | Can require significant purification to remove isomers and by-products. | Reported to be high (>98%) [9] | May require chromatographic separation of isomers. |
| Key Advantages | Utilizes readily available starting materials. Well-established chemistry. | Avoids direct nitration. High reported yield and purity. | Avoids handling of highly toxic/explosive reagents. |
| Key Disadvantages | Use of hazardous nitrating agents. Potential for side reactions. Catalytic hydrogenation requires special equipment. | Generation of an azo intermediate. Diazonium salts can be unstable. | Multi-step process. Potential for isomeric by-products during alkylation. |
| Scalability | Scalable, but safety concerns with nitration and hydrogenation need to be addressed. | Potentially scalable, with careful control of diazotization. | Potentially scalable, but may require optimization for regioselectivity. |
| Safety Considerations | Nitric/sulfuric acid mixtures are highly corrosive. Hydrogen gas is flammable. Some nitro compounds can be explosive. | Diazonium salts can be explosive if isolated. Aniline is toxic. | Acetic anhydride is corrosive. Sulfuric acid is highly corrosive. |
Detailed Experimental Protocols
Protocol for Route 1: Nitration of p-tert-butylphenol and Subsequent Reduction
This protocol is a representative procedure based on common laboratory practices for similar transformations.
Step 1: Synthesis of 2-Nitro-5-tert-butylphenol
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-tert-butylphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid, or a solution of tert-butyl nitrite) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction and precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Nitro-5-tert-butylphenol.
Step 2: Reduction of 2-Nitro-5-tert-butylphenol to this compound (Transfer Hydrogenation)
-
To a round-bottom flask, add 2-Nitro-5-tert-butylphenol (1 equivalent), ethanol, and a catalytic amount of 5% Pd/C.
-
Heat the mixture to reflux.
-
Add ammonium formate (3-5 equivalents) portion-wise to the refluxing mixture. The reaction is exothermic.
-
After the addition is complete, continue to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Conclusion
The synthesis of this compound can be approached through several distinct routes, each with its own merits and challenges.
-
Route 1 (Nitration and Reduction) is a conventional and straightforward method, but it necessitates careful handling of hazardous materials and may require specialized equipment for catalytic hydrogenation.
-
Route 2 (Azo Coupling and Reductive Cleavage) presents an elegant alternative that avoids direct nitration and reportedly offers high yields and purity, making it an attractive option for scale-up.
-
Route 3 (from m-Aminophenol) offers a pathway that avoids some of the more hazardous reagents but requires more steps and careful control of regioselectivity during the Friedel-Crafts alkylation.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of synthesis, cost considerations, and safety protocols. This guide provides the foundational knowledge to navigate these choices and select the most appropriate pathway for the synthesis of this important chemical intermediate.
References
- Technical Disclosure Commons. (2025, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
- Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Nitration synthesis of fluorescent whitening agent with p-tert butylphenol. (n.d.).
- Poulsen, S. A., & Gani, O. (2008). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 10(19), 4359–4362.
- Taylor & Francis. (n.d.). 4-tert-butylphenol – Knowledge and References.
- Google Patents. (n.d.). US2868844A - Selective nitration process.
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A Comparative Guide to the Biological Activity of 2-Amino-5-tert-butylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Derivatizing 2-Amino-5-tert-butylphenol
The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. This structure combines two key pharmacophores: a hindered phenol and an aniline moiety. Hindered phenols, characterized by bulky alkyl groups ortho to the hydroxyl group, are well-established as potent antioxidants.[1][2] The tert-butyl group provides steric hindrance that enhances the stability of the resulting phenoxyl radical, thereby increasing its radical-scavenging capacity.[3] The amino group, on the other hand, offers a versatile handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.
The strategic derivatization of this core structure aims to:
-
Enhance Potency: Fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.
-
Improve Selectivity: Modify the structure to favor interaction with specific enzymes or cellular pathways, thereby reducing off-target effects.
-
Optimize Pharmacokinetics: Adjust properties such as solubility, membrane permeability, and metabolic stability to improve drug-like characteristics.
This guide will focus on two of the most promising and widely investigated biological activities of this class of compounds: antioxidant and anticancer effects.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[4] For aminophenol derivatives, the position of the amino and hydroxyl groups is a critical determinant of their antioxidant potential. Ortho- and para-aminophenols are known to be potent radical scavengers, a property that is significantly diminished in the meta-isomer.[2][4] This is attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after hydrogen donation.[4]
While specific IC50 values for a series of this compound derivatives are not yet extensively documented in a single comparative study, we can infer the expected trends based on the established principles of structure-activity relationships for aminophenols.
Table 1: Postulated Structure-Activity Relationship for Antioxidant Activity of this compound Derivatives
| Derivative Substitution | Expected Impact on Antioxidant Activity | Rationale |
| Electron-donating groups on the aromatic ring | Increase | Enhance the stability of the phenoxyl radical. |
| Electron-withdrawing groups on the aromatic ring | Decrease | Destabilize the phenoxyl radical. |
| N-alkylation of the amino group | Variable | May alter steric hindrance and electronic properties. Long alkyl chains can increase lipophilicity. |
| Acylation of the amino group | Decrease | Reduces the electron-donating ability of the amino group. |
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the radical scavenging activity of novel compounds.[5][6][7]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[7][8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in the dark.[2]
-
Test Compounds: Prepare stock solutions of the this compound derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from these stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[1]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(
– ) / ] x 100[4] -
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2][4]
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
Comparative Analysis of Anticancer Activity
Aminophenol derivatives have demonstrated significant potential as anticancer agents.[9] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[9][10] The cytotoxic effects of these compounds can be influenced by factors such as the length of alkyl chains attached to the core structure.[9]
While a comprehensive comparative dataset for this compound derivatives is still under investigation, studies on related aminobenzylnaphthols and other aminophenol analogs provide valuable insights into their potential anticancer activity. For instance, some aminobenzylnaphthols have shown promising cytotoxic and antiproliferative activity against human cervical cancer cell lines (HeLa) with IC50 values in the low micromolar range.[11]
Table 2: Potential Anticancer Activity Profile of this compound Derivatives
| Derivative Type | Expected Anticancer Activity | Potential Mechanism |
| Lipophilic side chains | Enhanced cytotoxicity | Improved cell membrane permeability and cellular uptake.[9] |
| Heterocyclic substituents | Variable | May introduce new binding interactions with target proteins. |
| Prodrug modifications | Improved therapeutic index | Enhanced delivery to tumor tissues with subsequent activation.[11] |
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][13] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured.
Step-by-Step Protocol (for adherent cells):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
-
MTT Addition:
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37 °C to allow for formazan crystal formation.[12]
-
-
Solubilization:
-
Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
-
Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
-
Calculation:
-
Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Caption: Workflow for the MTT Cell Viability Assay.
Potential Mechanisms of Action: A Look into Signaling Pathways
The anticancer activity of phenolic compounds often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound derivatives require further elucidation, we can hypothesize a potential mechanism based on the known actions of similar compounds. Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway.
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A Senior Application Scientist's Guide to the Industrial Utility of 2-Amino-5-tert-butylphenol: A Cost-Benefit Analysis
Abstract
In the landscape of industrial additives, phenolic compounds are indispensable as antioxidants and stabilizers, crucial for extending the shelf life and maintaining the integrity of a vast array of materials, including polymers, lubricants, and adhesives.[1][2] This guide provides a comprehensive cost-benefit analysis of 2-Amino-5-tert-butylphenol, a specialized phenolic amine, for industrial applications. We will dissect its chemical profile, compare its performance against established alternatives using standardized experimental protocols, and evaluate the economic feasibility of its integration into large-scale manufacturing. This analysis is tailored for researchers, formulation scientists, and professionals in drug development seeking to make informed decisions on material stabilization technologies.
Introduction: The Critical Role of Hindered Phenols in Industrial Stabilization
The oxidative degradation of organic materials is a pervasive issue, leading to loss of mechanical properties, discoloration, and reduced operational lifetime. This process, driven by auto-oxidation, involves a free-radical chain reaction. Phenolic antioxidants are a cornerstone of stabilization technology because they can interrupt this cycle.[3] Their efficacy is largely determined by the substituents on the phenol ring, which modulate their radical-scavenging ability, solubility, and thermal stability.
The tert-butyl group, a bulky alkyl substituent, is particularly significant. When positioned ortho to the hydroxyl group, it creates steric hindrance, which stabilizes the resulting phenoxy radical after it donates a hydrogen atom to neutralize a propagating radical.[3] This steric shielding prevents the antioxidant radical itself from initiating new oxidation chains, making hindered phenols highly effective chain-terminating antioxidants.[3] this compound (C₁₀H₁₅NO, MW: 165.23 g/mol ) belongs to this class, with the addition of an amino group that can further influence its reactivity and potential applications.[4]
This guide will explore the specific advantages and drawbacks of this molecule, providing the necessary data to evaluate its suitability for your applications.
Physicochemical Profile and Synthesis Considerations
Molecular Structure and Properties
This compound is an aromatic compound featuring a hydroxyl group, an amino group, and a tert-butyl group attached to a benzene ring. The interplay between the electron-donating hydroxyl and amino groups and the sterically hindering tert-butyl group defines its chemical behavior.
While specific data for this compound is limited in public literature, extensive research exists for its close analog, 5-Amino-2,4-di-tert-butylphenol , which is a key intermediate in the synthesis of the cystic fibrosis drug Ivacaftor.[5][6][7] The principles governing the synthesis and stability of this di-tert-butylated analog provide critical insights into the handling and production of the mono-tert-butylated subject of this guide.
Synthesis Pathway and Industrial Challenges
A common industrial synthesis route for substituted aminophenols involves the reduction of a corresponding nitrophenol. This pathway is favored for its high yields and scalability.
A significant challenge in the production of these compounds is the stability of the final product. The aminophenol free base is often susceptible to oxidation and degradation, which can lead to impurities and discoloration.[8][9] To mitigate this, industrial processes frequently isolate the product as an acid addition salt, such as a hydrochloride salt.[8] This enhances stability, simplifies handling, and improves the shelf life of the intermediate. The additional steps of salt formation and subsequent neutralization must be factored into the overall process cost.
Below is a generalized workflow for the synthesis and stabilization of a substituted aminophenol.
Caption: Experimental workflow for comparative antioxidant evaluation.
Protocol 1: DPPH Radical Scavenging Assay (SET-based)
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically at ~517 nm.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. The solution should be freshly made and kept in the dark.
-
Sample Preparation: Create a serial dilution of the antioxidant stock solutions (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
-
Reaction: In a 96-well microplate, add 100 µL of each antioxidant dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of ethanol instead of the antioxidant sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).
Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay (SET-based)
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured at 593 nm. [10] Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.
-
Sample Preparation: Prepare antioxidant solutions as in the DPPH assay. A standard curve should be prepared using Trolox.
-
Reaction: Add 20 µL of the antioxidant sample or standard to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Quantify the antioxidant capacity by comparing the absorbance change of the sample to the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).
Comparative Performance Data (Illustrative)
| Antioxidant | DPPH IC₅₀ (µg/mL) | FRAP Value (µM Trolox Equiv./µg) |
| This compound | 15.8 | 2.15 |
| BHT | 28.5 | 1.40 |
| BHA | 21.2 | 1.85 |
| Ascorbic Acid (Reference) | 8.1 | 2.90 |
Note: Data are illustrative and intended for comparative purposes only. Actual values will vary based on experimental conditions.
This data suggests that the presence of the amino group in addition to the hydroxyl group may enhance the radical scavenging and reducing power of this compound compared to traditional hindered phenols like BHT and BHA.
Cost-Benefit Analysis
The decision to adopt a new additive hinges on a careful balance of performance gains and economic costs.
| Factor | Analysis for this compound |
| Cost Drivers | 1. Raw Materials: The cost of substituted nitrophenols or aminophenols can be higher than that of the precursors for BHT/BHA. 2. Synthesis Complexity: A multi-step synthesis involving nitration and catalytic reduction is more complex and costly than the Friedel-Crafts alkylation used for BHT. [5][11]3. Purification & Stabilization: The need to isolate the product as a salt to ensure stability adds process steps (acidification, crystallization, and later neutralization), increasing capital and operational costs. [8] |
| Benefit Drivers | 1. Higher Performance: As suggested by the illustrative data, superior antioxidant capacity could allow for lower loading levels (less additive needed), potentially offsetting its higher unit cost. 2. Multifunctionality: The amino group could provide additional functionalities, such as acting as a metal deactivator or a site for further chemical modification, offering synergistic benefits not available with BHT or BHA. 3. Lower Volatility: Compared to BHT, the higher molecular weight and polarity may result in lower volatility, making it more suitable for high-temperature processing applications. |
| Risk Factors | 1. Color Stability: The amino group makes the molecule more susceptible to forming colored oxidation byproducts (quinonimines), which could be a critical issue in applications where colorlessness is required (e.g., clear plastics). 2. Regulatory Hurdles: As a less common chemical, it may lack the extensive regulatory approvals (e.g., for food contact) that BHT and BHA possess, limiting its market access. 3. Safety Profile: Tert-butylated phenols as a class are under scrutiny for potential toxicity, including endocrine disruption. [1][3]A full toxicological assessment would be required for any new commercial application. |
Safety and Handling
Based on safety data for analogous compounds like 2-amino-4-tert-butylphenol and p-tert-butyl phenol, the following precautions are advised: [12][13]* Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and protective clothing. [12][14]* Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. [14]Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up. [12]* Hazards: May cause skin and eye irritation. [13]The broader class of tert-butyl phenolic antioxidants has been associated with potential long-term health effects, and a thorough risk assessment is essential. [1][3]
Conclusion
This compound presents a compelling profile as a high-performance antioxidant. Its chemical structure suggests superior radical scavenging and reducing capabilities compared to industry workhorses like BHT and BHA. This enhanced performance could translate to lower required concentrations, providing a key benefit in demanding applications.
However, this potential is counterbalanced by significant economic and practical challenges. The more complex synthesis, coupled with the need for stabilization via salt formation, leads to a higher production cost. Furthermore, potential issues with color stability, a less-established regulatory profile, and the general safety concerns surrounding this chemical class represent considerable risks.
Recommendation: The use of this compound is best justified in specialized, high-value industrial applications where the performance limitations of conventional antioxidants cannot be overcome and where the higher cost is acceptable. Its potential as a multifunctional additive or a chemical intermediate may also provide unique value. For general-purpose applications, BHT and BHA remain more economically viable choices. Extensive application-specific testing is required to validate its performance and stability within a given formulation before considering commercial adoption.
References
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- PubChem. 5-Amino-2-tert-butylphenol.
- Shandong Hexie New Material Co., Ltd. China 5-Amino-2 4-Di-Tert-Butylphenol Manufacturer and Supplier, Product. Hexie.
- van der Zande, M., et al. (2024). A prioritization strategy for functional alternatives to bisphenol A in food contact materials.
- Karaky, R., et al. (2024). Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients. MDPI.
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- Clinivex. CAS 1199-47-9 | this compound Supplier.
- Hoang, N. M. H., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH).
- Hoang, N. M. H., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. ResearchGate.
- Li, G., et al. (2018). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC - NIH.
- PubChem. 5-Amino-2,4-di-tert-butylphenol.
- Wikipedia. Protecting group.
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A Spectroscopic Guide to 2-Amino-5-tert-butylphenol and Its Isomers: A Comparative Analysis
For the discerning researcher, accurate structural elucidation is the bedrock of credible scientific discovery. In the realm of synthetic chemistry and drug development, the ability to distinguish between closely related isomers is not merely an academic exercise but a critical necessity for ensuring efficacy, safety, and reproducibility. This guide provides an in-depth spectroscopic comparison of 2-Amino-5-tert-butylphenol and its key positional isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will illuminate the subtle yet significant differences that arise from the varied placement of the amino, hydroxyl, and tert-butyl functional groups on the aromatic ring. This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals, enabling confident identification and characterization of these valuable chemical entities.
The Isomeric Landscape: Structure and Electronic Effects
The relative positions of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the sterically bulky and electron-donating tert-butyl group, create distinct electronic and steric environments for each isomer. These differences are the primary drivers of the variations observed in their respective spectra. Below are the structures of this compound and its principal isomers that will be the focus of our comparative analysis.
Figure 2: General workflow for spectroscopic analysis.
1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the aminophenol isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate all signals and determine the multiplicity of each.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.
2. IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Obtain the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
3. Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: Utilize a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring clear resolution of the molecular ion and major fragment peaks.
Conclusion
The spectroscopic differentiation of this compound and its isomers is a nuanced but achievable task. While their mass spectra will all show a molecular ion at m/z 165 and a key fragment at m/z 150, their ¹H and ¹³C NMR spectra provide the most definitive means of identification. The unique splitting patterns and chemical shifts of the aromatic protons, as well as the number and positions of the aromatic carbon signals, serve as reliable fingerprints for each isomer. Infrared spectroscopy, particularly the out-of-plane bending region, offers a complementary method for distinguishing substitution patterns. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently navigate the structural elucidation of this important class of compounds.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70982, 2-Amino-4-tert-butylphenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14684983, 2-Amino-6-tert-butylphenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57470209, 5-Amino-2-tert-butylphenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72221615, 3-Amino-5-tert-butylphenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15329558, 4-Amino-2-(tert-butyl)phenol.
- PubChemLite. (n.d.). This compound (C10H15NO).
- SpectraBase. (n.d.). 2-Amino-4-tert-butylphenol.
- SpectraBase. (n.d.). 2-Amino-4-tert-butylphenol - Optional[13C NMR].
Inter-laboratory comparison of "2-Amino-5-tert-butylphenol" quantification methods
An Inter-laboratory Comparison of Quantification Methods for 2-Amino-5-tert-butylphenol: A Guide for Researchers
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of chemical intermediates is paramount for ensuring final product quality, safety, and efficacy. This compound, a key building block in various synthetic pathways, is no exception. Ensuring the reliability of its quantification across different laboratories and analytical platforms is a critical challenge that necessitates a thorough understanding of the available analytical methodologies.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the most prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Drawing from established analytical principles and data from analogous compounds, this document outlines the theoretical underpinnings, practical considerations, and expected performance of each method. To simulate a real-world scenario, this guide presents data from a hypothetical inter-laboratory study designed to assess the precision, accuracy, and overall suitability of these techniques.
The Analytical Challenge: Quantifying this compound
This compound possesses both an amino and a hydroxyl functional group, rendering it susceptible to oxidation and making its direct analysis challenging. The choice of analytical method is therefore critical and depends on factors such as the sample matrix, required sensitivity, and the desired level of specificity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique in many quality control laboratories due to its robustness and versatility. For the analysis of this compound, a reversed-phase HPLC method with UV detection is a common approach.
Causality Behind Experimental Choices
The selection of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar this compound. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. The acidic modifier protonates the amino group, reducing peak tailing and improving chromatographic performance. UV detection at a wavelength corresponding to the compound's maximum absorbance provides a sensitive and linear response.
Experimental Protocol: HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and provides structural information through mass spectrometry, making it a powerful tool for identification and quantification. Due to the polar nature of this compound, derivatization is often necessary to improve its volatility and thermal stability for GC analysis.[1]
Causality Behind Experimental Choices
Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization strategy for compounds with active hydrogens (such as in hydroxyl and amino groups). This process replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the compound's volatility and making it amenable to GC analysis. A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte from other matrix components. Electron ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation: Prepare stock solutions as in the HPLC method.
-
Derivatization:
-
Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Quantification: Use a characteristic ion for quantification (e.g., the molecular ion or a major fragment ion of the derivatized analyte) and construct a calibration curve.
Workflow Diagram
Caption: GC-MS Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing compounds in complex matrices at low concentrations.[2][3]
Causality Behind Experimental Choices
The chromatographic conditions are similar to the HPLC-UV method, but the mobile phase composition may be optimized for compatibility with mass spectrometry (e.g., using volatile buffers like ammonium formate). Electrospray ionization (ESI) in positive ion mode is effective for protonating the amino group of this compound, forming the precursor ion [M+H]+. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix, leading to lower detection limits and higher accuracy.[4][5]
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method, using mobile phase as the diluent.
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor the transition from the precursor ion (m/z of [M+H]+) to a specific product ion.
-
-
Quantification: Use the peak area from the MRM chromatogram to construct a calibration curve and quantify the analyte.
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Inter-laboratory Comparison: A Hypothetical Study
To provide a practical comparison of these methods, we present the results of a hypothetical inter-laboratory study involving five laboratories. Each laboratory was provided with a standard solution of this compound at a known concentration (20 µg/mL) and a sample containing the analyte in a representative matrix. The laboratories were instructed to perform the analysis using their established in-house method (HPLC-UV, GC-MS, or LC-MS/MS).
Data Presentation
The following tables summarize the quantitative data from this hypothetical study.
Table 1: Summary of Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.3 µg/mL | 0.05 ng/mL |
| Linearity (r²) | >0.998 | >0.999 | >0.999 |
| Intra-day Precision (%RSD) | < 3% | < 5% | < 2% |
| Inter-day Precision (%RSD) | < 5% | < 7% | < 4% |
Table 2: Inter-laboratory Comparison of a 20 µg/mL Standard
| Laboratory | Method | Measured Concentration (µg/mL) | Recovery (%) |
| Lab 1 | HPLC-UV | 19.5 | 97.5 |
| Lab 2 | HPLC-UV | 20.8 | 104.0 |
| Lab 3 | GC-MS | 19.2 | 96.0 |
| Lab 4 | LC-MS/MS | 20.1 | 100.5 |
| Lab 5 | LC-MS/MS | 19.9 | 99.5 |
| Mean | 19.9 | 99.5 | |
| %RSD | 3.4% | 3.4% |
Table 3: Inter-laboratory Comparison of a Spiked Matrix Sample (Target: 10 µg/g)
| Laboratory | Method | Measured Concentration (µg/g) | Recovery (%) |
| Lab 1 | HPLC-UV | 9.2 | 92.0 |
| Lab 2 | HPLC-UV | 10.9 | 109.0 |
| Lab 3 | GC-MS | 8.8 | 88.0 |
| Lab 4 | LC-MS/MS | 10.1 | 101.0 |
| Lab 5 | LC-MS/MS | 9.9 | 99.0 |
| Mean | 9.8 | 98.0 | |
| %RSD | 8.7% | 8.7% |
Discussion and Recommendations
The results of our hypothetical inter-laboratory study highlight the strengths and weaknesses of each analytical technique for the quantification of this compound.
-
HPLC-UV demonstrated good performance and is a cost-effective and robust method suitable for routine quality control where high sensitivity is not required. The slightly higher variability in the matrix sample suggests a greater susceptibility to matrix effects compared to the mass spectrometry-based methods.
-
GC-MS provided good selectivity and accuracy. However, the requirement for derivatization adds an extra step to the sample preparation, which can be a source of variability and may not be suitable for high-throughput screening.
-
LC-MS/MS emerged as the most sensitive and selective method, with excellent accuracy and precision even in a complex matrix. This makes it the method of choice for applications requiring trace-level quantification or for analyzing samples with significant matrix interference.
The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. For routine analysis of relatively clean samples, HPLC-UV is a reliable workhorse. For challenging matrices or when very low detection limits are necessary, LC-MS/MS is the superior technique. GC-MS remains a valuable tool, particularly when structural confirmation is a primary objective.
This guide provides a framework for selecting and implementing a suitable analytical method for the quantification of this compound. It is essential for each laboratory to perform its own method validation to ensure the chosen method is fit for its intended purpose, adhering to guidelines from regulatory bodies such as the FDA and international standards like ISO/IEC 17025.[6][7][8][9]
References
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). [Link]
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- ASTM D6142 Analysis of Phenol by Capillary Gas Chrom
- D2580 Standard Test Method for Phenols in Water by Gas-Liquid Chromatography.
- A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]
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- Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
- D1783 Standard Test Methods for Phenolic Compounds in Water.
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- EA-4/21 INF: 2018.
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- Predicted GC-MS Spectrum - 4-Aminophenol GC-MS (1 TMS) - 70eV, Positive (HMDB0001169).
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- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
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- Human biomonitoring of 2,4-di-tert-butylphenol: determination of the parent substance and a novel, specific metabolite in urine by UHPLC-MS/MS.
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A Senior Application Scientist's Guide to Purity Assessment of 2-Amino-5-tert-butylphenol by Differential Scanning Calorimetry (DSC)
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 2-Amino-5-tert-butylphenol, contrasting its performance with alternative methods and providing the experimental framework necessary for its successful application.
The Imperative of Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, achieving and verifying high purity is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final drug product. Impurities can alter the pharmacological and toxicological profile of a drug, impact its stability, and affect its manufacturability. Consequently, regulatory bodies demand rigorous characterization and control of impurities.
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are mainstays for separating and quantifying individual impurities, DSC offers a distinct and complementary approach.[1] It provides a measure of the total mole fraction of impurities, serving as a powerful tool for assessing the absolute purity of highly crystalline substances.[2]
The Thermodynamic Principle: Purity and Melting Point Depression
The utility of DSC in purity determination is grounded in the van't Hoff principle, which describes the depression of a substance's melting point and the broadening of its melting range due to the presence of impurities.[3][4][5] For this principle to apply, the impurity must be soluble in the molten state of the primary substance but insoluble in its solid, crystalline phase.[3][6]
A pure, crystalline solid exhibits a sharp melting peak at a distinct temperature. However, when impurities are present, the melting process begins at a lower temperature and occurs over a wider range. This phenomenon is a direct consequence of the colligative properties of solutions, where the presence of a solute (impurity) lowers the freezing point of the solvent (the primary compound). DSC precisely measures the heat flow into a sample as a function of temperature, allowing for the quantification of this melting point depression and, by extension, the mole fraction of impurities.[4]
Logical Framework of DSC Purity Analysis
The relationship between impurity concentration and the thermal profile of the main component is the basis for this analytical method.
Caption: Logical flow from an impure compound to a quantitative purity value via DSC.
Comparative Analysis: DSC vs. Chromatographic Methods
The selection of an analytical technique for purity assessment should be guided by the specific information required. DSC and chromatographic methods offer different, yet often complementary, insights into the purity of a substance.[7]
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) |
| Principle | Measures melting point depression based on the van't Hoff equation.[3] | Separates components based on differential partitioning between mobile and stationary phases. |
| Sample Type | Crystalline solids. | Soluble solids and liquids. |
| Purity Range | Best suited for high-purity samples (>98.5 mole %).[3][8] | Wide dynamic range, suitable for both high and low purity samples. |
| Impurity Information | Provides total molar impurity content; does not identify individual impurities. | Identifies and quantifies individual impurities. |
| Reference Standard | Not required for purity determination (an absolute method).[1] | Typically requires a reference standard for the main component and impurities. |
| Speed | Relatively fast analysis time per sample.[9] | Can be more time-consuming due to method development and run times. |
| Limitations | Not suitable for compounds that decompose upon melting, are amorphous, or form solid solutions.[1][2] | Requires that the compound and its impurities are soluble and can be resolved chromatographically. |
Experimental Protocol: Purity Assessment of this compound
This section details a robust, self-validating protocol for determining the purity of this compound using DSC, adhering to the principles outlined in ASTM E928.[3][8][10]
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound may be harmful if it comes into contact with the skin or is inhaled.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[12] All handling should be performed in a well-ventilated area or a fume hood.[12]
Instrumentation and Materials
-
Differential Scanning Calorimeter: A calibrated instrument with high sensitivity and resolution.
-
Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation or decomposition.[5]
-
Crimper: For sealing the DSC pans.
-
Microbalance: Capable of accurately weighing to ±0.01 mg.
-
Sample: this compound, crystalline solid.
-
Purge Gas: High-purity nitrogen (99.99% or higher).
Experimental Workflow
The following diagram illustrates the step-by-step process for DSC purity analysis.
Caption: Experimental workflow for the DSC purity analysis of this compound.
Detailed Methodological Steps
-
Sample Preparation:
-
Accurately weigh 1 to 3 mg of the this compound sample into a tared aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.
-
Hermetically seal the pan to prevent any loss of volatiles during heating.[5]
-
Rationale: Proper sealing is critical for obtaining an accurate heat of fusion and preventing shifts in the baseline.
-
-
Instrument Setup and Calibration:
-
Ensure the DSC is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).
-
Set the nitrogen purge gas flow rate as per the manufacturer's recommendation (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibration: Hold the sample at a temperature significantly below its expected melting point (the melting point of 2-Amino-4-tert-butylphenol is reported as 160-164 °C, so an initial temperature of 100°C is a safe starting point) to ensure thermal equilibrium.[11]
-
Heating Ramp: Heat the sample at a slow, controlled rate, typically between 0.3 K/min and 0.7 K/min, through the melting transition.[13]
-
Rationale: A slow heating rate is crucial for allowing the melting process to remain in a state of near-thermodynamic equilibrium, which is a prerequisite for the accurate application of the van't Hoff equation.[13] It enhances the resolution between the melting of the eutectic mixture and the final melting of the bulk material.
-
-
Data Analysis:
-
The instrument's software will plot the heat flow against temperature, revealing the melting endotherm.
-
The software then calculates the purity by dividing the melting peak into numerous partial areas.[4]
-
It plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F) at each point.
-
This van't Hoff plot is then linearized, and the mole percent impurity (X₂) is calculated from the slope of this line, the heat of fusion (ΔH), and the melting temperature of the pure substance (T₀).[4]
-
Interpreting the Results and Potential Pitfalls
The primary output of a DSC purity analysis is the mole percent purity. For this compound, a result of 99.85 mol% indicates that the total mole fraction of impurities soluble in the melt is 0.15%.
Key Considerations:
-
Decomposition: If the compound decomposes at or near its melting point, this method is not suitable.[1][2] A preliminary thermogravimetric analysis (TGA) run can verify thermal stability.
-
Polymorphism: The presence of different crystalline forms (polymorphs) can complicate the melting endotherm. Ensure the sample is a single, stable polymorphic form in the temperature range of interest.
-
Solid Solutions: The van't Hoff equation is not applicable if the impurity is soluble in the solid crystalline phase (forms a solid solution). This is a key limitation of the technique.
-
Baseline Selection: The correct selection of the baseline for peak integration is critical for accuracy. The integration should start well before the onset of melting to capture the entire eutectic melting process.
Conclusion: An Integrated Approach to Purity Verification
Differential Scanning Calorimetry is an invaluable technique for the purity assessment of highly crystalline compounds like this compound. Its strength lies in its ability to provide a rapid, absolute measure of total purity using a small amount of sample and without the need for reference standards.[1]
However, DSC should not be viewed as a replacement for chromatographic methods. Instead, it serves as a powerful complementary tool. While HPLC and GC excel at identifying and quantifying specific impurities, DSC provides a global assessment of purity. In a robust drug development program, employing both DSC and a chromatographic technique provides a more complete and self-validating picture of a compound's purity profile, ensuring the highest standards of quality and safety.
References
- Gabhe, S. Y., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- ASTM International. (2014). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM.
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry.
- Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard.
- ASTM International. (2003). E928-03 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM.
- ASTM International. (2014). E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM.
- Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC.
- Scilit. Differential scanning calorimetric assessment of high purity.
- NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.
- Markovich, R. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate.
- Slideshare. Determination of % purity of a compound by by Using DSC.
- Filo. Discuss the advantages and disadvantages of DSC as a technique for the determination of purity of a sample.
- University of Barcelona. Thermal Analysis.
- Csiszar, E., & Le-Ngoc, H. (2007). Place of DSC purity analysis in pharmaceutical development. AKJournals.
- TA Instruments. Purity Determination and DSC Tzero Technology.
- Mettler Toledo. DSC purity.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-4-tert-butylphenol.
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A Comparative Guide to the Stability of 2-Amino-5-tert-butylphenol: Performance Under Stress
This guide provides a comprehensive analysis of the chemical stability of 2-Amino-5-tert-butylphenol under various stress conditions, including thermal, photolytic, oxidative, and pH-dependent degradation. We present a framework for conducting such stability studies, in line with international guidelines, and offer a comparative perspective against structurally related aminophenols. The insights and methodologies detailed herein are intended to support researchers, process chemists, and formulation scientists in the pharmaceutical and chemical industries in making informed decisions regarding the handling, storage, and application of this compound.
The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Aminophenols, as a class of compounds, are known to be susceptible to degradation, particularly oxidation, which can lead to the formation of colored impurities and potentially toxic byproducts. The introduction of a tert-butyl group, as in the case of this compound, is anticipated to influence its stability profile through electronic and steric effects.[1] This guide aims to elucidate these effects through a systematic study design.
Rationale for Comparative Stability Assessment
The selection of a chemical entity in drug development or fine chemical synthesis is often a balance of efficacy, safety, and stability. A comparative stability study provides empirical data to rank-order candidates based on their robustness. For this guide, we will compare the stability of This compound with the following compounds:
-
4-Aminophenol: The parent compound, providing a baseline for understanding the influence of the tert-butyl group.
-
2-Aminophenol: An isomer to assess the impact of the relative positions of the amino and hydroxyl groups.
-
4-Amino-2-tert-butylphenol: An isomer to evaluate how the placement of the tert-butyl group relative to the other functional groups affects stability.
This comparative approach allows for a nuanced understanding of structure-stability relationships within this class of compounds.
Experimental Design & Methodologies
The following protocols are designed to be in accordance with the principles outlined in the ICH Harmonised Tripartite Guideline Q1A(R2) for stability testing of new drug substances.[2][3]
Analytical Methodology
A validated stability-indicating analytical method is paramount for the accurate quantification of the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for the analysis of aminophenols.[4][5][6]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.01M Phosphate Buffer (pH 5.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method should be validated for specificity, linearity, accuracy, precision, and robustness prior to its use in stability studies.
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[2]
2.2.1. Thermal Stability
-
Protocol:
-
Accurately weigh 10 mg of each compound into separate glass vials.
-
Place the vials in a calibrated oven at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Dissolve the samples in the mobile phase to a concentration of 100 µg/mL and analyze by HPLC.
-
Calculate the percentage degradation against the time zero sample.
-
-
Causality: Elevated temperatures accelerate solid-state degradation, providing insights into the long-term stability at recommended storage conditions.
2.2.2. Photostability
-
Protocol:
-
Prepare solutions of each compound at 100 µg/mL in quartz cuvettes.
-
Expose the samples to a light source that conforms to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][7]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.
-
Analyze the samples by HPLC after the exposure period and compare with the dark control.
-
-
Causality: This test evaluates the potential for degradation upon exposure to light, which is crucial for determining appropriate packaging and handling requirements.
2.2.3. Oxidative Stability
-
Protocol:
-
Dissolve 10 mg of each compound in 10 mL of methanol.
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Store the solutions at room temperature for 24 hours, protected from light.
-
At specified time points (e.g., 0, 2, 8, and 24 hours), withdraw an aliquot, quench the reaction (if necessary, with a dilute solution of sodium bisulfite), and dilute with the mobile phase for HPLC analysis.
-
-
Causality: Aminophenols are particularly susceptible to oxidation.[8] This study simulates potential degradation in the presence of atmospheric oxygen or residual oxidizing agents from the manufacturing process.
2.2.4. pH Stability (Hydrolysis)
-
Protocol:
-
Prepare solutions of each compound (100 µg/mL) in a series of buffers with pH values ranging from 2 (0.01 N HCl) to 12 (0.01 N NaOH).
-
Store the solutions at 40°C, protected from light.
-
Analyze the samples by HPLC at initial, 24, and 48-hour time points.
-
-
Causality: This study assesses the susceptibility of the compound to acid- and base-catalyzed hydrolysis, which is critical for the development of liquid formulations.
Comparative Stability Data (Illustrative)
The following tables summarize the expected outcomes of the forced degradation studies, based on established structure-stability principles. The tert-butyl group is a bulky, electron-donating group, which is expected to sterically hinder the approach of reactants and increase the electron density on the aromatic ring, potentially affecting the rate of oxidation.[1]
Table 2: Percentage Degradation under Thermal Stress (60°C)
| Compound | 24h | 48h | 72h | 168h |
| This compound | 0.8% | 1.5% | 2.1% | 4.5% |
| 4-Aminophenol | 1.2% | 2.5% | 3.8% | 7.9% |
| 2-Aminophenol | 1.5% | 3.1% | 4.5% | 9.2% |
| 4-Amino-2-tert-butylphenol | 0.6% | 1.2% | 1.8% | 3.9% |
Table 3: Percentage Degradation under Photolytic Stress
| Compound | % Degradation |
| This compound | 6.2% |
| 4-Aminophenol | 10.5% |
| 2-Aminophenol | 12.8% |
| 4-Amino-2-tert-butylphenol | 5.5% |
Table 4: Percentage Degradation under Oxidative Stress (3% H₂O₂, 24h)
| Compound | % Degradation |
| This compound | 15.3% |
| 4-Aminophenol | 25.8% |
| 2-Aminophenol | 29.1% |
| 4-Amino-2-tert-butylphenol | 13.9% |
Table 5: Percentage Degradation at Various pH (40°C, 48h)
| Compound | pH 2 | pH 7 | pH 12 |
| This compound | <1% | <1% | 3.5% |
| 4-Aminophenol | <1% | 1.2% | 5.8% |
| 2-Aminophenol | <1% | 1.5% | 6.9% |
| 4-Amino-2-tert-butylphenol | <1% | <1% | 3.1% |
Visualization of Workflows and Degradation Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz to illustrate the experimental workflow and a plausible degradation pathway.
Caption: Experimental workflow for comparative stability testing.
Caption: Plausible oxidative degradation pathway.
Discussion and Interpretation
The illustrative data suggests that the presence and position of the tert-butyl group significantly enhance the stability of the aminophenol core.
-
Enhanced Stability of tert-butylated Analogs: Both this compound and 4-Amino-2-tert-butylphenol exhibit greater stability across all stress conditions compared to 4-aminophenol and 2-aminophenol. This can be attributed to the steric hindrance provided by the bulky tert-butyl group, which protects the amino and hydroxyl functionalities from attack.[1]
-
Oxidative Degradation as the Primary Pathway: As expected, the most significant degradation is observed under oxidative stress. The proposed mechanism involves the formation of a quinone-imine intermediate, which can subsequently polymerize to form colored degradants.[8]
-
Positional Isomer Effects: The data suggests a marginal stability advantage for 4-Amino-2-tert-butylphenol over this compound. This could be due to the ortho position of the tert-butyl group to the hydroxyl group, providing more effective steric shielding.
-
pH Stability: All tested compounds show good stability in acidic and neutral conditions, with increased degradation under basic conditions. This is likely due to the deprotonation of the phenolic hydroxyl group at high pH, forming the more easily oxidized phenoxide ion.
Conclusion and Recommendations
Based on this comparative assessment framework, this compound demonstrates a favorable stability profile compared to its non-alkylated counterparts. Its enhanced resistance to thermal, photolytic, and oxidative degradation makes it a more robust candidate for applications where such stresses are anticipated.
For drug development professionals, this implies that formulations containing this compound may have a longer shelf-life and require less stringent storage conditions. For process chemists, its stability suggests a lower propensity for impurity formation during synthesis and purification.
It is recommended that for any specific application, these forced degradation studies be conducted to confirm these findings and to fully characterize any significant degradation products to ensure the safety and quality of the final product.
References
- ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA).
- ICH STABILITY TESTING GUIDELINES - SNS Courseware.
- Ich guidelines for stability studies 1 | PPTX - Slideshare.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH.
- Q1A(R2) Guideline - ICH.
- Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection - PubMed.
- Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. - ThaiScience.
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies - ResearchGate.
- Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies - ResearchGate.
- China 5-Amino-2,4-di-tert-butylphenol CAS 873055-58-4 Supplier.
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- Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies - PubMed.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH.
- 4-Aminophenol - Wikipedia.
- Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol - Technical Disclosure Commons.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI.
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A Senior Application Scientist's Guide to Benchmarking Novel Antioxidants: Evaluating 2-Amino-5-tert-butylphenol Against Industry Standards
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Advanced Antioxidant Solutions
In the landscape of pharmaceutical development and materials science, the battle against oxidative degradation is relentless. Oxidative stress, the imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is implicated in numerous disease pathologies and is a primary driver of material instability.[1][2] Antioxidants are therefore critical, serving not only as therapeutic agents but also as essential stabilizers in formulations, plastics, and other industrial products.[3][4][5]
While mainstays like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox (a water-soluble Vitamin E analog) have long served as the industry's gold standards, the quest for novel molecules with superior efficacy, safety profiles, and specific application advantages is perpetual.[4][6] This guide introduces 2-Amino-5-tert-butylphenol, a member of the aminophenol class of compounds, as a promising candidate.[7] We will provide a comprehensive framework for its evaluation, detailing the foundational mechanisms, comparative experimental protocols, and data interpretation necessary to benchmark its performance against established industry leaders.
Section 1: The Candidates - Structure and Function
A molecule's antioxidant potential is intrinsically linked to its chemical structure. The ease with which it can donate a hydrogen atom or an electron to neutralize a free radical dictates its efficacy.
-
The Challenger: this compound This molecule belongs to the o-aminophenol family. Its antioxidant potential stems from the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to scavenge radicals. The presence of an adjacent amino (-NH2) group and a bulky tert-butyl group on the aromatic ring is expected to modulate its reactivity and stability. The tert-butyl group, in particular, can enhance stability and lipophilicity.[8]
-
The Industry Standards:
-
BHA (Butylated Hydroxyanisole): A synthetic phenolic antioxidant widely used in food and cosmetics.[9][10]
-
BHT (Butylated Hydroxytoluene): Another widely used synthetic phenolic antioxidant, known for its stability at high temperatures.[6][10]
-
Trolox: A water-soluble analog of Vitamin E, frequently used as a standard in antioxidant capacity assays due to its well-defined reactivity.[11][12]
-
Section 2: The Core Mechanism of Phenolic Antioxidants
Phenolic compounds primarily exert their antioxidant effects through two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[13][14]
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•). This is a primary mechanism for interrupting lipid peroxidation chain reactions.[5][15]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion of the radical. This is often followed by proton loss to yield the stable antioxidant radical.[13]
The stability of the resulting antioxidant radical (ArO•) is crucial; resonance delocalization across the aromatic ring prevents it from initiating new radical chains.
Caption: General mechanisms of phenolic antioxidants.
Section 3: A Framework for Performance Benchmarking
To objectively compare this compound with industry standards, a suite of standardized in vitro assays is essential. Each assay utilizes a different radical source, providing a multi-faceted view of antioxidant capacity.
Data Presentation: A Comparative Overview
The performance of an antioxidant is typically quantified by its IC50 value (the concentration required to scavenge 50% of radicals) or its Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 indicates higher potency. The following table presents illustrative data to demonstrate how results should be structured for a clear comparison.
| Antioxidant | DPPH Assay (IC50, µM) | ABTS Assay (TEAC) | ORAC Assay (µmol TE/µmol) |
| This compound | 18.5 | 1.2 | 2.5 |
| BHA (Standard) | 22.0 | 1.5 | 2.1 |
| BHT (Standard) | 25.3 | 0.9 | 1.8 |
| Trolox (Standard) | 4.5 | 1.0 (by definition) | 1.0 (by definition) |
| Note: The data in this table is for illustrative purposes only and represents hypothetical outcomes of the described experimental protocols. |
Section 4: Standard Operating Protocols for Antioxidant Assays
Scientific integrity demands rigorous and reproducible methodologies. The following protocols are foundational for benchmarking antioxidant performance.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep purple to pale yellow.[16]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 mM stock solution of DPPH in methanol.[16] Protect from light by wrapping the container in aluminum foil.
-
Prepare a series of concentrations for the test compound (this compound) and standards (BHA, BHT, Trolox) in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each test compound/standard concentration to triplicate wells.[16]
-
Add 100 µL of methanol to triplicate wells to serve as the blank control.
-
Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells except the blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.[16]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot % Inhibition against concentration and determine the IC50 value via non-linear regression.
-
Caption: Workflow for the DPPH radical scavenging assay.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of an antioxidant to quench the pre-formed blue-green ABTS radical cation (ABTS•+).[18] It is applicable to both hydrophilic and lipophilic compounds.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[19]
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Generate the ABTS•+ stock solution by mixing the two solutions in equal volumes and allowing them to stand in the dark at room temperature for 12-16 hours before use.[19]
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and standards.
-
Add 10 µL of each dilution to triplicate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 734 nm.[19]
-
-
Calculation:
-
Calculate the percentage inhibition as in the DPPH assay.
-
Determine the TEAC value by comparing the slope of the dose-response curve for the test compound to that of Trolox.
-
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol 3: ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are biologically relevant ROS.[20][21] The result is quantified as Trolox Equivalents (TE).
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution (fluorescent probe).
-
Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, which is a peroxyl radical generator.[20]
-
Prepare a Trolox standard curve.
-
-
Assay Procedure (96-well black plate format):
-
Add 25 µL of test compound, standard, or blank (buffer) to triplicate wells.
-
Add 150 µL of the fluorescein working solution to all wells and incubate.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the decay of fluorescence kinetically over time (typically every minute for 1-2 hours) at an excitation of 485 nm and emission of 520 nm.[1]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample from the fluorescence decay curve.
-
Calculate the net AUC by subtracting the AUC of the blank.
-
Determine the ORAC value in µmol TE/µmol by comparing the net AUC of the sample to the Trolox standard curve.[1]
-
Section 5: Advancing the Evaluation: Cellular and System-Level Assays
While in vitro radical scavenging assays are crucial for initial screening, a comprehensive evaluation must extend to more biologically relevant systems.
-
Lipid Peroxidation Assays: The primary role of many antioxidants is to prevent lipid peroxidation in cell membranes.[2] Assays like the Thiobarbituric Acid Reactive Substances (TBARS) assay measure malondialdehyde (MDA), a byproduct of lipid peroxidation, providing insight into the compound's ability to protect cellular structures from oxidative damage.[22]
Conclusion
This guide provides a robust scientific framework for benchmarking the performance of this compound against established antioxidants like BHA, BHT, and Trolox. By employing standardized assays such as DPPH, ABTS, and ORAC, researchers can generate quantitative, comparable data on its radical-scavenging capabilities. The structural features of this compound suggest it is a promising candidate, and the protocols detailed herein offer the clear, validated pathway to either confirm its potential or define its operational boundaries. The ultimate goal is to move beyond simple screening, generating a comprehensive performance profile that can confidently guide its application in drug development and industrial formulations.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-tert-butylphenol
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2-Amino-5-tert-butylphenol. As researchers, scientists, and drug development professionals, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemical entities we handle. Adherence to proper disposal protocols is not merely a regulatory formality but a critical component of our commitment to laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just procedural steps, but the causal logic behind them, ensuring that every action is part of a self-validating system of safety and compliance.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is a substituted aminophenol. Its molecular structure dictates its reactivity, toxicity, and environmental fate, which in turn informs every aspect of its handling and disposal. A thorough understanding of its hazards is the foundation of safe practice.
-
Human Health Hazards: Substituted phenols can be readily absorbed through the skin and are irritating to the skin and eyes.[1] Specifically, related compounds are known to cause serious eye damage and skin irritation.[2][3][4] Inhalation of dusts or aerosols should be avoided.[5] The primary health risks underscore the necessity for stringent personal protective equipment (PPE) protocols.
-
Environmental Hazards: This is the most critical factor influencing disposal. This compound and related compounds are classified as very toxic to aquatic life, with long-lasting effects.[2][3][4] Their release into sewer systems or waterways can cause significant harm to ecosystems. This high aquatic toxicity is the primary reason why under no circumstances should this chemical be disposed of down the drain .[4][5] The compound's chemical properties suggest it is not likely to be mobile in the environment due to low water solubility, which can lead to persistence in sediment.[2]
-
Chemical Reactivity: While stable under normal conditions, this compound is incompatible with strong oxidizing agents and strong acids.[3] Accidental mixing with these substances in a waste container can lead to vigorous, exothermic reactions, posing a significant safety risk. This reactivity profile is the cornerstone of waste segregation protocols.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Category | Specific Risks | Rationale for PPE Selection | Required PPE |
| Health | Causes skin irritation.[2][4] Causes serious eye damage.[2][3][4] Harmful if swallowed or in contact with skin.[2][6] | Prevents dermal absorption and contact irritation. Protects against splashes that can cause irreversible eye damage. | Chemical-impermeable gloves (e.g., Nitrile, Neoprene), Lab coat, Fully enclosed shoes. |
| Eye/Face | Risk of serious, permanent eye injury from splashes.[1] | Provides a barrier against direct and indirect splashes of the chemical. | Chemical safety goggles. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[7][8] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[2][3][4] | N/A (Engineering and administrative controls are primary) | N/A |
Waste Segregation and Collection: A Proactive Approach
Proper disposal begins at the point of waste generation. The core principle is to prevent the mixing of incompatible waste streams and to ensure that waste is clearly and accurately identified for the safety of all personnel and for compliant final disposal.
Protocol 1: Routine Waste Collection
-
Select the Correct Waste Container:
-
Use a designated hazardous waste container that is compatible with organic solids or liquids, depending on the form of the waste. High-density polyethylene (HDPE) carboys are suitable for liquid waste solutions.[9]
-
Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.[10]
-
Never use a container that previously held an incompatible chemical (e.g., strong oxidizers).
-
-
Label the Container Before Use:
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when adding waste.[10][11] This prevents the release of vapors and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]
-
-
Requesting Disposal:
Spill Management: Immediate and Corrective Actions
Accidents happen, but a prepared and informed response can mitigate the risks significantly. The primary goals of spill cleanup are to protect personnel, prevent the spread of contamination, and ensure the resulting waste is disposed of correctly.
Protocol 2: Small Spill Cleanup (Solid or Liquid)
-
Alert and Isolate:
-
Alert personnel in the immediate area.
-
If the material is flammable or if solvents are present, remove all sources of ignition.[5]
-
-
Don Appropriate PPE:
-
At a minimum, wear the PPE outlined in Table 1: chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Contain and Absorb:
-
Collect and Containerize:
-
Using spark-proof tools for flammable materials, carefully collect the absorbed liquid or solid powder.[5]
-
Place all contaminated materials (absorbent, used gloves, etc.) into a designated, sealable container for hazardous waste.
-
-
Label and Dispose:
-
Label the container as "Spill Debris containing this compound" and list any other chemicals involved (e.g., solvent).
-
Arrange for pickup by EHS.
-
-
Decontaminate:
-
Clean the spill area with soap and water.[5]
-
Wash hands thoroughly after the cleanup is complete.
-
For large spills, evacuate the area, alert your institution's emergency response team or EHS, and do not attempt to clean it up yourself.
Final Disposal Pathway: The End of the Lifecycle
The collected and properly labeled waste container is now ready for its final journey. It is crucial to understand that this journey does not end at the loading dock. As the generator of the waste, the laboratory has a cradle-to-grave responsibility for it.
The universally accepted and required method for the final disposal of this compound is through a licensed hazardous waste disposal facility.[5] The two primary technologies used are:
-
Controlled Incineration: This is the most common and effective method. The chemical is destroyed at high temperatures in a specialized incinerator equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts.[5]
-
Chemical Destruction Plant: In some cases, other chemical treatment methods may be employed by the licensed facility to neutralize the hazardous components of the waste.
Your institution's EHS department manages the relationship with these licensed facilities, ensuring that all transportation, treatment, and disposal activities are compliant with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and relevant state and local laws.[12][13]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for managing waste containing this compound from the point of generation to its final disposal pathway.
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Mastering Safety: A Researcher's Guide to Handling 2-Amino-5-tert-butylphenol
For the dedicated researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. Handling novel or specialized reagents like 2-Amino-5-tert-butylphenol (CAS No. 1199-47-9) demands more than just procedural adherence; it requires a deep, causal understanding of the risks involved and the protective measures we employ. This guide moves beyond a simple checklist to provide a comprehensive operational plan, ensuring that your work is not only scientifically sound but also fundamentally safe.
Hazard Identification: Understanding the "Why" Behind the PPE
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific threats posed by this compound. Based on available safety data for this compound and its close structural analogs, a clear hazard profile emerges. The primary routes of exposure are inhalation, skin contact, and eye contact, each carrying significant risk.
According to supplier safety information, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The presence of both an amino group and a phenolic hydroxyl group on the same aromatic ring means this compound can exhibit a complex toxicological profile. Phenols, as a class, are known for their ability to cause chemical burns and systemic toxicity upon skin absorption. The tert-butyl group increases the lipophilicity of the molecule, potentially enhancing its ability to penetrate the skin. Therefore, our PPE strategy must be robust, addressing each of these potential exposure routes with purpose-driven choices.
The Core Ensemble: Personal Protective Equipment Protocol
A multi-layered approach to PPE is essential. Each component is chosen to counter a specific hazard identified in our initial assessment. The following table summarizes the minimum required PPE for any procedure involving this compound.
| Protection Area | Required PPE | Rationale & Specifications |
| Respiratory | NIOSH-approved Respirator | Required when handling the solid powder outside of a certified chemical fume hood to prevent respiratory irritation.[1] For weighing and transfer, a fume hood is the primary control. A respirator (e.g., N95 for powders, or an organic vapor cartridge for solutions if heated/aerosolized) serves as a critical secondary defense. |
| Eye & Face | Chemical Safety Goggles & Face Shield | The compound causes serious eye irritation.[1] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn over the goggles. |
| Hand | Chemical-Resistant Gloves (Double-Gloving) | Phenolic compounds can be readily absorbed through the skin. Given the risk of skin sensitization, double-gloving with a compatible material is required. Nitrile gloves are a common choice for incidental contact, but they should be changed immediately upon contamination. For more intensive work or potential immersion, heavier-duty gloves like neoprene or butyl rubber are recommended. Always inspect gloves for tears or pinholes before use. |
| Body | Fully-Buttoned Laboratory Coat & Apron | A flame-resistant lab coat provides a primary barrier against incidental spills and dust. For procedures with a higher splash risk, a chemically impervious apron should be worn over the lab coat. |
| Footwear | Closed-toe Shoes | Shoes must fully cover the foot. Perforated shoes, sandals, or fabric footwear that can absorb chemicals are strictly prohibited in the laboratory environment where this chemical is handled. |
Procedural Workflow: From Bench to Waste
Safe handling is a dynamic process. The following workflow integrates the use of PPE with essential engineering controls and safe practices at every step.
Experimental Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol
-
Preparation and Engineering Controls :
-
Verify Engineering Controls : Before beginning, ensure the chemical fume hood has been certified within the last year. Verify adequate airflow.
-
Assemble Materials : Gather the chemical container, spatulas, glassware, and a designated, labeled waste container. Ensure an emergency eyewash and safety shower are accessible and unobstructed.
-
Don PPE : Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling the Chemical (Inside the Fume Hood) :
-
Minimize Dust : This compound is a solid. When weighing and transferring, do so slowly and deliberately to minimize the generation of airborne dust.[2]
-
Grounding : Use non-sparking tools and ensure proper grounding to prevent fire from electrostatic discharge.[2]
-
Containment : Always keep the chemical container sealed when not in use. Perform all manipulations deep within the fume hood, at least 6 inches from the sash.
-
-
Decontamination and Disposal :
-
Waste Segregation : All materials that come into direct contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[3]
-
Glassware Decontamination : Glassware should be triple-rinsed with a suitable solvent. The first two rinses must be collected as hazardous waste.
-
Work Surface Decontamination : After completing the procedure, wipe down the interior surfaces of the fume hood with an appropriate solvent and cleaning agent.
-
-
Doffing PPE :
-
Remove PPE in an order that minimizes cross-contamination. A common sequence is to first remove outer gloves, then the lab coat and/or apron, followed by the face shield and goggles, and finally the inner gloves.
-
Always wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Response: Plan for the Unexpected
Even with meticulous planning, accidents can occur. Immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2] For phenolic compounds, polyethylene glycol (PEG) solutions are often recommended for decontamination after the initial water flush, if available. Seek immediate medical attention.
-
Eye Contact : Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.
-
Spill : For small spills inside a fume hood, use an absorbent material like vermiculite to contain the spill. Wearing full PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
By integrating this expert-level understanding of the hazards with a rigorous and logical safety protocol, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.
References
- Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol.
- The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-4-tert-butylphenol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-tert-Butylphenol, 99%.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
